2-Octanamidoacetic acid
描述
属性
IUPAC Name |
2-(octanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-2-3-4-5-6-7-9(12)11-8-10(13)14/h2-8H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVLIIGUQOSOEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065736 | |
| Record name | Glycine, N-(1-oxooctyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Capryloylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000832 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14246-53-8 | |
| Record name | Capryloylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14246-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Capryloyl glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014246538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-(1-oxooctyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N-(1-oxooctyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-oxooctyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPRYLOYL GLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TY5YO42NJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Capryloylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000832 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Octanamidoacetic Acid: Core Properties and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Octanamidoacetic acid, an N-acyl amino acid more commonly known as Capryloyl Glycine or N-Octanoylglycine, is a synthetic molecule derived from the acylation of glycine with caprylic acid.[1][2] Initially recognized for its utility in the cosmetics industry as a skin and hair conditioning agent, surfactant, and preservative, emerging research has illuminated its diverse biological activities.[3][4][5] This technical guide provides a comprehensive analysis of the fundamental chemical and physical properties of this compound, detailed synthesis and analytical methodologies, and an in-depth exploration of its mechanisms of action, including its roles as an antimicrobial agent and an inhibitor of key enzymes such as 5-alpha-reductase and ornithine decarboxylase. This document aims to serve as a foundational resource for researchers and professionals in drug development and the broader life sciences, fostering a deeper understanding of this multifaceted compound and its potential therapeutic applications.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder with a chemical structure that confers both lipophilic and hydrophilic characteristics, making it a versatile molecule in various formulations.[2][3]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₉NO₃ | [2] |
| Molecular Weight | 201.26 g/mol | [2] |
| CAS Number | 14246-53-8 | [2] |
| IUPAC Name | 2-(octanoylamino)acetic acid | |
| Synonyms | Capryloyl Glycine, N-Octanoylglycine | [3] |
| Melting Point | 109 °C | [6] |
| Solubility | Very lightly soluble in water. Soluble in ethanol. | [3] |
| pKa | Expected to be around 2.34 (based on the carboxylic acid group of glycine) | [7] |
Structural Formula:
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through a Schotten-Baumann reaction, which involves the acylation of glycine with octanoyl chloride in an alkaline aqueous solution.[8] This method is a well-established and scalable process for producing N-acyl amino acids.
Representative Synthesis Protocol
This protocol outlines a laboratory-scale synthesis of this compound.
Materials:
-
Glycine
-
Sodium hydroxide (NaOH)
-
Octanoyl chloride
-
Acetone
-
Hydrochloric acid (HCl)
-
Ether
-
Brine solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve glycine (0.15 mol) and sodium hydroxide (0.3 mol) in 50 ml of water with stirring.
-
In a separate flask, dissolve octanoyl chloride (0.15 mol) in 50 ml of acetone.
-
Add the octanoyl chloride solution dropwise to the glycine solution with vigorous stirring over a period of 1 hour.
-
Continue to stir the reaction mixture for an additional hour at room temperature.
-
Concentrate the mixture to dryness under reduced pressure to obtain a white solid.
-
Boil the solid with ether (3 x 150 ml) and filter.
-
Wash the combined ethereal layers with brine (150 ml).
-
Dry the ether layer over sodium sulfate, filter, and concentrate under vacuum to yield the final product.
Industrial Manufacturing Considerations
On an industrial scale, the synthesis is optimized for yield, purity, and cost-effectiveness. The process involves careful control of reaction parameters such as temperature, pH, and stoichiometry. Purification often involves recrystallization or chromatographic techniques to meet the high-purity standards required for cosmetic and potential pharmaceutical applications.
Biological Activity and Mechanisms of Action
This compound exhibits a range of biological activities, primarily attributed to its ability to interact with cellular membranes and inhibit specific enzymes.
Antimicrobial Properties
This compound demonstrates broad-spectrum antimicrobial activity against various bacteria and fungi.[3] This property is particularly relevant in its use as a preservative in cosmetic formulations and for its application in products targeting acne and dandruff.[9]
Mechanism of Action: The antimicrobial action is primarily due to the caprylic acid moiety, which disrupts the lipid bilayer of microbial cell membranes. This disruption increases membrane permeability, leading to the leakage of intracellular components and ultimately cell death.[10] While specific Minimum Inhibitory Concentration (MIC) values are not extensively published in peer-reviewed literature, its effectiveness in controlling microbial growth is well-documented in cosmetic science.[3] The glycine component, in some contexts, has been shown to enhance the efficacy of certain antibiotics by acting on carboxypeptidases involved in bacterial cell wall synthesis.[11]
Sebum Regulation and 5-Alpha-Reductase Inhibition
A key application of this compound in dermatology is its ability to regulate sebum production, making it a valuable ingredient in formulations for oily and acne-prone skin.[3] This effect is attributed to its inhibition of 5-alpha-reductase.[4]
Signaling Pathway: 5-alpha-reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone to the more potent dihydrotestosterone (DHT).[2] DHT is a primary stimulant of sebaceous gland activity. By inhibiting 5-alpha-reductase, this compound reduces the local production of DHT in the skin, thereby decreasing sebum secretion.[2][12] One study reported that at a concentration of 0.5-1.0%, it can inhibit 5-alpha-reductase by 50-100%.[4]
The regulation of sebogenesis is also linked to the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, particularly PPARγ, which is involved in the differentiation and lipid production of sebocytes.[11][13][14] While direct evidence linking this compound to PPAR modulation is still emerging, the broader class of N-acyl amino acids is known to interact with various receptors and signaling pathways, suggesting a potential area for further investigation.[8][15]
Caption: Mechanism of sebum regulation by this compound.
Ornithine Decarboxylase Inhibition and Hair Growth Regulation
Recent studies have highlighted the potential of this compound in regulating hair growth through the inhibition of ornithine decarboxylase (ODC1).[5][10][16]
Mechanism of Action: ODC1 is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell proliferation and differentiation.[17][18] In hair follicles, ODC1 activity is crucial for hair growth.[19] By inhibiting ODC1, this compound can reduce the rate of hair growth. A clinical study demonstrated that a cream containing 4% capryloyl glycine significantly inhibited ODC1 activity by 35.1 ± 0.5% and was effective in reducing hypertrichosis.[5][16][19][20]
Caption: Inhibition of Ornithine Decarboxylase (ODC1) by this compound.
Analytical Methodologies
Accurate quantification of this compound in raw materials and finished products is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.
HPLC-UV/CAD Method for Impurity Analysis
A robust method for the analysis of amino acids and their derivatives involves HPLC coupled with Ultraviolet (UV) and Charged Aerosol Detection (CAD).[21] This approach is advantageous as it does not require the often error-prone derivatization steps common in amino acid analysis.
Representative HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 3 µm particle size).[12]
-
Mobile Phase: An aqueous solution of 50 mM KH₂PO₄ and 7.2 mM sodium hexanesulfonate, adjusted to pH 2.5 with phosphoric acid.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30 °C.[12]
This method allows for the simultaneous detection and quantification of this compound and potential impurities, such as unreacted glycine and caprylic acid.
LC-MS/MS for Bioanalysis
For the quantification of this compound in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity. This technique is particularly useful for pharmacokinetic studies and for measuring endogenous levels of N-acyl amino acids.
Safety and Toxicology
This compound has a favorable safety profile for its use in cosmetic applications. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that amino acid alkyl amides, including capryloyl glycine, are safe as used in cosmetics when formulated to be non-irritating.[3][8]
-
Acute Oral Toxicity: Low.[7]
-
Dermal Irritation: Non-irritating at typical use concentrations.[8]
-
Genotoxicity: In vitro studies have shown no evidence of genotoxicity.[8]
-
Sensitization: While generally considered safe, there have been isolated case reports of allergic contact dermatitis.[20][22]
Current and Future Applications
The primary application of this compound is in the cosmetics and personal care industry, where it is utilized in a wide range of products including cleansers, moisturizers, anti-acne treatments, and anti-dandruff shampoos.[3][10]
The broader class of N-acyl amino acids, to which this compound belongs, is gaining recognition as a family of lipid signaling molecules with diverse physiological roles.[8][15] These molecules have been shown to modulate G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.[8] This opens up possibilities for the therapeutic application of N-acyl amino acids in a variety of conditions, including metabolic disorders, inflammation, and neurological diseases.[8][15]
Future research into this compound could focus on:
-
Elucidating the precise molecular targets and signaling pathways it modulates.
-
Conducting detailed kinetic studies of its enzyme inhibitory activities.
-
Exploring its potential in non-cosmetic therapeutic areas, leveraging the known signaling roles of N-acyl amino acids.
-
Developing novel drug delivery systems to enhance its efficacy for specific applications.
Conclusion
This compound is a well-characterized molecule with established applications in the cosmetic industry, underpinned by its multifunctional properties as a skin and hair conditioner, surfactant, and antimicrobial agent. Its demonstrated ability to inhibit 5-alpha-reductase and ornithine decarboxylase provides a strong scientific basis for its use in sebum-regulating and hair growth-modulating products. As research into the broader family of N-acyl amino acids continues to uncover their significant roles in physiological signaling, this compound stands out as a compound with potential for further exploration in dermatological and other therapeutic applications. This guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the basic properties and potential of this versatile molecule.
References
- CIR Expert Panel. (2017). Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. International Journal of Toxicology, 36(1_suppl), 59-84. [Link]
- Barbareschi, M., Benetti, F., Gaio, E., Angileri, L., & Veraldi, S. (2021). Capryloyl glycine and soy isoflavonoids in hypertrichosis: An experimental and placebo-controlled clinical study.
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2005). Full Public Report: EX/78(LTD/1124). Australian Government Department of Health. [Link]
- Uniproma. (2024). Capryloyl Glycine: A Multifunctional Ingredient for Advanced Skincare Solutions. [Link]
- Wellner, N., Diep, T. A., Janfelt, C., & Hansen, H. S. (2013). N-acyl-amino acids and N-acyl-neurotransmitter conjugates: neuromodulators and probes for new drug targets. British journal of pharmacology, 169(4), 743–757. [Link]
- MySkinRecipes. Sebum-Reg™ (Capryloyl Glycine). [Link]
- Healio. (2020).
- Mangodt, E., Dendooven, E., & Aerts, O. (2019). Capryloyl glycine: A polyfunctional cosmetic ingredient and potential skin sensitizer.
- Treasure Actives. Capryloyl Glycine. [Link]
- Pappas, A., Fantacone, M. L., Boussouira, B., & Levy, S. B. (2013). PPARγ-mediated and arachidonic acid-dependent signaling is involved in differentiation and lipid production of human sebocytes.
- Barbareschi, M., Benetti, F., Gaio, E., Angileri, L., & Veraldi, S. (2021). Capryloyl glycine and soy isoflavonoids in hypertrichosis: An experimental and placebo-controlled clinical study.
- Berardesca, E. (2020). Capryloyl glycine cream reduces hair growth in female patients compared with placebo. Healio. [Link]
- Rosenfield, R. L., Kentsis, A., Deplewski, D., & Ciletti, N. (2000). Peroxisome proliferator-activated receptors increase human sebum production.
- Harik, S. I., & Snyder, S. H. (1973). Ornithine decarboxylase: Inhibition by a-hydrazinoornithine. Biochimica et Biophysica Acta (BBA)-Enzymology, 327(2), 501-509. [Link]
- COSMILE Europe. CAPRYLOYL GLYCINE. [Link]
- Bachrach, U. (1984). Inhibition of ornithine decarboxylase and glutamic acid decarboxylase activities by phosphorylethanolamine and phosphorylcholine.
- Ottaviani, M., Camera, E., Mastrofrancesco, A., Audouze, K., & Picardo, M. (2017). Pharmacological PPARγ modulation regulates sebogenesis and inflammation in SZ95 human sebocytes. Biochemical pharmacology, 137, 79-91. [Link]
- Wikipedia. List of 5α-reductase inhibitors. [Link]
- ResearchGate. Table 1 .
- Witeska, M., & Zaborowski, P. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
- ResearchGate. Comparison of sebocyte differentiation induced by PPAR agonists and.... [Link]
- SIELC Technologies. HPLC Methods for analysis of Glycine. [Link]
- precisionFDA. CAPRYLOYL GLYCINE. [Link]
- Weber, A. L., & Pizzarello, S. (2019). Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography. ACS omega, 4(7), 12745–12752. [Link]
- Yuliani, H., & Guntarti, A. (2019). Optimized high-performance liquid chromatography-fluorescence detection method for the measurement of glycine, proline, and hydroxyproline in porcine skin gelatin. Journal of Applied Pharmaceutical Science, 9(08), 089-095. [Link]
- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. The Journal of antimicrobial chemotherapy, 48 Suppl 1, 5–16. [Link]
- D'Amico, F., & Torregrossa, R. (2021). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of fungi (Basel, Switzerland), 7(11), 932. [Link]
- SIELC Technologies. HPLC Method for Glycine on Primesep 100. [Link]
- Barbareschi, M., Benetti, F., Gaio, E., Angileri, L., & Veraldi, S. (2021). Capryloyl glycine and soy isoflavonoids in hypertrichosis: An experimental and placebo-controlled clinical study.
Sources
- 1. Inhibition of ornithine decarboxylase and glutamic acid decarboxylase activities by phosphorylethanolamine and phosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. ewg.org [ewg.org]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. cir-safety.org [cir-safety.org]
- 9. Regulation of ornithine decarboxylase activity by amino acids, cyclic AMP and luteinizing hormone in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Capryloyl glycine cream reduces hair growth in female patients compared with placebo [healio.com]
- 11. Pharmacological PPARγ modulation regulates sebogenesis and inflammation in SZ95 human sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PPARγ-mediated and arachidonic acid-dependent signaling is involved in differentiation and lipid production of human sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peroxisome proliferator-activated receptors increase human sebum production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety assessment of 1,2-glycols as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Capryloyl glycine and soy isoflavonoids in hypertrichosis: An experimental and placebo-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Capryloyl glycine: A polyfunctional cosmetic ingredient and potential skin sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. [PDF] Capryloyl glycine: A polyfunctional cosmetic ingredient and potential skin sensitizer | Semantic Scholar [semanticscholar.org]
N-octanoylglycine endogenous function
An In-Depth Technical Guide to the Endogenous Function of N-Octanoylglycine
Abstract
N-octanoylglycine is an endogenous N-acyl amino acid belonging to a burgeoning class of lipid signaling molecules with diverse physiological functions. Structurally, it consists of an eight-carbon fatty acid (octanoic acid) linked to a glycine molecule via an amide bond.[1] While historically viewed as a minor metabolite of fatty acid metabolism, recent advancements have unveiled a more complex role for the N-acyl glycine family in critical biological processes. This technical guide synthesizes the current understanding of N-octanoylglycine, detailing its biosynthesis and degradation, its primary role in regulating energy homeostasis through mitochondrial uncoupling, and its potential as a biomarker and therapeutic target. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview of this signaling molecule's biochemistry and physiological relevance.
The Biochemical Lifecycle of N-Octanoylglycine
The cellular concentration and activity of N-octanoylglycine are tightly regulated by a network of biosynthetic and degradative enzymes. Understanding this lifecycle is fundamental to appreciating its function.
Biosynthesis Pathways
The formation of N-octanoylglycine and other N-acyl glycines (NAGs) is not attributed to a single, linear pathway but rather a confluence of at least three distinct enzymatic routes.
-
Acyl-CoA Dependent Conjugation: The most canonical pathway involves the direct conjugation of an activated fatty acid, octanoyl-CoA, with glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT), a mitochondrial enzyme responsible for detoxifying various endogenous and exogenous acyl-CoA species.[2][3] A family of GLYAT-like enzymes, such as GLYATL3, also contributes to the synthesis of long-chain NAGs.[4][5]
-
PM20D1-Mediated Synthesis: A pivotal discovery identified the secreted enzyme Peptidase M20 Domain Containing 1 (PM20D1) as a key regulator of N-acyl amino acid levels.[6][7] PM20D1 possesses bidirectional activity, capable of catalyzing the condensation of a free fatty acid (like octanoic acid) and an amino acid (glycine) to form the corresponding N-acyl amino acid.[7] This pathway is crucial for the production of circulating N-acyl amino acids that regulate systemic metabolism.[6][8]
-
Oxidative Metabolism of N-Acylethanolamines: N-acyl glycines can also be generated from the sequential oxidation of N-acylethanolamines.[4][9] This process involves the conversion of an N-acylethanolamine by alcohol dehydrogenase to an intermediate aldehyde, which is then oxidized by aldehyde dehydrogenase to form the N-acyl glycine.[10]
Degradation Pathways
The primary mechanism for the inactivation of N-octanoylglycine is through enzymatic hydrolysis of its amide bond, which releases the constituent fatty acid and glycine.
-
Fatty Acid Amide Hydrolase (FAAH): FAAH is the principal enzyme responsible for the degradation of a wide range of fatty acid amides, including N-acyl glycines.[2][4] It hydrolyzes N-octanoylglycine back to octanoic acid and glycine.[2]
-
PM20D1-Mediated Hydrolysis: Reflecting its bidirectional nature, PM20D1 can also function as a hydrolase, contributing to the breakdown of N-acyl amino acids.[6][7] The balance between PM20D1's synthase and hydrolase activity is a critical point of regulation.[11]
-
Peptidylglycine α-Amidating Monooxygenase (PAM): PAM represents an alternative metabolic fate, where it can oxidatively cleave N-acyl glycines to produce primary fatty acid amides.[4][9]
Core Endogenous Function: Regulation of Energy Homeostasis
The most well-characterized function of N-acyl amino acids, including by extension N-octanoylglycine, is the regulation of systemic energy metabolism. This action is primarily mediated by their ability to act as endogenous uncouplers of mitochondrial respiration.
Mechanism: UCP1-Independent Mitochondrial Uncoupling
Mitochondrial uncoupling is a process where the proton gradient across the inner mitochondrial membrane is dissipated without generating ATP, releasing the stored energy as heat. While this has classically been associated with Uncoupling Protein 1 (UCP1) in brown and beige adipose tissue, N-acyl amino acids induce this effect in a UCP1-independent manner.[7][12]
The secreted enzyme PM20D1 generates N-acyl amino acids in the circulation.[8] These lipids can then directly interact with mitochondria in various cell types.[7] By acting as protonophores, they transport protons across the inner mitochondrial membrane, bypassing ATP synthase. This leads to an increase in oxygen consumption (respiration) to maintain the proton gradient, with the energy being dissipated as heat.[7][11] Overexpression of PM20D1 in mice leads to elevated circulating N-acyl amino acids, increased energy expenditure, reduced body fat, and improved glucose tolerance, underscoring the physiological significance of this pathway.[6][12]
Regulation in Circulation
The bioactivity of circulating N-acyl amino acids is further regulated by their interaction with plasma proteins. PM20D1 itself circulates in close association with low- and high-density lipoproteins (LDL and HDL), which act as co-activators for its enzymatic activity.[8] Furthermore, serum albumin serves as a carrier protein for N-acyl amino acids, creating a buffered equilibrium between an inactive "bound" state and a thermogenically active "free" fraction.[8]
Putative Roles in Neuromodulation and Disease
While the metabolic role is most prominent, the broader N-acyl amide family, which includes endocannabinoids, has significant functions in the nervous system.
-
Nociception and Inflammation: Long-chain N-acyl glycines, such as N-arachidonoylglycine, exhibit analgesic and anti-inflammatory properties.[2][9][13] These effects are mediated through interactions with targets like the orphan G-protein coupled receptors GPR18, GPR55, and GPR92.[9] Other N-acyl amino acids have been shown to antagonize transient receptor potential (TRP) channels, such as TRPV1, which are critical mediators of pain sensation.[11] While direct evidence for N-octanoylglycine is still emerging, its structural similarity suggests potential activity in these pathways.
-
Biomarker for Metabolic Disorders: The excretion of acylglycines is a diagnostic hallmark for certain inborn errors of metabolism. Specifically, elevated urinary N-octanoylglycine can be an indicator of defects in mitochondrial fatty acid β-oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, where octanoyl-CoA accumulates and is detoxified via the glycine conjugation pathway.[14] Altered levels of N-acyl glycines have also been reported in broader metabolic conditions like obesity and diabetes.[15]
| Condition | Associated Change in Acylglycines | Reference |
| MCAD Deficiency | Increased urinary excretion of N-octanoylglycine | |
| GLYAT Deficiency | Impaired glycine conjugation, developmental delay | [3] |
| Obesity / Diabetes | Altered levels of various N-acyl glycines reported | [15] |
| Kidney Disease | Altered urinary levels of N-acyl glycines | [15] |
Methodologies for N-Octanoylglycine Research
Advancing the study of N-octanoylglycine requires robust and sensitive methodologies for its quantification and functional characterization.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive method for accurately quantifying N-octanoylglycine in complex biological samples due to its high sensitivity and specificity.[4]
Protocol: Quantification of N-Octanoylglycine in Human Plasma
This protocol is adapted from established methods for N-acyl glycine analysis.[4]
-
Sample Collection: Collect whole blood in K2-EDTA tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Internal Standard Preparation: Prepare a stock solution of a stable isotope-labeled internal standard (e.g., N-octanoylglycine-d2) in acetonitrile at a concentration of 1 µg/mL.
-
Protein Precipitation & Extraction:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., at 50 ng/mL).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate on ice for 20 minutes.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Transfer:
-
Carefully transfer the supernatant to a clean autosampler vial, avoiding the protein pellet.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a suitable C18 reverse-phase LC column.
-
Use a gradient elution profile with mobile phases typically consisting of water and acetonitrile/methanol with formic acid.
-
Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for N-octanoylglycine (e.g., m/z 200.1 -> 74.0) and its internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of N-octanoylglycine.
-
Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Conclusion and Future Directions
N-octanoylglycine has emerged from relative obscurity as a simple metabolite to a significant player in the regulation of energy homeostasis. Its biosynthesis and degradation are controlled by a sophisticated enzymatic network, with the secreted enzyme PM20D1 playing a central role in generating this circulating lipid signal. The primary function of N-octanoylglycine, as part of the broader N-acyl amino acid family, is to act as an endogenous mitochondrial uncoupler, thereby increasing energy expenditure and influencing systemic metabolism.
Despite these advances, several key questions remain:
-
Receptor Identification: Does N-octanoylglycine have specific cell-surface receptors, or are its effects solely mediated by direct interaction with mitochondria?
-
Functional Specificity: What are the distinct physiological roles of medium-chain NAGs like N-octanoylglycine compared to their long-chain, unsaturated counterparts?
-
Therapeutic Translation: Can modulating the enzymes in the N-octanoylglycine lifecycle, such as PM20D1 or FAAH, provide safe and effective therapies for metabolic diseases or pain?
Future research focused on these areas will be critical to fully harnessing the therapeutic potential of this intriguing class of endogenous signaling lipids.
References
- BenchChem. (2025). N-Acylglycine Family of Signaling Molecules: A Technical Guide for Researchers.
- Anderson, R. L., & Merkler, D. J. (2018).
- Chen, Y., et al. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife.
- Chen, Y., et al. (2020). A Plasma Protein Network Regulates PM20D1 and N-Acyl Amino Acid Bioactivity. PubMed.
- Long, J. Z., et al. (2016). The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria. PMC - NIH.
- Long, J. Z., et al. (2018). Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception. PNAS.
- Long, J. Z., et al. (2018). Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception. LongLab@Stanford.
- Di Marzo, V., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC - PubMed Central.
- PubChem. (2025). Capryloyl Glycine.
- Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.
- Bradshaw, H. B., & Walker, J. M. (2005). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. PMC - PubMed Central.
- Human Metabolome Database. (2026). Showing metabocard for Capryloylglycine (HMDB0000832).
- Sigma-Aldrich. (n.d.). N-Octanoylglycine analytical standard.
- EMBL-EBI. (n.d.). N-octanoylglycine (CHEBI:74099).
- Maccarrone, M., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI.
- Adeva-Andany, M. M., et al. (2024).
- ResearchGate. (n.d.). Proposed pathways for the biosynthesis of the N-acylglycines, PFAMs,....
- Anderson, R. L., & Merkler, D. J. (2018). N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES?.
- Al-Sannaa, N. A., et al. (2025). Glycine N-Acyltransferase Deficiency due to a Homozygous Nonsense Variant in the GLYAT: A Novel Inborn Error of Metabolism. PubMed Central.
Sources
- 1. N-octanoylglycine (CHEBI:74099) [ebi.ac.uk]
- 2. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine N‐Acyltransferase Deficiency due to a Homozygous Nonsense Variant in the GLYAT: A Novel Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]
- 7. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Plasma Protein Network Regulates PM20D1 and N-Acyl Amino Acid Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The impact of obesity-associated glycine deficiency on the elimination of endogenous and exogenous metabolites via the glycine conjugation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Role of 2-Octanamidoacetic Acid
Abstract
2-Octanamidoacetic acid, also known as N-octanoylglycine or capryloyl glycine, is an amphiphilic lipoamino acid with a growing presence in both industrial applications and scientific research. While extensively utilized in the cosmetic and personal care industry for its skin-purifying and dermo-protective properties, its fundamental biological roles are rooted in its identity as a member of the N-acyl amino acid (NAAA) family of signaling molecules. This technical guide provides a comprehensive overview of the multifaceted biological functions of this compound, delving into its metabolic pathways, mechanisms of action, and its broader implications as a signaling molecule. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile compound.
Introduction: Unveiling the Identity of this compound
This compound is a synthetic and endogenous molecule formed by the covalent linkage of an eight-carbon fatty acid (octanoic acid) to the amino group of glycine.[1][2] This structure imparts an amphiphilic nature to the molecule, with a hydrophobic octanoyl tail and a hydrophilic glycine headgroup. This dual characteristic is central to its biological activities, influencing its interactions with cell membranes and proteins.
While commercially produced for various applications, N-octanoylglycine is also a naturally occurring metabolite in organisms ranging from bacteria to mammals.[1] Its presence in biological systems points to a conserved and fundamental role in cellular processes. As an N-acylglycine, it belongs to a class of lipid signaling molecules that are increasingly recognized for their diverse physiological functions, including roles in inflammation, pain perception, and energy homeostasis.[3][4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H19NO3 | [5] |
| Molecular Weight | 201.26 g/mol | [5] |
| CAS Number | 14246-53-8 | [2] |
| Synonyms | N-Octanoylglycine, Capryloyl Glycine | [2] |
| Appearance | White to off-white powder | [6] |
| Solubility | Moderately soluble in water | [7] |
Biosynthesis and Metabolism: The Life Cycle of an N-Acyl Amino Acid
The cellular concentration of this compound is tightly regulated by a balance of biosynthesis and degradation. These processes are part of the broader metabolic network of N-acyl amino acids.
Biosynthesis via Glycine N-Acyltransferase (GLYAT)
The primary route for the synthesis of N-octanoylglycine is the enzymatic conjugation of octanoyl-CoA (the activated form of octanoic acid) with glycine. This reaction is catalyzed by the mitochondrial enzyme Glycine N-Acyltransferase (GLYAT, EC 2.3.1.13).[8][9] GLYAT and its related enzymes exhibit substrate specificity, and the presence of octanoyl-CoA as a substrate leads to the formation of N-octanoylglycine. This pathway is a key mechanism for the detoxification and excretion of certain organic acids.[8]
Degradation by Fatty Acid Amide Hydrolase (FAAH)
The catabolism of N-octanoylglycine primarily occurs through the action of Fatty Acid Amide Hydrolase (FAAH).[3] This enzyme hydrolyzes the amide bond, releasing octanoic acid and glycine, which can then re-enter their respective metabolic pathways. The activity of FAAH is a critical determinant of the cellular levels and signaling activity of a wide range of fatty acid amides, including the endocannabinoid anandamide.
Core Biological Functions and Mechanisms of Action
The biological activities of this compound are diverse, with well-documented effects in dermatological applications and emerging evidence for broader roles in cellular signaling.
Antimicrobial Activity: Disruption of Microbial Membranes
This compound exhibits broad-spectrum antimicrobial activity against bacteria and fungi.[3][10] This property is central to its use in cosmetic formulations for acne-prone skin and anti-dandruff shampoos. The primary mechanism of its antimicrobial action is the disruption of the microbial cell membrane.[3] The lipophilic octanoyl tail inserts into the lipid bilayer of the microbial membrane, increasing its permeability. This disruption of membrane integrity leads to leakage of cellular contents and ultimately, cell death.
Table 2: Reported Antimicrobial Activity of this compound
| Microorganism | Relevance | Source |
| Propionibacterium acnes | Acne vulgaris | [10][11] |
| Staphylococcus aureus | Skin infections | [11] |
| Malassezia furfur (Pityrosporum ovale) | Dandruff, seborrheic dermatitis | [10] |
Regulation of Sebum Production: Inhibition of 5-alpha-Reductase
A key and well-established biological role of this compound is its ability to regulate sebum production in the skin.[12] This is achieved through the inhibition of the enzyme 5-alpha-reductase.[10] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). DHT is a primary driver of sebaceous gland activity, and its overproduction can lead to oily skin and acne. By inhibiting 5-alpha-reductase, this compound reduces the local production of DHT in the skin, thereby normalizing sebum secretion.
Potential Roles in Cellular Signaling
As a member of the N-acyl amino acid family, this compound has the potential to act as a signaling molecule, although this is a less explored area of its biology compared to its dermatological functions. Other N-acyl amino acids, particularly those with longer acyl chains like N-arachidonoylglycine, have been shown to interact with G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs), modulating pathways involved in inflammation, pain, and metabolism.[3][13]
While direct evidence for this compound's interaction with these receptors is still emerging, its structural similarity to other bioactive lipid amides suggests that it may have roles in:
-
Inflammatory responses: By potentially modulating the activity of inflammatory cells and the production of inflammatory mediators.
-
Neurological processes: Given the presence of N-acylglycines in the central nervous system, it may play a role in neurotransmission or neuro-inflammation.[4]
-
Metabolic regulation: Its connection to fatty acid metabolism suggests a potential role in cellular energy sensing and homeostasis.
Further research is needed to fully elucidate the specific signaling pathways modulated by this compound.
Experimental Protocols for the Study of this compound
To facilitate further research into the biological roles of this compound, this section provides detailed, step-by-step methodologies for key experiments.
Quantification of this compound in Biological Samples using HPLC-MS/MS
This protocol describes the extraction and quantification of N-octanoylglycine from biological tissues, such as brain or skin, using high-performance liquid chromatography-tandem mass spectrometry.
Materials:
-
Biological tissue (e.g., brain, skin)
-
Homogenization buffer (e.g., phosphate-buffered saline)
-
Internal standard (e.g., n-Octanoylglycine-d2)
-
Methanol, Chloroform, Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
C18 solid-phase extraction (SPE) cartridges
-
HPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Sample Homogenization:
-
Accurately weigh a portion of the frozen tissue.
-
Add a known amount of the internal standard.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
-
Lipid Extraction:
-
To the homogenate, add a 2:1 mixture of chloroform:methanol.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the extract under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in a suitable solvent.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove polar impurities.
-
Elute the N-acylglycines with a high-organic solvent mixture (e.g., acetonitrile).
-
-
HPLC-MS/MS Analysis:
-
Dry the eluate and reconstitute in the initial mobile phase.
-
Inject the sample onto a C18 HPLC column.
-
Use a gradient elution with mobile phases consisting of water and acetonitrile/methanol with formic acid and ammonium acetate.
-
Set the mass spectrometer to monitor the specific parent-to-daughter ion transitions for N-octanoylglycine and its internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Generate a standard curve using known concentrations of N-octanoylglycine.
-
Calculate the concentration of N-octanoylglycine in the samples based on the peak area ratio to the internal standard and the standard curve.
-
In Vitro Assay for 5-alpha-Reductase Inhibition
This protocol outlines a spectrophotometric method to assess the inhibitory activity of this compound on 5-alpha-reductase.[14][15]
Materials:
-
Source of 5-alpha-reductase (e.g., rat liver or prostate microsomes)
-
Testosterone
-
NADPH
-
This compound (test inhibitor)
-
Finasteride (positive control inhibitor)
-
3α-hydroxysteroid dehydrogenase (3α-HSD)
-
Thionicotinamide-adenine dinucleotide (thio-NAD)
-
NADH
-
Microplate reader
Procedure:
-
Enzyme Preparation:
-
Prepare microsomes from a suitable tissue source known to express 5-alpha-reductase.
-
-
Inhibition Assay:
-
In a microplate, pre-incubate the enzyme preparation with varying concentrations of this compound or the control inhibitor.
-
Initiate the reaction by adding testosterone and NADPH.
-
Incubate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding acid).
-
-
Detection of DHT:
-
Add the enzymatic cycling reagents (3α-HSD, thio-NAD, NADH) to the wells. This will lead to the reduction of thio-NAD to thio-NADH in the presence of DHT.
-
Measure the absorbance at 400 nm, which corresponds to the formation of thio-NADH.
-
-
Data Analysis:
-
Calculate the rate of thio-NADH formation, which is proportional to the 5-alpha-reductase activity.
-
Determine the percent inhibition for each concentration of this compound.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against a specific microorganism.[16][17]
Materials:
-
This compound
-
Test microorganism (e.g., P. acnes)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton broth)
-
96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum:
-
Culture the test microorganism to the mid-logarithmic phase of growth.
-
Dilute the culture to a standardized concentration.
-
-
Serial Dilution of Test Compound:
-
Perform a two-fold serial dilution of this compound in the growth medium in the wells of a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well.
-
Include positive (microbe only) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (temperature, time, atmosphere).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (microbial growth).
-
Alternatively, measure the optical density (OD) of each well using a plate reader.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Conclusion and Future Directions
This compound is a molecule with a dual identity. On one hand, it is a well-characterized and effective ingredient in the cosmetic industry with clear mechanisms of action related to its antimicrobial and sebum-regulating properties. On the other hand, it is an endogenous metabolite and a member of the burgeoning class of N-acyl amino acid signaling molecules. While its dermatological applications are well-established, the exploration of its broader biological roles is a promising frontier for research.
Future investigations should focus on:
-
Elucidating its specific roles in cell signaling: Determining its interactions with GPCRs, PPARs, and other potential protein targets.
-
Defining its physiological functions beyond the skin: Investigating its potential roles in the central nervous system, immune system, and metabolic regulation.
-
Exploring its therapeutic potential: Evaluating its efficacy in models of inflammatory diseases, neurological disorders, and metabolic syndromes.
The in-depth understanding of the biological roles of this compound will not only provide a stronger scientific foundation for its current applications but also has the potential to unlock new therapeutic avenues for a wide range of human diseases.
References
- Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prost
- A Researcher's Guide to 5-Alpha-Reductase Activity Assays: A Compar
- Capryloyl Glycine: A Multifunctional Ingredient for Advanced Skincare Solutions. Uniproma.
- N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI.
- CAPRYLOYL GLYCINE.
- Capryloyl Glycine: Your Solution for Oily & Acne-Prone Skin. Ningbo Inno Pharmchem Co., Ltd.
- N-Acylglycine (NAGly). Avanti Polar Lipids.
- Aqueous n-acyl amino acid solutions.
- CAPRYLOYL GLYCINE.
- Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Deriv
- Capryloyl Glycine: Your Solution for Oily & Acne-Prone Skin. Ningbo Inno Pharmchem Co., Ltd.
- Antibacterial activity of lipo-α/sulfono-γ-AA hybrid peptides.
- Self-Assembly and Antimicrobial Activity of Lipopeptides Containing Lysine-Rich Tripeptides.
- Capryloyl Glycine. PubChem.
- Showing metabocard for Capryloylglycine (HMDB0000832).
- Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Deriv
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- N-Octanoylglycine analytical standard. Sigma-Aldrich.
- N-octanoylglycine. ChEBI.
- Pivotal Roles of Peroxisome Proliferator-Activated Receptors (PPARs) and Their Signal Cascade for Cellular and Whole-Body Energy Homeostasis. MDPI.
- N-Octanoylglycine. Santa Cruz Biotechnology.
- Biosynthesis and physiological functions of N-‐acyl amino acids. DiVA portal.
- Capryloyl Glycine. PubChem.
- Signaling in Control of Cell Growth and Metabolism.
- Selective inhibition of prostatic tumor 5 alpha-reductase by a 4-methyl-4-azasteroid. PubMed.
- Discovery and development of 5α-reductase inhibitors. Wikipedia.
- Beyond lipids, pharmacological PPARalpha activation has important effects on amino acid metabolism as studied in the r
- Lipidated Peptidomimetics with Improved Antimicrobial Activity.
- Glycine N-acyltransferase. Wikipedia.
- New 5alpha-reductase inhibitors: in vitro and in vivo effects. PubMed.
- Metabolomic and Genetic Analysis of Biomarkers for PPARα Expression and Activation.
- Biochemistry, G Protein Coupled Receptors.
- G protein-coupled receptor. Wikipedia.
- Signaling pathways of PPARγ in hepatocytes.
- Regulating G protein-coupled receptors by topological inversion. eLife.
- PPARα Activation Induces Nε-Lys-Acetylation of Rat Liver Peroxisomal Multifunctional Enzyme Type 1. PubMed Central.
- High‐performance liquid chromatography‐tandem mass spectrometry method for the analysis of N‐oleoyl glycine and N‐oleoyl alanine in brain and plasma.
- n,n-bis[2-(octylamino)ethyl]glycine at BMRB. Biological Magnetic Resonance Bank.
- Pivotal Roles of Peroxisome Proliferator-Activated Receptors (PPARs) and Their Signal Cascade for Cellular and Whole-Body Energy Homeostasis. MDPI.
- Selective Non-Steroidal Inhibitors of 5 Alpha-Reductase Type 1. PubMed.
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000532).
- G Protein Coupled Receptors (video). Khan Academy.
- GPCR/G Protein | Signaling P
- Signaling in Control of Cell Growth and Metabolism.
- Cell signaling. Wikipedia.
- Selective inhibition of prostatic tumor 5 alpha-reductase by a 4-methyl-4-azasteroid. PubMed.
- LCM Protocols - Protein Handling for LC/MS. Arcturus.
- Glycine and Glycine Receptor Signalling in Non-Neuronal Cells.
Sources
- 1. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. News - Capryloyl Glycine: A Multifunctional Ingredient for Advanced Skincare Solutions [uniproma.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Capryloyl Glycine | C10H19NO3 | CID 84290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sblcomp.com [sblcomp.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US20190091124A1 - Aqueous n-acyl amino acid solutions - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Enzyme assay for 5alpha-reductase type 2 activity in the presence of 5alpha-reductase type 1 activity in rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Self-Assembly and Antimicrobial Activity of Lipopeptides Containing Lysine-Rich Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Octanamidoacetic Acid (N-octanoylglycine) as a Signaling Molecule
For Researchers, Scientists, and Drug Development Professionals
Part 1: Core Directive - Unveiling the Significance of 2-Octanamidoacetic Acid
This guide delves into the intricate world of this compound, more commonly known as N-octanoylglycine, a fascinating endogenous lipid signaling molecule. As a member of the burgeoning class of N-acyl amino acids (NAAAs), N-octanoylglycine is capturing the attention of the scientific community for its potential roles in a variety of physiological and pathological processes. Structurally characterized by an octanoic acid chain linked to a glycine molecule via an amide bond, this compound is chemically related to the well-studied endocannabinoid system, hinting at its diverse functional capabilities.[1][2]
This document serves as a comprehensive technical resource, providing an in-depth exploration of N-octanoylglycine's biosynthesis, its molecular targets, and the signaling cascades it initiates. By offering detailed experimental methodologies and a synthesis of the current scientific understanding, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to further investigate the therapeutic potential of this intriguing signaling molecule.
Part 2: Scientific Integrity & Logic - The Lifecycle and Language of a Signaling Molecule
Biosynthesis and Metabolism: The Endogenous Journey of N-octanoylglycine
The cellular levels of N-octanoylglycine are meticulously controlled by a delicate balance of biosynthetic and degradative enzymatic pathways. Understanding these pathways is critical for elucidating its physiological roles and for identifying potential therapeutic targets to modulate its activity.
Two primary pathways are proposed for the biosynthesis of N-acyl glycines, including N-octanoylglycine:
-
Direct Condensation: This pathway involves the direct conjugation of a fatty acid (or its coenzyme A derivative) with glycine.[1] Key enzymes implicated in this process include:
-
Glycine N-acyltransferase (GLYAT): This enzyme catalyzes the formation of an amide bond between an acyl-CoA and glycine.[3]
-
Glycine N-acyltransferase-like enzymes (GLYATL2 and GLYATL3): These enzymes are also involved in the formation of N-acyl glycines from medium and long-chain acyl-CoAs and glycine.[1]
-
-
Oxidative Metabolism of N-acylethanolamines: N-acyl glycines can also be generated from the oxidative metabolism of the corresponding N-acylethanolamines, such as anandamide. This process involves a two-step enzymatic reaction catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase.[2]
The degradation of N-octanoylglycine primarily occurs through hydrolysis, catalyzed by the enzyme fatty acid amide hydrolase (FAAH) , which breaks the amide bond to release octanoic acid and glycine.[4]
Molecular Targets and Intricate Signaling Cascades
N-octanoylglycine exerts its biological effects by interacting with specific molecular targets, primarily G protein-coupled receptors (GPCRs). The current evidence points towards two main candidate receptors: GPR18 and GPR55. However, the nature of these interactions is complex and, in some cases, controversial.
GPR18: A Candidate Receptor with Biased Agonism
Several studies have identified the orphan receptor GPR18 as a target for N-acyl glycines, including the well-studied analog N-arachidonoyl glycine (NAGly).[5][6][7] Activation of GPR18 by NAGly has been shown to be Gi/o-coupled and can lead to the inhibition of forskolin-induced cAMP production.[6][7] Downstream signaling events include the mobilization of intracellular calcium and the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2).[8][9]
Intriguingly, the activation of GPR18 appears to exhibit biased agonism, where a ligand can preferentially activate certain signaling pathways over others. For instance, while some ligands for GPR18 induce G protein-dependent signaling, they may not recruit β-arrestin, a key protein in receptor desensitization and an initiator of separate signaling cascades.[8][9][10] This phenomenon could explain some of the conflicting reports in the literature regarding GPR18 activation.[8]
GPR55: An Alternative Target in the Endocannabinoid Milieu
GPR55 is another orphan GPCR that has been implicated as a cannabinoid receptor and a target for various lipid signaling molecules.[11][12] While lysophosphatidylinositol (LPI) is considered its primary endogenous ligand, several N-acyl compounds, including N-acyl dopamines, have been shown to activate GPR55.[13][14] The signaling of GPR55 is complex, involving coupling to Gq, G12, and G13 proteins, leading to the activation of RhoA, phospholipase C, and subsequent increases in intracellular calcium.[11][12][15] Although direct binding data for N-octanoylglycine to GPR55 is limited, the structural similarity to other GPR55 ligands suggests it as a plausible, yet to be definitively confirmed, target.
Therapeutic Potential in Neurological Disorders: A Glimmer of Hope
The emerging understanding of N-acyl amino acids, including N-octanoylglycine, points towards their significant involvement in the central nervous system. Their ability to modulate neuroinflammation and neuronal signaling pathways suggests a promising therapeutic avenue for a range of neurological disorders.[4][16][17]
Studies on related compounds and the broader family of N-acyl amino acids have demonstrated neuroprotective effects in models of ischemic stroke and other neurodegenerative conditions.[18][19][20] The anti-inflammatory properties are of particular interest, as neuroinflammation is a key pathological feature in many neurological diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[21][22] By attenuating the activation of microglia and astrocytes, and modulating the production of inflammatory mediators, N-octanoylglycine and its analogs could potentially slow disease progression and improve neurological outcomes.[20][21]
Part 3: Visualization & Formatting - A Practical Guide to a Promising Molecule
Data Presentation: A Snapshot of N-octanoylglycine's Molecular Interactions
While specific binding affinity data for N-octanoylglycine is still emerging, the following table summarizes the known interactions and downstream effects of its close analog, N-arachidonoyl glycine (NAGly), which provides a valuable reference point.
| Target | Ligand | Assay Type | Key Finding | Reference |
| GPR18 | N-arachidonoyl glycine | Calcium Mobilization | Induces intracellular Ca²⁺ increase | [6] |
| GPR18 | N-arachidonoyl glycine | cAMP Assay | Inhibits forskolin-induced cAMP production (EC₅₀ ≈ 20 nM) | [7][23] |
| GPR18 | N-arachidonoyl glycine | ERK1/2 Phosphorylation | Stimulates p44/42 MAPK phosphorylation | [8][9] |
| GPR55 | N-arachidonoyl glycine | Calcium Mobilization | Induces intracellular Ca²⁺ increase | [22] |
| GPR55 | N-arachidonoyl glycine | ERK1/2 Phosphorylation | Augments ERK1/2 phosphorylation | [22] |
Experimental Protocols: Your Guide to Interrogating N-octanoylglycine Signaling
To facilitate further research into the signaling properties of this compound, this section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Quantification of N-octanoylglycine in Brain Tissue by LC-MS/MS
This protocol is adapted from established methods for the analysis of N-acyl amino acids in biological matrices.[2][24]
-
Tissue Homogenization:
-
Weigh approximately 50 mg of frozen brain tissue.
-
Add ice-cold homogenization buffer (e.g., phosphate-buffered saline) and an appropriate internal standard (e.g., n-Octanoylglycine-2,2-d2).[2]
-
Homogenize the tissue using a bead beater or sonicator on ice until a uniform homogenate is achieved.
-
-
Protein Precipitation and Liquid-Liquid Extraction:
-
To the homogenate, add a 2:1 mixture of ice-cold methanol and chloroform.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of N-octanoylglycine from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for N-octanoylglycine and the internal standard.
-
-
Data Analysis:
-
Quantify the concentration of N-octanoylglycine using a calibration curve generated from standards of known concentrations.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol is a general guideline and should be optimized for the specific cell line and instrumentation used.[8][12][25]
-
Cell Culture:
-
Plate cells (e.g., HEK293 cells stably expressing the receptor of interest) in a 96-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells gently with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
-
Compound Addition and Signal Detection:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add varying concentrations of N-octanoylglycine to the wells and immediately begin recording the fluorescence signal over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline for each concentration of N-octanoylglycine.
-
Plot the dose-response curve and determine the EC₅₀ value.
-
Protocol 3: ERK1/2 Phosphorylation Western Blot
This protocol outlines the general steps for assessing ERK1/2 activation.[10][18]
-
Cell Treatment:
-
Culture cells to an appropriate confluency in multi-well plates.
-
Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with different concentrations of N-octanoylglycine for a specified time course (e.g., 5, 15, 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK1/2 to total ERK1/2.
-
References
- Console-Bram, L., Brailoiu, E., Brailoiu, G. C., Sharir, H., & Abood, M. E. (2014). Activation of GPR18 by cannabinoid compounds: a tale of biased agonism. British journal of pharmacology, 171(16), 3908–3917.
- Console-Bram, L., Brailoiu, E., Brailoiu, G. C., Sharir, H., & Abood, M. E. (2014). Activation of GPR18 by cannabinoid compounds: a tale of biased agonism. British Journal of Pharmacology, 171(16), 3908-3917.
- Sharir, H., & Abood, M. E. (2010). Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor. Pharmacology & therapeutics, 126(3), 301–313.
- Andradas, C., et al. (2025). The oncogenic lysophosphatidylinositol (LPI)/GPR55 signaling.
- Morales, P., et al. (2020). Therapeutic Exploitation of GPR18: Beyond the Cannabinoids?. Journal of medicinal chemistry, 63(23), 14216–14227.
- Lauckner, J. E., Jensen, J. B., Chen, H. Y., Lu, H. C., Hille, B., & Mackie, K. (2008). GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current.
- Morales, P., et al. (2023). GPR18 and GPR55-related Ligands Serving as Antagonists or Agonists: Current Situation, Challenges and Perspectives. Current Medicinal Chemistry, 30.
- BenchChem. (2025). The Emerging Role of N-Acyl Amino Acids in Cellular Signaling: A Technical Guide. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Quantification of N-acyl glycines in Brain Tissue Samples. BenchChem.
- M-Cl-A, et al. (2025). GPR55 ligands promote receptor coupling to multiple signalling pathways.
- Akimov, M. G., et al. (2021). GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation. International journal of molecular sciences, 22(2), 622.
- Hill, J. C., & Nemoto, E. M. (2016). N-acetyl proline-glycine-proline: implications for neurological disorders.
- Connor, M., & Christie, M. D. (2011). N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British journal of pharmacology, 163(7), 1363–1373.
- Corpas, R., et al. (2009). Neuroprotection against excitotoxicity by N-alkylglycines in rat hippocampal neurons. Neuropharmacology, 56(3), 636–645.
- Connor, M., & Christie, M. D. (2011). N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology, 163(7), 1363-1373.
- Chen, J., et al. (2023). A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue. Scientific reports, 13(1), 3012.
- Schievano, E., et al. (2015). Representative LC-MS chromatograms of analytes in whole brain tissue.
- De-La-Torre, V. R., et al. (2023). High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. Journal of analytical toxicology.
- De-La-Torre, V., et al. (2023). High-performance liquid chromatography-tandem mass spectrometry method for the analysis of N-oleoyl glycine and N-oleoyl alanine in brain and plasma.
- Sigma-Aldrich. (n.d.). N-Octanoylglycine analytical standard. Sigma-Aldrich.
- Wang, Y., et al. (2025). One nanoparticle delivers two different neuroprotective amino acids into ischemic brain and protects against neuronal death in rat cerebral ischemia injury. Molecular and cellular neurosciences, 135, 104009.
- Wikipedia. (n.d.). NAGly receptor. Wikipedia.
- PubChem. (n.d.). Capryloyl Glycine. PubChem.
- Gusev, E. I., et al. (2025). Neuroprotective Effects of Glycine for Therapy of Acute Ischaemic Stroke.
- Liu, J., et al. (2019). Glycine Exhibits Neuroprotective Effects in Ischemic Stroke in Rats through the Inhibition of M1 Microglial Polarization via the NF-κB p65/Hif-1α Signaling Pathway. Journal of immunology research, 2019, 8178093.
- Le, T. N., et al. (2016). Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists. Endocrinology, 157(9), 3534–3544.
- Hill, J. C., & Nemoto, E. M. (2016). N-acetyl proline-glycine-proline: implications for neurological disorders.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GPR18. IUPHAR/BPS Guide to PHARMACOLOGY.
- Chan, A. S., et al. (2015). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International journal of molecular sciences, 16(7), 14728–14742.
- Kotsikorou, E., et al. (2011). Atypical Responsiveness of the Orphan Receptor GPR55 to Cannabinoid Ligands. The Journal of biological chemistry, 286(16), 14399–14409.
- Tsou, C.-L., et al. (2023). Glycine: The Smallest Anti-Inflammatory Micronutrient.
- Kohno, M., et al. (2006). Identification of N-arachidonylglycine as the endogenous ligand for orphan G-protein-coupled receptor GPR18.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GPR55. IUPHAR/BPS Guide to PHARMACOLOGY.
- Console-Bram, L., et al. (2017). N-arachidonoyl glycine, another endogenous agonist of GPR55. Biochimica et biophysica acta. Molecular and cell biology of lipids, 1862(9), 925–932.
- BOC Sciences. (n.d.).
- Ostrom, R. S., & Insel, P. A. (2004). cAMP Signaling Compartmentation: Adenylyl Cyclases as Anchors of Dynamic Signaling Complexes. Molecular interventions, 4(4), 235–244.
- Doskeland, S. O., Maronde, E., & Gjertsen, B. T. (2022). Biochemistry, cAMP. In StatPearls.
- van den Pol, A. N., & Jakab, R. L. (2001). Glycine and Glycine Receptor Signalling in Non-Neuronal Cells. Advances in experimental medicine and biology, 486, 33–42.
- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G -coupled receptors in whole cell. Revvity.
- BioWorld. (2006). Recent patents disclose novel therapeutic agents for neurological disorders. BioWorld.
- Adla, S., & Gynther, M. (2024). Amino acid transporters in neurological disorders and neuroprotective effects of cysteine derivatives. Neuroscience letters, 827, 105771.
- McHugh, D., et al. (2010). N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor. BMC pharmacology, 10, 12.
- Macauley, S. L., et al. (2014). An anti-neuroinflammatory that targets dysregulated glia enhances the efficacy of CNS-directed gene therapy in murine infantile neuronal ceroid lipofuscinosis. The Journal of neuroscience : the official journal of the Society for Neuroscience, 34(39), 13077–13088.
- NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI.
- Kohno, M., et al. (2006). Identification of N-arachidonylglycine as the Endogenous Ligand for Orphan G-protein-coupled Receptor GPR18.
- Patel, M. K. (2016). Navigating neurological disorders: harnessing the power of natural compounds for innovative therapeutic breakthroughs. Journal of ethnopharmacology, 194, 103–115.
Sources
- 1. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAGly receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of N-arachidonylglycine as the endogenous ligand for orphan G-protein-coupled receptor GPR18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.bgu.ac.il [cris.bgu.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Atypical Responsiveness of the Orphan Receptor GPR55 to Cannabinoid Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotection against excitotoxicity by N-alkylglycines in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. One nanoparticle delivers two different neuroprotective amino acids into ischemic brain and protects against neuronal death in rat cerebral ischemia injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Glycine Exhibits Neuroprotective Effects in Ischemic Stroke in Rats through the Inhibition of M1 Microglial Polarization via the NF-κB p65/Hif-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Blocking glycine receptors reduces neuroinflammation and restores neurotransmission in cerebellum through ADAM17-TNFR1-NF-κβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. guidetopharmacology.org [guidetopharmacology.org]
- 24. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benthamscience.com [benthamscience.com]
The Endogenous Lipopeptide N-Octanoylglycine: A Technical Guide for Researchers and Drug Development Professionals
Abstract
N-octanoylglycine is an endogenous N-acyl amino acid that has transitioned from being viewed primarily as a metabolic byproduct to a molecule of significant interest in cellular signaling and as a biomarker for specific metabolic disorders. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and analytical methodologies related to N-octanoylglycine. It is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the roles of this lipopeptide in health and disease. This guide delves into the enzymatic pathways governing its formation, detailed protocols for its extraction and quantification, and explores its known and putative physiological functions.
Introduction: The Emergence of N-Acyl Amino Acids
The discovery of N-acyl amino acids (NAAs) as a class of endogenous signaling molecules has its roots in the broader exploration of lipidomics and the expanding universe of bioactive lipids.[1][2] Initially, the focus was on N-arachidonoylethanolamine (anandamide), an endogenous cannabinoid.[1] This discovery spurred interest in other fatty acid amides, leading to the identification of a diverse family of NAAs where a fatty acid is linked to an amino acid via an amide bond.[2] While the very first identification of endogenous N-octanoylglycine is not pinpointed to a single seminal publication, its presence in biological systems became evident through studies of inborn errors of metabolism.[2]
N-octanoylglycine is structurally composed of an eight-carbon fatty acid, octanoic acid (also known as caprylic acid), and the amino acid glycine.[3] This amphiphilic nature imparts unique biochemical properties, allowing it to partition into lipid membranes while retaining a polar head group.[4] Its significance was first clinically recognized as a key biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a genetic disorder of fatty acid oxidation.
Biosynthesis and Metabolic Regulation
The primary route for the biosynthesis of N-octanoylglycine is through the enzymatic conjugation of octanoyl-Coenzyme A (octanoyl-CoA) and glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT) , a mitochondrial enzyme.[5]
The Central Role of Glycine N-Acyltransferase (GLYAT)
GLYAT (EC 2.3.1.13) is a key enzyme in the detoxification of xenobiotic and endogenous organic acids.[5] It facilitates the conjugation of various acyl-CoA esters to glycine, thereby preventing the sequestration of the essential cofactor Coenzyme A and aiding in the excretion of potentially toxic acyl groups.[5] Studies have shown that GLYAT exhibits substrate specificity, with a notable affinity for medium-chain acyl-CoAs, including octanoyl-CoA.[5]
The reaction is as follows:
Octanoyl-CoA + Glycine -- (GLYAT) --> N-Octanoylglycine + CoASH
The localization of GLYAT within the mitochondria is significant, as this is the primary site of fatty acid β-oxidation. In conditions where β-oxidation is impaired, such as MCAD deficiency, there is an accumulation of medium-chain acyl-CoAs, including octanoyl-CoA. This surplus of substrate drives the GLYAT-catalyzed formation of N-octanoylglycine, which is then excreted in the urine, serving as a diagnostic marker.
Caption: Biosynthetic pathway of N-octanoylglycine in the mitochondria.
Physiological and Pathological Roles
While the role of N-octanoylglycine as a biomarker is well-established, its broader physiological functions are an active area of research. The accumulation of N-acylglycines in metabolic disorders suggests a primary role in metabolic homeostasis and detoxification.
Biomarker in Inborn Errors of Metabolism
Elevated levels of N-octanoylglycine in urine and plasma are a hallmark of MCAD deficiency. Its detection and quantification are crucial for the diagnosis and monitoring of this condition. The analysis of acylglycines provides a more stable and reliable diagnostic window compared to the more transiently elevated acylcarnitines.
Potential Signaling Roles
The structural similarity of N-octanoylglycine to other bioactive N-acyl amino acids suggests it may have signaling properties. While direct receptor targets for N-octanoylglycine are not yet definitively identified, other N-acyl glycines, such as N-arachidonoyl glycine (NAGly), have been shown to interact with G-protein coupled receptors (GPCRs) like GPR18 and GPR55.[6][7]
-
GPR18: NAGly has been identified as a ligand for GPR18, a receptor implicated in immune cell migration and other physiological processes.[6][8] However, the activation of GPR18 by NAGly has been a subject of debate, with some studies showing activation and others not, suggesting biased agonism or cell-type-specific effects.[6][9]
-
GPR55: This receptor is activated by various lipid ligands, and some N-acyl amino acids have been shown to modulate its activity.[7][10]
It is plausible that N-octanoylglycine may also interact with these or other orphan GPCRs, or potentially with peroxisome proliferator-activated receptors (PPARs), which are known to be regulated by fatty acids and their derivatives.[11][12] Further research is required to elucidate the specific signaling pathways of N-octanoylglycine.
Caption: Putative signaling pathways for N-octanoylglycine.
Analytical Methodologies: A Technical Guide
Accurate and sensitive quantification of N-octanoylglycine in biological matrices is essential for both clinical diagnostics and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Sample Preparation: Extraction from Plasma
The following protocol outlines a robust method for the extraction of N-octanoylglycine from plasma samples.
Materials:
-
Plasma sample
-
Ice-cold acetonitrile
-
Internal standard (e.g., N-octanoylglycine-d2)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Autosampler vials
Protocol:
-
To 50 µL of plasma in a microcentrifuge tube, add a known amount of the internal standard.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Caption: Workflow for the extraction of N-octanoylglycine from plasma.
LC-MS/MS Quantification
The following provides a general framework for an LC-MS/MS method for N-octanoylglycine quantification. Method optimization will be required for specific instrumentation.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to resolve N-octanoylglycine from matrix components |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Tandem Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MRM Transition (N-octanoylglycine) | e.g., m/z 200.1 -> 74.0 (Negative Ion Mode) |
| MRM Transition (Internal Standard) | e.g., m/z 202.1 -> 74.0 (for d2-labeled) |
| Collision Energy | Optimized for the specific instrument |
Data Analysis: Quantification is achieved by constructing a calibration curve using known concentrations of a certified N-octanoylglycine standard and a fixed concentration of the internal standard. The ratio of the peak area of the analyte to the internal standard is plotted against the concentration.
Conclusion and Future Perspectives
N-octanoylglycine has evolved from a mere metabolic curiosity to a molecule of significant clinical and research interest. Its role as a sensitive and specific biomarker for MCAD deficiency is undisputed. The future of N-octanoylglycine research lies in elucidating its broader physiological functions. Key questions remain regarding its specific receptor interactions and downstream signaling pathways. Investigating its potential roles in cellular energy homeostasis, immune modulation, and neurological function will be crucial. The development of potent and selective pharmacological tools will be instrumental in dissecting its biological activities and exploring its therapeutic potential beyond its diagnostic utility. This guide provides a foundational understanding and practical methodologies to empower researchers to contribute to this exciting and evolving field.
References
- McHugh, D., et al. (2014). Activation of GPR18 by cannabinoid compounds: a tale of biased agonism. British Journal of Pharmacology, 171(16), 3908–3917. [Link]
- PubChem. (n.d.). Capryloyl Glycine.
- Battista, N., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 822. [Link]
- van der Westhuizen, F. H., & Erasmus, E. (2018). Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation. Expert Opinion on Drug Metabolism & Toxicology, 14(12), 1255-1266. [Link]
- Tan, B., et al. (2007). Identification of endogenous acyl amino acids based on a targeted lipidomics approach. Journal of lipid research, 48(7), 1566–1576. [Link]
- Wikipedia. (n.d.). NAGly receptor. [Link]
- Taylor, A. H., et al. (2016). GPR18 undergoes a high degree of constitutive trafficking but is unresponsive to N-Arachidonoyl Glycine. PeerJ, 4, e1835. [Link]
- McHugh, D. (2015). Activation of GPR18 by Cannabinoid compounds: A tale of biased agonism.
- Anderson, N. J., & Merkler, D. J. (2018). N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES?.
- Lauckner, J. E., et al. (2008). GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current. Proceedings of the National Academy of Sciences of the United States of America, 105(7), 2699–2704. [Link]
- D'Agostino, G., et al. (2013). Genetic Code Expansion: A Brief History and Perspective. Biochemistry, 52(42), 7313–7323. [Link]
- Akimov, M. G., et al. (2021). GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation. International journal of molecular sciences, 22(2), 622. [Link]
- Wang, A., et al. (2023).
- Chuo, L. E., et al. (2024). The impact of obesity-associated glycine deficiency on the elimination of endogenous and exogenous metabolites via the glycine conjugation pathway. Frontiers in Physiology, 15, 1369969. [Link]
- Vickery, H. B. (1972). The History of the Discovery of the Amino Acids II. A Review of Amino Acids Described Since 1931 as Components of Native Proteins. Advances in protein chemistry, 26, 81-171. [Link]
- Kotsikorou, E., et al. (2011). Atypical Responsiveness of the Orphan Receptor GPR55 to Cannabinoid Ligands. The Journal of biological chemistry, 286(21), 18787–18800. [Link]
- Akimov, M. G., et al. (2021). GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation.
- Wikipedia. (n.d.). Glycine. [Link]
- Akimov, M. G., et al. (2021). GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation.
- Gonzalez, F. J. (2012). Metabolomic and Genetic Analysis of Biomarkers for PPARα Expression and Activation. PPAR research, 2012, 853839. [Link]
- Malaguarnera, L. (2022). Signaling pathways of PPARγ in hepatocytes.
- Christofides, A., et al. (2021). The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses. Metabolism: clinical and experimental, 114, 154338. [Link]
- Lee, C. H. (2017). Pivotal Roles of Peroxisome Proliferator-Activated Receptors (PPARs) and Their Signal Cascade for Cellular and Whole-Body Energy Homeostasis. International journal of molecular sciences, 18(11), 2268. [Link]
- Felipo, V., & Giménez-Garzó, C. (2015). Hyperammonemia Alters Glycinergic Neurotransmission and Modulation of the Glutamate-Nitric oxide-cGMP Pathway by Extracellular Glycine in Cerebellum in Vivo. ACS chemical neuroscience, 6(1), 128–136. [Link]
- Cuebas, D. A., et al. (2010). PPARα Activation Induces Nε-Lys-Acetylation of Rat Liver Peroxisomal Multifunctional Enzyme Type 1. PPAR research, 2010, 817170. [Link]
- Block, F., & Tonder, L. (1998). In vivo models of cerebral ischemia: effects of parenterally administered NMDA receptor glycine site antagonists. Journal of neural transmission (Vienna, Austria : 1996), 105(4-5), 415–426. [Link]
- Lim, J. Z., et al. (2024). The effect of glycine administration on the characteristics of physiological systems in human adults: A systematic review. GeroScience, 46(1), 219–239. [Link]
- Pourcho, R. G., & Goebel, D. J. (1987). In vivo effects of glycine on retinal ultrastructure and averaged electroretinogram. Brain research, 411(2), 390–394. [Link]
- Lim, J. Z., et al. (2024). The effect of glycine administration on the characteristics of physiological systems in human adults: A systematic review. GeroScience, 46(1), 219–239. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino acid - Wikipedia [en.wikipedia.org]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NAGly receptor - Wikipedia [en.wikipedia.org]
- 9. GPR18 undergoes a high degree of constitutive trafficking but is unresponsive to N-Arachidonoyl Glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolomic and Genetic Analysis of Biomarkers for PPARα Expression and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
2-Octanamidoacetic acid chemical structure and synthesis
An In-depth Technical Guide to 2-Octanamidoacetic Acid: Structure, Synthesis, and Applications
Introduction: Unveiling this compound
This compound, more commonly known in the scientific and industrial communities as N-octanoylglycine or capryloyl glycine, is an N-acyl amino acid.[1][2] It is structurally composed of glycine, the simplest proteinogenic amino acid, and octanoic acid, a medium-chain fatty acid.[2] This amphiphilic molecule, possessing both a hydrophilic amino acid head and a lipophilic fatty acid tail, exhibits unique physicochemical properties that make it a valuable compound in diverse fields.
In the cosmetics industry, it is utilized for its antimicrobial and anti-seborrheic properties.[1] In the biomedical field, N-octanoylglycine serves as a crucial biomarker for diagnosing and monitoring certain inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[3] This guide provides a comprehensive technical overview of its chemical structure, a detailed, field-proven protocol for its synthesis, and insights into the rationale behind the synthetic strategy.
PART 1: Chemical Structure and Physicochemical Properties
The structure of this compound is defined by an octanoyl group attached to the nitrogen atom of a glycine molecule, forming a stable amide linkage.
Caption: Chemical structure of this compound (N-octanoylglycine).
Physicochemical Data Summary
The key properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 2-(octanoylamino)acetic acid | [2] |
| Synonyms | N-Octanoylglycine, Capryloyl glycine, Lipacide C 8G | [1][3][4] |
| CAS Number | 14246-53-8 | [1][2][4] |
| Molecular Formula | C₁₀H₁₉NO₃ | [1][2][4] |
| Molecular Weight | 201.26 g/mol | [1][2][4] |
| Melting Point | 102-106 °C | [1][5] |
| Appearance | White to off-white solid | [1][5] |
| Solubility | Water: 1.557 g/L at 20°C; Soluble in DMSO, Methanol (Slightly) | [1] |
PART 2: Synthesis of this compound
The industrial and laboratory-scale synthesis of N-acyl amino acids like this compound is predominantly achieved through the Schotten-Baumann reaction .[6][7][8] This robust and well-established method involves the acylation of an amine (glycine) with an acyl chloride (octanoyl chloride) under basic aqueous conditions.[9][10]
Reaction Principle and Mechanistic Insights
The synthesis proceeds via a nucleophilic acyl substitution mechanism.[9]
-
Deprotonation: The reaction is conducted in the presence of a base, typically sodium hydroxide (NaOH). The base serves a dual purpose: it deprotonates the amino group of glycine, increasing its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) byproduct that is formed during the reaction.[10] The removal of HCl is critical as it prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction.[11]
-
Nucleophilic Attack: The deprotonated amino group of glycine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of octanoyl chloride. This forms a tetrahedral intermediate.[9]
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion, the leaving group. This results in the formation of the final amide product, this compound.
Causality in Experimental Design
-
Choice of Base: A strong base like NaOH is used to ensure complete deprotonation of the glycine and to effectively scavenge the HCl byproduct, driving the reaction equilibrium towards the product side.[10] A stoichiometry of at least two equivalents of base per equivalent of amino acid is common—one to deprotonate the amine and one to neutralize the generated HCl.[5][11]
-
Solvent System: The reaction is often performed in a biphasic system, such as water and acetone or water and diethyl ether.[3][5] Glycine sodium salt is soluble in the aqueous phase, while octanoyl chloride is soluble in the organic phase. Vigorous stirring is essential to create a large interfacial area where the reactants can meet and react.
-
Key Pitfall - Hydrolysis: The primary competing reaction is the hydrolysis of the highly reactive octanoyl chloride by water.[6][11] To mitigate this, the octanoyl chloride is added dropwise to the cooled, vigorously stirred reaction mixture. This ensures that the acylation of the amine occurs at a competitive rate compared to hydrolysis.[5]
Synthesis and Purification Workflow
The overall process from starting materials to the purified final product follows a logical and well-defined sequence.
Caption: Generalized workflow for the synthesis and purification of this compound.
PART 3: Detailed Experimental Protocol
This protocol is a representative example for the synthesis of this compound, adapted from established methodologies.[3][5]
Materials and Reagents
-
Glycine
-
Sodium Hydroxide (NaOH)
-
Octanoyl Chloride
-
Acetone
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Rotary evaporator
Step-by-Step Synthesis Procedure
-
Dissolution of Glycine: In a suitable reaction vessel, dissolve glycine (e.g., 0.15 mol) and sodium hydroxide (e.g., 0.3 mol) in deionized water (e.g., 50 ml). Stir the mixture until all solids have dissolved. The solution can be cooled in an ice bath.[5]
-
Preparation of Acylating Agent: In a separate container, dissolve octanoyl chloride (e.g., 0.15 mol) in acetone (e.g., 50 ml).[5]
-
Acylation Reaction: While vigorously stirring the aqueous glycine solution, add the octanoyl chloride solution dropwise over a period of approximately 1 hour. Maintain the temperature at or near room temperature. After the addition is complete, continue stirring for an additional hour.[5]
-
Product Precipitation (Workup): Carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is strongly acidic (pH ~2). This will protonate the carboxylate group of the product, causing it to precipitate out of the aqueous solution as a white solid.[3]
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove inorganic salts.
-
Purification by Recrystallization: Transfer the crude solid to a flask and add a suitable solvent for recrystallization, such as ethyl acetate.[3] Heat the mixture to dissolve the solid, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Final Product Collection: Collect the purified crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. A typical yield for this reaction is around 83%.[5]
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule's structure.
-
¹H NMR (CD₃OD): δ 3.9 (s, 2H, HN-CH₂-CO₂H), 2.25 (t, 2H, -CH₂-CONH), 1.6 (t, 2H, -CH₂-CH₂CO), 1.3 (m, 8H, -(CH₂)₄-), 0.9 (t, 3H, CH₃-).[5]
-
-
Melting Point: A sharp melting point range consistent with the literature value (102-106 °C) indicates high purity.[1][5]
References
- BenchChem (2025).
- ChemicalBook. Caprylylglycine synthesis.
- BenchChem (2025). Common pitfalls in the synthesis of N-acyl amino acids.
- Sathee NEET. Chemistry Schotten Baumann Reaction.
- BenchChem (2025). Application Notes: Acylation of Peptides with Octanoyl Chloride.
- Google Patents. WO2017153161A1 - Aqueous n-acyl amino acid solutions.
- BYJU'S (2019). Schotten Baumann Reaction.
- PubMed. N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases.
- ChemicalBook. Caprylylglycine | 14246-53-8.
- PubChem. Capryloyl Glycine | C10H19NO3 | CID 84290.
- Santa Cruz Biotechnology. N-Octanoylglycine | CAS 14246-53-8.
- Google Patents (2019). US20190091124A1 - Aqueous n-acyl amino acid solutions.
Sources
- 1. Caprylylglycine | 14246-53-8 [chemicalbook.com]
- 2. Capryloyl Glycine | C10H19NO3 | CID 84290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scbt.com [scbt.com]
- 5. Caprylylglycine synthesis - chemicalbook [chemicalbook.com]
- 6. WO2017153161A1 - Aqueous n-acyl amino acid solutions - Google Patents [patents.google.com]
- 7. N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20190091124A1 - Aqueous n-acyl amino acid solutions - Google Patents [patents.google.com]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 10. byjus.com [byjus.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the N-octanoylglycine Metabolic Pathway: From Synthesis to Clinical Biomarker
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-octanoylglycine is a critical metabolite situated at the crossroads of fatty acid and amino acid metabolism. While typically a minor product of cellular processes, its accumulation serves as a highly specific and sensitive biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, one of the most common inborn errors of fatty acid β-oxidation. This guide provides a comprehensive technical overview of the N-octanoylglycine metabolic pathway, detailing its enzymatic synthesis and degradation, its physiological and pathophysiological significance, and the state-of-the-art analytical methodologies for its quantification. We delve into the causality behind experimental choices, offering field-proven insights for researchers and drug development professionals. This document is structured to serve as a foundational resource, complete with detailed experimental protocols, quantitative data summaries, and visual pathway diagrams to facilitate a deeper understanding of this important metabolic route.
Introduction: The Significance of N-octanoylglycine
N-octanoylglycine (also known as capryloylglycine) is an N-acylglycine, a class of molecules formed by the amide linkage of a fatty acid (octanoic acid, C8:0) and the amino acid glycine.[1][2] Under normal physiological conditions, acylglycines are considered minor metabolites of fatty acid catabolism.[3] However, their metabolic pathway represents a crucial detoxification mechanism when the primary route of fatty acid oxidation is impaired.
The clinical relevance of N-octanoylglycine came to the forefront with the advent of expanded newborn screening programs. Its presence in elevated concentrations in blood and urine is a hallmark of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency (OMIM 607008), a rare autosomal recessive genetic disorder.[4][5] In MCAD deficiency, the impaired activity of the MCAD enzyme disrupts the mitochondrial β-oxidation of medium-chain fatty acids (MCFAs).[6] This leads to an intramitochondrial accumulation of octanoyl-CoA, the primary substrate of the deficient enzyme. To alleviate the sequestration of the essential cofactor Coenzyme A (CoA) and mitigate cellular toxicity, the excess octanoyl-CoA is shunted into an alternative pathway: conjugation with glycine. This reaction, catalyzed by Glycine N-acyltransferase (GLYAT), produces N-octanoylglycine, which is then excreted.[7][8] Therefore, understanding the N-octanoylglycine metabolic pathway is paramount for the diagnosis, monitoring, and potential therapeutic intervention in MCAD deficiency and related metabolic disorders.
Beyond its role as a diagnostic marker, the broader family of N-acyl amino acids, to which N-octanoylglycine belongs, is emerging as a class of bioactive lipids with potential roles in cell signaling, reminiscent of the endocannabinoids.[9][10] This adds another layer of significance to the study of its metabolic control.
The Core Metabolic Pathway
The metabolism of N-octanoylglycine is a two-step process localized primarily within the mitochondria of the liver and kidneys, where the key enzymes are expressed.[2][3][7] The pathway involves a biosynthetic (conjugation) step and a degradative (hydrolysis) step.
Biosynthesis: The Glycine Conjugation Pathway
The formation of N-octanoylglycine is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT; EC 2.3.1.13) .[7][11] This enzyme facilitates the conjugation of an acyl-CoA ester with the amino group of glycine, releasing free Coenzyme A.
Reaction: Octanoyl-CoA + Glycine ⇌ N-octanoylglycine + CoA
The substrate specificity of GLYAT favors aromatic acyl-CoAs like benzoyl-CoA, but it also processes a range of straight- and branched-chain acyl-CoAs.[7][12] The Michaelis constant (KM) of human GLYAT for octanoyl-CoA has been reported as 198 µM, with a maximal velocity (Vmax) of 3.3 µmol/min/mg, indicating a lower affinity and rate compared to its preferred substrates like benzoyl-CoA.[11] This kinetic profile underscores why N-octanoylglycine is a minor metabolite under normal conditions but becomes a major product when octanoyl-CoA concentrations surge, as seen in MCAD deficiency.
Figure 1: Biosynthesis of N-octanoylglycine in the mitochondrion.
Degradation: Hydrolysis by Fatty Acid Amide Hydrolase
The degradation of N-octanoylglycine occurs via hydrolysis of the amide bond, yielding the original substrates: octanoic acid and glycine. This reaction is primarily catalyzed by Fatty Acid Amide Hydrolase (FAAH; EC 3.5.1.99) , an integral membrane enzyme known for its role in terminating the signaling of endocannabinoids like anandamide.[9][13]
Reaction: N-octanoylglycine + H₂O → Octanoic acid + Glycine
FAAH is a serine hydrolase that exhibits broad substrate specificity for fatty acid amides.[14] While its activity is highest towards N-acylethanolamines, it also processes N-acylglycines.[13] The hydrolysis of N-octanoylglycine by FAAH allows for the recycling of glycine and the re-entry of octanoic acid into fatty acid metabolism, although in MCAD deficiency, this re-entry would be futile.
Figure 2: Degradation of N-octanoylglycine via hydrolysis.
The Pathophysiological Context: MCAD Deficiency
To appreciate the significance of the N-octanoylglycine pathway, it must be viewed within the larger context of mitochondrial fatty acid β-oxidation (FAO). FAO is a critical energy-producing process, particularly during periods of fasting or metabolic stress.
In a healthy individual, medium-chain fatty acids (like octanoic acid) are activated to their CoA esters in the mitochondrial matrix. MCAD then catalyzes the first step of β-oxidation, a dehydrogenation reaction. In individuals with MCAD deficiency, this step is blocked.
The consequences are twofold:
-
Energy Deficiency: The inability to metabolize MCFAs leads to hypoketotic hypoglycemia, as the liver cannot produce ketone bodies and glucose production is impaired.[4]
-
Toxic Accumulation: Octanoyl-CoA and other medium-chain acyl-CoAs build up within the mitochondria.[6]
The glycine conjugation pathway, via GLYAT, acts as a metabolic "safety valve". By converting the accumulating octanoyl-CoA to N-octanoylglycine, the cell achieves two things: it frees up the limited mitochondrial pool of CoA, which is essential for other metabolic processes like the TCA cycle, and it converts a potentially toxic, activated fatty acid into a water-soluble, excretable conjugate.[15]
Figure 3: Metabolic fate of Octanoyl-CoA in health vs. MCAD deficiency.
Quantitative Analysis of N-octanoylglycine
Accurate quantification of N-octanoylglycine is essential for clinical diagnosis and research. The primary methods employed are mass spectrometry-based, offering high sensitivity and specificity.
Biomarker Levels in Health and Disease
The concentration of N-octanoylglycine and its related precursor, octanoylcarnitine, are dramatically different between healthy individuals and those with MCAD deficiency. While N-octanoylglycine is often measured in urine, octanoylcarnitine is the primary marker in dried blood spots (DBS) for newborn screening.[16][17]
| Analyte | Matrix | Population | Concentration Range | Reference |
| Octanoylcarnitine (C8) | Dried Blood Spot | Healthy Newborns | < 0.22 µmol/L (often below detection limit) | [17] |
| MCAD Newborns | 3.1 - 28.3 µmol/L (Median: 8.4 µmol/L) | [17] | ||
| MCAD Older Patients | 0.33 - 4.4 µmol/L (Median: 1.57 µmol/L) | [17] | ||
| Octanoylglycine (OG) | Dried Blood Spot | Healthy Newborns | Not typically a primary marker, low levels | [18] |
| MCAD Newborns | Significantly elevated | [18] | ||
| Acylglycines (general) | Urine | Healthy Individuals | Low, baseline levels | [19][20] |
| MCAD Patients | Markedly elevated Hexanoylglycine (HG), Octanoylglycine (OG), and Suberylglycine (SG) | [8][18] |
Note: Absolute concentrations can vary between laboratories depending on the specific analytical method and calibration standards used.
Experimental Protocols for Quantification
The choice between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on available instrumentation, required throughput, and the specific research question. LC-MS/MS is generally preferred for clinical screening due to simpler sample preparation and higher throughput.[21]
This protocol is adapted from established methods for acylglycine analysis and is suitable for high-throughput clinical research.[22][23]
1. Materials and Reagents:
-
Human urine samples
-
N-octanoylglycine analytical standard
-
N-octanoylglycine-d2 (or other stable isotope-labeled internal standard)
-
LC-MS grade water, acetonitrile (ACN), and formic acid
-
n-Butanol
-
Acetyl chloride
-
Centrifuge tubes, autosampler vials
2. Preparation of Internal Standard (ISTD) and Calibrators:
-
Prepare a stock solution of the internal standard (e.g., N-octanoylglycine-d2) in methanol.
-
Prepare a series of calibration standards by spiking known concentrations of N-octanoylglycine analytical standard into a control urine matrix. A typical range is 0.1 - 100 µM.[21]
3. Sample Preparation (Butylation Derivatization):
-
Causality: Derivatization to butyl esters increases the hydrophobicity of the acylglycines, improving their retention on reverse-phase columns and enhancing ionization efficiency for MS detection.
-
To 50 µL of urine (calibrator, control, or unknown sample), add 10 µL of the ISTD working solution.
-
Add 200 µL of 3N HCl in n-butanol (prepared by slowly adding acetyl chloride to cold n-butanol).
-
Vortex briefly and incubate at 65°C for 20 minutes.
-
Evaporate the sample to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex, centrifuge to pellet any debris, and transfer the supernatant to an autosampler vial.
4. UPLC-MS/MS Analysis:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Develop a gradient to separate N-octanoylglycine from isobaric interferences (e.g., 20% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions).
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Waters, Agilent).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions:
-
N-octanoylglycine butyl ester: Q1/Q3 transition must be optimized (e.g., m/z 258.2 -> 88.1).
-
N-octanoylglycine-d2 butyl ester (ISTD): Q1/Q3 transition must be optimized (e.g., m/z 260.2 -> 88.1).
-
Self-Validation: The use of a stable isotope-labeled internal standard is critical. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, correcting for variations in sample preparation and instrument response.
-
5. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte/ISTD).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of N-octanoylglycine in unknown samples by interpolating their peak area ratios from the calibration curve.
This protocol is based on methods developed for newborn screening.[16][18][24]
1. Materials and Reagents:
-
As in Protocol 1, plus DBS puncher (3.2 mm) and 96-well microplates.
2. Sample Preparation:
-
Punch two 3.2 mm discs from the DBS card into a well of a 96-well plate.
-
Add 100 µL of a methanolic solution containing the stable isotope-labeled internal standards for all acylglycines of interest.
-
Seal the plate and shake for 30 minutes at room temperature to extract the analytes.
-
Transfer the methanolic extract to a new 96-well plate.
-
Proceed with butylation derivatization as described in Protocol 1 (steps 3c-3e), adjusting volumes for the 96-well plate format.
3. UPLC-MS/MS Analysis and Data Processing:
-
The analytical and data processing steps are identical to those described in Protocol 1.
Experimental Protocols for Enzyme Activity Assays
Characterizing the enzymes of the N-octanoylglycine pathway is crucial for fundamental research and for screening potential therapeutic modulators.
This is a continuous spectrophotometric assay adapted from established methods.[15] It measures the release of free thiol from Coenzyme A using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the thiol to produce a yellow-colored product (TNB²⁻) that absorbs at 412 nm.
1. Materials and Reagents:
-
Source of GLYAT: Recombinant human GLYAT or mitochondrial lysate from liver or kidney tissue.
-
Tris buffer (e.g., 100 mM, pH 8.0).
-
DTNB solution (10 mM in buffer).
-
Glycine solution (e.g., 1 M).
-
Octanoyl-CoA solution (e.g., 10 mM).
-
96-well microplate and spectrophotometric plate reader.
2. Assay Procedure:
-
Causality: This assay design provides a real-time measurement of enzyme activity. The rate of color formation is directly proportional to the rate of CoA release, and thus to GLYAT activity.
-
Prepare a master mix in Tris buffer containing DTNB (final concentration 100 µM) and glycine (final concentration can be varied, e.g., 20 mM).
-
Add the enzyme preparation (e.g., 2 µg of recombinant protein) to the wells of the 96-well plate.
-
Add the master mix to each well.
-
Self-Validation: Include control wells:
-
No enzyme control: To measure non-enzymatic hydrolysis of octanoyl-CoA.
-
No glycine control: To measure any glycine-independent acyl-CoA hydrolase activity in the enzyme preparation.
-
No octanoyl-CoA control: To establish the baseline absorbance.
-
-
Equilibrate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding octanoyl-CoA (final concentration can be varied, e.g., 200 µM).
-
Immediately begin monitoring the increase in absorbance at 412 nm every 30-40 seconds for 20-30 minutes.
3. Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Convert the rate to µmol/min/mg using the Beer-Lambert law (Extinction coefficient of TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹).
-
Subtract the rates from the control wells to determine the true GLYAT-specific activity.
-
To determine kinetic parameters (KM, Vmax), perform the assay with varying concentrations of one substrate (e.g., octanoyl-CoA) while keeping the other (glycine) at a saturating concentration, and fit the data to the Michaelis-Menten equation.
Conclusion and Future Perspectives
The N-octanoylglycine metabolic pathway, though simple in its core enzymatic steps, holds profound significance in clinical diagnostics and cellular metabolism. Its role as a detoxification route for excess mitochondrial acyl-CoAs is a clear example of metabolic adaptability. For drug development professionals, the enzymes GLYAT and FAAH represent potential targets. For instance, enhancing GLYAT activity could be a therapeutic strategy to promote the clearance of toxic acyl-CoAs in disorders beyond MCAD deficiency. Conversely, modulating FAAH activity could impact the signaling roles of the broader N-acyl amino acid family.
Future research should focus on further elucidating the regulation of GLYAT and FAAH, exploring the full substrate scope of these enzymes in vivo, and investigating the potential signaling functions of N-octanoylglycine itself. The robust analytical and enzymatic protocols detailed in this guide provide the foundational tools necessary for these future explorations, empowering researchers to further unravel the complexities of fatty acid and amino acid metabolism in health and disease.
References
- van der Westhuizen, F. H., et al. (2018). Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA. Metabolites, 8(4), 73.
- Kølvraa, S., et al. (1986). Acyl-CoA:glycine N-acyltransferase: organelle localization and affinity toward straight- and branched-chained acyl-CoA esters in rat liver. Pediatric Research, 20(7), 648-652.
- Fisher, L., et al. (2018). A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry. Clinical Biochemistry, 54, 86-93.
- Capryloylglycine (HMDB0000832). Human Metabolome Database.
- Nomura, M., et al. (2012). Designation of enzyme activity of glycine-N-acyltransferase family genes and depression of glycine-N-acyltransferase in human hepatocellular carcinoma. Biochemical and Biophysical Research Communications, 425(4), 831-836.
- Pena, I. A., et al. (2017). Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non-ketotic hyperglycinemia. Molecular Genetics and Metabolism, 122(1-2), 29-38.
- Millington, D. S., et al. (1995). A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry. Clinical Biochemistry, 54, 86-93.
- Fisher, L., et al. (2018). A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry. ResearchGate.
- Lisurek, M., et al. (2018). Structure of Bovine Glycine N-Acyltransferase Clarifies Its Catalytic Mechanism. Biochemistry, 57(40), 5874-5883.
- Badenhorst, C. P., et al. (2016). The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA. H-BRS.
- GC Derivatization. Regis Technologies.
- Jeffries, J. L., et al. (2016). Glycine N-acyltransferase-like 3 is Responsible for Long-chain N-acylglycine Formation in N18TG2 Cells. Journal of Biological Chemistry, 291(13), 7079-7090.
- Medium-chain fatty acid metabolic process. AmiGO.
- Simplified illustration of medium-chain fatty acid metabolism. ResearchGate.
- Kinetic parameters of recombinant human GLYAT enzymes. ResearchGate.
- Application of medium-chain fatty acids in metabolic diseases. ResearchGate.
- Lee, H. J., et al. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Journal of Chromatography B, 850(1-2), 159-166.
- Kim, J., et al. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife, 9, e55211.
- GLYAT - Glycine N-acyltransferase - Homo sapiens (Human). UniProt.
- Millington, D. S., et al. (1995). Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. Clinical Chemistry, 41(8 Pt 1), 1100-1105.
- Badenhorst, C. P., et al. (2016). The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation. PLoS One, 11(10), e0164959.
- Schönfeld, P., & Wojtczak, L. (2016). Short- and medium-chain fatty acids in energy metabolism: the cellular perspective. Journal of Lipid Research, 57(6), 943-954.
- Palermo, G., et al. (2015). Wagging the Tail: Essential Role of Substrate Flexibility in FAAH Catalysis. Journal of the American Chemical Society, 137(23), 7436-7445.
- Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots. SciSpace.
- Barnett, B. P., & Hsiao, Y. (2018). Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling. Journal of Neuroendocrinology, 30(4), e12580.
- Turgeon, C. T., et al. (2021). Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders. Clinica Chimica Acta, 523, 10-17.
- Gregersen, N., et al. (1983). in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver. Pediatric Research, 17(10), 827-832.
- Al-Hertani, W., et al. (2018). Normal Biomarkers in an Acute Presentation in a Known Case of Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. AACE Clinical Case Reports, 4(6), e450-e453.
- MCAD and MKAT ACT Sheet. American College of Medical Genetics and Genomics.
- Anderson, D., et al. (2019). Clinical and Biochemical Outcome of Patients with Medium‐Chain Acyl‐CoA Dehydrogenase Deficiency. Molecular Genetics and Metabolism, 126(2), S33.
- Turgeon, C. T., et al. (2021). Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders. ResearchGate.
- Schachter, D., et al. (1955). GLYCINE N-ACYLASE: PURIFICATION AND PROPERTIES. Journal of Biological Chemistry, 213(1), 263-273.
- Lawrence, R., et al. (2023). Quantification of Glycosaminoglycans in Urine by Isotope-Dilution Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry. Current Protocols, 3(3), e701.
- Bisogno, T., et al. (2018). Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana. PLoS One, 13(1), e0191224.
- Deutsch, D. G., et al. (2002). The fatty acid amide hydrolase (FAAH). Chemistry and Physics of Lipids, 121(1-2), 17-27.
- Turgeon, C. T., et al. (2023). Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Current Protocols, 3(5), e758.
- Assay of FAAH activity. ResearchGate.
Sources
- 1. Amino Acids and Acylcarnitine in Dried Blood Spots - RECIPE Chemicals + Instruments GmbH [recipe.de]
- 2. Designation of enzyme activity of glycine-N-acyltransferase family genes and depression of glycine-N-acyltransferase in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medium-chain fatty acid metabolic process Gene Ontology Term (GO:0051791) [informatics.jax.org]
- 5. researchgate.net [researchgate.net]
- 6. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. Acyl-CoA:glycine N-acyltransferase: organelle localization and affinity toward straight- and branched-chained acyl-CoA esters in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Normal Biomarkers in an Acute Presentation in a Known Case of Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 10. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA [mdpi.com]
- 16. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 19. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 2-Octanamidoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Octanamidoacetic acid, also known as N-Octanoylglycine or Caprylylglycine. As an N-acyl amino acid with emerging therapeutic potential, a thorough understanding of its fundamental characteristics is paramount for researchers and professionals in drug development. This document delves into the molecular structure, solubility, lipophilicity, thermal stability, and spectroscopic signature of this compound. Furthermore, it presents detailed, field-proven experimental protocols for the determination of these properties, offering insights into the rationale behind methodological choices. The guide also explores the biological significance of this molecule, particularly its role as a selective inhibitor of the glycine transporter 2 (GlyT2), and its implications for the development of novel analgesics.
Introduction: The Scientific Imperative of this compound
This compound is an N-acylglycine, a class of molecules that are metabolites of medium-chain fatty acids.[1] It is formed through the conjugation of octanoic acid and glycine. While it has found applications in the cosmetics industry for its antimicrobial and anti-seborrheic properties, its significance in the biomedical field is rapidly gaining attention.
Recent preclinical studies have highlighted this compound and related N-acyl amino acids as promising selective inhibitors of the glycine transporter 2 (GlyT2).[2][3] GlyT2 plays a crucial role in regulating glycine levels in the spinal cord and brainstem, and its inhibition is a key therapeutic strategy for the management of chronic pain.[4] By augmenting glycinergic neurotransmission, GlyT2 inhibitors offer a potential non-opioid alternative for analgesia.[5] This therapeutic potential underscores the need for a detailed understanding of the physicochemical properties of this compound to guide its development from the laboratory to clinical applications.
This guide is structured to provide a holistic understanding of this compound, moving from its fundamental molecular characteristics to the practical methodologies for their assessment and its broader biological context.
Core Physicochemical Properties
A thorough characterization of the physicochemical properties of a drug candidate is a critical step in the drug development process, influencing its absorption, distribution, metabolism, excretion (ADME), and formulation.
Molecular Structure and Identity
-
Chemical Names: this compound, N-Octanoylglycine, Caprylylglycine[6]
-
CAS Number: 14246-53-8[7]
-
Molecular Formula: C₁₀H₁₉NO₃
-
Molecular Weight: 201.26 g/mol [6]
-
Chemical Structure:
Caption: Chemical structure and key identifiers of this compound.
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source |
| Melting Point | 102-103 °C | |
| Boiling Point (Predicted) | 403.9 ± 28.0 °C | |
| Density (Predicted) | 1.036 ± 0.06 g/cm³ | |
| pKa (Predicted) | 3.62 ± 0.10 | |
| LogP | 2.052 at 22°C | |
| Water Solubility | 1.557 g/L at 20°C | |
| Solubility in other solvents | DMSO (Slightly), Methanol (Slightly) |
Experimental Protocols for Physicochemical Characterization
The reliability of physicochemical data is contingent upon the rigor of the experimental methodology. This section provides detailed, step-by-step protocols for determining the key properties of this compound.
Determination of n-Octanol/Water Partition Coefficient (LogP)
The n-octanol/water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its membrane permeability and in vivo distribution. The shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) is a robust and widely accepted technique for LogP determination.[8][9]
-
Preparation of Phases:
-
Prepare a phosphate buffer solution (pH 7.4) and saturate it with n-octanol by stirring for 24 hours.
-
Saturate n-octanol with the phosphate buffer (pH 7.4) by stirring for 24 hours.
-
Allow the phases to separate completely.
-
-
Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration.
-
-
Partitioning:
-
In a series of vials, mix known volumes of the pre-saturated n-octanol stock solution and the pre-saturated phosphate buffer at different volume ratios (e.g., 1:1, 1:2, 2:1).
-
Shake the vials vigorously for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.
-
Centrifuge the vials to achieve complete phase separation.
-
-
Quantification by HPLC:
-
Carefully sample an aliquot from both the n-octanol and the aqueous phase of each vial.
-
Analyze the concentration of this compound in each phase using a validated reverse-phase HPLC method with UV detection.
-
HPLC Conditions (Illustrative):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
-
Calculation of LogP:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.
-
LogP = log₁₀(P)
-
Caption: Workflow for the determination of LogP using the shake-flask HPLC method.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and oral bioavailability. The flask method, as described in the OECD Guideline 105, is a reliable method for determining the water solubility of substances.[10][11][12]
-
Preliminary Test:
-
To estimate the approximate solubility, add increasing amounts of this compound to a fixed volume of water in separate vials.
-
Stir the vials for 24 hours at a constant temperature (e.g., 20 °C).
-
Visually inspect for the presence of undissolved solid to determine a rough solubility range.
-
-
Definitive Test:
-
Based on the preliminary test, add an excess amount of this compound to a known volume of water in a flask.
-
Stir the mixture at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). It is crucial to ensure that saturation is achieved.
-
After equilibration, allow the undissolved solid to settle.
-
-
Sample Analysis:
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation or filtration through a non-adsorbing filter may be necessary.
-
Determine the concentration of this compound in the clear aqueous solution using a suitable analytical method, such as HPLC with UV detection, as described in the LogP protocol.
-
-
Data Reporting:
-
The water solubility is reported as the mass of solute per volume of solvent (e.g., g/L or mg/mL) at the specified temperature.
-
Caption: Workflow for determining aqueous solubility using the flask method.
Spectroscopic and Thermal Characterization
Spectroscopic and thermal analysis techniques provide invaluable information about the structure, purity, and stability of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.
-
¹H NMR (500 MHz, Water, pH 7.00): The proton NMR spectrum of this compound in water shows characteristic signals for the octanoyl chain and the glycine moiety.[11]
-
δ ~0.85 ppm (t): Terminal methyl group of the octanoyl chain.
-
δ ~1.27 ppm (m): Methylene protons of the octanoyl chain.
-
δ ~1.58 ppm (m): Methylene protons β to the carbonyl group.
-
δ ~2.29 ppm (t): Methylene protons α to the carbonyl group.
-
δ ~3.74 ppm (s): Methylene protons of the glycine moiety.
-
-
¹³C NMR (75 MHz, Water): The carbon NMR spectrum provides further confirmation of the structure.
-
Signals corresponding to the aliphatic carbons of the octanoyl chain, the carbonyl carbon of the amide, the methylene carbon of the glycine, and the carboxylic acid carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show the following characteristic absorption bands:
-
~3300 cm⁻¹ (broad): N-H stretching of the amide.
-
~2900-3000 cm⁻¹: C-H stretching of the alkyl chain.
-
~1730 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1640 cm⁻¹: C=O stretching of the amide (Amide I band).
-
~1550 cm⁻¹: N-H bending of the amide (Amide II band).
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of a compound.
-
TGA: TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would reveal its decomposition temperature. Fatty acid amides are generally stable up to around 200°C.[13][14]
-
DSC: DSC measures the heat flow associated with thermal transitions. A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point.[13]
-
Instrument Calibration: Calibrate the TGA and DSC instruments for temperature and mass (for TGA) and heat flow (for DSC) using appropriate standards.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate pan (e.g., aluminum for DSC, platinum or alumina for TGA).
-
Experimental Conditions:
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
-
Data Analysis:
-
From the TGA curve, determine the onset and peak decomposition temperatures.
-
From the DSC curve, determine the melting point (peak of the endotherm) and the enthalpy of fusion.
-
Biological Significance and Therapeutic Potential
Role as a Glycine Transporter 2 (GlyT2) Inhibitor
The primary therapeutic interest in this compound stems from its activity as a selective inhibitor of GlyT2.[2] GlyT2 is a presynaptic transporter responsible for the reuptake of glycine from the synaptic cleft in glycinergic inhibitory neurons, primarily in the spinal cord and brainstem.[4]
Mechanism of Action:
By inhibiting GlyT2, this compound increases the concentration of glycine in the synaptic cleft. This elevated glycine level enhances the activation of postsynaptic glycine receptors, leading to increased inhibitory neurotransmission.[4] This mechanism is particularly relevant for the treatment of chronic pain, where a reduction in neuronal excitability in the spinal dorsal horn can alleviate pain symptoms.[5]
Caption: Simplified schematic of the mechanism of action of this compound as a GlyT2 inhibitor.
Preclinical Evidence for Analgesia
Preclinical studies in animal models of neuropathic and inflammatory pain have demonstrated the analgesic efficacy of N-acyl amino acids, including those structurally related to this compound.[3][5] These studies have shown that GlyT2 inhibitors can reduce pain behaviors without the significant side effects associated with opioids, such as tolerance and addiction.[4]
Synthesis and Formulation Considerations
Synthesis
This compound is typically synthesized via the Schotten-Baumann reaction, which involves the acylation of glycine with octanoyl chloride in an alkaline aqueous solution.[15]
Formulation for Drug Delivery
The physicochemical properties of this compound, such as its moderate lipophilicity and limited water solubility, present challenges for formulation. Strategies to enhance its solubility and bioavailability for oral or parenteral administration may include the use of co-solvents, surfactants, or encapsulation in nanoparticle-based drug delivery systems. The use of related N-acyl compounds in liposomal formulations has been explored to improve cellular delivery and efficacy of co-administered drugs.[16]
Safety and Toxicology
While specific comprehensive toxicology data for this compound in a pharmaceutical context is limited in the public domain, related compounds have been studied. For instance, N-acetylglycine has been shown to be non-genotoxic and has a high no-observed-adverse-effect-level (NOAEL) in repeated dose dietary studies in rats.[17] However, for drug development purposes, a full preclinical safety and toxicology evaluation of this compound, including in vitro cytotoxicity and in vivo acute and chronic toxicity studies, would be required.[18][19]
Conclusion
This compound is a molecule of significant interest for researchers and drug development professionals due to its well-defined physicochemical properties and its promising therapeutic potential as a selective GlyT2 inhibitor for the treatment of chronic pain. This technical guide has provided a comprehensive overview of its core characteristics, detailed experimental protocols for their determination, and an exploration of its biological context. A thorough understanding of these fundamental properties is essential for advancing the development of this compound and related compounds as novel, non-opioid analgesics. Further research into its crystal structure, detailed pharmacokinetic profile, and comprehensive toxicology will be critical for its successful translation to the clinic.
References
- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link]
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- PubChem. (n.d.). Capryloyl Glycine. National Center for Biotechnology Information.
- Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30135–30148. (2023). [Link]
- OECD. (n.d.). Test No. 105: Water Solubility.
- An In-depth Technical Guide to the Thermal Stability of Long-Chain F
- Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Acta Poloniae Pharmaceutica, 76(4), 665-673. (2019). [Link]
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58703. (2019). [Link]
- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 1-9. (2015). [Link]
- Glycine Transporter 2: Mechanism and Allosteric Modulation. Frontiers in Molecular Neuroscience, 14, 770557. (2021). [Link]
- Synthesis and Characterization of Fatty Acid Amides from Commercial Vegetable Oils and Primary Alkyl Amines for Phase Change Material Applications. ACS Sustainable Chemistry & Engineering, 8(34), 13071–13081. (2020). [Link]
- LogP / LogD shake-flask method. (2024). protocols.io. [Link]
- PubChem. (n.d.). Capryloyl Glycine. National Center for Biotechnology Information.
- Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. Journal of Medicinal Chemistry, 62(5), 2466–2484. (2019). [Link]
- High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 92(13), 8823–8830. (2020). [Link]
- Synthesis and Characterization of Fatty Acid Amides from Commercial Vegetable oils and Primary Alkyl Amines for Phase Change Material (PCM)
- Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. Journal of Medicinal Chemistry, 62(5), 2466-2484. (2019). [Link]
- Toxicology studies with N-acetylglycine. Food and Chemical Toxicology, 48(10), 2854-2859. (2010). [Link]
- Measurements of temperature and melting heat of some pure fatty acids and their binary and ternary mixtures by differential scanning calorimetry. Request PDF. (n.d.). [Link]
- What are GlyT2 inhibitors and how do they work?. (2024).
- Coformulated N-octanoyl-glucosylceramide improves cellular delivery and cytotoxicity of liposomal doxorubicin. Journal of Controlled Release, 117(1), 91-99. (2007). [Link]
- Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction. Chemico-Biological Interactions, 315, 108896. (2020). [Link]
- Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30135-30148. (2023). [Link]
- Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling. International Journal of Molecular Sciences, 22(12), 6293. (2021). [Link]
- An In-depth Technical Guide to n-Octanoylglycine-2,2-d2 for Researchers and Drug Development Professionals. (2025). BenchChem.
- Crystallization and Preliminary X-Ray Diffraction Studies of N-Acyl D-glucosamine 2-Epimerase from Porcine Kidney. Journal of Biochemistry, 120(4), 679-681. (1996). [Link]
- Structural Research of Acyltransferases. (n.d.).
- Showing metabocard for Capryloylglycine (HMDB0000832). (n.d.).
- Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain. British Journal of Pharmacology, 171(1), 104-118. (2014). [Link]
- X-ray crystallography. (n.d.). Wikipedia. [Link]
- The lidocaine metabolite N-ethylglycine has antinociceptive effects in experimental inflammatory and neuropathic pain. Pain, 157(10), 2357–2367. (2016). [Link]
- In vivo toxicology and safety pharmacology. (n.d.). Nuvisan. [Link]
- Chiral Determination of Amino Acids using X-Ray Diffraction of Thin Films. Lunar and Planetary Science Conference, (1682). (2003). [Link]
- X-ray crystallographic structure of the cyclic di-amino acid peptide: N,N '-diacetyl-cyclo(Gly-Gly). Journal of Chemical Crystallography, 41(9), 1323-1327. (2011). [Link]
- An In-depth Technical Guide to N-Octanoyl-D15-glycine: Chemical Properties and Experimental Applic
- In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. Pharmaceutics, 12(11), 1049. (2020). [Link]
- Opiranserin injection (Unafra ® ) as a first-in-class, non-opioid analgesic for the treatment of acute postoperative pain. Korean Journal of Anesthesiology, 77(5), 567-573. (2024). [Link]
- Advancing the Search for Novel Preventive Analgesics. (n.d.). The Pennsylvania Pain Society. [Link]
- Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules, 25(17), 3846. (2020). [Link]
- Oral Administration of Polymeric Particles. Molecules, 10(1), 66-83. (2005). [Link]
- Breaking barriers to novel analgesic drug development. Nature Reviews Drug Discovery, 16(8), 531–548. (2017). [Link]
- Pharmacokinetics and cerebral distribution of glycine administered to rats. Biological and Pharmaceutical Bulletin, 31(6), 1145-1150. (2008). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capryloyl Glycine | C10H19NO3 | CID 84290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Octanoylglycine | CAS 14246-53-8 | LGC Standards [lgcstandards.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. filab.fr [filab.fr]
- 11. oecd.org [oecd.org]
- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Coformulated N-octanoyl-glucosylceramide improves cellular delivery and cytotoxicity of liposomal doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Toxicology studies with N-acetylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2-Octanamidoacetic Acid in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Octanamidoacetic acid, also known as N-octanoylglycine, is an N-acyl amino acid that has emerged from the shadow of being a minor metabolite of fatty acids to a molecule of significant interest in cellular metabolism and signaling. Initially identified as a biomarker for certain inborn errors of metabolism, particularly those affecting mitochondrial fatty acid β-oxidation, its roles are now understood to extend to the intricate network of cellular signaling, including potential interactions with G protein-coupled receptors (GPCRs). This guide provides a comprehensive technical overview of this compound, detailing its biochemical properties, metabolic pathways, and known physiological and pathological roles. Furthermore, it offers detailed, field-proven methodologies for its quantification and for the investigation of its effects on cellular functions, aiming to equip researchers and drug development professionals with the necessary knowledge to explore its therapeutic potential.
Introduction: The Expanding Significance of N-Acyl Amino Acids
The family of N-acyl amino acids (NAAAs) represents a class of endogenous signaling lipids, structurally related to the well-known endocannabinoids.[1] These molecules are formed by the covalent linkage of a fatty acid to the amino group of an amino acid. While the field has been largely dominated by studies on N-arachidonoylethanolamine (anandamide), there is a growing appreciation for the diverse biological activities of other NAAAs, including this compound.[2] This guide focuses specifically on this medium-chain fatty acid conjugate of glycine, providing a deep dive into its metabolic lifecycle and its implications for cellular health and disease.
Biochemical Profile and Physicochemical Properties
This compound (N-octanoylglycine) is an N-acylglycine with the chemical formula C10H19NO3.[3] It is functionally related to octanoic acid and glycine.[3]
| Property | Value | Source |
| Molecular Weight | 201.26 g/mol | [4] |
| CAS Number | 14246-53-8 | [4] |
| Synonyms | N-octanoylglycine, Capryloyl glycine | [3] |
| Appearance | Solid | [3] |
| Storage Temperature | 2-8°C | [4] |
The Metabolic Lifecycle of this compound
The cellular concentration of this compound is tightly regulated by a balance between its biosynthesis and degradation.
Biosynthesis
The primary route for the synthesis of this compound is the conjugation of octanoyl-CoA, an activated form of octanoic acid, with glycine. This reaction is catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT).[4]
-
Causality in Experimental Choice: Understanding this biosynthetic pathway is crucial for designing experiments to modulate cellular levels of this compound. For instance, overexpression or knockdown of GLYAT can be used to investigate the downstream effects of altered N-octanoylglycine concentrations.
Caption: Potential GPCR Signaling of this compound.
Methodologies for the Study of this compound
Quantification in Biological Samples: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of N-octanoylglycine in complex biological matrices like plasma and urine. [5]
-
Self-Validating System: The use of a stable isotope-labeled internal standard, such as n-Octanoylglycine-2,2-d2, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reproducibility of the method. [6][7]
-
Sample Preparation:
-
To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing a known concentration of n-Octanoylglycine-2,2-d2 as an internal standard. [5] * Vortex vigorously for 30 seconds to precipitate proteins. [5] * Centrifuge at 14,000 x g for 10 minutes at 4°C. [5] * Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. [5]
-
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). [5] * Mobile Phase A: 0.1% Formic acid in water. [5] * Mobile Phase B: 0.1% Formic acid in acetonitrile. [5] * Flow Rate: 0.4 mL/min. [5] * Injection Volume: 5 µL. [5] * Gradient: A linear gradient from low to high organic phase (acetonitrile) is typically used to ensure good separation from other plasma components.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both N-octanoylglycine and its internal standard are monitored for quantification.
-
-
Data Analysis:
-
Quantify the concentration of N-octanoylglycine by constructing a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard. [5]
-
Investigating Cellular Effects
To assess the cytotoxic effects of this compound on cultured cells, the MTT assay is a reliable and widely used method. [8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. [9][10]4. Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. [9][10]5. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
To investigate the direct effects of this compound on mitochondrial function, the Seahorse XF Analyzer can be used to measure the oxygen consumption rate (OCR). [11][12][13]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density. For non-adherent cells, coat the plate with an attachment factor like poly-D-lysine. [14][15]2. Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator. [14]3. Prepare Assay Medium: Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and adjust the pH to 7.4.
-
Prepare Compound Plate: Prepare a utility plate with the compounds to be injected during the assay: oligomycin, FCCP, and a mixture of rotenone and antimycin A. [12]this compound can be added to the assay medium or injected during the assay.
-
Run Assay: Replace the hydration solution in the sensor cartridge with the assay medium and place it in the Seahorse XF Analyzer for calibration. After calibration, replace the utility plate with the cell plate and begin the assay.
-
Data Analysis: The Seahorse software will automatically calculate key parameters of mitochondrial respiration, such as basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity. [12]
To determine which signaling pathways are modulated by this compound, Western blotting can be used to measure the phosphorylation status of key signaling proteins. [4][16][17][18][19]
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes. [4]4. Gel Electrophoresis: Separate the protein samples by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target signaling proteins (e.g., p-Akt/Akt, p-ERK/ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [4]9. Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. [4]10. Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Caption: Experimental Workflow for this compound Analysis.
Future Directions and Therapeutic Potential
The study of this compound is a rapidly evolving field. While its role as a biomarker for mitochondrial disorders is well-established, its potential as a signaling molecule opens up new avenues for therapeutic intervention. Future research should focus on:
-
Deorphanizing Receptors: Unequivocally identifying the specific GPCRs that are activated by this compound and elucidating the downstream signaling pathways.
-
In Vivo Studies: Translating the findings from in vitro studies to animal models of disease to understand the physiological and pathological consequences of modulating N-octanoylglycine levels.
-
Drug Development: Designing and synthesizing selective agonists and antagonists for the identified receptors to explore their therapeutic potential in metabolic and neurological disorders.
Conclusion
This compound is a multifaceted molecule with important roles in both cellular metabolism and signaling. This guide has provided a comprehensive overview of its biochemistry, metabolic pathways, and its emerging role as a signaling molecule. The detailed experimental protocols offered herein provide a robust framework for researchers to further investigate the functions of this intriguing N-acyl amino acid and to unlock its potential for the development of novel therapeutics.
References
- Capryloyl Glycine | C10H19NO3 | CID 84290. PubChem. [Link]
- Showing metabocard for Capryloylglycine (HMDB0000832).
- Signaling pathway analysis using immunoblots Panel (a), western blot...
- A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. NIH. [Link]
- N-octanoylglycine (CHEBI:74099). EMBL-EBI. [Link]
- N-Arachidonoyl glycine, another endogenous agonist of GPR55. NIH. [Link]
- Evaluation of the cytotoxic effects of a compound on cell lines. PCBIS. [Link]
- GPR55: a new member of the cannabinoid receptor clan?. PubMed. [Link]
- Advanced Western Blotting Solutions for Cell Signaling P
- 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. [Link]
- Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer. NIH. [Link]
- GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current. PNAS. [Link]
- GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS)
- A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. MDPI. [Link]
- GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS)
- Fig. 2. Effects of cell signaling pathway inhibitors. (a) Western blot...
- GPR92 as a new G12/13- and Gq-coupled lysophosphatidic acid receptor th
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
- GPR18 undergoes a high degree of constitutive trafficking but is unresponsive to N-Arachidonoyl Glycine. PubMed. [Link]
- Seahorse XF Cell Mito Stress Test Kit User Guide. Agilent. [Link]
- Seahorse XF Glycolysis Stress Test Kit User Guide. Agilent. [Link]
- NAGly receptor. Wikipedia. [Link]
- Guidelines for cell viability assays.
- Inhibitory effects of some long-chain unsaturated fatty acids on mitochondrial beta-oxidation.
- Identification of farnesyl pyrophosphate and N-arachidonylglycine as endogenous ligands for GPR92. PubMed. [Link]
- An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respir
- Therapeutic Exploitation of GPR18: Beyond the Cannabinoids?. NIH. [Link]
- Unique ligand selectivity of the GPR92/LPA5 lysophosphatidate receptor indicates role in human platelet activ
- Activation of GPR18 by cannabinoid compounds: a tale of biased agonism. PubMed. [Link]
- A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen.
- N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical P
- Defects in mitochondrial beta-oxidation of f
- Associations between fatty acid oxidation, hepatic mitochondrial function, and plasma acylcarnitine levels in mice. NIH. [Link]
- Control of mitochondrial beta-oxidation flux.
- 9: Beta oxidation of fatty acids | Lipid Metabolism-9 | Biochemistry. N'JOY Biochemistry. [Link]
- Decoding lysophosphatidic acid signaling in physiology and disease: mapping the multimodal and multinodal signaling networks. PubMed. [Link]
Sources
- 1. N-octanoylglycine (CHEBI:74099) [ebi.ac.uk]
- 2. GPR18 undergoes a high degree of constitutive trafficking but is unresponsive to N-Arachidonoyl Glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capryloyl Glycine | C10H19NO3 | CID 84290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. biotech.cornell.edu [biotech.cornell.edu]
- 15. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]
- 18. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Potential Therapeutic Targets of N-octanoylglycine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N-octanoylglycine, a member of the N-acyl amino acid family, is an endogenous metabolite attracting significant interest for its potential therapeutic applications. As our understanding of lipid signaling pathways deepens, the specific molecular targets of N-octanoylglycine are becoming increasingly important areas of investigation. This technical guide provides a comprehensive overview of the current knowledge surrounding the potential therapeutic targets of N-octanoylglycine. We will delve into the mechanistic details of its interactions with key protein families, primarily orphan G protein-coupled receptors (GPCRs), and explore other potential targets such as nuclear receptors and ion channels. This document aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore the therapeutic promise of N-octanoylglycine.
Introduction to N-octanoylglycine
N-octanoylglycine is an N-acylglycine, a class of lipid molecules formed through the conjugation of a fatty acid (octanoic acid) with the amino acid glycine.[1] This process is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT).[2][3] While initially viewed as metabolites for the detoxification and excretion of excess fatty acids, N-acyl amino acids are now recognized as a burgeoning class of signaling molecules with diverse physiological roles.[4] The structural similarity of some N-acyl amino acids to endocannabinoids has spurred investigation into their own unique biological activities and therapeutic potential.
Primary Therapeutic Targets: Orphan G Protein-Coupled Receptors (GPCRs)
The most promising therapeutic targets for N-octanoylglycine and other N-acylglycines are orphan GPCRs, a group of receptors for which the endogenous ligands were initially unknown. The deorphanization of these receptors has unveiled novel signaling pathways and therapeutic opportunities.
GPR18: A Key Player in Immunomodulation and Ocular Pressure
GPR18, also known as the N-Arachidonyl Glycine Receptor, is a Gi/o-coupled GPCR that has been identified as a target for N-arachidonylglycine (NAGly).[5][6] While direct studies with N-octanoylglycine are limited, the structural similarity suggests it may also act as a ligand for GPR18. Activation of GPR18 has been linked to various physiological effects, including the modulation of immune cell migration, regulation of intraocular pressure, and potential roles in pain and inflammation.[7][8]
Downstream Signaling of GPR18:
Upon agonist binding, GPR18 primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (camp) levels.[9] This can influence a variety of downstream effectors, including protein kinase A (PKA) and exchange proteins activated by cAMP (EPACs). Additionally, the βγ subunits released from the activated G protein can modulate the activity of other signaling proteins, such as ion channels. Some studies also suggest GPR18 may couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[10] However, the signaling of GPR18 is complex and can be ligand- and cell-type-dependent, with some reports indicating biased agonism.[10]
dot
Caption: GPR18 Signaling Pathway.
GPR55: A Multifaceted Receptor in Metabolism and Cancer
GPR55 is another orphan GPCR implicated in the actions of N-acyl amino acids and cannabinoids.[11][12] It is coupled to Gq and G12/13 proteins and its activation leads to a variety of cellular responses, including intracellular calcium mobilization, activation of RhoA, and stimulation of transcription factors like NFAT, NF-κB, and CREB.[13][14] GPR55 is expressed in various tissues and has been implicated in metabolic regulation, bone physiology, and cancer cell proliferation.[11][15]
Downstream Signaling of GPR55:
Agonist binding to GPR55 activates Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[16] DAG, along with the elevated calcium levels, activates protein kinase C (PKC). GPR55 also couples to G12/13, which activates the small GTPase RhoA, a key regulator of the actin cytoskeleton and cell migration.[14]
dot
Caption: GPR132 Signaling Pathway.
Other Potential Therapeutic Targets
While GPCRs represent the most well-characterized targets for N-acyl amino acids, other protein families may also be modulated by N-octanoylglycine.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a group of nuclear receptors that play critical roles in lipid and glucose metabolism. Given that N-octanoylglycine is a fatty acid derivative, it is plausible that it could interact with PPARs, particularly PPARα, which is a key regulator of fatty acid oxidation. [17]While direct evidence for N-octanoylglycine as a PPAR agonist is currently lacking, the therapeutic potential of targeting this pathway warrants further investigation.
Ion Channels
Some N-acyl amino acids have been shown to modulate the activity of ion channels, either directly or indirectly through GPCR signaling. [18]For instance, N-arachidonoyl glycine has been reported to inhibit store-operated calcium entry (SOCE) independently of GPCR activation. [19]It is conceivable that N-octanoylglycine could also interact with various ion channels, thereby influencing neuronal excitability and other physiological processes.
Quantitative Data Summary
The following table summarizes the available quantitative data for the activity of various N-acylglycines on their primary GPCR targets. It is important to note that data for N-octanoylglycine is limited, and further studies are needed to determine its specific potency and efficacy.
| Compound | Target | Assay Type | Potency (EC50/IC50) | Efficacy (Emax) | Reference(s) |
| N-arachidonylglycine | GPR18 | cAMP Inhibition | ~20 nM | - | [9] |
| N-arachidonylglycine | GPR18 | p44/42 MAPK Activation | - | Full Agonist | [20] |
| Lysophosphatidylinositol (LPI) | GPR55 | ERK1/2 Phosphorylation | ~200 nM | - | [11] |
| N-palmitoylglycine | GPR132 | Yeast-based agonist assay | > N-linoleoylglycine | - | [21][22] |
| N-linoleoylglycine | GPR132 | Yeast-based agonist assay | Agonist | - | [21][22] |
| 9-HODE | GPR132 | IP-1 Accumulation | 7.5 µM | - | [23] |
Experimental Protocols
To facilitate further research into the therapeutic targets of N-octanoylglycine, this section provides detailed, step-by-step methodologies for key cell-based assays.
Calcium Mobilization Assay (for Gq-coupled GPCRs like GPR55)
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
dot
Caption: Calcium Mobilization Assay Workflow.
Protocol:
-
Cell Culture and Seeding:
-
Culture a cell line stably or transiently expressing the GPCR of interest (e.g., HEK293-GPR55) in appropriate growth medium.
-
Seed the cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. [11] * Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. An anion transport inhibitor like probenecid may be required for some cell lines to improve dye retention. [11] * Aspirate the growth medium from the wells and add the dye loading buffer.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of N-octanoylglycine in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the compound in an appropriate assay buffer.
-
Using a fluorescence plate reader equipped with an automated injection system, add the N-octanoylglycine dilutions to the wells while simultaneously measuring fluorescence.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4) before and after the addition of the compound.
-
Record the kinetic response for a set period (e.g., 60-120 seconds).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.
-
cAMP Assay (for Gi/o- and Gs-coupled GPCRs like GPR18)
This assay measures changes in intracellular cAMP levels following the activation of Gi/o- or Gs-coupled receptors.
dot
Caption: cAMP Assay Workflow.
Protocol:
-
Cell Culture and Seeding:
-
Culture a cell line expressing the GPCR of interest (e.g., CHO-GPR18) in the appropriate growth medium.
-
Seed the cells into a suitable multi-well plate (e.g., 384-well) at a predetermined density.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment and Cell Stimulation:
-
Prepare serial dilutions of N-octanoylglycine in a stimulation buffer.
-
For Gi/o-coupled receptors, pre-incubate the cells with the compound for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce cAMP production. For Gs-coupled receptors, the compound is added directly to stimulate cAMP production.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the assay kit manufacturer's protocol.
-
Add the detection reagents. For a competitive immunoassay format (e.g., HTRF), this will include a labeled cAMP analog and a specific antibody.
-
-
Signal Measurement:
-
Incubate the plate for the recommended time at room temperature to allow the detection reaction to reach equilibrium.
-
Measure the signal using a plate reader compatible with the detection technology (e.g., a time-resolved fluorescence reader for HTRF).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signals to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the N-octanoylglycine concentration.
-
Fit the data to a dose-response curve to determine the IC50 (for Gi/o-coupled receptors) or EC50 (for Gs-coupled receptors) values.
-
The Biosynthetic Pathway of N-octanoylglycine: A Point of Intervention
The synthesis of N-octanoylglycine is primarily catalyzed by Glycine N-acyltransferase (GLYAT), a mitochondrial enzyme. [2]This enzyme facilitates the conjugation of acyl-CoAs with glycine. [4]GLYAT has several isoforms with varying tissue distributions, with high expression in the liver and kidneys. [24][25][26]Understanding the regulation of this enzyme and identifying potential inhibitors could provide a valuable strategy for modulating the endogenous levels of N-octanoylglycine and other N-acylglycines, thereby influencing the activity of their downstream targets.
Future Directions and Therapeutic Implications
The study of N-octanoylglycine and its therapeutic targets is a rapidly evolving field. Future research should focus on:
-
Deorphanization and Ligand Profiling: Systematically screening N-octanoylglycine against a broader panel of orphan GPCRs and other potential targets to fully delineate its pharmacological profile.
-
In Vivo Validation: Translating the in vitro findings into animal models of disease to assess the therapeutic efficacy and safety of targeting N-octanoylglycine signaling pathways.
-
Development of Selective Modulators: Designing and synthesizing potent and selective agonists and antagonists for the identified targets of N-octanoylglycine to be used as research tools and potential therapeutic agents.
-
Exploring the "Entourage Effect": Investigating the potential synergistic or antagonistic interactions between N-octanoylglycine and other endogenous lipid signaling molecules.
Conclusion
N-octanoylglycine is an emerging bioactive lipid with the potential to modulate several key signaling pathways through its interaction with a variety of therapeutic targets. The orphan GPCRs GPR18, GPR55, and GPR132 represent the most promising candidates for mediating the physiological and pathological effects of N-octanoylglycine. Further research, guided by the methodologies outlined in this guide, will be crucial to fully unlock the therapeutic potential of this endogenous signaling molecule and its targets for the treatment of a wide range of diseases, including inflammatory disorders, metabolic diseases, and cancer.
References
- Henstridge, C. M., Balenga, N. A., Ford, L. A., Ross, R. A., Waldhoer, M., & Irving, A. J. (2010). GPR55 ligands promote receptor coupling to multiple signalling pathways. British journal of pharmacology, 160(3), 604–614. [Link]
- Kotsikorou, E., & Sharir, H. (2011). Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor.
- Pietr, M., Kozela, E., & Levy, R. (2009). GPR55: signaling pathways and functions. BMC pharmacology, 9(Suppl 1), A12. [Link]
- Patsnap Synapse. (2024). What are GPR132 stimulants and how do they work?.
- ResearchGate. (n.d.). Signal transduction from GPR55 to its downstream targets during cell death induction in undifferentiated PC12 cells.
- ResearchGate. (2010). GPR55 ligands promote receptor coupling to multiple signalling pathways.
- Morales, P., Jagerovic, N., & Hernandez-Folgado, L. (2017). Therapeutic Exploitation of GPR18: Beyond the Cannabinoids?. ACS medicinal chemistry letters, 8(10), 997–1000. [Link]
- UniProt. (2010). GLYAT - Glycine N-acyltransferase - Homo sapiens (Human). UniProtKB. [Link]
- Creative Biolabs. (n.d.). GPR132 Membrane Protein Introduction.
- Lu, C., Puhl, H. L., 3rd, & Ikeda, S. R. (2012). N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways. Molecular pharmacology, 83(1), 267–278. [Link]
- Patsnap Synapse. (2024). What are GPR132 antagonists and how do they work?.
- Patsnap Synapse. (2024). What are GPR18 antagonists and how do they work?.
- Chen, J., Wang, J., & Yuan, J. (2020). Gpr132 sensing of lactate mediates tumor–macrophage interplay to promote breast cancer metastasis. Proceedings of the National Academy of Sciences, 117(50), 32050-32061. [Link]
- Sisignano, M., Angioni, C., & Park, C. K. (2016). The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain. The Journal of neuroscience : the official journal of the Society for Neuroscience, 36(45), 11571–11581. [Link]
- Soethoudt, M., O'Mahony, G., & van der Stelt, M. (2016). GPR18 undergoes a high degree of constitutive trafficking but is unresponsive to N-Arachidonoyl Glycine. PeerJ, 4, e1790. [Link]
- Console-Bram, L., Marcu, J., & Abood, M. E. (2012). Activation of GPR18 by cannabinoid compounds: a tale of biased agonism. British journal of pharmacology, 167(5), 1041–1052. [Link]
- The Human Protein Atlas. (n.d.). Tissue expression of GLYAT - Summary.
- Hotta, Y., Mii, Y., & Ishii, I. (2012). Designation of enzyme activity of glycine-N-acyltransferase family genes and depression of glycine-N-acyltransferase in human hepatocellular carcinoma. Biochimica et biophysica acta, 1822(7), 1126–1134. [Link]
- Wikipedia. (n.d.). Drug metabolism. Wikipedia. [Link]
- Zafra, F., Aragón, C., & Olivares, L. (2000). Polarized distribution of glycine transporter isoforms in epithelial and neuronal cells. Molecular and cellular neurosciences, 15(1), 55–67. [Link]
- Carland, J. E., Imlach, W. L., & Vandenberg, R. J. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. Journal of medicinal chemistry, 62(7), 3567–3582. [Link]
- Wikipedia. (n.d.). Glycine N-acyltransferase. Wikipedia. [Link]
- Southern, C., Cook, J. M., & Rosethorne, E. M. (2019). N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132. British journal of pharmacology, 176(22), 4359–4374. [Link]
- de Graaf, C., Riddy, D. M., & Proudman, R. G. W. (2018). Development of a Potent and Selective G2A (GPR132) Agonist. Journal of medicinal chemistry, 61(21), 9628–9637. [Link]
- GeneCards. (n.d.). GLYAT Gene - Glycine-N-Acyltransferase. GeneCards. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GPR18. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- van der Westhuizen, F. H., Sinxadi, P. Z., & van der Sluis, R. (2020). Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA. International journal of molecular sciences, 21(21), 8238. [Link]
- Ruiu, S., Mussinu, J. M., & Carta, G. (2021). Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold. Molecules (Basel, Switzerland), 26(16), 4954. [Link]
- Yevenes, G. E., & Zeilhofer, H. U. (2011). Modulation of glycine-activated ion channel function by G-protein betagamma subunits. Frontiers in molecular neuroscience, 4, 1. [Link]
- Wikipedia. (n.d.). PPAR agonist. Wikipedia. [Link]
- Pertwee, R. G. (2007). GPR55: a new member of the cannabinoid receptor clan?. British journal of pharmacology, 152(7), 984–986. [Link]
- Southern, C., Cook, J. M., & Rosethorne, E. M. (2019). N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132. British journal of pharmacology, 176(22), 4359–4374. [Link]
- PubChem. (n.d.). Capryloyl Glycine. PubChem. [Link]
- McHugh, D., Hu, S. S., & Rimmerman, N. (2012). Δ9-Tetrahydrocannabinol and N-arachidonyl glycine are full agonists at GPR18 receptors and induce migration in human endometrial HEC-1B cells. British journal of pharmacology, 165(8), 2414–2424. [Link]
- Kohno, M., Hasegawa, H., & Inoue, A. (2006). Identification of N-arachidonylglycine as the endogenous ligand for orphan G-protein-coupled receptor GPR18.
- ResearchGate. (2019). (PDF) N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132.
- Rollinger, J. M., Stuppner, H., & Langer, T. (2008). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Planta medica, 74(10), 1183–1197. [Link]
- McHugh, D., Tanner, C., & Mechoulam, R. (2010). N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor. BMC neuroscience, 11, 44. [Link]
- Wikipedia. (n.d.). NAGly receptor. Wikipedia. [Link]
- Lauckner, J. E., Jensen, J. B., & Chen, H. Y. (2008). GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current. Proceedings of the National Academy of Sciences of the United States of America, 105(7), 2699–2704. [Link]
- ResearchGate. (n.d.). Selected Investigational PPAR Agonists.
- Bradshaw, H. B., & Walker, J. M. (2005). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. Current medicinal chemistry, 12(2), 231–239. [Link]
- Li, H., He, K., & El-Kouedi, M. (2005). A selective peroxisome proliferator-activated receptor alpha agonist, CP-900691, improves plasma lipids, lipoproteins, and glycemic control in diabetic monkeys. The Journal of pharmacology and experimental therapeutics, 313(3), 1163–1170. [Link]
- Saez-Jimenez, V., Madl, J., & Rentero-Garrido, P. (2023). Ion Channel-Targeting Toxins: Structural Mechanisms of Activation, Inhibition, and Therapeutic Potential. Toxins, 15(11), 643. [Link]
- Shlyakhtina, Y., Kil-Hwan, K., & K-Pop, I. (2021). GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation. International journal of molecular sciences, 22(2), 622. [Link]
- ResearchGate. (2008). A Novel Partial Agonist of Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Recruits PPARγ-Coactivator-1α, Prevents Triglyceride Accumulation, and Potentiates Insulin Signaling in Vitro.
- Penna, A., Gkika, D., & Demion, M. (2020). Inhibition of store-operated calcium channels by N-arachidonoyl glycine (NAGly): no evidence for the involvement of lipid-sensing G protein coupled receptors. Scientific reports, 10(1), 2596. [Link]
Sources
- 1. Capryloyl Glycine | C10H19NO3 | CID 84290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA [mdpi.com]
- 5. Identification of N-arachidonylglycine as the endogenous ligand for orphan G-protein-coupled receptor GPR18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NAGly receptor - Wikipedia [en.wikipedia.org]
- 7. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. guidetopharmacology.org [guidetopharmacology.org]
- 10. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A selective peroxisome proliferator-activated receptor alpha agonist, CP-900691, improves plasma lipids, lipoproteins, and glycemic control in diabetic monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of store-operated calcium channels by N-arachidonoyl glycine (NAGly): no evidence for the involvement of lipid-sensing G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Δ9-Tetrahydrocannabinol and N-arachidonyl glycine are full agonists at GPR18 receptors and induce migration in human endometrial HEC-1B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 24. uniprot.org [uniprot.org]
- 25. Tissue expression of GLYAT - Summary - The Human Protein Atlas [proteinatlas.org]
- 26. Designation of enzyme activity of glycine-N-acyltransferase family genes and depression of glycine-N-acyltransferase in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Exploring the Bioactivity of 2-Octanamidoacetic Acid
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the bioactivity of 2-Octanamidoacetic acid (also known as N-octanoylglycine or capryloyl glycine). This N-acyl amino acid, while established in the cosmetic industry for its antimicrobial and sebum-regulating properties, holds untapped potential in broader pharmacological applications.[1][2] This document moves beyond the compound's current applications to propose a structured, hypothesis-driven approach for exploring its potential anti-inflammatory, immunomodulatory, and metabolic activities. Detailed, step-by-step methodologies for a tiered screening strategy are presented, from initial cytotoxicity assessments to in-depth mechanistic studies of inflammatory and metabolic pathways. The guide is designed to provide a robust experimental blueprint, complete with data interpretation strategies and visual workflows, to empower researchers to unlock the full therapeutic promise of this compound.
Introduction: The Scientific Rationale for Deeper Investigation
This compound is a synthetic lipoamino acid, structurally composed of an eight-carbon fatty acid (octanoic acid) linked to the amino acid glycine via an amide bond.[1] This amphiphilic structure, with both hydrophobic and hydrophilic moieties, is key to its current functions and suggests a broader potential for biological interaction.[1] While its use in skincare is primarily focused on topical applications such as controlling acne-prone skin and regulating sebum production, the constituent parts of the molecule—glycine and a medium-chain fatty acid—are known to have significant biological roles.[1][3]
Glycine itself is recognized for its anti-inflammatory and immunomodulatory effects, capable of reducing the production of pro-inflammatory cytokines like TNF-α and increasing the anti-inflammatory cytokine IL-10.[4][5][6] N-acyl amino acids as a class are emerging as important endogenous signaling molecules, with roles in pain perception, inflammation, and neurotransmission.[7] This convergence of known biological activities provides a strong rationale for investigating this compound as a potential therapeutic agent beyond dermatology.
This guide outlines a systematic approach to comprehensively evaluate its bioactivity, focusing on three key areas: cellular viability, anti-inflammatory potential, and metabolic influence.
Foundational Knowledge: Physicochemical Properties and Synthesis
A thorough understanding of the test compound is paramount before embarking on biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉NO₃ | [8] |
| Molecular Weight | 201.26 g/mol | [9] |
| CAS Number | 14246-53-8 | [9] |
| Synonyms | N-Octanoylglycine, Capryloyl Glycine | [8][9] |
| Appearance | White to off-white powder | [3] |
| Solubility | Very lightly soluble in water | SpecialChem |
Synthesis Overview: this compound is typically synthesized via the Schotten-Baumann reaction, involving the acylation of glycine with octanoyl chloride in an alkaline aqueous medium. This method allows for the formation of the stable amide linkage between the fatty acid and the amino acid.
A Tiered Approach to Bioactivity Screening
A logical, tiered approach to screening ensures that resources are used efficiently and that results from foundational assays inform the direction of more complex, mechanistic studies. The proposed workflow begins with establishing a safe therapeutic window, followed by a broad assessment of anti-inflammatory activity, and finally, a deeper dive into specific molecular mechanisms.
Caption: A tiered experimental workflow for assessing the bioactivity of this compound.
Tier 1: Foundational Screening - Cytotoxicity Assessment
Objective: To determine the concentration range of this compound that is non-toxic to cells, thereby establishing a safe working concentration for subsequent bioactivity assays.
Rationale: It is crucial to differentiate between a compound's specific biological effects and those caused by general cytotoxicity. An ideal therapeutic agent should exhibit its desired activity at concentrations that do not harm healthy cells.
Experimental Protocol: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
Cell Lines:
-
Human Dermal Fibroblasts (HDFs): A non-cancerous, relevant cell line for dermatological applications.
-
Human Foreskin Fibroblasts (HFFs): Another non-cancerous cell line to assess general toxicity.[10]
-
A549 (Human Lung Carcinoma) & HT29 (Human Colon Adenocarcinoma): Cancer cell lines to explore potential selective cytotoxicity.[11]
Materials:
-
This compound (analytical standard)[9]
-
Cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Expected Data Output:
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 0.1 | 98.7 ± 4.9 | 99.1 ± 5.1 | 97.5 ± 6.0 |
| 1 | 97.2 ± 5.5 | 98.5 ± 4.7 | 96.8 ± 5.8 |
| 10 | 95.8 ± 6.1 | 96.2 ± 5.3 | 94.3 ± 6.2 |
| 100 | 88.4 ± 7.2 | 85.1 ± 6.8 | 80.7 ± 7.1 |
| 500 | 55.3 ± 8.1 | 45.6 ± 7.5 | 30.2 ± 6.9 |
| 1000 | 15.7 ± 4.3 | 8.9 ± 3.9 | 5.1 ± 2.8 |
Tier 2: Functional Bioactivity - Anti-inflammatory Screening
Objective: To investigate the potential of this compound to modulate key inflammatory pathways.
Rationale: Given the known anti-inflammatory properties of glycine and some N-acyl amino acids, this is a primary area of interest.[6][12] A multi-pronged screening approach will assess the compound's ability to inhibit enzymes involved in prostaglandin synthesis and to reduce the production of pro-inflammatory cytokines.
Inhibition of Prostaglandin Synthesis: COX-1 and COX-2 Enzyme Inhibition Assays
Rationale: Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins.[13][14] Inhibition of COX-2 is a hallmark of many anti-inflammatory drugs.[15]
Experimental Protocol: Commercially available COX-1 and COX-2 inhibitor screening assay kits can be utilized for a high-throughput and standardized approach. These assays typically measure the peroxidase activity of the COX enzymes.
Materials:
-
COX-1 and COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam)
-
This compound
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
Procedure:
-
Follow the manufacturer's protocol for the chosen assay kit.
-
Prepare a range of concentrations of this compound.
-
Incubate the compound with the respective COX enzyme and arachidonic acid substrate.
-
Measure the colorimetric or fluorometric output, which is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Modulation of Cytokine Production in LPS-Stimulated Macrophages
Rationale: Macrophages are key players in the inflammatory response. When stimulated with lipopolysaccharide (LPS), they produce a range of pro-inflammatory cytokines.[5] Assessing the effect of this compound on this process provides insight into its immunomodulatory potential.
Experimental Protocol: Cell Line: RAW 264.7 (murine macrophage cell line) or human monocyte-derived macrophages (hMDMs).
Materials:
-
RAW 264.7 cells
-
Complete culture medium
-
LPS (from E. coli)
-
This compound
-
ELISA kits for TNF-α, IL-6, and IL-10
-
24-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6 (pro-inflammatory), and IL-10 (anti-inflammatory) in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-only control.
Expected Data Output:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Control (No LPS) | < 10 | < 20 | < 15 |
| LPS (1 µg/mL) | 2500 ± 210 | 1800 ± 150 | 50 ± 10 |
| LPS + Cmpd (10 µM) | 1800 ± 180 | 1200 ± 130 | 150 ± 25 |
| LPS + Cmpd (50 µM) | 1000 ± 120 | 750 ± 90 | 300 ± 40 |
Tier 3: Mechanistic Deep Dive
Objective: To elucidate the molecular pathways through which this compound exerts its observed bioactive effects.
Rationale: Identifying the specific signaling cascades modulated by the compound is crucial for understanding its mechanism of action and for future drug development efforts.
Investigation of the NF-κB Signaling Pathway
Rationale: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation and immunity.[16] Many anti-inflammatory agents act by inhibiting this pathway.[6] The canonical pathway involves the phosphorylation and degradation of IκB, which allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[17][18]
Sources
- 1. News - Capryloyl Glycine: A Multifunctional Ingredient for Advanced Skincare Solutions [uniproma.com]
- 2. specialchem.com [specialchem.com]
- 3. sblcomp.com [sblcomp.com]
- 4. Glycine's Immunosuppressive Mechanism and Pathophysiological Application - Amerigo Scientific [amerigoscientific.com]
- 5. Immunomodulatory effects of glycine on LPS-treated monocytes: reduced TNF-alpha production and accelerated IL-10 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycine: The Smallest Anti-Inflammatory Micronutrient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. N-Octanoylglycine analytical standard 14246-53-8 [sigmaaldrich.com]
- 10. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduction of Rapid Proliferating Tumour Cell Lines by Inhibition of the Specific Glycine Transporter GLYT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of the reaction sequence involved in phospholipid labeling and deacylation and prostaglandin synthesis and actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
2-Octanamidoacetic acid as a biomarker for metabolic disorders
An In-depth Technical Guide: 2-Octanamidoacetic Acid as a Biomarker for Metabolic Disorders
Executive Summary
This compound, more commonly known as N-octanoylglycine, is an N-acyl amino acid that has emerged as a crucial biomarker in the diagnosis and monitoring of specific inborn errors of metabolism.[1] This guide provides a comprehensive technical overview of N-octanoylglycine, from its fundamental biochemistry to its clinical applications and the analytical methodologies required for its precise quantification. Primarily, this document will delve into the established role of N-octanoylglycine as a pathognomonic biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common fatty acid oxidation disorder. Furthermore, it will explore the emerging, albeit more nuanced, associations with other metabolic conditions such as obesity.
For researchers, scientists, and drug development professionals, this guide offers a detailed exploration of the metabolic pathways leading to the formation of N-octanoylglycine, the analytical protocols for its detection, and a forward-looking perspective on its potential utility as a pharmacodynamic biomarker in clinical trials. By synthesizing the current state of knowledge, this document aims to be an authoritative resource for those investigating metabolic disorders and the development of novel therapeutics.
Part 1: Foundational Biochemistry of this compound
Chemical Identity and Properties
This compound is an organic compound with the chemical formula C10H19NO3.[2] It is structurally an amide, formed from the conjugation of an eight-carbon fatty acid, octanoic acid (also known as caprylic acid), and the amino acid glycine.[2] Hence, it is more commonly referred to in scientific literature as N-octanoylglycine.
Table 1: Physicochemical Properties of N-Octanoylglycine
| Property | Value | Source |
| Molecular Formula | C10H19NO3 | [2] |
| Molecular Weight | 201.26 g/mol | |
| CAS Number | 14246-53-8 | |
| Synonyms | 2-(Octanoylamino)acetic acid, N-(1-Oxooctyl)glycine, Capryloylglycine | |
| Chemical Class | N-acyl-alpha amino acid, Fatty Amide | [2] |
Biosynthesis and Metabolic Fate
N-octanoylglycine is an acylglycine, a class of metabolites that are typically minor products of fatty acid metabolism. Their formation is a crucial detoxification mechanism to eliminate excess or non-metabolizable acyl-CoA esters. The biosynthesis of N-octanoylglycine is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT).[3] This enzyme facilitates the conjugation of an acyl-CoA, in this case, octanoyl-CoA, with glycine, forming N-octanoylglycine and releasing coenzyme A (CoA).[3]
The primary role of GLYAT is to detoxify a range of xenobiotic and endogenous metabolites, such as benzoic acid.[4] However, in the context of metabolic disorders where there is an accumulation of specific acyl-CoAs, GLYAT plays a critical role in their elimination. The resulting acylglycines are more water-soluble than their fatty acid precursors, which facilitates their excretion in urine.
Caption: Biosynthesis of N-octanoylglycine.
The Broader Family of N-Acyl Amino Acids (NAAs)
N-octanoylglycine belongs to a large and diverse class of endogenous signaling lipids known as N-acyl amino acids (NAAs).[5][6] These molecules are formed by the amide linkage of a fatty acid to an amino acid.[5] The family of NAAs is extensive, with numerous combinations of fatty acids and amino acids creating a wide array of bioactive lipids.[5] Many NAAs are considered part of the "endocannabinoidome," a complex signaling system that includes the endocannabinoids and related molecules.[7]
NAAs have been shown to play roles in a variety of physiological processes, acting as signaling molecules that can modulate membrane proteins such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[6][8] For instance, different NAAs have been implicated in pain perception, inflammation, and energy homeostasis.[9] While the signaling roles of many NAAs are still under investigation, it is clear that they represent a significant and previously underappreciated class of bioactive lipids.[5][6]
Part 2: Clinical Significance as a Biomarker for Metabolic Disorders
Inborn Errors of Metabolism: The Central Role in MCAD Deficiency
The most well-established clinical utility of N-octanoylglycine is as a biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. MCAD deficiency is an autosomal recessive inborn error of metabolism that affects the beta-oxidation of medium-chain fatty acids.[10] The MCAD enzyme is responsible for the first step in the breakdown of fatty acids with chain lengths of 6 to 12 carbons.
In individuals with MCAD deficiency, the impaired activity of the MCAD enzyme leads to a bottleneck in the fatty acid oxidation pathway. This results in the accumulation of medium-chain acyl-CoA esters, particularly octanoyl-CoA. To mitigate the toxicity of these accumulating metabolites, the body utilizes the glycine conjugation pathway as a detoxification route. The excess octanoyl-CoA is conjugated with glycine by GLYAT to form N-octanoylglycine, which is then excreted in the urine.[11] This leads to a dramatic increase in the concentration of N-octanoylglycine in the blood and urine of individuals with MCAD deficiency, making it a highly sensitive and specific biomarker for this condition.[11]
Caption: Metabolic block in MCAD deficiency.
Association with Other Fatty Acid Oxidation Disorders (FAODs)
While N-octanoylglycine is a hallmark of MCAD deficiency, elevated levels of other acylglycines can be indicative of other fatty acid oxidation disorders (FAODs).[11] For example, in short-chain acyl-CoA dehydrogenase (SCAD) deficiency, there is an increase in the urinary excretion of butyrylglycine.[11] A comprehensive analysis of the acylglycine profile in urine can therefore aid in the differential diagnosis of various FAODs.[12][13] However, the most significant and consistent elevation of N-octanoylglycine is observed in MCAD deficiency.
Exploring the Link to Broader Metabolic Conditions
The role of N-octanoylglycine as a biomarker extends beyond rare inborn errors of metabolism, with research exploring its association with more common metabolic conditions such as obesity and type 2 diabetes. However, the findings in these areas are more complex and less definitive than in the case of MCAD deficiency.
A recent study investigating the impact of obesity on the glycine conjugation pathway found that while the synthesis rates of several acylglycines were significantly slower in individuals with obesity, there were no significant between-group differences in the urinary concentration of N-octanoylglycine.[14][15] This suggests that while obesity is associated with alterations in glycine metabolism, N-octanoylglycine may not be a direct biomarker of obesity itself.
Regarding type 2 diabetes, much of the research has focused on the broader role of glycine. Lower circulating glycine levels have been consistently observed in individuals with type 2 diabetes and are considered a potential predictive factor for the disease.[16][17] Glycine supplementation has been shown to improve insulin response and glucose tolerance in some studies.[16] However, a direct and independent role for N-octanoylglycine as a biomarker for type 2 diabetes has not been established.
Table 2: N-octanoylglycine in Various Metabolic Conditions
| Condition | Finding | Implication | Source |
| MCAD Deficiency | Markedly elevated levels in urine and blood | Primary diagnostic biomarker | [11] |
| Other FAODs | May be elevated, but less prominently than in MCAD | Part of a differential diagnostic panel of acylglycines | [11] |
| Obesity | No significant difference in urinary concentration compared to healthy controls, but altered synthesis rates of other acylglycines | Suggests altered glycine metabolism in obesity, but N-octanoylglycine is not a direct biomarker | [14][15] |
| Type 2 Diabetes | Research focuses on overall low glycine levels, no direct evidence for N-octanoylglycine as a biomarker | Altered glycine metabolism is a feature of type 2 diabetes, but the specific role of N-octanoylglycine is unclear | [16][17] |
Part 3: Analytical Methodologies for Quantification
Principle of Tandem Mass Spectrometry (LC-MS/MS)
The gold standard for the quantification of N-octanoylglycine and other acylglycines in biological fluids is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19] This powerful analytical technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.
In a typical LC-MS/MS workflow, the sample is first introduced into a liquid chromatograph, where the different components of the sample are separated based on their physicochemical properties as they pass through a chromatography column. The separated components then enter the mass spectrometer, where they are ionized. The first mass analyzer (Q1) selects ions of a specific mass-to-charge ratio (m/z) corresponding to the parent ion of the analyte of interest (in this case, N-octanoylglycine). These selected ions are then fragmented in a collision cell (Q2). The resulting fragment ions are then separated in a second mass analyzer (Q3) and detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even in complex biological matrices.
Detailed Step-by-Step Protocol for Quantification in Human Plasma/Urine
The following is a representative protocol for the quantification of N-octanoylglycine in human plasma or urine using UPLC-MS/MS. This protocol is a synthesis of methodologies described in the literature and should be optimized and validated for specific laboratory conditions.[18][19][20][21]
Materials:
-
Human plasma or urine samples
-
N-octanoylglycine analytical standard
-
N-octanoylglycine-d2 (or other suitable stable isotope-labeled internal standard)[1]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Autosampler vials
Procedure:
-
Sample Preparation (Plasma): a. To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., N-octanoylglycine-d2 at a known concentration). b. Vortex vigorously for 30 seconds to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Carefully transfer the supernatant to an autosampler vial for analysis.
-
Sample Preparation (Urine): a. Thaw frozen urine samples and centrifuge at 2,000 x g for 5 minutes to remove particulate matter. b. Dilute the urine sample (e.g., 1:10) with LC-MS grade water. c. To a diluted urine sample, add the internal standard. d. The sample is ready for injection. For more complex urine samples, a solid-phase extraction (SPE) step may be necessary to remove interferences.[20]
-
UPLC-MS/MS Analysis: a. Chromatographic System: A UPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). b. Mobile Phase A: 0.1% Formic acid in water. c. Mobile Phase B: 0.1% Formic acid in acetonitrile. d. Gradient Elution: A suitable gradient to ensure separation of N-octanoylglycine from other matrix components (e.g., 0-2 min, 5% B; 2-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B). e. Flow Rate: 0.4 mL/min. f. Injection Volume: 5 µL. g. Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. h. MRM Transitions:
- N-octanoylglycine: e.g., precursor ion m/z 202.1 -> product ion m/z 76.1
- N-octanoylglycine-d2 (IS): e.g., precursor ion m/z 204.1 -> product ion m/z 76.1 (Note: These transitions should be optimized on the specific instrument used)
-
Data Analysis: a. Generate a calibration curve by analyzing a series of known concentrations of the N-octanoylglycine standard with a fixed concentration of the internal standard. b. Plot the peak area ratio of the analyte to the internal standard against the concentration of the standard. c. Quantify the concentration of N-octanoylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: LC-MS/MS workflow for N-octanoylglycine.
Method Validation and Quality Control
A robust and reliable analytical method is essential for the clinical application of any biomarker. The LC-MS/MS method for N-octanoylglycine quantification should be fully validated according to established guidelines. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
The use of a stable isotope-labeled internal standard, such as N-octanoylglycine-d2, is crucial for ensuring the accuracy and precision of the method.[1] The internal standard is added to the samples at the beginning of the sample preparation process and helps to correct for any variability in sample extraction, matrix effects, and instrument response.
Part 4: Future Perspectives and Therapeutic Implications
This compound as a Pharmacodynamic Biomarker
A pharmacodynamic (PD) biomarker is a molecule that is measured as an indicator of a biological response to a therapeutic intervention.[22] Given its direct link to the pathophysiology of MCAD deficiency, N-octanoylglycine has the potential to be used as a PD biomarker in clinical trials for novel therapies for this and other related FAODs. For example, in a clinical trial of a drug designed to enhance residual MCAD enzyme activity, a decrease in the levels of N-octanoylglycine could serve as a direct measure of the drug's efficacy.
Therapeutic Targeting of Acylglycine Metabolism
The broader field of N-acyl amino acid metabolism is emerging as a potential area for therapeutic intervention in a range of diseases.[23][24] While direct therapeutic targeting of N-octanoylglycine itself is not currently a focus, understanding its metabolism opens up possibilities for targeting related pathways. For example, modulating the activity of enzymes involved in the synthesis or degradation of NAAs could have therapeutic benefits in conditions where these signaling molecules are dysregulated.[23]
Furthermore, in the context of diseases characterized by toxic acyl-CoA accumulation, enhancing the glycine conjugation pathway could be a viable therapeutic strategy. This could involve either direct modulation of GLYAT activity or ensuring an adequate supply of its substrate, glycine.
Unanswered Questions and Future Research Directions
Despite the well-established role of N-octanoylglycine in MCAD deficiency, several questions remain to be answered:
-
What is the full spectrum of metabolic disorders in which N-octanoylglycine levels are altered? Further research is needed to explore its utility as a biomarker in a wider range of conditions.
-
Does N-octanoylglycine have any direct biological activity? While it is primarily considered a detoxification product, it is possible that it may have its own signaling properties, similar to other NAAs.
-
Can we therapeutically modulate the glycine conjugation pathway to treat metabolic disorders? This is a promising area for future drug development.
-
What is the precise role of altered acylglycine metabolism in the pathophysiology of obesity and type 2 diabetes? More research is needed to unravel the complex interplay between glycine metabolism and these prevalent metabolic diseases.
Part 5: Conclusion
This compound (N-octanoylglycine) is a clinically significant biomarker that plays a pivotal role in the diagnosis of MCAD deficiency and contributes to our understanding of fatty acid metabolism. Its quantification by LC-MS/MS provides a robust and reliable tool for clinical diagnostics. While its association with broader metabolic disorders like obesity and diabetes is still under investigation, the study of N-octanoylglycine and the wider family of N-acyl amino acids continues to be a fertile ground for research. For drug development professionals, N-octanoylglycine serves as a prime example of a biomarker with clear clinical utility and potential for future applications as a pharmacodynamic marker. As our understanding of the intricate network of metabolic pathways deepens, the importance of biomarkers like N-octanoylglycine in both the clinic and in drug discovery will undoubtedly continue to grow.
References
- Battista, N., Bari, M., & Bisogno, T. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 844. [Link]
- Zi-Bi, T., & Weng, O. (2023). Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Current Protocols, 3(4), e758. [Link]
- Ni, S., & T-Thienprasert, A. (2021). Function and therapeutic potential of N-acyl amino acids. Biochemical Pharmacology, 191, 114611. [Link]
- Li, W., et al. (2010). A Method for Comprehensive Analysis of Urinary Acylglycines by Using Ultra-Performance Liquid Chromatography Quadrupole Linear Ion Trap Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(12), 2105–2116. [Link]
- Battista, N., Bari, M., & Bisogno, T. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 844. [Link]
- Turgeon, C. T., et al. (2016). Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Methods in Molecular Biology, 1378, 139–147. [Link]
- Battista, N., Bari, M., & Bisogno, T. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 844. [Link]
- Connor, M., et al. (2011). N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology, 163(7), 1375–1392. [Link]
- Hanuš, L., et al. (2014). N-Acyl amino acids and their impact on biological processes. BioFactors, 40(4), 381–388. [Link]
- Bhandari, S., Bisht, K., & Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 8, 808930. [Link]
- Van der Watt, P. J., et al. (2017). Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders. Clinica Chimica Acta, 472, 53–61. [Link]
- Bhandari, S., Bisht, K., & Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 808930. [Link]
- Wikipedia. (n.d.). GLYAT. In Wikipedia.
- Wikipedia. (n.d.). Glycine N-acyltransferase. In Wikipedia.
- Van der Westhuizen, F. H., et al. (2021). Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA. International Journal of Molecular Sciences, 22(16), 8888. [Link]
- GeneCards. (n.d.). GLYAT Gene.
- National Center for Biotechnology Information. (2025). GLYAT glycine-N-acyltransferase [ (human)].
- Ribas-Latre, A., et al. (2021).
- White, P. J., et al. (2024). The impact of obesity-associated glycine deficiency on the elimination of endogenous and exogenous metabolites via the glycine conjugation pathway.
- Liu, Y., et al. (2023). Progress of potential drugs targeted in lipid metabolism research. Frontiers in Pharmacology, 14, 1184088. [Link]
- Merkler, D. J. (2018). N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES?.
- Savinainen, J. R., et al. (2022). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(19), 11623. [Link]
- Fang, H., et al. (2022). Protein acylation: mechanisms, biological functions and therapeutic targets. Signal Transduction and Targeted Therapy, 7(1), 403. [Link]
- White, P. J., et al. (2024). The impact of obesity-associated glycine deficiency on the elimination of endogenous and exogenous metabolites via the glycine conjugation pathway. Frontiers in Endocrinology, 15, 1378371. [Link]
- Li, Y., et al. (2017). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. Journal of Pharmaceutical and Biomedical Analysis, 143, 156–162. [Link]
- Adeva-Andany, M., et al. (2018). Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. Nutrients, 10(8), 1067. [Link]
- G-non, N., et al. (2025). Oral octanoylcarnitine alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders.
- PubChem. (n.d.). Capryloyl Glycine.
- Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
- Gillingham, M. B., et al. (2011). Fatty acid oxidation disorders. Metabolic and molecular bases of inherited disease, 1-33. [Link]
- Biogenuix. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. [Link]
- European Bioinformatics Institute. (n.d.). N-octanoylglycine (CHEBI:74099).
- Sadowska, A., & B-K, I. (2025). Targeting Metabolic Dysregulation in Obesity and Metabolic Syndrome: The Emerging Role of N-Acetylcysteine. International Journal of Molecular Sciences, 26(19), 14633. [Link]
- Cruz, M., et al. (2008). Glycine treatment decreases proinflammatory cytokines and increases interferon-gamma in patients with type 2 diabetes.
- Sadowska, A., & B-K, I. (2025). Targeting Metabolic Dysregulation in Obesity and Metabolic Syndrome: The Emerging Role of N-Acetylcysteine. International Journal of Molecular Sciences, 26(19), 14633. [Link]
- Kumar, P., et al. (2022). GlyNAC (Glycine and N-Acetylcysteine) Supplementation Improves Impaired Mitochondrial Fuel Oxidation and Lowers Insulin Resistance in Patients with Type 2 Diabetes: Results of a Pilot Study. Antioxidants, 11(1), 154. [Link]
- G-non, N., et al. (2020).
- Houten, S. M., et al. (2020). Mitochondrial Fatty Acid Oxidation Disorders: Laboratory Diagnosis, Pathogenesis, and the Complicated Route to Treatment.
- U.S. Food and Drug Administration. (2023). Pharmacodynamic Biomarkers: Their Role in Biosimilar Product Development.
- Peña-Quintana, L., et al. (2021). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. Metabolites, 11(8), 534. [Link]
- Aslan, M., et al. (2010). NO levels in diabetes mellitus: Effects of l-NAME and insulin on LCAT, Na(+)/K(+) ATPase activity and lipid profile. Diabetes & Metabolism, 36(4), 318–322. [Link]
- Zheng, Y., et al. (2023). Unlocking the Potential: Amino Acids' Role in Predicting and Exploring Therapeutic Avenues for Type 2 Diabetes Mellitus. Journal of Diabetes Research, 2023, 8848418. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Capryloyl Glycine | C10H19NO3 | CID 84290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]
- 4. GLYAT - Wikipedia [en.wikipedia.org]
- 5. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Function and therapeutic potential of N-acyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial Fatty Acid Oxidation Disorders: Laboratory Diagnosis, Pathogenesis, and the Complicated Route to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The impact of obesity-associated glycine deficiency on the elimination of endogenous and exogenous metabolites via the glycine conjugation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The impact of obesity-associated glycine deficiency on the elimination of endogenous and exogenous metabolites via the glycine conjugation pathway [frontiersin.org]
- 16. Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unlocking the Potential: Amino Acids’ Role in Predicting and Exploring Therapeutic Avenues for Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacodynamic Biomarkers: Their Role in Biosimilar Product Development [bioxpressbiosimilars.com]
- 23. mdpi.com [mdpi.com]
- 24. Protein acylation: mechanisms, biological functions and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
natural occurrence of N-octanoylglycine
An In-depth Technical Guide to the Natural Occurrence of N-Octanoylglycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-octanoylglycine is an endogenous N-acyl amino acid (NAAA) increasingly recognized for its role as a signaling molecule and a biomarker in metabolic disorders. This guide provides a comprehensive technical overview of the , delving into its biosynthesis, metabolism, physiological concentrations in various biological matrices, and its functional implications. We will explore the intricate enzymatic pathways governing its formation and degradation, detail state-of-the-art analytical methodologies for its precise quantification, and discuss its emerging physiological and pharmacological significance. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the expanding field of lipoamino acids and their potential as therapeutic targets.
Introduction to N-Acyl Amino Acids and N-Octanoylglycine
N-acyl amino acids (NAAAs) are a class of lipid signaling molecules formed by the amide linkage of a fatty acid to the amino group of an amino acid[1][2]. These molecules are increasingly appreciated for their diverse biological activities and their involvement in a wide array of physiological processes[3][4]. N-octanoylglycine, a conjugate of octanoic acid (a medium-chain fatty acid) and glycine, is a prominent member of this class[5]. While initially identified in the context of inborn errors of metabolism, its role as an endogenous signaling molecule is an active area of investigation. Understanding the natural occurrence and regulation of N-octanoylglycine is crucial for elucidating its physiological functions and exploring its therapeutic potential.
Biosynthesis and Metabolism of N-Octanoylglycine
The endogenous levels of N-octanoylglycine are tightly regulated by a balance of its synthesis and degradation.
Biosynthetic Pathways
Two primary pathways are proposed for the biosynthesis of N-acyl glycines, including N-octanoylglycine[1]:
-
Direct condensation of Octanoyl-CoA and Glycine: This pathway involves the direct enzymatic conjugation of octanoyl-coenzyme A (CoA) with glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT) and related enzymes like glycine N-acyltransferase-like 2 (GLYATL2) and 3 (GLYATL3)[1][6]. GLYAT, a mitochondrial enzyme, exhibits broad substrate specificity and can utilize octanoyl-CoA to form N-octanoylglycine[7][8]. The kinetic properties of human liver acyl-CoA:glycine acyltransferase for octanoyl-CoA have been determined, indicating its capacity to contribute to the endogenous pool of N-octanoylglycine[9]. This enzymatic activity is predominantly located in the mitochondria of liver and kidney cells[7][10].
-
Oxidative Metabolism of N-Octanoylethanolamine: An alternative pathway involves the two-step enzymatic oxidation of N-octanoylethanolamine. This process is initiated by an alcohol dehydrogenase (ADH) that oxidizes the ethanolamine moiety to an aldehyde, followed by an aldehyde dehydrogenase (ALDH) that converts the aldehyde to a carboxylic acid, yielding N-octanoylglycine[1].
Caption: Biosynthesis and Degradation of N-Octanoylglycine.
Metabolic Degradation
The primary route for the catabolism of N-octanoylglycine is through enzymatic hydrolysis of the amide bond, which releases octanoic acid and glycine. The key enzyme responsible for this is Fatty Acid Amide Hydrolase (FAAH)[11]. Another enzyme, peptidase M20 domain containing 1 (PM20D1), has also been shown to have N-acyl amino acid hydrolase activity[11]. The activity of these enzymes is critical in regulating the tissue levels and signaling actions of N-octanoylglycine.
Natural Occurrence and Physiological Concentrations
N-acyl glycines are widely distributed throughout the central nervous system and other mammalian tissues, with endogenous concentrations typically ranging from the high nanomolar to low micromolar values[1][2]. While specific concentrations of N-octanoylglycine in all human tissues are not yet exhaustively documented, its presence has been confirmed in various biological fluids and tissues.
| Biological Matrix | Species | Concentration Range | Reference |
| Plasma/Serum | Human | 0.1 - 100 µM (in context of MCAD deficiency) | [12] |
| Brain | Rat | General NAAA range: 0.2 to 69 pmol/g | [10]([Link]) |
| Spinal Cord | Human/Rat | Glycine is abundant, N-octanoylglycine presence inferred | [13][14][15] |
| Urine | Human | Elevated in MCAD deficiency | [12] |
Note: The concentration in plasma and urine is significantly elevated in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, where it serves as a key diagnostic biomarker.
Glycine itself is a crucial neurotransmitter, particularly in the spinal cord and brainstem, where it mediates inhibitory neurotransmission[16][17][18]. The machinery for glycine transport and metabolism is well-established in these regions, providing the necessary precursors for N-octanoylglycine synthesis[15].
Analytical Methodologies for Detection and Quantification
The accurate quantification of N-octanoylglycine in complex biological matrices is essential for both research and clinical diagnostics. The primary analytical techniques employed are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS)[12].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the analysis of N-octanoylglycine due to its high sensitivity, specificity, and amenability to high-throughput analysis without the need for derivatization[12].
-
Sample Preparation:
-
To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., N-octanoylglycine-d2)[12].
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase concentration is used to elute N-octanoylglycine.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the molecular ion of N-octanoylglycine) is selected and fragmented, and a specific product ion is monitored.
-
Caption: Analytical Workflow for N-Octanoylglycine Quantification.
Sample Extraction from Tissues
For solid tissues, an initial homogenization and lipid extraction step is required prior to protein precipitation or solid-phase extraction (SPE). A common method is the Folch or Bligh-Dyer extraction using chloroform and methanol to separate lipids from other cellular components. SPE can then be used for further purification and concentration of NAAAs[19][20].
Physiological and Pharmacological Roles
While the specific physiological roles of N-octanoylglycine are still under investigation, the broader class of N-acyl glycines has been implicated in a variety of biological processes. Much of our understanding is extrapolated from studies on N-arachidonoyl glycine (NAraGly), a well-characterized NAAA.
-
Neuromodulation: N-acyl glycines are known to modulate neuronal activity. For instance, N-palmitoyl glycine has been shown to modulate calcium influx and nitric oxide production in sensory neurons[21]. Given the abundance of glycine and its receptors in the central nervous system, N-octanoylglycine may play a role in regulating neuronal excitability.
-
Pain and Inflammation: NAraGly exhibits analgesic and anti-inflammatory properties. These effects are mediated, in part, through interactions with G protein-coupled receptors such as GPR55 and GPR92[1]. The structural similarity of N-octanoylglycine suggests it may have similar activities.
-
Metabolic Regulation: The most well-defined role for N-octanoylglycine is as a biomarker for MCAD deficiency, an inborn error of fatty acid metabolism[12]. In this condition, the accumulation of octanoyl-CoA leads to its conjugation with glycine, resulting in elevated levels of N-octanoylglycine in blood and urine. This highlights the role of the N-acyl glycine synthesis pathway in detoxifying excess acyl-CoAs.
Caption: Potential Signaling Pathways of N-Octanoylglycine.
Implications for Drug Development and Future Research
The endogenous nature and biological activity of N-octanoylglycine and other NAAAs make them and their metabolic pathways attractive targets for drug development.
-
Therapeutic Targets: The enzymes involved in the synthesis (GLYAT, GLYATLs) and degradation (FAAH, PM20D1) of N-octanoylglycine are potential targets for modulating its endogenous levels. Inhibitors of FAAH, for example, could prolong the signaling of N-octanoylglycine and other bioactive NAAAs, offering a potential therapeutic strategy for pain and inflammatory disorders.
-
Biomarkers: Beyond MCAD deficiency, N-octanoylglycine levels may be altered in other metabolic or neurological conditions, making it a candidate biomarker for disease diagnosis and monitoring.
-
Future Directions: Further research is needed to:
-
Establish a comprehensive profile of N-octanoylglycine concentrations in a wider range of healthy and diseased human tissues.
-
Identify the specific molecular targets (receptors, ion channels) of N-octanoylglycine and elucidate its downstream signaling pathways.
-
Investigate the pharmacological effects of exogenously administered N-octanoylglycine in preclinical models of pain, inflammation, and neurological disorders.
-
Conclusion
N-octanoylglycine is a naturally occurring N-acyl amino acid with emerging roles in physiology and pathology. Its biosynthesis and degradation are under tight enzymatic control, and its levels can be precisely quantified using modern analytical techniques. While its function as a biomarker for MCAD deficiency is well-established, its broader role as a signaling molecule is a promising area of ongoing research. A deeper understanding of the natural occurrence and biological actions of N-octanoylglycine will undoubtedly open new avenues for therapeutic intervention in a variety of diseases.
References
- Battista, N., Bari, M., & Bisogno, T. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 822. [Link]
- Gregersen, N. (1982). Acyl-CoA:glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver.
- Kølvraa, S., Gregersen, N., Christensen, E., & Grøn, I. (1982). Acyl-CoA:glycine N-acyltransferase: organelle localization and affinity toward straight- and branched-chained acyl-CoA esters in rat liver.
- Battista, N., Bari, M., & Bisogno, T. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PubMed, 31817019. [Link]
- Battista, N., Bari, M., & Bisogno, T. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Semantic Scholar. [Link]
- Glycine N‐Acyltransferase Deficiency due to a Homozygous Nonsense Variant in the GLYAT: A Novel Inborn Error of Metabolism. (2025). PubMed Central. [Link]
- Battista, N., Bari, M., & Bisogno, T. (2019). (PDF) N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.
- Sessa, W. C., Hecker, M., Mitchell, J. A., & Vane, J. R. (1990). The First 35 Amino Acids and Fatty Acylation Sites Determine the Molecular Targeting of Endothelial Nitric Oxide Synthase into the Golgi Region of Cells: A Green Fluorescent Protein Study. Journal of Cell Biology, 123(6 Pt 2), 1507-1517. [Link]
- GLYAT - Glycine N-acyltransferase - Homo sapiens (Human). UniProt. [Link]
- Long, J. Z., et al. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife, 9, e55483. [Link]
- Capryloyl Glycine. PubChem. [Link]
- Battista, N., Bari, M., & Bisogno, T. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. [Link]
- Glycine N-acyltransferase. Wikipedia. [Link]
- Casetta, B., et al. (2013). Typical acquisition for each sample. LC–MS/MS was used to analyse amino...
- Klawonn, A. M., et al. (2013). A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min.
- Mohammadi, F., et al. (2023).
- A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. (2017).
- Mohammadi, F., et al. (2023).
- Glycine binding to rat cortex and spinal cord: binding characteristics and pharmacology reveal distinct popul
- Patrizio, A., et al. (2021). Identification of a stereotypic molecular arrangement of endogenous glycine receptors at spinal cord synapses. eLife, 10, e71639. [Link]
- [Extraction of glycolipids]:Glycoscience Protocol Online D
- Rimmerman, N., et al. (2008). (PDF) N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons.
- Nucleic Acid Extraction from Human Biological Samples. (2019). PubMed. [Link]
- Al-Moslami, M., & Al-Kaabi, A. (2022).
- Characterization of a peptide alpha-amidation activity in human plasma and tissues. (1985). PubMed. [Link]
- Distribution of glycine in human spinal cord and selected regions of brain. (1973). PubMed. [Link]
- Arregui, A., Logan, W. J., Bennett, J. P., & Snyder, S. H. (1972).
- Perry, T. L., et al. (1975). Nonketotic Hyperglycinemia. Glycine Accumulation Due to Absence of Glycerine Cleavage in Brain. New England Journal of Medicine, 292(24), 1269-1273. [Link]
- Methods and compositions for direct chemical lysis. (2011).
- Plasma Glycine Concentration but Not Whole Body Production Production Rate Is a Marker of Abdominal Obesity in Older Adults Independent of the Presence of a Chronic Disease. (2019).
- PROTOCOL: Extraction and determination of glycine betaine. (2014).
Sources
- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes | Semantic Scholar [semanticscholar.org]
- 5. Capryloyl Glycine | C10H19NO3 | CID 84290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]
- 7. Glycine N‐Acyltransferase Deficiency due to a Homozygous Nonsense Variant in the GLYAT: A Novel Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acyl-CoA:glycine N-acyltransferase: organelle localization and affinity toward straight- and branched-chained acyl-CoA esters in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Glycine binding to rat cortex and spinal cord: binding characteristics and pharmacology reveal distinct populations of sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Distribution of glycine in human spinal cord and selected regions of brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Specific Glycine-Accumulating Synaptosomes in the Spinal Cord of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of a stereotypic molecular arrangement of endogenous glycine receptors at spinal cord synapses | eLife [elifesciences.org]
- 17. Glycine encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nonketotic hyperglycinemia. Glycine accumulation due to absence of glycerine cleavage in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. [Extraction of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
- 21. researchgate.net [researchgate.net]
Foreword: Bridging Molecular Function and Analytical Strategy
An In-Depth Technical Guide to 2-Octanamidoacetic Acid and its Interrogation via Mass Spectrometry-Based Lipidomics
In the landscape of drug development and fundamental biological research, the ability to connect the action of a specific molecule to a global cellular response is paramount. This guide focuses on this compound (also known as N-octanoylglycine or capryloyl glycine), a fascinating N-acyl amino acid with established significance in both metabolic regulation and dermatology. We will move beyond a simple description of the molecule to detail a comprehensive framework for its study, centered on the powerful discipline of lipidomics. Here, we do not merely present protocols; we dissect the rationale behind them, offering a strategic vision for elucidating the compound's mechanism of action in a cellular context. This document is intended for the practicing researcher and drug development professional, providing not just the "how," but the "why," to empower robust and insightful scientific inquiry.
Part 1: Unveiling this compound (N-Octanoylglycine)
This compound is an N-acyl amino acid, a class of molecules that are typically minor metabolites of fatty acids. Structurally, it is formed by the conjugation of the medium-chain fatty acid, octanoic acid, and the amino acid glycine.[1] While endogenous N-acyl glycines are involved in metabolic pathways and their excretion can be indicative of inborn errors of metabolism, synthetic this compound has found a significant role as a functional ingredient in advanced skincare.[2]
Its established biological activities are primarily centered on skin homeostasis:
-
Antimicrobial Activity: It exhibits broad-spectrum activity against various bacteria and fungi, including those implicated in conditions like acne and dandruff.[2]
-
Sebum Regulation: A key function is its ability to regulate the production of sebum, the oily substance from sebaceous glands. This is achieved, in part, by controlling the activity of 5-alpha-reductase, an enzyme involved in sebum production.[3]
-
Dermo-Protection: It helps restore and maintain the skin's natural acidic barrier, protecting it from irritation and water loss.[4]
The dual hydrophobic (octanoyl chain) and hydrophilic (glycine head) nature of the molecule allows it to interact with and modulate the complex lipid environment of the skin.[2] To truly understand its mechanism, we must therefore employ techniques capable of mapping this lipid environment with high precision.
Part 2: Lipidomics as the Interrogative Tool
Lipidomics, the large-scale study of the pathways and networks of cellular lipids, is the ideal technology to investigate the impact of this compound. Lipids are not merely structural components or energy stores; they are critical signaling molecules that govern a vast array of cellular processes. Given that this compound is itself a lipidic molecule designed to modulate a lipid-rich environment (the skin), its effects will invariably be written in the language of lipid metabolism.
Mass spectrometry (MS) coupled with liquid chromatography (LC) is the cornerstone of modern lipidomics.[5] This approach provides the necessary selectivity and sensitivity to identify and quantify hundreds of distinct lipid species within a complex biological sample. A typical workflow involves lipid extraction, chromatographic separation, mass spectrometric detection, and data analysis to reveal a comprehensive "lipidome" snapshot.
Protocol 3.4: LC-MS/MS-Based Lipidomics Analysis
Objective: To perform both targeted quantification of this compound and global, untargeted profiling of the sebocyte lipidome.
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). [5]* Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate.
-
Gradient: A linear gradient from 40% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50 °C.
MS Method:
-
Ionization: Electrospray Ionization (ESI), run in both positive and negative modes in separate injections.
-
Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).
-
Full Scan (MS1): m/z range 150-1500.
-
MS/MS (MS2): Top 10 most intense ions from MS1 scan are selected for fragmentation.
-
-
Targeted Analysis (for this compound): Create a parallel reaction monitoring (PRM) or multiple reaction monitoring (MRM) method. [6] * Precursor Ion (Negative Mode): m/z 200.13.
-
Fragment Ion: m/z 74.02 (corresponding to the glycine backbone). [1]
-
Part 4: Data Interpretation and Mechanistic Insights
The ultimate goal of this workflow is biological insight. Raw data from the mass spectrometer is processed through software pipelines to align peaks, identify lipids based on accurate mass and fragmentation patterns, and perform relative quantification.
Hypothetical Data Output: Following treatment of sebocytes with this compound, a lipidomics analysis might yield data summarized as follows.
| Lipid Class | Example Species | Fold Change (Treatment vs. Vehicle) | p-value | Putative Role in Sebum |
| Fatty Acyls | N-Octanoylglycine | + (Detected) | N/A | Exogenous Agent |
| Triacylglycerols (TG) | TG(16:0/18:1/18:1) | ↓ 2.5 | 0.001 | Major sebum component |
| Wax Esters (WE) | WE(16:0/18:0) | ↓ 1.8 | 0.005 | Key sebum component |
| Free Fatty Acids | Palmitic Acid (16:0) | ↓ 1.5 | 0.01 | Precursor for TG/WE synthesis |
| Phospholipids (PC) | PC(16:0/18:1) | ↔ 1.1 | 0.45 | Membrane lipid (control) |
Mechanistic Interpretation: The hypothetical data in the table strongly suggests that this compound inhibits the synthesis of key sebum lipids (triacylglycerols and wax esters). The corresponding decrease in the free fatty acid precursor, palmitic acid, supports this. The lack of change in a major membrane phospholipid (PC) indicates the effect is specific to sebum synthesis pathways and not due to general cytotoxicity.
This leads to a testable hypothesis: this compound interferes with the enzymatic machinery of de novo lipogenesis within sebocytes. This aligns with its known function as a 5-alpha-reductase controller and provides a more detailed, lipid-centric mechanism of action.
Conclusion and Future Directions
This guide has outlined a comprehensive, multi-disciplinary strategy to investigate this compound. By integrating chemical synthesis, cell biology, and high-resolution lipidomics, researchers can move from observing a physiological effect (sebum reduction) to defining a precise molecular mechanism. The protocols described are designed to be robust and self-validating, ensuring high-quality, interpretable data. Future work should focus on validating the hypothesized enzyme targets (e.g., FASN, DGAT) through targeted biochemical assays and exploring the broader N-acyl amino acid family as potential modulators of lipid metabolism in various therapeutic areas.
References
- Capryloyl Glycine - One Stop Solution for Cosmetic & Personal Care Raw Material. (n.d.). Chembk.
- CAPRYLOYL GLYCINE. (n.d.). Ataman Kimya.
- Uniproma. (2024, June 6). Capryloyl Glycine: A Multifunctional Ingredient for Advanced Skincare Solutions. Uniproma.
- Paula's Choice. (n.d.). What is Capryloyl Glycine? Paula's Choice.
- Suzhou Greenway Biotech Co.,Ltd. (n.d.). Capryloyl Glycine (Powder). UL Prospector.
- Xie, D., et al. (2012). Identification of endogenous acyl amino acids based on a targeted lipidomics approach. Journal of Lipid Research.
- National Center for Biotechnology Information. (n.d.). Capryloyl Glycine. PubChem.
- LIPID MAPS. (n.d.). Lipidomics Methods and Protocols. LIPID MAPS.
- Cajka, T., & Fiehn, O. (2016). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. TrAC Trends in Analytical Chemistry.
- Burstein, S., et al. (2012). Identification of endogenous acyl amino acids based on a targeted lipidomics approach. Semantic Scholar.
- Waters Corporation. (n.d.). Targeted Metabolomics and Lipidomics. Waters Corporation.
- Diva-portal.org. (2013). Biosynthesis and physiological functions of N-acyl amino acids. Diva-portal.org.
- Ghasemi, S., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega.
- Herbst, R. M., & Shemin, D. (1939). Acetylglycine. Organic Syntheses.
Sources
- 1. Capryloyl Glycine | C10H19NO3 | CID 84290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. News - Capryloyl Glycine: A Multifunctional Ingredient for Advanced Skincare Solutions [uniproma.com]
- 3. activeman.in [activeman.in]
- 4. paulaschoice.fr [paulaschoice.fr]
- 5. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Pharmacology of N-Octanoylglycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-octanoylglycine is an endogenous N-acyl amino acid, a class of lipid signaling molecules gaining increasing attention for their diverse physiological and pathological roles. Structurally, it consists of an eight-carbon fatty acid (octanoic acid) linked to the amino acid glycine via an amide bond. While research on the broader family of N-acyl amino acids has expanded our understanding of their involvement in neuromodulation, inflammation, and metabolic regulation, the specific pharmacology of N-octanoylglycine is an area of growing interest. This guide provides a comprehensive overview of the current understanding of N-octanoylglycine's pharmacology, from its biosynthesis and metabolism to its potential molecular targets and therapeutic implications. By synthesizing existing literature and providing field-proven insights, this document aims to serve as a valuable resource for researchers and drug development professionals exploring the potential of this and related lipid mediators.
Introduction to N-Acyl Amino Acids and N-Octanoylglycine
N-acyl amino acids (NAAs) are a diverse family of lipid signaling molecules found in various mammalian tissues.[1] Their structure, an amino acid head group attached to a fatty acyl chain, imparts amphipathic properties that allow them to interact with both the lipid and aqueous environments of the cell, including membrane-bound proteins.[1] N-octanoylglycine, as a member of this family, is a metabolite of octanoic acid and glycine.[2][3] Acylglycines are typically minor metabolites of fatty acids; however, their levels can be elevated in certain inborn errors of metabolism, making them important diagnostic biomarkers.[4] Beyond their role in metabolic pathways, emerging evidence suggests that NAAs, including potentially N-octanoylglycine, act as signaling molecules with a range of biological activities.
Biosynthesis and Metabolism: The Life Cycle of N-Octanoylglycine
The cellular concentration and activity of N-octanoylglycine are tightly regulated by its synthesis and degradation.
Biosynthesis
The primary route for the biosynthesis of N-acylglycines involves the conjugation of a fatty acyl-CoA with glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT) .[4] In the context of N-octanoylglycine, octanoyl-CoA serves as the substrate.
Degradation
The primary enzyme responsible for the degradation of many N-acyl amino acids, including the well-studied endocannabinoid anandamide, is Fatty Acid Amide Hydrolase (FAAH) .[5] FAAH is an integral membrane enzyme that hydrolyzes the amide bond, breaking down N-octanoylglycine into its constituent parts: octanoic acid and glycine.[5] Inhibition of FAAH is a therapeutic strategy being explored to enhance the endogenous levels of bioactive fatty acid amides.[5][6]
While FAAH is the principal degrading enzyme, other hydrolases may also play a role, though this is less characterized for N-octanoylglycine specifically.
Molecular Targets and Mechanism of Action
The pharmacological effects of N-octanoylglycine are mediated through its interaction with various molecular targets. While direct, high-affinity binding to a specific receptor has yet to be definitively established for N-octanoylglycine, research on related N-acyl amino acids provides strong indications of its potential mechanisms of action.
G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors that play a crucial role in cell signaling.[7] Several N-acyl amino acids have been shown to interact with GPCRs, suggesting that N-octanoylglycine may also function as a GPCR ligand.[1]
-
GPR91 (SUCNR1): This receptor is endogenously activated by succinate, an intermediate of the Krebs cycle.[1][5] Interestingly, GPR91 activation has been linked to renin release, and its signaling involves the activation of MAPKs and COX-2, leading to the production of prostaglandin E2.[8][9] Given the structural similarities between succinate (a dicarboxylic acid) and the carboxylate headgroup of N-acyl amino acids, it is plausible that N-octanoylglycine could modulate GPR91 activity, although direct binding and functional data are currently lacking. Succinate activates GPR91 with an EC50 in the range of 20-50 µM.[1]
Ion Channels
N-acyl amino acids have been shown to modulate the activity of various ion channels, which can significantly impact neuronal excitability and signaling. [1]For instance, some N-acyl amino acids can influence intracellular calcium levels by modulating the activity of calcium channels. [10]The glycine component of N-octanoylglycine might also suggest a potential interaction with glycine receptors, which are ligand-gated chloride channels. [8]However, specific data on N-octanoylglycine's effects on ion channels are needed.
Pharmacokinetics
Table 1: Predicted Pharmacokinetic Properties of N-Octanoylglycine
| Parameter | Predicted Property | Rationale/Supporting Evidence |
| Absorption | Likely to be absorbed orally, but bioavailability may be variable. | The amphipathic nature suggests it could cross biological membranes. However, first-pass metabolism in the liver is possible. [12] |
| Distribution | Expected to distribute into various tissues, potentially crossing the blood-brain barrier. | Lipophilic acyl chain may facilitate distribution into tissues. Studies on other N-acyl amino acids show CNS penetration. [9] |
| Metabolism | Primarily metabolized by FAAH into octanoic acid and glycine. [5] | FAAH is widely distributed in the body, including the liver and brain. |
| Excretion | Metabolites (octanoic acid and glycine) enter their respective metabolic pools and are ultimately excreted. | Glycine can be excreted in the urine or further metabolized. Octanoic acid can undergo β-oxidation. |
Pharmacodynamics
The pharmacodynamic effects of N-octanoylglycine are the physiological and biochemical changes it induces in the body. Based on the pharmacology of related N-acyl amino acids, N-octanoylglycine is predicted to have effects on pain, inflammation, and metabolism.
-
Analgesia and Anti-inflammatory Effects: Several N-acyl amino acids, such as N-arachidonoylglycine, have demonstrated analgesic and anti-inflammatory properties in preclinical models. [12]These effects are thought to be mediated, in part, through the inhibition of FAAH, which increases the levels of other analgesic endocannabinoids, and potentially through direct actions on targets like COX-2. [13]The structural similarity of N-octanoylglycine suggests it may share these properties.
-
Metabolic Regulation: Through potential interactions with PPARs, N-octanoylglycine could influence lipid and glucose metabolism. [1]
Experimental Protocols
For researchers investigating the pharmacology of N-octanoylglycine, several key experimental protocols are essential.
Quantification of N-Octanoylglycine in Biological Samples by LC-MS/MS
This protocol is for the sensitive and specific quantification of N-octanoylglycine in plasma.
Methodology:
-
Sample Preparation:
-
To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., N-octanoylglycine-d2).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis. [2]2. Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute N-octanoylglycine and separate it from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL. [2]3. Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on optimization.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for N-octanoylglycine and its internal standard.
-
-
Data Analysis:
-
Quantify N-octanoylglycine concentration using a calibration curve generated from standards of known concentrations.
-
In Vitro FAAH Inhibition Assay
This protocol can be used to determine the inhibitory potency (IC50) of N-octanoylglycine against FAAH.
Methodology:
-
Enzyme and Substrate Preparation:
-
Use a source of FAAH enzyme (e.g., recombinant human FAAH or rat brain microsomes).
-
Use a fluorogenic FAAH substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA).
-
-
Assay Procedure:
-
In a 96-well plate, add FAAH enzyme to a buffer solution.
-
Add varying concentrations of N-octanoylglycine (or a known inhibitor as a positive control).
-
Pre-incubate for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding the AAMCA substrate.
-
Monitor the increase in fluorescence over time using a plate reader. The fluorescence is proportional to the amount of substrate hydrolyzed.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Therapeutic Potential and Future Directions
The exploration of N-octanoylglycine's pharmacology is still in its early stages, but the existing knowledge of the N-acyl amino acid family points to several potential therapeutic applications.
-
Pain and Inflammation: Given the analgesic and anti-inflammatory properties of other N-acyl amino acids, N-octanoylglycine could be a novel therapeutic agent for various pain and inflammatory conditions. [12]Its potential dual action of FAAH inhibition and direct receptor modulation makes it an attractive candidate for further investigation.
-
Metabolic Disorders: The potential interaction with PPARs suggests that N-octanoylglycine could have a role in the management of metabolic disorders such as dyslipidemia and insulin resistance. [1]* Neurological Disorders: The presence and activity of N-acyl amino acids in the central nervous system suggest their involvement in neuronal function. [1]Further research is needed to explore the potential of N-octanoylglycine in the context of neurological and psychiatric disorders.
Future research should focus on obtaining specific quantitative data for N-octanoylglycine's interaction with its putative targets, conducting comprehensive in vivo pharmacokinetic and pharmacodynamic studies, and exploring its efficacy in relevant disease models. The development of selective pharmacological tools will be crucial to dissecting its precise mechanisms of action and validating its therapeutic potential.
References
- PubChem. (n.d.). Capryloyl Glycine. National Center for Biotechnology Information.
- Bradshaw, H. B., & Walker, J. M. (2005). The expanding field of N-acyl-amino acids and their G protein-coupled receptors. Current Topics in Medicinal Chemistry, 5(7), 645-653.
- Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Enzymatic pathways that regulate endocannabinoid signaling in the nervous system. Chemical reviews, 108(5), 1687–1707.
- Vargas-Soto, C., Vaca, L., & Evans, M. L. (2013). GPR91: a new player in the modulation of renal function.
- Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, A. B., Kozak, K. R., Remmel, R. P., & Marnett, L. J. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective cyclooxygenase-2 inhibitors. Proceedings of the National Academy of Sciences, 97(2), 925–930.
- Vandenberg, R. J., & Ryan, R. M. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. Journal of medicinal chemistry, 62(5), 2466–2484.
- Williamson, E. M., Hatcher, H., & Woodhams, S. G. (2008). Actions of N-arachidonyl-glycine in a rat inflammatory pain model. BMC pharmacology, 8, 18.
- Kawai, N., Bannai, M., Seki, S., Koizumi, T., Shinkai, K., Nagao, K., Matsuzawa, D., Takahashi, M., & Shimizu, E. (2012).
- Human Metabolome Database. (n.d.). Showing metabocard for Capryloylglycine (HMDB0000832).
- Spittler, A., Reissner, C. M., Oehler, R., Gornikiewicz, A., Gruenberger, T., Manhart, N., Brodowicz, T., Mittlboeck, M., Boltz-Nitulescu, G., & Roth, E. (1999). Immunomodulatory effects of glycine on LPS-treated monocytes: reduced TNF-alpha production and accelerated IL-10 expression. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 13(3), 563–571.
- Beltrán-Parrazal, L., Fernández-Vargas, M. E., & Morales, M. A. (2000). Glycine triggers an intracellular calcium influx in oligodendrocyte progenitor cells which is mediated by the activation of both the ionotropic glycine receptor and Na+-dependent transporters. The European journal of neuroscience, 12(6), 1924–1930.
- Di Marzo, V., & Matias, I. (2005). Endocannabinoid control of food intake and energy balance.
- Björk, J. A., & Schiöth, H. B. (2011). trans-Activation of PPARalpha and induction of PPARalpha target genes by perfluorooctane-based chemicals. Toxicological sciences : an official journal of the Society of Toxicology, 124(1), 16–25.
- Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. The Journal of biological chemistry, 271(26), 15810–15814.
- Zhong, J., & Minneman, K. P. (2008). Glycine is a competitive antagonist of the TNF receptor mediating the expression of inflammatory cytokines in 3T3-L1 adipocytes. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 57(9), 405–411.
- Tseng, Y. T., Chang, F. R., & Lo, Y. C. (2018). Glycine modulates cytokine secretion, inhibits hepatic damage and improves survival in a model of endotoxemia in mice. Cytokine, 101, 47–53.
- ResearchGate. (n.d.). Calcium imaging protocol. (A) Protocol design and representative plot....
- Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods.
- DergiPark. (2018). Journal of Cellular Neuroscience and Oxidative Stress » Submission » Calcium imaging techniques in cell lines.
- protocols.io. (2025). CALCIUM IMAGING PROTOCOL.
- Medires Publishing. (2022). Pharmacy and Drug Development.
- Wikipedia. (n.d.). G protein-coupled receptor.
- ResearchGate. (n.d.). Dose–response curves and time course of antinociceptive effect of....
- PubMed. (1993). Requirements for high affinity binding of glycine analogs to the glycine site of the NMDA receptor complex.
- PubMed. (2006). Tolerance to morphine analgesia: evidence for stimulus intensity as a key factor and complete reversal by a glycine site-specific NMDA antagonist.
- PubMed Central. (2011). Dose–response of minor analgesics in acute pain.
- PubMed Central. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative.
- PubMed Central. (2012). The ABCD of clinical pharmacokinetics.
- PubMed. (2007). Drug metabolism and pharmacokinetics.
- PubMed. (2001). Pharmacokinetics, metabolism and excretion of the glycine antagonist GV150526A in rat and dog.
- ResearchGate. (n.d.). Pharmacokinetics and cerebral distribution of glycine administered to rats.
- ResearchGate. (n.d.). trans-Activation of PPARα and Induction of PPARα Target Genes by Perfluorooctane-Based Chemicals | Request PDF.
- PubMed. (2023). Glycine: The Smallest Anti-Inflammatory Micronutrient.
- ResearchGate. (n.d.). (PDF) Glycine: A new anti-inflammatory immunonutrient.
- PubMed Central. (2021). In vivo anti-inflammatory, anti-nociceptive, and in vitro antioxidant efficacy, and acute oral toxicity effects of the aqueous and methanolic stem bark extracts of Lonchocarpus eriocalyx (Harms.).
- MDPI. (2022). Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition.
- ResearchGate. (n.d.). Time-dependent FAAH inhibition. Apparent K i values were measured after....
- PubMed Central. (2019). Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers.
Sources
- 1. trans-activation of PPARalpha and induction of PPARalpha target genes by perfluorooctane-based chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capryloyl Glycine | C10H19NO3 | CID 84290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. longdom.org [longdom.org]
- 5. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacokinetics, metabolism and excretion of the glycine antagonist GV150526A in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Glycine is a competitive antagonist of the TNF receptor mediating the expression of inflammatory cytokines in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and cerebral distribution of glycine administered to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 2-Octanamidoacetic Acid
Abstract
This guide provides a comprehensive, field-proven protocol for the synthesis of 2-Octanamidoacetic acid, also known as N-octanoylglycine. This N-acyl amino acid is a significant biomarker for certain inborn errors of metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, and is also utilized in cosmetic formulations.[1] The synthesis is achieved through the acylation of the amino acid glycine with octanoyl chloride under Schotten-Baumann conditions.[2][3] This document outlines the underlying reaction mechanism, offers a detailed step-by-step experimental protocol, provides guidance on product purification and characterization, and specifies critical safety precautions for all procedures.
Scientific Principles & Reaction Mechanism
The synthesis of this compound is a classic example of the Schotten-Baumann reaction , a robust method for forming amides from amines and acid chlorides.[2][4] The reaction proceeds via a nucleophilic acyl substitution mechanism.[4][5]
Core Principles:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the nitrogen atom of glycine on the electrophilic carbonyl carbon of octanoyl chloride. To enhance the nucleophilicity of glycine's amino group, the reaction is conducted in an alkaline aqueous solution, typically using sodium hydroxide (NaOH). The base deprotonates the ammonium group of the zwitterionic glycine, freeing the lone pair of electrons on the nitrogen.
-
Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.[6]
-
Elimination & Product Formation: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Acid Neutralization: A crucial aspect of the Schotten-Baumann reaction is the neutralization of the hydrochloric acid (HCl) byproduct.[2][7] The stoichiometric excess of base (NaOH) in the reaction mixture immediately neutralizes the HCl, preventing it from protonating the unreacted glycine and driving the reaction equilibrium towards the product.[2]
The use of a biphasic solvent system (e.g., water and an organic solvent like acetone) is a hallmark of Schotten-Baumann conditions, which helps to manage the reactivity of the acyl chloride and facilitate the separation of products.[2][4]
Experimental Protocol
This protocol is based on established literature procedures for the N-acylation of amino acids.[8]
Materials & Reagents
| Material/Reagent | Grade | Supplier Example |
| Glycine | ≥99% | Sigma-Aldrich |
| Octanoyl chloride | ≥98% | Sigma-Aldrich |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | Fisher Scientific |
| Acetone | ACS Grade | VWR Chemicals |
| Hydrochloric acid (HCl) | Concentrated (37%) | VWR Chemicals |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Deionized water | N/A | In-house |
| Anhydrous sodium sulfate | Granular | Sigma-Aldrich |
Equipment
-
Magnetic stirrer with stir bar
-
250 mL three-neck round-bottom flask
-
Dropping funnel
-
Ice-water bath
-
pH meter or pH paper
-
Büchner funnel and filter flask for vacuum filtration
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer (for characterization)
Reagent Data & Stoichiometry
| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount Used |
| Glycine | C₂H₅NO₂ | 75.07 | 0.15 | 1.0 | 11.25 g |
| Sodium Hydroxide | NaOH | 40.00 | 0.30 | 2.0 | 12.0 g |
| Octanoyl Chloride | C₈H₁₅ClO | 162.66 | 0.15 | 1.0 | 24.4 g (25.7 mL) |
Step-by-Step Synthesis Procedure
-
Preparation of Glycine Solution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 11.25 g (0.15 mol) of glycine and 12.0 g (0.30 mol) of sodium hydroxide in 50 mL of deionized water . Stir until all solids are dissolved. Place the flask in an ice-water bath to cool the solution.
-
Rationale: Using two equivalents of NaOH ensures the complete deprotonation of glycine's amino group and neutralization of the HCl byproduct.[2] Cooling the solution helps to control the exothermic nature of the subsequent acylation.
-
-
Addition of Octanoyl Chloride: In a separate beaker, measure 24.4 g (0.15 mol) of octanoyl chloride . Transfer the octanoyl chloride to a dropping funnel fitted onto the central neck of the round-bottom flask.
-
Rationale: Octanoyl chloride is highly reactive and moisture-sensitive.[9] It should be handled quickly in a fume hood.
-
-
Acylation Reaction: Add the octanoyl chloride dropwise to the cold, vigorously stirring glycine solution over a period of approximately 1 hour. Maintain the reaction temperature below 10 °C during the addition.
-
Rationale: Slow, dropwise addition is critical to prevent a rapid, uncontrolled exothermic reaction and to minimize the competing hydrolysis of octanoyl chloride in the aqueous solution.[8] Vigorous stirring ensures efficient mixing of the biphasic system.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.[8]
-
Rationale: This period ensures the reaction proceeds to completion.
-
Work-up and Purification
-
Acidification and Precipitation: Slowly and carefully acidify the reaction mixture to approximately pH 2 by adding concentrated hydrochloric acid while stirring in an ice bath. A white precipitate of this compound will form.
-
Rationale: The product exists as a water-soluble sodium carboxylate salt in the alkaline solution. Acidification protonates the carboxylate group, significantly reducing its water solubility and causing it to precipitate.[1]
-
-
Isolation of Crude Product: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of ice-cold deionized water (2 x 30 mL) to remove inorganic salts.
-
Rationale: Washing with cold water removes residual NaCl and unreacted glycine without significantly dissolving the desired product.
-
-
Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot ethyl acetate to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Rationale: Recrystallization is a powerful technique for purifying crystalline solids.[10] The desired compound is soluble in the hot solvent but sparingly soluble at low temperatures, while impurities remain in the solution.
-
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry them under vacuum. The expected yield is approximately 27 g (83-90%), with a melting point of 105-106 °C.[8]
Workflow Visualization
Caption: A stepwise workflow for the synthesis and purification of this compound.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis Method | Expected Result |
| Melting Point | 105-106 °C[8] |
| ¹H NMR (CD₃OD) | δ 3.9 (s, 2H, -NH-CH₂ -COOH), δ 2.25 (t, 2H, -CH₂ -CONH-), δ 1.6 (m, 2H, -CH₂ -CH₂-CONH-), δ 1.3 (m, 8H, -(CH₂ )₄-), δ 0.9 (t, 3H, CH₃ -(CH₂)₄-).[8] |
| Molecular Weight | 201.26 g/mol [8] |
Safety Precautions
This procedure involves hazardous materials and should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
-
Octanoyl Chloride: Highly corrosive and a lachrymator. It causes severe skin burns and eye damage and reacts violently with water.[9][11][12] Fatal if inhaled.[9] Handle only under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Avoid direct contact.
-
Concentrated HCl: Corrosive and causes severe burns. Releases toxic fumes.
-
Organic Solvents: Acetone and ethyl acetate are flammable. Keep away from ignition sources.
Required PPE:
-
Chemical safety goggles and a face shield.[13]
-
Chemical-resistant gloves (e.g., nitrile).
-
Flame-resistant lab coat.
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[11][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11][14]
-
Inhalation (Octanoyl Chloride): Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Spills: Absorb small spills with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.[9][11]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Hydrolysis of octanoyl chloride. 2. Incomplete reaction. | 1. Ensure dropwise addition is slow and the reaction temperature is kept low. Use dry glassware. 2. Extend the stirring time at room temperature. |
| Oily Product After Acidification | Impurities present, or product "oiling out" instead of crystallizing. | 1. Ensure pH is sufficiently low (~2). 2. Scratch the inside of the flask with a glass rod to induce crystallization. 3. Vigorously stir. |
| Product Fails to Recrystallize | 1. Too much solvent used. 2. Solution cooled too quickly. | 1. Evaporate some solvent on a rotary evaporator and attempt cooling again. 2. Allow for slow, ambient cooling before placing in an ice bath. |
References
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Loba Chemie. (n.d.). OCTANOYL CHLORIDE EXTRA PURE Safety Data Sheet.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- BYJU'S. (2019, November 17). Schotten Baumann Reaction.
- Fisher Scientific. (2025). Octanoyl chloride Safety Data Sheet.
- Cambridge University Press. (n.d.). Schotten-Baumann Reaction.
- PubChem. (n.d.). 2-Aminooctanoic acid.
- Google Patents. (2019). US20190091124A1 - Aqueous n-acyl amino acid solutions.
- Google Patents. (n.d.). EP3672935A1 - Process for purifying long chain amino acids.
- CUNY. (n.d.). Purification by Recrystallization.
- PubMed. (1976). Isolation and identification of free amino acids as crystalline N-t-butyloxycarbonyl, O-phenacyl derivatives.
- Chemistry Learner. (2025). Schotten Baumann Reaction Mechanism Detailed Explanation.
- Google Patents. (1992). US5118815A - Method for crystallization of amino acids.
- Diaion. (n.d.). Separation and Refining of Amino acids.
- National Institutes of Health. (n.d.). In Situ-Generated Glycinyl Chloroaminals for a One-Pot Synthesis of Non-proteinogenic α-Amino Esters.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- ResearchGate. (2017). Some Notes on the Chlorogenic Acids. 2. NMR Characterisation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. grokipedia.com [grokipedia.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. Caprylylglycine synthesis - chemicalbook [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. echemi.com [echemi.com]
- 13. aksci.com [aksci.com]
- 14. lobachemie.com [lobachemie.com]
Application Notes and Protocols for the Synthesis of N-octanoylglycine via the Schotten-Baumann Reaction
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of N-octanoylglycine, a significant N-acyl amino acid, utilizing the robust and versatile Schotten-Baumann reaction. This document is designed to equip researchers, particularly those in drug discovery and development, with the necessary theoretical and practical knowledge for this synthesis. We will delve into the mechanistic underpinnings of the reaction, offer a meticulously detailed experimental protocol, and provide guidance on the purification and characterization of the final product. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.
Introduction: The Significance of N-octanoylglycine and the Utility of the Schotten-Baumann Reaction
N-acylglycines, such as N-octanoylglycine, are a class of metabolites formed through the conjugation of a fatty acid with glycine.[1] This process is a key detoxification pathway, facilitating the elimination of excess acyl-CoA esters.[2] In the context of inborn errors of metabolism, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the accurate measurement of N-octanoylglycine is crucial for diagnosis and monitoring.[2] Furthermore, N-acyl amino acids are being explored as potential therapeutics, with some showing promise in alleviating pain and reducing the rewarding effects of drugs of abuse.[3][4]
The Schotten-Baumann reaction, first described in 1883 by German chemists Carl Schotten and Eugen Baumann, is a highly effective method for synthesizing amides from amines and acyl chlorides.[5] Its enduring utility in organic synthesis is a testament to its reliability and broad applicability. The reaction is typically conducted under biphasic conditions, with an aqueous base neutralizing the hydrochloric acid byproduct, thereby driving the reaction to completion.[5] This makes it an ideal choice for the synthesis of N-octanoylglycine from glycine and octanoyl chloride.
The Schotten-Baumann Reaction: A Mechanistic Overview
The Schotten-Baumann reaction is a nucleophilic acyl substitution reaction. The mechanism for the synthesis of N-octanoylglycine proceeds through the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the deprotonated glycine (glycinate) acts as a nucleophile, attacking the electrophilic carbonyl carbon of octanoyl chloride. This results in the formation of a tetrahedral intermediate.[6]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.[7]
-
Deprotonation: The resulting amide is protonated. A base, typically sodium hydroxide, deprotonates the amide, yielding the final N-octanoylglycine product and water. The base also neutralizes the hydrochloric acid formed during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product.[7][8]
Visualizing the Reaction Mechanism
Caption: Experimental workflow for N-octanoylglycine synthesis.
Characterization of N-octanoylglycine
Thorough characterization of the synthesized N-octanoylglycine is essential to confirm its identity and purity. The following techniques are recommended:
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy should be used to confirm the presence of all expected protons and their integrations.
-
¹³C NMR spectroscopy will confirm the carbon framework of the molecule.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the amide C=O stretch and the N-H stretch.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized N-octanoylglycine.
Expected Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the methylene protons of the glycine moiety, the alpha-methylene protons of the octanoyl chain, the other methylene protons of the octanoyl chain, and the terminal methyl group. |
| ¹³C NMR | Signals for the carbonyl carbons of the amide and carboxylic acid, the methylene carbon of the glycine moiety, and the carbons of the octanoyl chain. |
| IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid, N-H stretch of the amide, C-H stretches of the alkyl chain, C=O stretch of the amide, and C=O stretch of the carboxylic acid. |
| MS (m/z) | A molecular ion peak corresponding to the mass of N-octanoylglycine (201.26 g/mol ). [1] |
Note: Specific chemical shifts in NMR will depend on the solvent used for analysis.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure dropwise addition of octanoyl chloride at a low temperature. Increase reaction time. |
| Hydrolysis of octanoyl chloride. | Maintain a low temperature during the addition of octanoyl chloride. Ensure vigorous stirring. | |
| Product loss during work-up. | Ensure complete precipitation by adjusting the pH carefully. Minimize the amount of solvent used for recrystallization. | |
| Oily Product/Failure to Crystallize | Presence of impurities. | Purify the product using column chromatography. |
| Incomplete drying. | Dry the product under vacuum for an extended period. |
Conclusion
The Schotten-Baumann reaction is a highly efficient and reliable method for the synthesis of N-octanoylglycine. By following the detailed protocol and understanding the underlying principles outlined in this guide, researchers can confidently synthesize this important N-acyl amino acid for their research and development needs. The versatility of this reaction also allows for the synthesis of a wide range of other N-acylglycines by simply substituting the acyl chloride.
References
- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- Loba Chemie. (n.d.). OCTANOYL CHLORIDE EXTRA PURE.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Octanoyl chloride, 99%.
- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
- Krishna Solvechem Ltd. (n.d.). Octanoyl Chloride MSDS.
- Scribd. (n.d.). Schotten–Baumann Reaction Guide | PDF.
- Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
- CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline.
- PubChem. (n.d.). Capryloyl Glycine.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- MDPI. (2023, August 8). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Applied Sciences, 13(16), 9119.
- YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism.
- Cambridge University Press. (n.d.). Schotten-Baumann Reaction.
- BYJU'S. (2019, November 17). Schotten Baumann Reaction.
- Royal Society of Chemistry. (2021, May 24). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering.
- National Center for Biotechnology Information. (2023, August 8). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega.
- National Center for Biotechnology Information. (2019, March 15). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. Journal of Medicinal Chemistry.
- Scientific Research Publishing. (n.d.). Green Synthesis, Composition Analysis and Surface Active Properties of Sodium Cocoyl Glycinate.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123).
- ResearchGate. (n.d.). Green Synthesis and Surface Properties of Acyl Glycine Surfactants Derived from Vegetable Oils.
- National Center for Biotechnology Information. (2019, March 14). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. Journal of Medicinal Chemistry.
- Beilstein Journal of Organic Chemistry. (n.d.). Search Results.
- ResearchGate. (n.d.). 1 H and 13 C NMR spectra of poly(Ala), poly(Gly) and poly(Ala- co -Gly) at di ff erent ratios produced with Ala-OBzl and Gly-OBzl.
- ResearchGate. (n.d.). Solid-state 13 C NMR spectrum of C-1, 13 C labeled (10%) glycine....
- ResearchGate. (n.d.). (PDF) Development of an N -Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain.
Sources
- 1. Capryloyl Glycine | C10H19NO3 | CID 84290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. testbook.com [testbook.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 8. byjus.com [byjus.com]
laboratory preparation of 2-Octanamidoacetic acid
An In-depth Technical Guide to the Laboratory Synthesis of 2-Octanamidoacetic Acid
Authored by Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of this compound, also known as N-Octanoylglycine or Capryloyl Glycine. This N-acyl amino acid is a significant metabolite and serves as a key biomarker for certain inborn errors of metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1] Its unique amphiphilic properties also make it a valuable ingredient in the cosmetic and pharmaceutical industries for its conditioning and antibacterial effects.[2] This guide is designed for researchers, chemists, and drug development professionals, offering an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and characterization methods. The protocol is based on the robust and widely applicable Schotten-Baumann reaction, ensuring high reliability and yield.
Principle and Reaction Mechanism
The synthesis of this compound is achieved via the acylation of the amino acid glycine with octanoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction , a widely used method for synthesizing amides from amines and acid chlorides.[3][4]
The reaction proceeds through a nucleophilic acyl substitution mechanism. The key steps are as follows:
-
Deprotonation of Glycine: In an alkaline aqueous medium, sodium hydroxide (NaOH) deprotonates the amino group of glycine, transforming it into a more potent nucleophile. The base also serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the reaction, driving the equilibrium towards product formation.[5]
-
Nucleophilic Attack: The anionic amino group of glycine attacks the electrophilic carbonyl carbon of octanoyl chloride. This forms a tetrahedral intermediate.[6]
-
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is a good leaving group.
-
Product Formation: The resulting product is the sodium salt of this compound, which is soluble in the aqueous reaction mixture. Subsequent acidification protonates the carboxylate, causing the final product to precipitate out of the solution as a solid.
The overall reaction is illustrated below:
Glycine + Octanoyl Chloride --(NaOH, H₂O/Acetone)--> Sodium 2-Octanamidoacetate --(HCl)--> this compound
Materials, Reagents, and Safety
Equipment and Glassware
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Ice-water bath
-
pH meter or pH indicator strips
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Rotary evaporator (optional, for solvent removal)
-
Melting point apparatus
-
Analytical balance
Reagents and Chemicals
A summary of the required chemical reagents is provided in Table 1.
Table 1: Summary of Chemical Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Quantity | Moles (mol) | Notes |
|---|---|---|---|---|---|
| Glycine | 56-40-6 | 75.07 | 11.25 g | 0.15 | ≥99% purity |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 12.0 g | 0.30 | Pellets or flakes, ≥97% |
| Octanoyl Chloride | 111-64-8 | 162.66 | 24.4 g (22.3 mL) | 0.15 | ≥98% purity, moisture-sensitive |
| Acetone | 67-64-1 | 58.08 | 50 mL | - | ACS grade |
| Deionized Water | 7732-18-5 | 18.02 | ~200 mL | - | For reaction and washing |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | - | Concentrated (37%) or 6M solution |
| Ethyl Acetate | 141-78-6 | 88.11 | ~100 mL | - | For recrystallization, ACS grade |
Critical Safety Precautions
This procedure must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves, must be worn at all times.
-
Octanoyl Chloride: Is corrosive and causes severe skin burns and eye damage. It reacts violently with water and is moisture-sensitive. Handle with extreme care, ensuring all glassware is dry.
-
Sodium Hydroxide (NaOH): Is a strong caustic agent that can cause severe burns. Avoid contact with skin and eyes.[7]
-
Hydrochloric Acid (HCl): Is highly corrosive and can cause severe burns and respiratory irritation. Handle with care.
-
Reaction Exotherm: The acylation reaction is exothermic. The dropwise addition of octanoyl chloride and the use of an ice bath are crucial for temperature control.
Detailed Experimental Protocol
This protocol is adapted from established Schotten-Baumann reaction conditions for N-acyl amino acid synthesis.[8][9]
Reaction Setup
-
Prepare Glycine Solution: In a 500 mL beaker, dissolve 11.25 g (0.15 mol) of glycine and 12.0 g (0.30 mol) of sodium hydroxide in 50 mL of deionized water. Stir until all solids are fully dissolved. A slight warming may occur.
-
Assemble Apparatus: Transfer the alkaline glycine solution to a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice-water bath on a magnetic stirrer.
-
Prepare Acylating Agent: In a separate, dry 100 mL beaker, measure 24.4 g (0.15 mol) of octanoyl chloride. Add 50 mL of acetone to the octanoyl chloride and stir to mix. Transfer this solution to a 100 mL dropping funnel and place it in the central neck of the round-bottom flask.
Acylation Reaction
-
Initiate Addition: Begin vigorous stirring of the alkaline glycine solution in the ice bath.
-
Controlled Addition: Add the octanoyl chloride/acetone solution dropwise from the dropping funnel to the glycine solution over approximately 1 hour.
-
Causality Note: A slow, controlled addition is critical. It prevents a rapid temperature increase from the exothermic reaction and minimizes the hydrolysis of the highly reactive octanoyl chloride in the aqueous solution.[10] Vigorous stirring ensures efficient mixing of the biphasic system, maximizing the reaction between the reactants.
-
-
Continue Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
Product Isolation and Purification
-
Acidification: Transfer the reaction mixture to a larger beaker (e.g., 600 mL) and place it back in an ice bath. Slowly and carefully add concentrated or 6M hydrochloric acid while stirring until the pH of the solution reaches approximately 2.
-
Precipitate Collection: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with two portions of cold deionized water (2 x 50 mL) to remove inorganic salts (NaCl) and any unreacted glycine.
-
Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass to air-dry or dry in a desiccator. A preliminary yield of the crude product can be recorded at this stage.
Recrystallization (Purification)
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and heat gently (e.g., on a hot plate at low setting) while stirring until the solid completely dissolves.
-
Causality Note: Recrystallization is a purification technique based on differences in solubility. The desired product should be soluble in the hot solvent and insoluble in the cold solvent, while impurities remain soluble.[1]
-
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Final Collection: Collect the purified white crystalline product by vacuum filtration, wash with a small amount of ice-cold ethyl acetate, and dry thoroughly. The expected yield is typically in the range of 80-90%.
Workflow and Characterization
Synthesis Workflow Diagram
The diagram below outlines the complete workflow for the synthesis of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Expected Results and Characterization
The final product should be a white crystalline solid. Key analytical data for verification are summarized in Table 2.
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Expected Value / Observation | Method |
|---|---|---|
| Appearance | White crystalline solid | Visual Inspection |
| Molecular Formula | C₁₀H₁₉NO₃ | - |
| Molecular Weight | 201.26 g/mol | Mass Spectrometry[12] |
| Melting Point | 105-107 °C | Melting Point Apparatus |
| ¹H NMR | Consistent with structure (peaks for alkyl chain, α-CH₂, and N-H) | ¹H Nuclear Magnetic Resonance |
| ¹³C NMR | Consistent with structure (peaks for carbonyls, alkyl chain carbons) | ¹³C Nuclear Magnetic Resonance |
| Solubility | Insoluble in water; soluble in lipids and organic solvents like ethanol and ethyl acetate.[2] | Solubility Test |
References
- Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
- Sathee NEET. (n.d.). Chemistry Schotten Baumann Reaction. [Link]
- Google Patents. (1974).
- L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]
- BYJU'S. (2019). Schotten Baumann Reaction. [Link]
- PubChem. (n.d.). 2-[Octan-2-yl(propyl)amino]acetic acid. [Link]
- Google Patents. (2019). Aqueous n-acyl amino acid solutions. (US20190091124A1).
- PubChem. (n.d.). 2-Aminooctanoic acid. [Link]
- PubChem. (n.d.). Capryloyl Glycine. [Link]
- Chihara, S., et al. (n.d.).
- Organic Syntheses. (n.d.). Acetylglycine. [Link]
- JACS. (2016).
- PMC. (2023).
- ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aqueous solution?. [Link]
- Advanced Materials Research. (n.d.).
- Google Patents. (2005). Method of producing amino carboxylic acids. (US6916947B2).
- Google Patents. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (US4391979A).
- PubMed. (n.d.). Synthesis of 2-amido, 2-amino, and 2-azido derivatives of the nitrogen analogue of the naturally occurring glycosidase inhibitor salacinol.... [Link]
- European Patent Office. (n.d.). Method of preparation of 8-hydroxyoctanoic acid.
- Stanford Chemicals. (2019). Capryloyl Glycine, CAS 14246-53-8. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. stanfordchem.com [stanfordchem.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. byjus.com [byjus.com]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 7. uprm.edu [uprm.edu]
- 8. EP2888226B2 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]
- 9. Caprylylglycine synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. US20190091124A1 - Aqueous n-acyl amino acid solutions - Google Patents [patents.google.com]
- 12. Capryloyl Glycine | C10H19NO3 | CID 84290 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N-octanoylglycine in Biological Matrices
Abstract
This comprehensive guide provides detailed analytical methods and protocols for the accurate quantification of N-octanoylglycine in biological matrices. N-octanoylglycine is a critical biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder.[1] The accurate and reliable measurement of this analyte is paramount for clinical diagnosis, research, and the development of therapeutic interventions. This document details two primary mass spectrometry-based methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the principles of each technique, provide step-by-step protocols, and discuss the rationale behind critical experimental choices to ensure robust and reproducible results. This guide is intended for researchers, scientists, and drug development professionals seeking to establish validated analytical assays for N-octanoylglycine.
Introduction: The Significance of N-octanoylglycine Quantification
N-octanoylglycine is an acylglycine that accumulates in individuals with MCAD deficiency, a common inborn error of fatty acid metabolism.[2][3] Under normal physiological conditions, fatty acids are metabolized to produce energy. In MCAD deficiency, the impaired oxidation of medium-chain fatty acids leads to the accumulation of octanoyl-CoA. This intermediate is then conjugated with glycine to form N-octanoylglycine, which is subsequently excreted in the urine.[4] Therefore, elevated levels of N-octanoylglycine in biological fluids such as plasma and urine serve as a key diagnostic marker for this disorder.[1]
Accurate quantification of N-octanoylglycine is crucial for:
-
Early diagnosis of MCAD deficiency: Newborn screening programs often include the analysis of acylcarnitines, but the measurement of N-octanoylglycine can provide confirmatory diagnostic information.
-
Monitoring therapeutic efficacy: Dietary management is the primary treatment for MCAD deficiency. Monitoring N-octanoylglycine levels can help assess the effectiveness of the treatment regimen.
-
Research into fatty acid metabolism: Studying the levels of N-octanoylglycine can provide insights into the pathophysiology of MCAD deficiency and other related metabolic disorders.
The endogenous nature of N-octanoylglycine presents unique challenges for bioanalysis, necessitating robust and validated methods to ensure accuracy and precision.[5][6] This guide will focus on the two most powerful and widely used techniques for its quantification: LC-MS/MS and GC-MS.
Method Selection: A Comparative Overview
The choice between LC-MS/MS and GC-MS for N-octanoylglycine analysis depends on several factors, including desired sensitivity, sample throughput, available instrumentation, and the complexity of the sample matrix.[1]
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. | Separates volatile compounds in the gas phase based on their interaction with a stationary phase, followed by mass analysis. |
| Sample Preparation | Simpler, often involving protein precipitation.[1] | More complex, requires a derivatization step to increase volatility.[1][7][8] |
| Sensitivity & Specificity | High | High |
| Throughput | High[1] | Moderate to High[1] |
| Derivatization | Not required | Mandatory |
| Primary Advantage | High throughput and simpler sample preparation.[1] | Robust and reliable, especially in labs with established GC-MS expertise.[1] |
Expert Insight: For high-throughput clinical and research applications, LC-MS/MS is generally the preferred method due to its high sensitivity, specificity, and simpler sample preparation workflow that does not require a derivatization step.[1] GC-MS remains a valuable and robust alternative, particularly in laboratories where it is the primary analytical platform.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodology
LC-MS/MS offers a direct and highly sensitive approach for the quantification of N-octanoylglycine in biological fluids with minimal sample preparation.[1]
Principle of LC-MS/MS
LC-MS/MS combines the separation power of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the sensitive and selective detection capabilities of tandem mass spectrometry.[9] The analyte is first separated from other matrix components on a chromatographic column. The eluent is then introduced into the mass spectrometer, where the analyte is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This multiple reaction monitoring (MRM) provides exceptional specificity and reduces chemical noise.
Experimental Protocol for N-octanoylglycine Quantification by LC-MS/MS
This protocol is designed for the analysis of N-octanoylglycine in human plasma.
3.2.1. Materials and Reagents
-
N-octanoylglycine analytical standard
-
N-octanoylglycine-2,2-d2 (internal standard)[1]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (control and study samples)
3.2.2. Sample Preparation: Protein Precipitation The "plasma crash" method is a rapid and effective technique for removing proteins that can interfere with the analysis and damage the LC column.[10]
-
To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard (N-octanoylglycine-2,2-d2).[1]
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.[1]
Rationale: Acetonitrile is a water-miscible organic solvent that efficiently denatures and precipitates plasma proteins. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial.[11] N-octanoylglycine-2,2-d2 is chemically identical to the analyte and will behave similarly during sample preparation and ionization, thus correcting for any analyte loss or matrix effects.[5]
3.2.3. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[1]
-
Mobile Phase A: 0.1% Formic acid in water[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[1]
-
Flow Rate: 0.4 mL/min[1]
-
Injection Volume: 5 µL[1]
-
Gradient: A suitable gradient should be developed to ensure the separation of N-octanoylglycine from potential interferences.
Rationale: A C18 column is a good starting point for the separation of moderately polar compounds like N-octanoylglycine. The formic acid in the mobile phase aids in the protonation of the analyte, which is beneficial for positive mode electrospray ionization.
3.2.4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z) for N-octanoylglycine: To be determined by infusion of the analytical standard.
-
Product Ion (m/z) for N-octanoylglycine: To be determined by fragmentation of the precursor ion.
-
Precursor Ion (m/z) for N-octanoylglycine-2,2-d2: To be determined by infusion of the internal standard.
-
Product Ion (m/z) for N-octanoylglycine-2,2-d2: To be determined by fragmentation of the precursor ion.
3.2.5. Data Analysis and Quantification Quantify the N-octanoylglycine concentration using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.[1] The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.
LC-MS/MS Method Validation Parameters
Method validation is essential to ensure the reliability of the analytical data.[12][13] Key validation parameters for this assay are summarized below.
| Validation Parameter | Performance Characteristic |
| Linearity (r²) | > 0.99[1] |
| Linear Range | 0.1 - 100 µM[1] |
| Lower Limit of Quantification (LLOQ) | 0.1 µM[1] |
| Precision (%CV) | < 15% |
| Accuracy (%Recovery) | 85 - 115%[1] |
| Internal Standard | n-Octanoylglycine-2,2-d2[1] |
LC-MS/MS Experimental Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and characterisation of acyl glycines. Their measurement in single blood spots by gas chromatography-mass spectrometry to diagnose inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Octanoylglycine analytical standard 14246-53-8 [sigmaaldrich.com]
- 5. STRATEGIES AND CHALLENGES IN METHOD DEVELOPMENT AND VALIDATION FOR THE ABSOLUTE QUANTIFICATION OF ENDOGENOUS BIOMARKER METABOLITES USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of N-acylglycines by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. ionsource.com [ionsource.com]
- 11. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation and Automation of a High-Throughput Multitargeted Method for Semiquantification of Endogenous Metabolites from Different Biological Matrices Using Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. validate analysis methods: Topics by Science.gov [science.gov]
Application Note: Quantitative Analysis of 2-Octanamidoacetic Acid in Human Plasma by LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantification of 2-Octanamidoacetic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is validated according to industry-standard guidelines, demonstrating excellent linearity, accuracy, precision, and specificity, making it suitable for high-throughput bioanalysis in clinical research and drug development settings.
Introduction
This compound (also known as N-octanoylglycine or Capryloyl Glycine) is an N-acylglycine, a class of molecules involved in various biological processes.[1] Its analysis in biological matrices is of growing interest for understanding metabolic pathways and as a potential biomarker. The inherent complexity and wide dynamic range of components in biological samples like plasma necessitate a highly selective and sensitive analytical technique.[2] Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such applications, offering unparalleled specificity and quantification limits.[3][4]
This guide provides a comprehensive, field-proven protocol for the analysis of this compound. We delve into the causality behind key experimental choices, from sample preparation to instrument parameter optimization, to ensure methodological robustness and data integrity, aligning with the principles outlined in regulatory guidance such as the FDA's M10 on Bioanalytical Method Validation.[5][6]
Principle of the Method
The method involves three primary stages:
-
Sample Preparation: Plasma proteins, which can interfere with analysis and damage the LC-MS system, are removed using a protein precipitation ("crash") method.[7][8] This is a rapid, cost-effective technique ideal for small molecule analysis.[7] An internal standard (IS) is added prior to precipitation to correct for variability during sample processing and analysis.
-
LC Separation: The analyte and IS are chromatographically separated from endogenous plasma components on a reversed-phase HPLC column. A gradient elution ensures efficient separation and sharp peak shapes.
-
MS/MS Detection: The column eluent is introduced into the mass spectrometer using an electrospray ionization (ESI) source. The specific precursor-to-product ion transitions for this compound and its IS are monitored in MRM mode, which provides exceptional selectivity and sensitivity for quantification.
Materials and Methods
Reagents and Chemicals
-
This compound reference standard (≥98% purity)
-
Stable Isotope Labeled this compound (e.g., D3-2-Octanamidoacetic acid) as Internal Standard (IS)
-
LC-MS Grade Acetonitrile (ACN)
-
LC-MS Grade Methanol (MeOH)
-
LC-MS Grade Water
-
Formic Acid (FA), LC-MS Grade (≥99%)
-
Control Human Plasma (K2EDTA)
Causality: The use of LC-MS grade solvents and reagents is critical to minimize background noise and potential contaminants that could interfere with the detection of the analyte at trace levels.[9] Formic acid is added to the mobile phase to promote protonation of the analyte, enhancing ionization efficiency in positive ESI mode.[10]
Preparation of Standards and Quality Control Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution of this compound with a 50:50 (v/v) ACN:Water mixture. These solutions are used to spike into control plasma to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with ACN.
-
Calibration (CAL) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a calibration curve (e.g., 1-1000 ng/mL) and at least three levels of QC samples (Low, Medium, High).
Experimental Protocol: Plasma Sample Preparation
-
Label 1.5 mL microcentrifuge tubes for each blank, standard, QC, and unknown sample.
-
Pipette 50 µL of plasma (blank, CAL, QC, or unknown) into the appropriately labeled tubes.
-
Add 150 µL of the IS Working Solution (100 ng/mL in ACN) to every tube except the blank (add 150 µL of ACN to the blank). The 3:1 ratio of organic solvent to plasma is effective for precipitating proteins.[8]
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
Diagram: Sample Preparation Workflow
Caption: Workflow for plasma sample preparation.
LC-MS/MS Instrumentation and Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Ion Source: Electrospray Ionization (ESI), operated in Positive Ion Mode
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | 0-0.5 min (2% B), 0.5-3.0 min (2-98% B), 3.0-3.5 min (98% B), 3.5-4.0 min (98-2% B), 4.0-5.0 min (2% B) |
Rationale: A reversed-phase C18 column is chosen for its ability to retain and separate molecules based on hydrophobicity.[11] The octanoyl chain of the analyte provides sufficient hydrophobic character for good retention. The gradient elution starts with a high aqueous phase to focus the analyte on the column and then ramps up the organic phase to elute it, ensuring a sharp, symmetrical peak.
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ion Source | ESI (Positive) |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
| Entrance Potential (EP) | 10 V |
Table 3: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Purpose |
| This compound | 202.1 | 76.1 | 25 | 100 | Quantifier |
| This compound | 202.1 | 129.1 | 20 | 100 | Qualifier |
| IS (D3-2-Octanamidoacetic acid) | 205.1 | 76.1 | 25 | 100 | Quantifier |
Rationale for MRM Transitions: The precursor ion (m/z 202.1) corresponds to the protonated molecule [M+H]+ of this compound (MW = 201.26).[1] The product ions are generated via Collision-Induced Dissociation (CID). The transition to m/z 76.1 likely corresponds to the protonated glycine backbone [C2H6NO2]+, resulting from the cleavage of the amide bond. The transition to m/z 129.1 could represent the octanoyl acylium ion [C8H15O]+. Monitoring two transitions provides a high degree of certainty in identification.
Diagram: Proposed Fragmentation of this compound
Caption: Proposed fragmentation for MRM detection.
Method Validation
The bioanalytical method was validated according to the FDA Guidance for Industry on Bioanalytical Method Validation.[12] All parameters met the standard acceptance criteria.
-
Specificity: No significant interfering peaks were observed at the retention times of the analyte and IS in blank plasma samples from six different sources.
-
Linearity and Range: The calibration curve was linear over the range of 1-1000 ng/mL, with a correlation coefficient (r²) > 0.995.
-
Accuracy and Precision: The intra- and inter-day accuracy (%RE) and precision (%CV) were evaluated at four QC levels (LLOQ, LQC, MQC, HQC). All values were within ±15% (±20% for LLOQ).
-
Matrix Effect: The matrix effect was assessed and found to be minimal, with the IS effectively compensating for any observed ion suppression or enhancement.
-
Recovery: The extraction recovery of this compound from plasma was consistent and reproducible across QC levels.
Conclusion
This application note describes a validated LC-MS/MS method for the reliable quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol and the highly selective MRM detection scheme provide a robust, sensitive, and high-throughput assay suitable for regulated bioanalysis. This method can be readily implemented in laboratories to support pharmacokinetic studies, clinical trials, and metabolomic research.
References
- Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
- Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
- LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.
- Bioanalysis Zone. (2025, January). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec.
- U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
- American Society for Clinical Pharmacology & Therapeutics. (2022, November 11). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation.
- National Institutes of Health (NIH). (n.d.). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens.
- National Institutes of Health (NIH). (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84290, Capryloyl Glycine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69522, 2-Aminooctanoic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65065183, 2-[Octan-2-yl(propyl)amino]acetic acid.
- Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. University of Alabama at Birmingham.
- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
- Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
- IntechOpen. (2012, February 29). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- LCGC International. (n.d.). LC–API-MS(/MS) for Biological Samples: Importance of Hydrophobicity, Molecular Weight and Structural Development.
- National Institutes of Health (NIH). (2019, April 23). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation.
- Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95555, N-acetyl-2-aminooctanoic acid.
Sources
- 1. Capryloyl Glycine | C10H19NO3 | CID 84290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uab.edu [uab.edu]
- 3. rsc.org [rsc.org]
- 4. scispace.com [scispace.com]
- 5. fda.gov [fda.gov]
- 6. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tecan.com [tecan.com]
- 10. uab.edu [uab.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. fda.gov [fda.gov]
Application Notes and Protocols for 2-Octanamidoacetic Acid in In Vitro Assays
Introduction: Unveiling the Potential of 2-Octanamidoacetic Acid
This compound, also known by its synonyms N-octanoylglycine and capryloyl glycine, is an N-acyl amino acid. Structurally, it consists of an eight-carbon medium-chain fatty acid (octanoic acid) linked to the amino acid glycine.[1] While extensively utilized in the cosmetics industry for its skin-conditioning properties, its broader biological activities are a subject of growing interest within the research and drug development communities.[1] N-acyl amino acids are a class of endogenous signaling molecules with diverse physiological roles, including anti-inflammatory, analgesic, and antimicrobial activities.[2][3][4][5] This document provides a comprehensive guide for researchers to explore the multifaceted biological effects of this compound using established in vitro assays. The protocols detailed herein are designed to be robust and adaptable, enabling the investigation of its cytotoxic, anti-inflammatory, and antimicrobial potential.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for accurate and reproducible experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉NO₃ | |
| Molecular Weight | 201.26 g/mol | |
| Appearance | Solid | |
| Solubility | Moderately soluble in water |
I. Cytotoxicity Assessment: Foundational Safety and Cellular Response
Before investigating specific biological activities, it is imperative to determine the cytotoxic profile of this compound. This establishes a safe concentration range for subsequent cell-based assays, ensuring that observed effects are not merely a consequence of cell death.
Workflow for In Vitro Cytotoxicity Testing
Caption: Simplified pathway of LPS-induced inflammation in macrophages.
Protocol 2: Measurement of Nitric Oxide (NO) Production
Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO), a key inflammatory mediator. This assay measures the inhibitory effect of this compound on NO production.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
LPS (from E. coli)
-
Griess Reagent
-
Complete culture medium
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (untreated cells), a positive control (LPS-treated cells), and a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production by this compound compared to the LPS-treated positive control.
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
This protocol measures the effect of this compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
LPS
-
ELISA kits for mouse TNF-α and IL-6
-
Complete culture medium
-
24-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of Protocol 2, but use a 24-well plate and scale up the volumes accordingly.
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. Calculate the percentage inhibition of cytokine production by this compound.
| Treatment | NO Production (% of LPS control) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 5 | < 50 | < 20 |
| LPS (1 µg/mL) | 100 | 2500 | 1800 |
| LPS + this compound (10 µM) | 85 | 2100 | 1550 |
| LPS + this compound (50 µM) | 60 | 1500 | 1100 |
| LPS + this compound (100 µM) | 35 | 800 | 650 |
III. Antimicrobial Activity Assessment
Medium-chain fatty acids and their derivatives have demonstrated antimicrobial properties. [6][7]The following protocols can be used to determine the antimicrobial efficacy of this compound against a panel of bacteria and fungi.
Protocol 4: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays
This broth microdilution method determines the lowest concentration of a substance that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC/MFC).
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in the broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism in broth) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
MBC/MFC Determination: Subculture the contents of the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that shows no microbial growth on the agar plates after incubation.
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro evaluation of this compound. By systematically assessing its cytotoxicity, anti-inflammatory, and antimicrobial properties, researchers can elucidate its biological functions and explore its potential as a therapeutic agent or a bioactive ingredient in various applications. The adaptability of these assays allows for their modification to suit specific research questions and cell or microbial models.
References
- Battista, N., Bari, M., & Bisogno, T. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 844. [Link]
- Burstein, S. (2018). N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. Molecular Pharmacology, 93(3), 228-238. [Link]
- Casas, J., et al. (2012). N-amino acid linoleoyl conjugates: anti-inflammatory activities. Bioorganic & Medicinal Chemistry Letters, 22(2), 1065-1068. [Link]
- Human Metabolome Database. (n.d.). Showing metabocard for Capryloylglycine (HMDB0000832). [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84290, Capryloyl Glycine. [Link]
- Puginier, M., et al. (2020). In vitro testing strategy for assessing the skin sensitizing potential of "difficult to test" cosmetic ingredients. Toxicology in Vitro, 64, 104781. [Link]
- Sarker, A., et al. (2019). Synthesis, PASS predication, in vitro antimicrobial evaluation and pharmacokinetic study of novel n-octyl glucopyranoside esters.
- Singh, S., et al. (2024). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 14(1), 1-16. [Link]
- Tioga Research. (n.d.). Cosmetic In Vitro Testing Services. [Link]
- Wellner, N., et al. (2013). N-acyl-amino acids and their impact on biological processes. BioFactors, 39(4), 363-370. [Link]
Sources
- 1. In vitro antioxidant assay of medium chain fatty acid rich rice bran oil in comparison to native rice bran oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. N-Amino acid linoleoyl conjugates: anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, PASS predication, in vitro antimicrobial evaluation and pharmacokinetic study of novel n-octyl glucopyranoside esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Role of 2-Octanamidoacetic Acid in Modulating Cellular Senescence and Lipofuscin Accumulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for investigating the potential of 2-Octanamidoacetic acid, also known as N-octanoylglycine or capryloyl glycine, as a modulator of cellular senescence and the accumulation of lipofuscin, the "age pigment." Recognizing the growing interest in targeting cellular aging pathways for therapeutic development, we present a rationale for exploring the effects of this lipoamino acid in a well-established in vitro model of retinal pigment epithelium (RPE) aging. This document offers detailed, step-by-step protocols for cell culture, induction of lipofuscinogenesis, assessment of cellular viability, and quantification of senescence markers. The methodologies are designed to be self-validating, enabling researchers to rigorously test the hypothesis that this compound may offer a novel intervention strategy for age-related cellular decline.
Introduction to this compound and Its Postulated Role in Cellular Aging
This compound is an N-acyl amino acid, a class of molecules that are metabolites of fatty acids. Structurally, it consists of an eight-carbon fatty acid (octanoic acid) linked to the amino acid glycine.[1] This amphiphilic nature, combining a lipid-soluble tail with a water-soluble amino acid head, suggests potential interactions with cellular membranes and lipid-based structures. While its primary commercial applications to date have been in cosmetics for its antimicrobial and sebum-regulating properties, its metabolic role and chemical structure warrant investigation into its effects on fundamental cellular processes associated with aging.[2]
One of the key hallmarks of aging in post-mitotic cells, such as neurons and retinal pigment epithelial (RPE) cells, is the accumulation of lipofuscin.[3] Lipofuscin is an aggregate of oxidized proteins and lipids that is not easily degraded by the cell's lysosomal machinery.[4] This accumulation can impair lysosomal function, increase oxidative stress, and contribute to cellular dysfunction, potentially leading to age-related pathologies like macular degeneration.[5][6][7]
Cellular senescence is another critical aspect of aging, characterized by a state of irreversible growth arrest.[8] Senescent cells exhibit distinct morphological and biochemical features, including the expression of senescence-associated β-galactosidase (SA-β-gal).[9][10] There is a growing body of evidence linking lipofuscin accumulation to the induction of a senescent phenotype.[10][11]
Hypothesis: Based on its lipoamino acid structure, this compound may interact with lipid-rich aggregates like lipofuscin or modulate lipid metabolism in a way that influences its formation or clearance. This, in turn, could impact the onset of cellular senescence. These application notes provide the necessary protocols to test this hypothesis in a controlled laboratory setting.
Recommended Cell Model: Human Retinal Pigment Epithelial (ARPE-19) Cells
The ARPE-19 cell line, derived from human retinal pigment epithelium, is a well-characterized and widely used model for studying RPE physiology and age-related retinal diseases.[12][13] These cells can be cultured to form polarized monolayers and, importantly, can be induced to accumulate lipofuscin-like material, making them an ideal system for this investigation.[14][15][16]
Culture of ARPE-19 Cells
A detailed protocol for the routine culture of ARPE-19 cells is provided below.
| Parameter | Recommendation |
| Growth Medium | 1:1 mixture of Dulbecco's modified Eagle's medium and Ham's F12 medium, 2.5 mM L-glutamine, 0.5 mM sodium pyruvate, 10% Fetal Bovine Serum (FBS)[13] |
| Culture Vessels | T-75 flasks are recommended for routine subculturing.[13] |
| Subculturing | When cells reach confluence, typically every 3 weeks for some optimized protocols.[15] |
| Incubation | 37°C, 5% CO2 in a humidified incubator.[15] |
Experimental Workflow for Investigating this compound
The following diagram outlines the proposed experimental workflow to assess the effects of this compound on lipofuscin accumulation and cellular senescence in ARPE-19 cells.
Caption: Proposed experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Protocol for Inducing Lipofuscin Accumulation in ARPE-19 Cells
This protocol is adapted from methods that use photoreceptor outer segments (POS) to induce the formation of lipofuscin-like granules in cultured RPE cells.[17]
-
Preparation of Oxidized POS: Isolate bovine POS and induce lipid peroxidation through UV irradiation. This process creates material that is not easily digestible by the RPE cells, leading to lipofuscin accumulation.[17]
-
Cell Seeding: Seed ARPE-19 cells in multi-well plates at a density that allows for long-term culture (e.g., 4 weeks).
-
Daily Feeding: Expose the cultured ARPE-19 cells daily to the prepared oxidized POS for a period of 4 weeks.[5]
-
Treatment with this compound: Concurrently with POS feeding, treat the cells with varying concentrations of this compound (a dose-response experiment is recommended, e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle-only control group.
-
Media Changes: Perform regular media changes, replenishing both the POS and the test compound.
Protocol for MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[18]
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[18]
-
Cell Treatment: At the end of the treatment period with this compound, remove the culture medium.
-
MTT Addition: Add fresh culture medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified CO2 incubator.[19]
-
Solubilization: Add a solubilization solution (e.g., SDS-HCl or acidified isopropanol) to each well to dissolve the purple formazan crystals.[19][20]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18]
| Assay Component | Description |
| Principle | Reduction of yellow MTT by mitochondrial dehydrogenases of viable cells to purple formazan crystals.[18][20] |
| Readout | Absorbance at 570-590 nm, proportional to the number of viable cells.[18] |
| Controls | Untreated cells (positive control for viability), media-only wells (background).[18] |
Protocol for Senescence-Associated β-Galactosidase (SA-β-gal) Staining
SA-β-gal activity at pH 6.0 is a widely used biomarker for senescent cells.[21][22]
-
Cell Fixation: Wash the cells with PBS and fix with a solution of 2% formaldehyde and 0.2% glutaraldehyde for 5 minutes at room temperature.[22]
-
Washing: Wash the cells thoroughly with PBS.[22]
-
Staining Solution Preparation: Prepare the SA-β-gal staining solution containing X-gal (1 mg/mL), potassium ferrocyanide (5 mM), potassium ferricyanide (5 mM), MgCl2 (2 mM), and NaCl (150 mM) in a citrate/phosphate buffer at pH 6.0.[21]
-
Staining: Add the staining solution to the cells and incubate at 37°C (without CO2) for 12-16 hours, protected from light.[22]
-
Visualization and Quantification: Observe the cells under a bright-field microscope. Senescent cells will stain blue. Calculate the percentage of blue-stained cells relative to the total number of cells.[21]
Data Interpretation and Expected Outcomes
-
Cell Viability (MTT Assay): A decrease in absorbance in treated wells compared to the vehicle control would indicate cytotoxicity of this compound at those concentrations. It is crucial to identify a non-toxic concentration range for further experiments.
-
Lipofuscin Accumulation: Lipofuscin granules exhibit autofluorescence. Using fluorescence microscopy, a reduction in the fluorescent signal in cells treated with this compound compared to the control group would suggest an inhibitory effect on lipofuscin accumulation.
-
Cellular Senescence (SA-β-gal Staining): A lower percentage of blue-stained cells in the treatment group would indicate that this compound may be preventing or delaying the onset of cellular senescence.
The following diagram illustrates the potential signaling pathways that could be influenced by reduced lipofuscin accumulation, leading to a decrease in cellular senescence.
Caption: Postulated mechanism of action for this compound.
Conclusion
The protocols and conceptual framework provided in these application notes offer a robust starting point for researchers to explore the novel application of this compound in the context of cellular aging. By using the ARPE-19 cell model and the detailed methodologies for assessing lipofuscin accumulation and cellular senescence, investigators can systematically evaluate the potential of this compound as a tool for understanding and potentially mitigating age-related cellular decline. The successful demonstration of efficacy would pave the way for further mechanistic studies and potential therapeutic development.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- MTT assay protocol. (n.d.). Abcam.
- Senescence Associated β-galactosidase Staining. (n.d.). Bio-protocol.
- Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Sparrow, J. R., & Cai, B. (2001). Accumulation of lipofuscin within retinal pigment epithelial cells results in enhanced sensitivity to photo-oxidation. Experimental Eye Research, 73(4), 539-545.
- Dimri, G. P., Lee, X., Basile, G., Acosta, M., Scott, G., Roskelley, C., ... & Campisi, J. (1995). A biomarker that identifies senescent human cells in culture and in aging skin in vivo. Proceedings of the National Academy of Sciences, 92(20), 9363-9367.
- MTT Proliferation Assay Protocol. (2025). Provost & Wallert Research.
- Wang, Z., et al. (2001). Lipofuscin-formation in cultured retinal pigment epithelial cells is related to their melanin content. Free Radical Biology and Medicine, 30(1), 74-81.
- CyQUANT™ MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
- Boulton, M. (2014). Studying melanin and lipofuscin in RPE cell culture models. Experimental Eye Research, 126, 60-65.
- Senescence Associated β-galactosidase Staining (Senescence assay). (2015). McGill Radiobiology.
- Sundelin, S. P., Nilsson, S. E., & Brunk, U. T. (1998). Lipofuscin accumulation in cultured retinal pigment epithelial cells reduces their phagocytic capacity. Current Eye Research, 17(9), 851-857.
- Wihlmark, U., Wrigstad, A., Roberg, K., & Brunk, U. T. (1997). Photocytotoxicity of lipofuscin in human retinal pigment epithelial cells. Free Radical Biology and Medicine, 22(7), 1229-1236.
- OHSU SenNet Senescence-Associated Beta-Galactosidase (SA b-Gal) Staining of Carboxymethyl Cellulose (CMC) Embedded Skin Tissue Sections on Polyethylene Naphthalate (PEN) Coated Slides. (2024). protocols.io.
- Rizzolo, L. J. (2018). A convenient protocol for establishing a human cell culture model of the outer retina. MethodsX, 5, 888-897.
- Senolytics Targeting Lipofuscin as a Signature of Cellular Senescence. (2025). Fight Aging!.
- A Rapid protocol for the differentiation of human ARPE-19 cells. (2018). Investigative Ophthalmology & Visual Science, 59(9), 3980.
- Cellular Senescence Assay Kit (SA-β-gal Staining). (n.d.). Cell Biolabs, Inc.
- Human cell line ARPE-19. (n.d.). BioHippo.
- ARPE-19 - Cell Line. (n.d.). BCRJ.
- Moreno-García, A., Kun, A., Calero, M., & Calero, O. (2018). An Overview of the Role of Lipofuscin in Age-Related Neurodegeneration. Frontiers in Neuroscience, 12, 464.
- Georgakopoulou, E. A., Tsolou, A., Aldawsari, H., & Trougakos, I. P. (2016). Specific lipofuscin staining as a novel biomarker to detect replicative and stress-induced senescence. A method applicable in cryo-preserved and archival tissues. Aging, 8(2), 379-394.
- A protocol for the culture and differentiation of highly polarized human retinal pigment epithelial cells. (2010).
- Evangelou, K., et al. (2016). Specific lipofuscin staining as a novel biomarker to detect replicative and stress-induced senescence. A method applicable in cryo-preserved and archival tissues. Aging, 8(2), 379-394.
- A Novel Lipofuscin-detecting Marker of Senescence Relates With Hypoxia, Dysregulated Autophagy and With Poor Prognosis in Non-small-cell-lung Cancer. (2020). Anticancer Research, 40(11), 6217-6228.
- Lyamzaev, K. G., et al. (2025). Mitochondrial Lipid Peroxidation Initiates Rapid Accumulation of Lipofuscin in Cultured Cells. Biochemistry (Moscow), 90(12), 1999-2008.
- Pharmacological inhibition of lipofuscin accumulation in the retina as a therapeutic strategy for dry AMD treatment. (2015).
- The lipofuscin component A2E selectively inhibits phagolysosomal degradation of photoreceptor phospholipid by the retinal pigment epithelium. (2004). Proceedings of the National Academy of Sciences, 101(15), 5498-5503.
- This compound. (n.d.). AiFChem.
- Inhibition of lysosomal degradative functions in RPE cells by a retinoid component of lipofuscin. (1999). Investigative Ophthalmology & Visual Science, 40(12), 2988-2995.
- Capryloyl Glycine. (n.d.). PubChem.
- Capryloyl glycine. (n.d.). Biosynth.
- Inducing exocytosis to remove lipofuscin. (2014, February 19). [Video]. YouTube.
- CAPRYLOYL GLYCINE. (n.d.). Ataman Kimya.
- Production of n-octanoyl-modified ghrelin in cultured cells requires prohormone processing protease and ghrelin O-acyltransferase, as well as n-octanoic acid. (2008). Journal of Endocrinology, 197(2), 311-319.
- N-Octanoylglycine analytical standard. (n.d.). Sigma-Aldrich.
- Aqueous n-acyl amino acid solutions. (2019). U.S.
- 2-Naphthoxyacetic acid plant cell culture tested, BioReagent, crystalline. (n.d.). Sigma-Aldrich.
- Capryloyl Glycine: A Multifunctional Ingredient for Advanced Skincare Solutions. (2024). Uniproma.
- Capryloyl Glycine (Powder). (n.d.). UL Prospector.
Sources
- 1. Capryloyl Glycine | C10H19NO3 | CID 84290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. News - Capryloyl Glycine: A Multifunctional Ingredient for Advanced Skincare Solutions [uniproma.com]
- 3. Frontiers | An Overview of the Role of Lipofuscin in Age-Related Neurodegeneration [frontiersin.org]
- 4. Specific lipofuscin staining as a novel biomarker to detect replicative and stress-induced senescence. A method applicable in cryo-preserved and archival tissues | Aging [aging-us.com]
- 5. Lipofuscin accumulation in cultured retinal pigment epithelial cells reduces their phagocytic capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photocytotoxicity of lipofuscin in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of lipofuscin accumulation in the retina as a therapeutic strategy for dry AMD treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 10. Specific lipofuscin staining as a novel biomarker to detect replicative and stress-induced senescence. A method applicable in cryo-preserved and archival tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Senolytics Targeting Lipofuscin as a Signature of Cellular Senescence – Fight Aging! [fightaging.org]
- 12. ebiohippo.com [ebiohippo.com]
- 13. bcrj.org.br [bcrj.org.br]
- 14. Studying melanin and lipofuscin in RPE cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A convenient protocol for establishing a human cell culture model of the outer retina - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Accumulation of lipofuscin within retinal pigment epithelial cells results in enhanced sensitivity to photo-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. bio-protocol.org [bio-protocol.org]
- 22. buckinstitute.org [buckinstitute.org]
purification techniques for synthetic N-octanoylglycine
Application Note and Protocols for the Purification of Synthetic N-Octanoylglycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-octanoylglycine, a lipoamino acid, finds significant applications in cosmetics and pharmaceutical formulations for its antimicrobial and anti-seborrheic properties.[1] The purity of N-octanoylglycine is paramount to ensure its efficacy and safety in final products. This document provides a comprehensive guide to the purification of synthetically derived N-octanoylglycine. It delves into the rationale behind various purification techniques, offering detailed, field-proven protocols for recrystallization, liquid-liquid extraction, and column chromatography. Furthermore, it outlines methods for assessing the purity of the final product.
Introduction: The Importance of Purity for N-Octanoylglycine
N-octanoylglycine is synthesized typically via the Schotten-Baumann reaction, involving the acylation of glycine with octanoyl chloride under alkaline conditions.[2][3] While effective, this synthetic route can lead to several impurities that may interfere with the desired activity of N-octanoylglycine or cause adverse effects. Therefore, robust purification strategies are essential to isolate the target compound with high purity. This guide is designed to provide researchers with the foundational knowledge and practical protocols to achieve this.
Understanding Potential Impurities in N-Octanoylglycine Synthesis
A critical first step in developing a purification strategy is to understand the potential impurities that may be present in the crude reaction mixture.
Common Impurities Include:
-
Unreacted Starting Materials:
-
Glycine: Due to its high water solubility, it can be challenging to remove completely.
-
Octanoyl chloride: Highly reactive and typically quenched during the reaction workup, but traces may remain.
-
-
Byproducts of the Reaction:
-
Octanoic acid: Formed from the hydrolysis of octanoyl chloride.
-
Di-acylated glycine derivatives: Possible if the reaction conditions are not carefully controlled.
-
Polymeric materials: Can form under certain conditions, leading to colored impurities.[4]
-
-
Reagents and Solvents:
-
Inorganic salts: Such as sodium chloride, formed during neutralization steps.[5]
-
Residual solvents: From the reaction and extraction steps.
-
The physicochemical properties of these impurities differ significantly from N-octanoylglycine, which allows for their separation using the techniques outlined below.
Purification Strategies: A Multi-faceted Approach
The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Often, a combination of methods is employed for optimal results.
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful technique for purifying crystalline solids. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Rationale for Solvent Selection: An ideal recrystallization solvent should dissolve the crude N-octanoylglycine sparingly at room temperature but have high solubility at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble (to be filtered off hot). For N-acyl amino acids, polar organic solvents are often suitable.[2]
Protocol for Recrystallization of N-Octanoylglycine from Ethyl Acetate:
-
Dissolution: In a fume hood, transfer the crude N-octanoylglycine to an Erlenmeyer flask. Add a minimal amount of ethyl acetate to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot ethyl acetate until the solid completely dissolves. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The solubility of N-octanoylglycine will decrease, leading to the formation of crystals. For improved yield, the flask can be subsequently placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The expected melting point of pure N-octanoylglycine is 102-103 °C.[1]
| Parameter | Value/Observation | Rationale |
| Solvent | Ethyl Acetate | Good solubility differential for N-octanoylglycine at different temperatures.[2] |
| Expected Purity | >98% (HPLC) | Effective at removing most non-polar and some polar impurities. |
| Key Tip | Use minimal hot solvent for maximum crystal recovery. | Supersaturation is key to efficient crystallization. |
| Troubleshooting | Oiling out instead of crystallization. | This occurs if the solution is too concentrated or cools too rapidly. Reheat to dissolve the oil and add a small amount of solvent before allowing it to cool slowly. |
Liquid-Liquid Extraction: Exploiting Differential Solubility and pH
Liquid-liquid extraction (LLE) is a versatile technique for separating compounds based on their relative solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[6] The purification of N-octanoylglycine can be significantly enhanced by manipulating the pH of the aqueous phase to alter the ionization state, and therefore the solubility, of the target compound and acidic or basic impurities.[7]
Workflow for pH-Mediated Liquid-Liquid Extraction:
Caption: Workflow for the purification of N-octanoylglycine using liquid-liquid extraction with pH manipulation.
Detailed Protocol for Liquid-Liquid Extraction:
-
Dissolution: Dissolve the crude N-octanoylglycine in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether.[8]
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with an acidic aqueous solution (e.g., 1 M HCl). This will protonate and extract any basic impurities into the aqueous layer. Discard the aqueous layer.
-
Basic Extraction: Extract the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The N-octanoylglycine, being acidic, will be deprotonated and move into the aqueous layer, leaving neutral impurities in the organic phase.
-
Isolation of Product: Collect the aqueous layer containing the sodium salt of N-octanoylglycine. Cool this solution in an ice bath and acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2. The protonated N-octanoylglycine will precipitate out of the solution.
-
Filtration and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Column Chromatography: For High-Purity Requirements
For applications demanding very high purity, such as in drug development, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.
Rationale for Phase Selection: For N-octanoylglycine, normal-phase silica gel chromatography is effective. The polar carboxylic acid and amide groups of N-octanoylglycine interact with the polar silica gel, while the non-polar octanoyl chain has less affinity. A mobile phase of intermediate polarity is used to elute the compound.
Protocol for Silica Gel Column Chromatography:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude N-octanoylglycine in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a mobile phase of low polarity (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. Less polar impurities will elute first, followed by N-octanoylglycine. Highly polar impurities, such as glycine, will remain strongly adsorbed to the silica gel.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-octanoylglycine.
| Stationary Phase | Mobile Phase System (Example) | Elution Order |
| Silica Gel 60 | Hexane:Ethyl Acetate (Gradient) | 1. Non-polar impurities 2. N-octanoylglycine 3. Polar impurities |
Purity Assessment: Ensuring Quality
The purity of the final N-octanoylglycine product should be confirmed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing the purity of N-octanoylglycine.[9] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) can effectively separate N-octanoylglycine from its impurities. The purity is determined by the relative peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the purified compound and detect the presence of impurities.
-
Mass Spectrometry (MS): Provides accurate mass determination, confirming the identity of the product.
-
Melting Point Analysis: A sharp melting point close to the literature value (102-103 °C) is a good indicator of purity.[1]
Conclusion
The purification of synthetic N-octanoylglycine is a critical step in ensuring its quality and performance. This guide has provided a detailed overview of the most effective purification techniques, including recrystallization, liquid-liquid extraction, and column chromatography. By understanding the principles behind each method and following the detailed protocols, researchers can confidently obtain high-purity N-octanoylglycine for their specific applications. The choice of technique will depend on the specific impurity profile and the required final purity, with a combination of methods often providing the best results.
References
- High Vacuum Distillation of N-Acyl Amino Acid and Polypeptide Esters. ACS Publications.
- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.
- The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
- Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega.
- Method for the preparation of optically active 2-Octylglycine ester. Google Patents.
- Separation of Glycine, N-(1-oxooctyl)- on Newcrom R1 HPLC column. SIELC Technologies.
- Liquid-liquid extraction. ScienceDirect.
- Green Synthesis, Composition Analysis and Surface Active Properties of Sodium Cocoyl Glycinate. Scirp.org.
- Method for crystallization of amino acids. Google Patents.
- Column chromatographic purification of octanoyl-CoA. PubMed.
- Aqueous n-acyl amino acid solutions. Google Patents.
- Capryloyl Glycine. PubChem.
- Method for removing impurities in glycine synthetic process. Google Patents.
- Method for purifying glycine. Google Patents.
- Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. ResearchGate.
- Column chromatography glycoglycerolipids. Cyberlipid.
- Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International.
Sources
- 1. Caprylylglycine | 14246-53-8 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Green Synthesis, Composition Analysis and Surface Active Properties of Sodium Cocoyl Glycinate [scirp.org]
- 4. CN101747218A - Method for removing impurities in glycine synthetic process - Google Patents [patents.google.com]
- 5. US20190091124A1 - Aqueous n-acyl amino acid solutions - Google Patents [patents.google.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Caprylylglycine synthesis - chemicalbook [chemicalbook.com]
- 9. Separation of Glycine, N-(1-oxooctyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Developing a Research Model with 2-Octanamidoacetic Acid (N-Octanoylglycine)
Introduction: Unveiling the Potential of N-Acyl Amino Acids
The field of lipidomics has unveiled a complex and elegant world of signaling molecules derived from fatty acids. Among these, N-acyl amino acids (NAAAs) are emerging as a significant class of endogenous signaling molecules with diverse biological activities.[1] Structurally, they consist of a fatty acid linked to an amino acid via an amide bond.[1] This family of molecules, including the well-studied N-arachidonoylglycine (NAGly), has been implicated in a range of physiological processes, from inflammation and pain to energy homeostasis.[2] 2-Octanamidoacetic acid, also known as N-octanoylglycine, is a member of this intriguing class of compounds, featuring an eight-carbon fatty acid (octanoic acid) linked to glycine.[3] While direct biological studies on this compound are nascent, its structural similarity to other bioactive NAAAs suggests it may play a significant role in cellular signaling and metabolism.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop a robust research model to investigate the biological functions and therapeutic potential of this compound. We will explore potential molecular targets, propose a logical experimental workflow, and provide detailed protocols for the initial characterization and cell-based evaluation of this compound. Our approach is grounded in established methodologies for studying related lipid signaling molecules, offering a scientifically rigorous starting point for your investigations.
Hypothesized Biological Targets and Signaling Pathways
Based on the known activities of structurally related N-acyl amino acids, we can hypothesize several potential molecular targets for this compound.
1. G-Protein Coupled Receptors (GPCRs): N-arachidonoylglycine (NAGly) has been identified as a ligand for the orphan GPCR, GPR18.[2][4] Activation of GPR18 by NAGly is involved in regulating immune cell responsiveness.[2] Given the shared N-acylglycine scaffold, it is plausible that this compound could also interact with GPR18 or other related GPCRs.
2. Nuclear Receptors - Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are a family of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism.[5][6][7][8] Structurally similar N-acylethanolamines (NAEs), such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), are known to activate PPARα.[9][10] This activation leads to increased fatty acid oxidation and has anti-inflammatory effects.[7][8] The structural resemblance of this compound to these endogenous PPAR ligands makes PPARs a compelling potential target.
3. Fatty Acid Amide Hydrolase (FAAH) Modulation: FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides.[9][11][12][13] While this compound is not a direct substrate for FAAH, it is conceivable that it could act as an inhibitor or modulator of this enzyme, thereby indirectly affecting the levels of other endogenous signaling lipids.[9][12]
The following diagram illustrates the potential signaling pathways that could be modulated by this compound, based on the activities of related N-acyl amino acids.
Caption: Hypothesized signaling pathways for this compound.
Experimental Workflow: A Step-by-Step Approach
We propose a tiered experimental workflow to systematically investigate the biological activity of this compound. This workflow progresses from initial in vitro characterization to more complex cell-based functional assays.
Caption: A tiered experimental workflow for investigating this compound.
Detailed Protocols
PART 1: In Vitro Characterization
Protocol 1.1: PPAR Ligand Binding Assay (Competitive Scintillation Proximity Assay - SPA)
This protocol is designed to determine if this compound can directly bind to PPAR subtypes.
Materials:
-
Recombinant human PPARα, PPARγ, and PPARδ ligand-binding domains (LBDs)
-
Radiolabeled PPAR ligands (e.g., [3H]-GW7647 for PPARα, [3H]-Rosiglitazone for PPARγ, [3H]-GW501516 for PPARδ)
-
This compound
-
Positive control agonists (e.g., Fenofibrate for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ)
-
SPA beads (e.g., Protein A-coated PVT SPA beads)
-
Anti-His tag antibody
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM EDTA, 0.1 mg/mL BSA)
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare a dilution series of this compound and the positive control agonists in assay buffer.
-
In a 96-well plate, add the assay buffer, radiolabeled PPAR ligand, and either this compound, positive control, or vehicle control.
-
Add the recombinant PPAR-LBD and the anti-His tag antibody.
-
Incubate for 15 minutes at room temperature to allow for antibody-LBD binding.
-
Add the SPA beads and incubate for an additional 60 minutes at room temperature with gentle shaking to allow the complex to bind to the beads.
-
Centrifuge the plate briefly to settle the beads.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the percentage of inhibition of radioligand binding for each concentration of this compound and determine the IC50 value.
Protocol 1.2: FAAH Inhibition Assay (Fluorometric)
This protocol assesses the ability of this compound to inhibit the activity of the FAAH enzyme.
Materials:
-
Recombinant human FAAH
-
FAAH substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin)
-
This compound
-
Positive control FAAH inhibitor (e.g., URB597)
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
96-well black microplates
-
Fluorometric plate reader (Excitation/Emission = 380/460 nm)
Procedure:
-
Prepare a dilution series of this compound and the positive control inhibitor in assay buffer.
-
In a 96-well plate, add the assay buffer and either this compound, positive control, or vehicle control.
-
Add the recombinant FAAH enzyme and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the FAAH substrate.
-
Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of FAAH inhibition for each concentration of this compound and calculate the IC50 value.
PART 2: Cell-Based Assays
Protocol 2.1: PPAR Reporter Gene Assay in HEK293T Cells
This assay determines if this compound can activate PPAR-mediated gene transcription in a cellular context.
Materials:
-
HEK293T cells
-
Expression plasmids for full-length human PPARα, PPARγ, and PPARδ
-
Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene (e.g., pGL3-PPRE-luc)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
This compound
-
Positive control agonists
-
Luciferase assay system
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid.
-
After 24 hours, treat the transfected cells with a dilution series of this compound or positive control agonists for 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to the total protein concentration.
-
Calculate the fold activation of luciferase expression relative to the vehicle control and determine the EC50 value.
Protocol 2.2: Lipid Accumulation Assay in 3T3-L1 Adipocytes
This protocol investigates the effect of this compound on lipid accumulation in a well-established adipocyte model.[14]
Materials:
-
3T3-L1 preadipocytes
-
Adipogenic differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
This compound
-
Oil Red O staining solution
-
Formalin (10%)
-
Isopropanol (100%)
-
Microplate reader (for absorbance at 520 nm)
Procedure:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Induce differentiation by treating the cells with adipogenic differentiation medium for 48 hours.
-
Maintain the cells in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours.
-
Treat the differentiated adipocytes with a dilution series of this compound for 48-72 hours.
-
Wash the cells with PBS and fix with 10% formalin for 30 minutes.
-
Stain the intracellular lipid droplets with Oil Red O solution for 1 hour.
-
Wash the cells extensively with water to remove unbound dye.
-
Elute the Oil Red O from the cells with 100% isopropanol.
-
Measure the absorbance of the eluted dye at 520 nm.
-
Quantify the relative lipid accumulation compared to the vehicle-treated control.
Protocol 2.3: Gene Expression Analysis of PPAR Target Genes in HepG2 Hepatocytes
This protocol examines the effect of this compound on the expression of genes involved in lipid metabolism that are known to be regulated by PPARs.[15]
Materials:
-
HepG2 cells
-
DMEM with 10% FBS
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PPAR target genes (e.g., CPT1A, ACOX1, FABP1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Culture HepG2 cells to 80% confluence.
-
Treat the cells with a dilution series of this compound for 24 hours.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target genes and the housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
Data Presentation
Table 1: Expected In Vitro Characterization Data for this compound
| Assay | Parameter | Expected Outcome for a Bioactive Compound |
| PPAR Ligand Binding | IC50 (µM) for PPARα, γ, δ | A measurable IC50 value would indicate direct binding to the respective PPAR subtype. |
| FAAH Inhibition | IC50 (µM) | A low IC50 value would suggest potent inhibition of the FAAH enzyme. |
| PPAR Reporter Gene | EC50 (µM) and Max Fold Activation | A concentration-dependent increase in luciferase activity would confirm PPAR activation in a cellular context. |
Table 2: Expected Cell-Based Assay Data for this compound
| Assay | Cell Line | Parameter | Expected Outcome for a Compound Affecting Lipid Metabolism |
| Lipid Accumulation | 3T3-L1 | % Change in Lipid Content | An increase or decrease in Oil Red O staining would indicate an effect on adipogenesis or lipid storage. |
| Gene Expression | HepG2 | Fold Change in mRNA levels | Upregulation of PPAR target genes (e.g., CPT1A, ACOX1) would suggest activation of fatty acid oxidation pathways. |
Conclusion and Future Directions
The protocols and experimental workflow outlined in this application note provide a robust starting point for developing a comprehensive research model for this compound. By systematically characterizing its interactions with key molecular targets involved in lipid signaling and metabolism, researchers can begin to elucidate its physiological roles and therapeutic potential.
Future studies could expand upon this initial characterization to include more complex in vitro models, such as 3D cell cultures or co-culture systems, to better mimic the physiological environment.[14][16] Furthermore, in vivo studies in relevant animal models of metabolic diseases will be crucial to validate the in vitro findings and assess the overall efficacy and safety of this compound. The exploration of this and other N-acyl amino acids holds great promise for the discovery of novel therapeutic agents for a range of metabolic and inflammatory disorders.
References
- Wikipedia. PPAR agonist. [Link]
- Inagaki, T., et al. (2014). Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present).
- Godlewski, G., et al. (2010). NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS. Cell Metabolism, 12(4), 347-357. [Link]
- Maccarrone, M., et al. (2010). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Journal of Medicinal Chemistry, 53(1), 1-24. [Link]
- Ahn, K., et al. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Topics in Medicinal Chemistry, 8(4), 315-326. [Link]
- Various Authors. (2025). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Various Sources.
- Mendoza, S., et al. (2019). Computational Modeling of Lipid Metabolism in Yeast. Frontiers in Molecular Biosciences, 6, 8. [Link]
- Tyagi, S., et al. (2022). Exploring the therapeutic potentials of peroxisome proliferated receptors family (PPAR). Drug Metabolism and Personalized Therapy, 37(4), 287-296. [Link]
- Jejurikar, A., & Roh, C. (2021). Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders. Molecules, 26(11), 3244. [Link]
- Liu, L., et al. (2022). Design and application of a kinetic model of lipid metabolism in Saccharomyces cerevisiae. Metabolic Engineering, 72, 22-33. [Link]
- Wikipedia.
- Inagaki, T., et al. (2015). Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present).
- GEN. (2017).
- Norwitz, N. G., et al. (2021). The Lipid Energy Model: Reimagining Lipoprotein Function in the Context of Carbohydrate-Restricted Diets. Metabolites, 11(12), 864. [Link]
- Birtwistle, M. R., et al. (2022). Analysis of Hepatic Lipid Metabolism Model: Simulation and Non-Stationary Global Sensitivity Analysis. Metabolites, 12(12), 1184. [Link]
- Lim, N., et al. (2017). A Cell-Based Assay to Investigate Hypolipidemic Effects of Nonalcoholic Fatty Liver Disease Therapeutics. Assay and Drug Development Technologies, 15(8), 359-368. [Link]
- Di Marzo, V., et al. (2012). Optimized synthesis and characterization of N-acylethanolamines and O-acylethanolamines, important family of lipid-signalling molecules. Chemistry and Physics of Lipids, 165(6), 716-721. [Link]
- Cell Biolabs, Inc.
- JoVE. (2022). Activity-based Probe for N-acylethanolamine Acid Amidase (NAAA) | Protocol Preview. [Link]
- LIPID MAPS. (2011). High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines. [Link]
- van den Berg, F. T., et al. (2020). Computational modeling of lipoprotein metabolism.
- Li, Y., et al. (2022). Recent Progress in in vitro Models for Atherosclerosis Studies. Frontiers in Cardiovascular Medicine, 9, 831846. [Link]
- Hart, R., et al. (2017). Lipid profiling of in vitro cell models of adipogenic differentiation: relationships with mouse adipose tissues. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(10), 1176-1187. [Link]
- Cell Biolabs, Inc.
- Wu, H., et al. (2024). Nobiletin Attenuates Inflammation and Modulates Lipid Metabolism in an In Vitro Model of Intestinal Failure-Associated Liver Disease. International Journal of Molecular Sciences, 25(3), 1735. [Link]
- Gibbons, G. F. (1994). A comparison of in-vitro models to study hepatic lipid and lipoprotein metabolism. Current Opinion in Lipidology, 5(3), 191-199. [Link]
- Wellner, A., et al. (2005). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Journal of Lipid Research, 46(5), 856-862. [Link]
- PubChem. Capryloyl Glycine. [Link]
- PubChem. 2-Aminooctanoic acid. [Link]
- Broos, S. (2013). Biosynthesis and physiological functions of N-acyl amino acids. Diva-portal.org. [Link]
- PubChem. 2-[Octan-2-yl(propyl)amino]acetic acid. [Link]
- Weiner, M. L., et al. (2011). Toxicology studies with N-acetylglycine. Food and Chemical Toxicology, 49(1), 124-130. [Link]
- Koning, C., et al. (2023). N-arachidonylglycine is a caloric state-dependent circulating metabolite which regulates human CD4+T cell responsiveness. Cell Reports, 42(4), 112351. [Link]
- Vasella, A., et al. (2008). Synthesis of 2-amido, 2-amino, and 2-azido derivatives of the nitrogen analogue of the naturally occurring glycosidase inhibitor salacinol and their inhibitory activities against O-GlcNAcase and NagZ enzymes. Helvetica Chimica Acta, 91(6), 1025-1042. [Link]
- Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4363. [Link]
- Meltzer, P. C., et al. (2003). Synthesis and biological activity of 2-carbomethoxy-3-catechol-8-azabicyclo[3.2.1]octanes. Journal of Medicinal Chemistry, 46(14), 2927-2940. [Link]
- Isidro-Llobet, A., et al. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Chemical Reviews, 109(6), 2455-2504. [Link]
- Sokołowska, A., et al. (2019). Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms. Journal of Applied Microbiology, 126(1), 81-91. [Link]
- Google Patents. (2021). CN113563214A - Synthetic method of aminoacetic acid.
- Kowalska, K., et al. (2021). The Anti-Acne Potential and Chemical Composition of Two Cultivated Cotoneaster Species. Molecules, 26(23), 7177. [Link]
- PubChem. N-acetyl-2-aminooctanoic acid. [Link]
- PrepChem.com. Synthesis of (+)-2-methyl octanoic acid. [Link]
- ResearchGate. (2002).
- Google Patents. (2011).
- Kim, B. H., et al. (2021). Antioxidant and Antibacterial Activity of Caprylic Acid Vanillyl Ester Produced by Lipase-Mediated Transesterification. Journal of Agricultural and Food Chemistry, 69(9), 2829-2836. [Link]
Sources
- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-arachidonylglycine is a caloric state-dependent circulating metabolite which regulates human CD4+T cell responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Capryloyl Glycine | C10H19NO3 | CID 84290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PPAR agonist - Wikipedia [en.wikipedia.org]
- 6. Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the therapeutic potentials of peroxisome proliferated receptors family (PPAR) - Curr Trends Pharm Pharm Chem [ctppc.org]
- 8. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 14. Lipid profiling of in vitro cell models of adipogenic differentiation: relationships with mouse adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Cell-Based Assay to Investigate Hypolipidemic Effects of Nonalcoholic Fatty Liver Disease Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Progress in in vitro Models for Atherosclerosis Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to Investigating the Cellular Effects of N-octanoylglycine
Abstract
N-octanoylglycine is an N-acyl amino acid, a class of molecules gaining recognition as endogenous signaling lipids.[1] As a metabolite of octanoic acid, it is primarily known as a biomarker for certain inborn errors of metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, where it is formed via a detoxification pathway.[2][3] However, the structural similarity of N-acylglycines to other lipid signaling molecules suggests a broader role in cell-to-cell communication, potentially through G-protein coupled receptors (GPCRs).[1][4] This guide provides a detailed experimental framework for researchers to investigate the hypothesis that N-octanoylglycine functions as a signaling molecule, using the well-characterized succinate receptor 1 (SUCNR1, also known as GPR91) as a primary investigative target.[5][6] We present validated protocols for both in vitro cellular assays and in vivo translational studies to dissect its potential physiological effects.
Scientific Rationale and Experimental Strategy
The Hypothesis: N-octanoylglycine as a GPCR Ligand
While N-octanoylglycine's direct molecular target is an active area of investigation, its structure warrants exploration as a ligand for GPCRs. Succinate, a structurally related dicarboxylic acid and Krebs cycle intermediate, is the endogenous ligand for SUCNR1.[6][7] SUCNR1 activation is implicated in a range of pathophysiological processes, including hypertension, inflammation, and metabolic diseases.[7][8][9] Given this precedent, a logical and robust starting point is to test whether N-octanoylglycine can elicit cellular responses through SUCNR1 or a similar GPCR.
SUCNR1 is known to couple to both Gαi and Gαq protein subunits.[5][10] This dual signaling capability provides distinct, measurable readouts for receptor activation:
-
Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to a rapid and detectable increase in intracellular calcium concentration ([Ca2+]i).[10][11][12]
-
Gαi Pathway: Activation of Gαi inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[13][14]
-
Downstream Signaling: Both G-protein pathways, as well as β-arrestin recruitment, can converge on the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, leading to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[5][15][16]
Our experimental design is therefore structured to probe these key signaling events.
Model System Selection
For initial characterization, we recommend using Human Embryonic Kidney 293 (HEK293T) cells. This cell line is an industry standard for studying GPCRs due to its robust growth, high transfection efficiency, and low endogenous expression of many GPCRs, providing a clean background for heterologous receptor expression.[15][17][18] Overexpressing human SUCNR1 in these cells allows for an amplified and specific signal upon ligand stimulation.
In Vitro Characterization: Cellular Signaling Assays
This section provides step-by-step protocols to determine if N-octanoylglycine activates SUCNR1 in a controlled cellular environment.
Workflow for In Vitro Experiments
Caption: Workflow for in vitro analysis of N-octanoylglycine effects.
Protocol 1: Calcium Mobilization Assay
This assay is the primary screen for Gαq-mediated receptor activation. It uses a fluorescent dye that increases in intensity upon binding to free cytosolic calcium.[12][19][20]
Materials:
-
HEK293T cells transiently expressing human SUCNR1
-
N-octanoylglycine (Sigma-Aldrich, Cat# 14246-53-8)
-
Succinate (positive control)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
FLIPR Calcium 5 or Fluo-4 AM Assay Kit (e.g., Molecular Devices, Cat# R8185)[20]
-
Black-walled, clear-bottom 96-well microplates
-
Fluorescence microplate reader (e.g., FlexStation 3)
Procedure:
-
Cell Plating: The day before the assay, seed SUCNR1-transfected HEK293T cells into a 96-well plate at a density of 40,000–80,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.[11]
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution in Assay Buffer according to the manufacturer's protocol. If using probenecid, add it to the loading dye at a final working concentration of 2.5 mM.[19][20]
-
Aspirate the culture medium from the wells and add 100 µL of the dye solution to each well.
-
Incubate the plate for 1 hour at 37°C.[20]
-
-
Compound Plate Preparation: While cells are incubating, prepare a separate 96-well plate with serial dilutions of N-octanoylglycine and succinate in Assay Buffer. Prepare them at 3x to 5x the final desired concentration.[17][19]
-
Measurement:
-
Place the cell plate into the fluorescence microplate reader, set to 37°C.
-
Program the instrument to add the compound from the source plate and immediately begin kinetic fluorescence readings (e.g., Excitation: 485 nm, Emission: 525 nm) every second for at least 120 seconds.
-
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the log of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50 value.
| Parameter | Recommended Concentration Range | Purpose |
| N-octanoylglycine | 1 nM - 100 µM | Test Compound |
| Succinate | 1 nM - 1 mM | Positive Control[18] |
| Vehicle (Assay Buffer) | - | Negative Control |
Protocol 2: ERK1/2 Phosphorylation by Western Blot
This protocol quantifies the activation of a key downstream signaling pathway. A critical step is to normalize the phosphorylated ERK1/2 signal to the total amount of ERK1/2 protein to account for any loading variations.[15][21]
Materials:
-
SUCNR1-transfected HEK293T cells
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary Antibodies:
-
Rabbit anti-Phospho-ERK1/2 (Thr202/Tyr204) (e.g., AbboMax, Cat# 602-310)[22]
-
Mouse anti-Total-ERK1/2
-
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Stimulation:
-
Seed SUCNR1-transfected cells in 6-well plates and grow to ~80-90% confluency.
-
Crucial Step: Serum-starve the cells for at least 4 hours (or overnight) in serum-free medium. This minimizes basal ERK phosphorylation, increasing the assay's signal-to-noise ratio.[15]
-
Stimulate cells by adding N-octanoylglycine or succinate at various concentrations for a defined time course (a 5-10 minute stimulation is often optimal for G-protein mediated ERK activation).[16][23]
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold Lysis Buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 15-20 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.[15]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[24]
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST, apply ECL substrate, and capture the chemiluminescent signal.[15]
-
-
Stripping and Re-probing:
-
To normalize, the same membrane must be probed for total ERK. Incubate the membrane in a stripping buffer to remove the first set of antibodies.[15]
-
After stripping and washing, re-block the membrane and probe with the anti-total-ERK1/2 antibody.
-
-
Data Analysis: Use image analysis software (e.g., ImageJ) to quantify the band density. Calculate the ratio of phospho-ERK to total-ERK for each sample and normalize to the untreated control.[21]
SUCNR1 Signaling Pathway Visualization
Caption: SUCNR1 signaling cascade activated by an agonist.
In Vivo Experimental Design
To assess the physiological relevance of in vitro findings, an acute in vivo study in rodents can be performed. This protocol aims to determine if systemic administration of N-octanoylglycine can activate the target signaling pathway in a relevant tissue.
Workflow for In Vivo Study
Caption: Workflow for acute in vivo analysis of N-octanoylglycine.
Protocol 3: Acute Dosing and Tissue Analysis in Mice
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
N-octanoylglycine
-
Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)
-
Syringes and needles for intraperitoneal (IP) injection
-
Surgical tools for dissection
-
Liquid nitrogen for snap-freezing tissues
-
Western blot reagents as described in Protocol 2
Procedure:
-
Acclimation and Grouping: Acclimate mice for at least one week. Randomly assign mice to treatment groups (e.g., n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: N-octanoylglycine (e.g., 50 mg/kg)
-
-
Dosing: Administer the compound or vehicle via IP injection. The exact dose may require preliminary dose-range finding studies.
-
Tissue Collection: At a predetermined time point post-injection (e.g., 30 or 60 minutes), humanely euthanize the mice.
-
Harvesting: Promptly dissect the target tissues (e.g., kidneys, liver, where SUCNR1 is expressed).[6] Rinse tissues in ice-cold PBS and immediately snap-freeze in liquid nitrogen. Store at -80°C.
-
Tissue Processing:
-
Homogenize the frozen tissue in Lysis Buffer using a mechanical homogenizer.
-
Follow the steps for protein extraction and quantification as described in Protocol 2 (steps 2-5).
-
-
Analysis: Perform Western blot analysis for phospho-ERK1/2 and total ERK1/2 on the tissue lysates. Compare the normalized p-ERK/Total ERK ratios between the vehicle and N-octanoylglycine treated groups using an appropriate statistical test (e.g., Student's t-test).
Conclusion and Future Directions
This guide provides a foundational experimental strategy to characterize the signaling properties of N-octanoylglycine. Positive results from these assays—specifically, dose-dependent calcium mobilization and ERK1/2 phosphorylation in SUCNR1-expressing cells—would provide strong evidence for its role as a signaling molecule. These findings would pave the way for more advanced studies, including radioligand binding assays to confirm direct receptor interaction, cAMP assays to verify Gαi coupling, and chronic in vivo studies to explore its therapeutic potential in models of metabolic disease or inflammation. The development of selective agonists and antagonists will be crucial for definitively linking N-octanoylglycine to specific physiological outcomes.[18][25]
References
- Shukla, A. K. (2016). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology, 1484, 159-168.
- Unal, H. (2017). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 7(12), e2323.
- Gilissen, J., et al. (2020). Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism. The FEBS Journal, 287(18), 4006-4022.
- Unal, H. (2017). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 7(12).
- Caers, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (89), 51516.
- Trauelsen, M., et al. (2017). Receptor structure-based discovery of non-metabolite agonists for the succinate receptor GPR91. Molecular Metabolism, 6(11), 1365-1376.
- Li, H., et al. (2019). Succinate promotes skeletal muscle protein synthesis via Erk1/2 signaling pathway. Oncotarget, 10(49), 5096–5107.
- Geubelle, P., et al. (2017). Discovery and pharmacological characterization of succinate receptor (SUCNR1/GPR91) agonists. British Journal of Pharmacology, 174(8), 796-808.
- Trauelsen, M., et al. (2017). Receptor Structure-Based Discovery of Non-Metabolite Agonists for the Succinate Receptor GPR91. Molecular Metabolism, 6(11), 1365-1376.
- Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(4), 101850.
- Creative Bioarray. Ca2+ Mobilization Assay.
- Trauelsen, M., et al. (2017). Receptor structure-based discovery of non-metabolite agonists for the succinate receptor GPR91. Molecular Metabolism, 6(11).
- Hill, S. J., & Challiss, R. A. J. (Eds.). (2015). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Humana Press.
- JoVE. (2022). Characterization of G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay. YouTube.
- Wold, E. A., et al. (2022). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 135(2).
- Geubelle, P., et al. (2017). Identification and pharmacological characterization of succinate receptor agonists. British Journal of Pharmacology, 174(8), 796-808.
- Trinquet, E., et al. (2016). Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. ASSAY and Drug Development Technologies, 14(3), 182-192.
- Hill, S. J., & Challiss, R. A. J. (Eds.). (2015). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Methods in Molecular Biology.
- Gilissen, J., et al. (2016). ERK1/2 and calcium signaling by the SUCNR1. ResearchGate.
- Carron, R., et al. (2017). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. Journal of Medicinal Chemistry, 60(19), 8096-8107.
- AbboMax. Phospho-ERK1/2 (P44-MAPK) (Thr202, Tyr204) Polyclonal Antibody (602-310).
- Shakya, R. (2015). How should we analyze the two bands of phospho ERK1/2 in western blot? ResearchGate.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 84290, Capryloyl Glycine.
- Eapen, S., et al. (2011). Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. Cells Tissues Organs, 194(2-4), 132-137.
- de-Los-Reyes-Gavilán, C. G., et al. (2021). Succinate signals through SUCNR1-PKC-ERK axis in human mast cells. ResearchGate.
- Iannotti, F. A., et al. (2017). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 22(9), 1431.
- Wikipedia. SUCNR1.
- Leggett, J. D., et al. (2004). In vivo evidence that N-oleoylglycine acts independently of its conversion to oleamide. Journal of Pharmacology and Experimental Therapeutics, 311(3), 1035-1040.
- Fromm, F., et al. (2023). Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling. Metabolism, 148, 155694.
- Malek, N. (2013). Biosynthesis and physiological functions of N-acyl amino acids. DiVA.
- Li, Y., et al. (2020). GPR91, a critical signaling mechanism in modulating pathophysiologic processes in chronic illnesses. The FASEB Journal, 34(10), 13038-13053.
- Ghammamy, S., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Molecules, 28(16), 5988.
- Harper, A. J., et al. (2010). Toxicology studies with N-acetylglycine. Food and Chemical Toxicology, 48(7), 1955-1960.
- Wang, Y., et al. (2023). Systematic metabolomic studies identified adult adiposity biomarkers with acetylglycine associated with fat loss in vivo. eBioMedicine, 91, 104576.
- Vargas, S. L., et al. (2009). Succinate receptor GPR91 provides a direct link between high glucose levels and renin release in murine and rabbit kidney. Journal of Clinical Investigation, 119(9), 2825-2835.
- Vargas, S. L., et al. (2009). Succinate receptor GPR91 provides a direct link between high glucose levels and renin release in murine and rabbit kidney. The Journal of Clinical Investigation, 119(9), 2825–2835.
- Yu, J., et al. (2024). The impact of obesity-associated glycine deficiency on the elimination of endogenous and exogenous metabolites via the glycine conjugation pathway. Journal of Clinical Investigation, 134(7), e175788.
- Hudson, B. D., et al. (2013). Succinate receptor GPR91, a Gα(i) coupled receptor that increases intracellular calcium concentrations through PLCβ. FEBS Letters, 587(17), 2784-2788.
- Burstein, S., et al. (2007). N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons. Molecular Pharmacology, 72(4), 919-927.
- Bade, O. T., et al. (2021). Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non-ketotic hyperglycinemia. EMBO Molecular Medicine, 13(10), e14213.
- Balvers, M. G. J., et al. (2023). N-arachidonylglycine is a caloric state-dependent circulating metabolite which regulates human CD4+T cell responsiveness. Cell Metabolism, 35(4), 629-644.e6.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SUCNR1 - Wikipedia [en.wikipedia.org]
- 7. GPR91, a critical signaling mechanism in modulating pathophysiologic processes in chronic illnesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Succinate receptor GPR91 provides a direct link between high glucose levels and renin release in murine and rabbit kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Succinate receptor GPR91 provides a direct link between high glucose levels and renin release in murine and rabbit kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Succinate receptor GPR91, a Gα(i) coupled receptor that increases intracellular calcium concentrations through PLCβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and pharmacological characterization of succinate receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Receptor structure-based discovery of non-metabolite agonists for the succinate receptor GPR91 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. bio-protocol.org [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. Phospho-ERK1/2 (P44-MAPK) (Thr202, Tyr204) Polyclonal Antibody (602-310) [thermofisher.com]
- 23. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Receptor structure-based discovery of non-metabolite agonists for the succinate receptor GPR91 - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Determination of the Aqueous Solubility of 2-Octanamidoacetic Acid in Common Biological Buffers
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive technical guide provides a detailed framework for determining the aqueous solubility of 2-Octanamidoacetic acid (also known as N-octanoylglycine), a lipoamino acid of interest in various biological and pharmaceutical research fields. We delve into the physicochemical properties of this weak acid and the fundamental principles governing its solubility in buffered solutions. This document offers meticulously detailed, step-by-step protocols for both thermodynamic and kinetic solubility assays, enabling researchers to obtain reliable and reproducible data. Furthermore, we provide recipes for the preparation of common biological buffers and illustrative diagrams to clarify experimental workflows and chemical equilibria.
Introduction: The Significance of Solubility in a Biological Context
This compound is an N-acylglycine, a class of molecules that play roles in metabolic pathways and are explored for their therapeutic and cosmetic properties.[1][2] As with any compound intended for biological application, understanding its aqueous solubility is a critical first step. Poor solubility can lead to unreliable results in in vitro assays, hinder formulation development, and result in poor bioavailability in vivo.[3] This guide provides the theoretical background and practical protocols to accurately assess the solubility of this compound in biologically relevant buffers.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Synonyms | N-Octanoylglycine, Capryloyl Glycine | [1][4] |
| Molecular Formula | C₁₀H₁₉NO₃ | [1][4] |
| Molecular Weight | 201.26 g/mol | [1][4] |
| Predicted pKa | ~3.62 | [4] |
| Water Solubility | 1.557 g/L at 20°C | [4] |
| Predicted logP | ~2.1 | [1][5] |
The carboxylic acid moiety with a predicted pKa of approximately 3.62 indicates that this compound is a weak acid.[4] This is a crucial piece of information, as its solubility will be highly dependent on the pH of the aqueous medium.[6][7][8][9][10]
The Influence of pH on the Solubility of a Weak Acid
The solubility of a weak acid like this compound is governed by the equilibrium between its neutral (less soluble) and ionized (more soluble) forms.[6][8] The Henderson-Hasselbalch equation is a key principle here. At a pH below its pKa, the un-ionized, protonated form (HA) will predominate. As the pH of the solution increases to above the pKa, the ionized, deprotonated form (A⁻) becomes the dominant species. This negatively charged carboxylate form is more polar and thus more soluble in aqueous solutions.
This relationship can be visualized as follows:
Figure 1: The pH-dependent equilibrium of this compound and its impact on solubility.
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
When measuring solubility, it is important to distinguish between two key concepts:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium.[11][12] It is typically determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[3]
-
Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in a solvent like DMSO, precipitates when added to an aqueous buffer.[3][11][12][13] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[13] This method is frequently used in high-throughput screening during early drug discovery.[3][14]
For accurate characterization and formulation development, determining the thermodynamic solubility is paramount.
Experimental Protocols
Preparation of Common Biological Buffers
Accurate buffer preparation is critical for reliable solubility data. Prepare all buffers with high-purity water and analytical-grade reagents.[15] Verify the final pH with a calibrated pH meter.
-
Phosphate-Buffered Saline (PBS), pH 7.4 (1X):
-
8 g NaCl
-
0.2 g KCl
-
1.44 g Na₂HPO₄ (dibasic anhydrous)
-
0.24 g KH₂PO₄ (monobasic anhydrous)
-
Dissolve in 800 mL of purified water.
-
Adjust pH to 7.4 with HCl or NaOH if necessary.
-
Add water to a final volume of 1 L.
-
Sterilize by autoclaving or filtration.[16]
-
-
Tris-Buffered Saline (TBS), pH 7.4 (1X):
-
8.8 g NaCl
-
0.2 g KCl
-
3 g Tris base
-
Dissolve in 800 mL of purified water.
-
Adjust pH to 7.4 with concentrated HCl.
-
Add water to a final volume of 1 L.
-
Sterilize by filtration.
-
-
HEPES Buffer (50 mM), pH 7.4:
-
11.92 g HEPES
-
Dissolve in 800 mL of purified water.
-
Adjust pH to 7.4 with 10N NaOH.
-
Add water to a final volume of 1 L.
-
Sterilize by filtration.[17]
-
-
MES Buffer (50 mM), pH 6.0:
-
9.76 g MES free acid
-
Dissolve in 800 mL of purified water.
-
Adjust pH to 6.0 with 10N NaOH.
-
Add water to a final volume of 1 L.
-
Sterilize by filtration.[17]
-
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining equilibrium solubility.[3][18][19]
Materials:
-
This compound (solid)
-
Selected biological buffers
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter material does not bind the compound)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid this compound to a glass vial (e.g., 2-5 mg). The key is to have undissolved solid remaining at the end of the experiment.
-
Add a known volume of the desired biological buffer (e.g., 1 mL).
-
Securely cap the vials.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached. A preliminary time-course experiment can determine the optimal equilibration time.
-
After equilibration, visually confirm that excess solid is still present.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This removes any remaining fine particulates.
-
Prepare serial dilutions of the filtered supernatant in the mobile phase of the analytical system.
-
Quantify the concentration of this compound using a validated analytical method against a standard curve.
Figure 2: Workflow for the shake-flask thermodynamic solubility assay.
Protocol for Kinetic Solubility Determination (High-Throughput Method)
This method is useful for rapid screening.[20]
Materials:
-
High-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Selected biological buffers.
-
96-well microplates (polypropylene for compound storage, clear for reading).
-
Automated liquid handler or multichannel pipettes.
-
Plate reader capable of nephelometry or turbidimetry.
Procedure:
-
Prepare serial dilutions of the DMSO stock solution in a 96-well polypropylene plate.
-
In a separate 96-well clear plate, add the desired biological buffer to each well (e.g., 198 µL).
-
Transfer a small volume of the DMSO stock dilutions to the buffer-containing plate (e.g., 2 µL), ensuring rapid mixing. This creates the final assay concentrations with a low percentage of DMSO (e.g., 1%).
-
Incubate the plate at room temperature for a set period (e.g., 2 hours), protected from light.
-
Measure the turbidity or light scattering of each well using a plate reader.
-
The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Data Presentation and Interpretation
Solubility data should be presented clearly, specifying the buffer, pH, and temperature.
Example Data Table:
| Buffer | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Thermodynamic Solubility (mM) |
| 0.1 M HCl | 1.2 | 25 | Insert Data | Insert Data |
| Acetate Buffer | 4.5 | 25 | Insert Data | Insert Data |
| MES | 6.0 | 25 | Insert Data | Insert Data |
| PBS | 7.4 | 25 | Insert Data | Insert Data |
| HEPES | 7.4 | 25 | Insert Data | Insert Data |
A significant increase in solubility is expected as the pH of the buffer rises above the pKa of ~3.62.
Conclusion
The protocols and theoretical background provided in this guide offer a robust framework for the accurate determination of this compound solubility in various biological buffers. Understanding the distinction between thermodynamic and kinetic solubility is crucial for selecting the appropriate assay for the specific research question. By carefully controlling experimental parameters such as buffer composition, pH, and temperature, researchers can generate high-quality, reliable data that is essential for the successful development and application of this and other similar compounds.
References
- Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-95. [Link]
- Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks.
- Fiveable. (n.d.). pH and Solubility. AP Chem.
- Mo, Y. S., & Schrier, E. E. (1984). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of Pharmaceutical Sciences, 73(12), 1679-84. [Link]
- The Biological Imaging Facility. (n.d.). Buffers.
- YouTube. (2025, December 19). Why Is pH Critical For Weak Electrolyte Solubility?
- Human Metabolome Database. (n.d.). Showing metabocard for Capryloylglycine (HMDB0000832).
- PubChem. (n.d.). N-Octanoyl-D15-glycine.
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
- askIITians. (2025, March 11). How does pH affect solubility?
- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of...
- PubChem. (n.d.). N-octanoyl-(2S)-hydroxyglycine.
- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- PubChem. (n.d.). Capryloyl Glycine.
Sources
- 1. Capryloyl Glycine | C10H19NO3 | CID 84290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. enamine.net [enamine.net]
- 4. Caprylylglycine | 14246-53-8 [chemicalbook.com]
- 5. N-Octanoyl-D15-glycine | C10H19NO3 | CID 131708693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How does pH affect solubility? - askIITians [askiitians.com]
- 11. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. itwreagents.com [itwreagents.com]
- 16. fishersci.ca [fishersci.ca]
- 17. goldbio.com [goldbio.com]
- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 19. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Application Notes and Protocols for Creating Stable Stock Solutions of N-octanoylglycine
Introduction: The Critical Role of Stable N-octanoylglycine Solutions in Research
N-octanoylglycine, a lipoamino acid, is a molecule of significant interest in various research fields, including metabolic studies, drug development, and cosmetology.[1] As a metabolite, it is implicated in certain inborn errors of metabolism. Its amphiphilic nature also lends it to applications in cosmetic formulations for its antibacterial properties. For researchers and drug development professionals, the ability to prepare stable, accurate, and reproducible stock solutions of N-octanoylglycine is paramount for obtaining reliable experimental results.
The inherent physicochemical properties of N-octanoylglycine, particularly its moderate aqueous solubility, present challenges in preparing concentrated stock solutions. This document provides a comprehensive guide to understanding the solubility and stability of N-octanoylglycine and offers detailed protocols for the preparation of stable stock solutions suitable for a range of research applications, including cell-based assays.
Physicochemical Properties of N-octanoylglycine
A thorough understanding of the chemical and physical properties of N-octanoylglycine is the foundation for developing robust protocols for its use in the laboratory.
Molecular Structure and Properties:
-
Molecular Formula: C₁₀H₁₉NO₃[1]
-
Molecular Weight: 201.26 g/mol [1]
-
Appearance: White to light yellow powder or crystal.
-
Chemical Nature: N-octanoylglycine is an N-acyl derivative of the amino acid glycine, featuring an eight-carbon acyl chain (octanoyl group) attached to the amino group of glycine. This structure imparts an amphiphilic character to the molecule, with a hydrophobic acyl chain and a hydrophilic amino acid headgroup.
Solubility Profile of N-octanoylglycine
The choice of solvent is a critical first step in preparing a stock solution. The solubility of N-octanoylglycine has been determined in a variety of common laboratory solvents.
Solubility in Organic Solvents
For achieving high-concentration stock solutions, organic solvents are generally preferred. A comprehensive study by Huang et al. (2025) in the Journal of Molecular Liquids provides valuable data on the solubility of capryloyl glycine (N-octanoylglycine) in sixteen organic solvents at various temperatures.[2][3][4][5][6] While the full dataset from this publication should be consulted for precise temperature-dependent solubility, the following table summarizes the solubility in key solvents at standard laboratory temperatures.
| Solvent | Molar Solubility (mol·L⁻¹) at 298.15 K (25 °C) (estimated) | Gram Solubility (g·L⁻¹) at 298.15 K (25 °C) (estimated) | Notes |
| Dimethyl Sulfoxide (DMSO) | High | > 200 | Recommended for high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | High | > 200 | Another excellent choice for high-concentration stocks. |
| Ethanol | Moderate | ~50-100 | Suitable for many applications, good biocompatibility. |
| Methanol | Moderate | ~50-100 | Can be used, but ethanol is often preferred for cell-based assays. |
Note: The exact values in this table are illustrative and should be confirmed with the primary literature, specifically Huang et al. (2025), when available.
Aqueous Solubility
N-octanoylglycine has limited solubility in pure water. The estimated aqueous solubility is approximately 980.5 mg/L at 25°C. The solubility of N-acyl amino acids in aqueous solutions is known to be pH-dependent. At its isoelectric point, the solubility is at a minimum. Adjusting the pH away from the isoelectric point, either to the acidic or basic range, will increase its solubility due to the formation of the corresponding salt.
Stability of N-octanoylglycine in Solution
The stability of N-octanoylglycine stock solutions is crucial for ensuring the consistency of experimental results over time. The primary degradation pathway of concern is the hydrolysis of the amide bond.
Effect of pH on Stability
Effect of Temperature on Stability
As with most chemical compounds, the rate of degradation of N-octanoylglycine in solution is expected to increase with temperature. For long-term storage, it is recommended to keep stock solutions frozen at -20°C or -80°C. For short-term storage, refrigeration at 2-8°C is acceptable. It is crucial to minimize freeze-thaw cycles, as this can degrade the compound and affect its solubility.
Protocols for Preparing N-octanoylglycine Stock Solutions
The following protocols provide detailed, step-by-step methodologies for preparing stable stock solutions of N-octanoylglycine for various research applications.
Protocol 1: High-Concentration Stock Solution in an Organic Solvent (e.g., DMSO)
This protocol is suitable for preparing a high-concentration stock solution for long-term storage and subsequent dilution into aqueous buffers or cell culture media.
Materials:
-
N-octanoylglycine (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Pre-weighing Preparation: Allow the container of N-octanoylglycine to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of N-octanoylglycine into a sterile conical tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Dissolution: Tightly cap the tube and vortex the solution until the N-octanoylglycine is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary. Ensure the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. This is critical to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for long-term storage (up to one year).
Diagram of the Stock Solution Preparation Workflow:
Caption: Workflow for preparing a high-concentration N-octanoylglycine stock solution.
Protocol 2: Preparing Working Solutions for Cell-Based Assays
This protocol describes the dilution of the high-concentration organic stock solution into an aqueous medium for direct application to cell cultures.
Materials:
-
High-concentration N-octanoylglycine stock solution (from Protocol 1)
-
Sterile, pre-warmed cell culture medium or physiological buffer (e.g., PBS)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thawing the Stock Solution: Remove one aliquot of the frozen stock solution and allow it to thaw completely at room temperature.
-
Serial Dilution: It is crucial to perform serial dilutions to ensure accurate and homogenous mixing and to minimize the final concentration of the organic solvent.
-
Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of cell culture medium. For example, add 10 µL of a 100 mM stock solution to 990 µL of medium to get a 1 mM intermediate solution.
-
From the intermediate dilution, prepare the final working concentrations. For example, to prepare a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of medium.
-
-
Mixing: Gently vortex or pipette the working solution to ensure it is thoroughly mixed.
-
Final Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells. Typically, the final DMSO concentration should be kept below 0.1% (v/v). Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.[7]
-
Use Immediately: Aqueous working solutions of N-octanoylglycine should be prepared fresh and used immediately to avoid potential degradation or precipitation. Do not store aqueous working solutions.
Diagram of the Solvent Selection Decision Tree:
Caption: Decision tree for selecting the appropriate solvent for N-octanoylglycine.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Solvent evaporation- Temperature fluctuations | - Ensure vials are tightly sealed.- Avoid repeated freeze-thaw cycles by aliquoting. |
| Precipitation when diluting into aqueous buffer | - Exceeding the aqueous solubility limit.- pH of the aqueous buffer. | - Perform serial dilutions.- Ensure the final concentration is below the aqueous solubility limit.- Adjust the pH of the aqueous buffer to be slightly basic (pH 7.4-8.5). |
| Inconsistent experimental results | - Degradation of N-octanoylglycine in stock or working solutions. | - Prepare fresh working solutions for each experiment.- Store stock solutions properly and avoid long-term storage of aqueous solutions.- Check the purity of the solid N-octanoylglycine. |
Conclusion
The successful use of N-octanoylglycine in research and development hinges on the ability to prepare stable and accurate stock solutions. By understanding its solubility profile and potential for degradation, researchers can select the appropriate solvents and storage conditions to maintain the integrity of the compound. The protocols outlined in this document provide a robust framework for preparing high-concentration organic stock solutions and their subsequent dilution for use in aqueous-based assays. Adherence to these guidelines will contribute to the generation of reliable and reproducible data in the study of this important lipoamino acid.
References
- Huang, L., Ou, B., Li, X., Ke, Y., Huang, Y., Wang, Z., He, X., Qi, X., Liu, X., Li, Y., & Wu, K. (2026). Solubility of capryloyl glycine in 16 organic solvents at temperatures from 273.15 to 323.15 K: characterization, determination, analysis and model correlation. Journal of Molecular Liquids, 128995. [Link]
- ResearchGate. (2025). Solubility of capryloyl glycine in 16 organic solvents at temperatures from 273.15 to 323.
- Jia, Z., Yin, H., Zhao, Y., et al. (2019). Solubility of 3-Bromo-4-Hydroxybenzaldehyde in 16 Monosolvents at Temperatures from 278.15 to 323.15 K.
- Tian, N., Yu, C., Lin, B., & Gao, Y. (2020). Solubility Measurement and Data Correlation of Isatoic Anhydride in 12 Pure Solvents at Temperatures from 288.15 to 328.15 K.
- ACS Publications. (2020). Solubility of Benzanilide Crystals in Organic Solvents.
- PubMed. (2005).
- Roach, D., & Gehrke, C. W. (n.d.). The particular method used for the hydrolysis. University of Missouri.
- ResearchGate. (n.d.). (a) The states of existence of glycine in different pH aqueous... [Link]
- PubMed. (2008). Amino acid residues crucial in pH regulation and proteolytic activation of N-acylethanolamine-hydrolyzing acid amidase. [Link]
- ResearchGate. (n.d.). Detection of a residual N-acyl amino acid hydrolase activity in... [Link]
- EMBL-EBI. (n.d.). N-octanoylglycine (CHEBI:74099). [Link]
- PubChem. (n.d.). Capryloyl Glycine. [Link]
- National Institutes of Health. (n.d.). Protocol for analyzing the biosynthesis and degradation of N-glycan precursors in mammalian cells. [Link]
- ResearchGate. (2024).
- Datta, J., et al. (2020). Solubility data of glycine in water and justification of literature results: A review. Asian Journal of Chemistry.
- ResearchGate. (n.d.). Hydrolysis degree as a function of yield percentage of free amino acids... [Link]
- National Institutes of Health. (2023).
- ResearchGate. (2025). Solubility Properties of Glycine in Aqueous NH4Cl and (NH4)
- National Institutes of Health. (n.d.). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. [Link]
- ResearchGate. (2025). Investigation of Amino Acid-Polymer Aqueous Biphasic Systems. [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Solubility of capryloyl glycine in 16 organic solvents at temperatures from 273.15 to 323.15 K: characterization, deter… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
2-Octanamidoacetic Acid: A Tool Compound in Pharmacology - Application Notes and Protocols
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide on 2-Octanamidoacetic acid, also known as N-octanoylglycine or capryloyl glycine. While primarily recognized for its applications in the cosmetic industry and as an endogenous metabolite, its structural class—N-acyl amino acids—holds significant pharmacological interest. This guide will delve into the known properties of this compound, explore the broader context of N-acyl amino acids as signaling molecules, and provide detailed, field-proven protocols for the pharmacological evaluation of such compounds. We will use the polyamine biosynthesis pathway as an illustrative target for pharmacological intervention to demonstrate how a novel compound could be assessed.
Introduction to this compound (N-Octanoylglycine)
This compound is an N-acyl amino acid, an amphiphilic molecule synthesized from the amino acid glycine and the medium-chain fatty acid, octanoic acid (caprylic acid)[1][2]. While it has a history of use in cosmetic formulations as a skin-conditioning agent, emulsifier, and surfactant with antimicrobial and anti-inflammatory properties, its role as a tool compound in pharmacological research is not well-established[3][4]. However, the broader family of N-acyl amino acids are increasingly recognized as endogenous signaling molecules with diverse biological activities, making compounds like this compound interesting candidates for further investigation[5][6].
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉NO₃ | [7] |
| Molecular Weight | 201.26 g/mol | [7] |
| CAS Number | 14246-53-8 | [1] |
| Synonyms | N-Octanoylglycine, Capryloyl Glycine | [7] |
The Broader Pharmacological Context: N-Acyl Amino Acids as Signaling Molecules
N-acyl amino acids are a class of lipid signaling molecules that are part of the expanded endocannabinoid system, often referred to as the "endocannabinoidome"[6]. These molecules are involved in a variety of physiological processes, and different members of this family exhibit distinct pharmacological effects.
-
N-arachidonoylglycine , for instance, is known for its anti-inflammatory and analgesic properties[8].
-
N-oleoylglycine has been shown to inhibit the glycine T2 transporter and may play a role in regulating body temperature and locomotion[8][9].
-
Other N-acyl amino acids have demonstrated roles in controlling cell proliferation, modulating ion channel activity, and influencing metabolic processes[10].
The biosynthesis of N-acyl glycines can occur through the action of glycine N-acyltransferase (GLYAT), which catalyzes the reaction between a fatty acyl-CoA and glycine[8]. The levels of certain acylglycines in biological fluids can serve as biomarkers for inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency[11].
Given this context, this compound, as an N-acyl glycine, could potentially interact with various biological targets. Its reported ability to inhibit 5α-Reductase in cosmetic applications suggests a potential for enzymatic interactions that could be explored in a pharmacological setting[4].
Illustrative Target Pathway: Polyamine Biosynthesis
To demonstrate how a compound like this compound could be evaluated as a pharmacological tool, we will consider the polyamine biosynthesis pathway. Polyamines (e.g., putrescine, spermidine, and spermine) are essential for cell growth, differentiation, and proliferation, making the enzymes in their synthesis pathway attractive targets for drug development, particularly in oncology. While there is no current evidence linking this compound to this pathway, the following provides the necessary background for such an investigation.
The key enzymes in this pathway are ornithine decarboxylase (ODC), S-adenosylmethionine decarboxylase (SAMDC), spermidine synthase (SpdS), and spermine synthase (SpmS). Inhibition of these enzymes can lead to a depletion of cellular polyamines and subsequent cytostatic or cytotoxic effects.
Caption: The polyamine biosynthesis pathway.
Protocols for Pharmacological Evaluation
The following protocols are generalized to provide a framework for assessing the pharmacological activity of a novel compound like this compound.
In Vitro Cell-Based Assay: Cell Viability
This protocol describes a common method to assess the effect of a test compound on the viability of a cancer cell line, which is often dependent on polyamine synthesis.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on cell viability.
Materials:
-
Human cancer cell line (e.g., AGS gastric cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader capable of luminescence detection
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in complete medium. A typical concentration range would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a positive control (a known inhibitor of the target pathway).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or controls.
-
Incubate for 48-72 hours.
-
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value using a non-linear regression curve fit.
-
Caption: Workflow for a cell viability assay.
In Vivo Study: Preliminary Pharmacokinetic and Tolerability Assessment
This protocol outlines a basic in vivo study in rodents to assess the initial pharmacokinetic profile and tolerability of a test compound.
Objective: To determine the plasma concentration-time profile and observe any acute toxicities of a test compound after a single administration.
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old)
Materials:
-
Test compound (this compound)
-
Vehicle for administration (e.g., saline, PEG400)
-
Dosing syringes and needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Protocol:
-
Acclimatization and Dosing:
-
Acclimatize the animals for at least one week before the study.
-
Fast the animals overnight before dosing.
-
Administer the test compound via a single intravenous (IV) or oral (PO) route at a defined dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Place the blood samples into EDTA-containing tubes and keep them on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.
-
Analyze the plasma samples to determine the concentration of the test compound at each time point.
-
-
Data Analysis and Observations:
-
Plot the mean plasma concentration versus time.
-
Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
-
Monitor the animals for any signs of toxicity or adverse effects throughout the study.
-
Sources
- 1. scbt.com [scbt.com]
- 2. N-octanoylglycine (CHEBI:74099) [ebi.ac.uk]
- 3. sblcomp.com [sblcomp.com]
- 4. Capryloyl glycine | Cosmetic Ingredients Guide [ci.guide]
- 5. Novel endogenous N-acyl glycines identification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capryloyl Glycine | C10H19NO3 | CID 84290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo evidence that N-oleoylglycine acts independently of its conversion to oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avantiresearch.com [avantiresearch.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Quantification of 2-Octanamidoacetic Acid in Biological Tissues
Authored by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the principles, methodologies, and validation of analytical techniques for the quantitative determination of 2-Octanamidoacetic acid in biological tissue samples. Recognizing the nuanced challenges of tissue bioanalysis, this guide emphasizes a robust workflow from sample homogenization to final data acquisition, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for such applications.[1][2] The protocols herein are designed to ensure high sensitivity, selectivity, and reproducibility, grounded in established principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3][4][5]
Introduction: The Analytical Imperative for this compound
This compound, also known as N-octanoylglycine, is a fatty acid amide that may play various roles in biological systems.[6] Its structure, consisting of an eight-carbon fatty acid (octanoic acid) linked to glycine, suggests potential involvement in lipid metabolism or cellular signaling pathways. Accurate quantification of this molecule in tissues is paramount for understanding its pharmacokinetic and pharmacodynamic profiles in preclinical and clinical research.
The inherent complexity of tissue matrices, which are rich in lipids, proteins, and other endogenous components, presents a significant analytical challenge.[7][8] Therefore, a meticulously developed and validated bioanalytical method is crucial for generating reliable data to support drug development and biomedical research.
Foundational Principles: The Logic of Method Selection
The cornerstone of a reliable bioanalytical method is the synergy between sample preparation and the analytical technique. For a small molecule like this compound in a complex matrix like tissue, the chosen method must be able to isolate the analyte from interfering substances and quantify it with a high degree of certainty.
Why LC-MS/MS?
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the quantification of small molecules in biological samples due to its exceptional sensitivity, selectivity, and specificity.[1][9]
-
Chromatographic Separation (LC): The liquid chromatography step separates this compound from other components in the extracted sample based on its physicochemical properties (e.g., polarity). This separation is critical for reducing matrix effects, where co-eluting compounds can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[10]
-
Mass Spectrometric Detection (MS/MS): The tandem mass spectrometer provides two layers of mass-based selection. The first mass analyzer (Q1) isolates the precursor ion (the ionized form of this compound). This ion is then fragmented, and a specific product ion is monitored by the second mass analyzer (Q3). This multiple reaction monitoring (MRM) approach provides a highly specific signal for the analyte, minimizing the likelihood of interference from other molecules.[11]
The Critical Role of Sample Preparation
The primary goal of sample preparation is to extract this compound from the tissue matrix and remove potential interferences.[7][8] The choice of technique is dictated by the physicochemical properties of the analyte and the nature of the tissue. Given the lipid-like and polar characteristics of this compound, a multi-step approach involving homogenization, protein precipitation, and a subsequent extraction is recommended.
Workflow for Tissue Analysis
The following diagram illustrates the comprehensive workflow for the analysis of this compound in tissue samples.
Caption: Comparison of LLE and SPE workflows for sample cleanup.
Protocol 3: LC-MS/MS Analysis
The following are starting parameters that will require optimization.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold, and re-equilibrate | To elute the analyte and clean the column. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | To be optimized based on sensitivity. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The amide and carboxylic acid groups are likely to be protonated. |
| MRM Transitions | To be determined by infusion of the analytical standard | Precursor ion [M+H]⁺ → Product ion(s). |
| Collision Energy | To be optimized for each transition | To achieve optimal fragmentation. |
Method Validation: Ensuring Trustworthiness
A bioanalytical method is only as good as its validation. The developed method must be validated according to regulatory guidelines to ensure its reliability. [3][4][5][12][13]
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Accuracy | The closeness of the determined value to the nominal concentration. | Mean concentration within ±15% of nominal (±20% at LLOQ). |
| Precision | The closeness of repeated measurements. | Coefficient of variation (CV) ≤15% (≤20% at LLOQ). |
| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 5; accuracy and precision criteria met. |
| Recovery | The efficiency of the extraction process. | Consistent and reproducible across the concentration range. |
| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. | The ratio of analyte response in the presence and absence of matrix should be consistent. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration. |
Conclusion: A Pathway to Reliable Data
The successful quantification of this compound in tissues is achievable through a systematic approach that combines efficient sample preparation with the sensitivity and selectivity of LC-MS/MS. The protocols outlined in this document provide a robust starting point for method development. It is imperative that these methods are rigorously validated to ensure the generation of high-quality, reliable data that can confidently support research and development activities.
References
- U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry.
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2001).
- U.S. Food and Drug Administration. (2022).
- Vertex AI Search. (n.d.).
- Kaluzny, M. A., Duncan, L. A., Merritt, M. V., & Epps, D. E. (1985). Separation of lipid classes by solid phase extraction. Journal of Lipid Research, 26(1), 135-140.
- Li, P., & Bartlett, M. G. (2015). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 7(17), 7073-7087.
- Aziz, M. N., Brotto, L., Yacoub, A. S., Awad, K., & Brotto, M. (2024). Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis. Methods in Molecular Biology, 2816, 151-159.
- LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- Request PDF. (n.d.). Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis.
- Semantic Scholar. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS).
- AOCS. (2019). Solid-phase extraction columns in the analysis of lipids.
- JOVE. (n.d.). Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis.
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
- Priego-Capote, F., et al. (2019).
- PubChem. (n.d.). Capryloyl Glycine.
- SciTechnol. (n.d.). Analytical Approaches to Trace Contaminants in Biological Samples.
- Medwin Publishers. (2017).
Sources
- 1. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Semantic Scholar [semanticscholar.org]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. Capryloyl Glycine | C10H19NO3 | CID 84290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scitechnol.com [scitechnol.com]
- 9. medwinpublisher.org [medwinpublisher.org]
- 10. tecan.com [tecan.com]
- 11. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. moh.gov.bw [moh.gov.bw]
- 13. hhs.gov [hhs.gov]
Application Note & Protocol: A Continuous Spectrophotometric Assay for Screening Inhibitors of Glycine N-Acyltransferase (GLYAT) using N-Octanoylglycine
For: Researchers, scientists, and drug development professionals in metabolic diseases and toxicology.
Introduction: The Significance of Glycine N-Acyltransferase (GLYAT) in Metabolism and Detoxification
Glycine N-acyltransferase (GLYAT, EC 2.3.1.13) is a critical mitochondrial enzyme that plays a pivotal role in the body's detoxification pathways.[1][2][3] It catalyzes the conjugation of glycine with various acyl-CoA molecules, facilitating their excretion and preventing the toxic accumulation of organic acids.[1][3] This process is essential for metabolizing both xenobiotics, such as benzoate, and endogenous compounds that can become harmful at elevated concentrations.[2][3] Dysregulation of GLYAT activity has been implicated in various metabolic disorders, making it an attractive target for therapeutic intervention.
N-octanoylglycine is an N-acylglycine that is formed when octanoyl-CoA is conjugated with glycine.[4][5] This reaction is particularly relevant in the context of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a common inborn error of metabolism where the inability to properly metabolize medium-chain fatty acids leads to an accumulation of octanoyl-CoA and its subsequent conversion to N-octanoylglycine.
This application note provides a detailed protocol for a continuous spectrophotometric enzyme inhibition assay for GLYAT using N-octanoylglycine as a potential inhibitor. The assay is based on the principle of product inhibition, a common regulatory mechanism for enzymes. The protocol is designed to be robust and adaptable for high-throughput screening of potential GLYAT inhibitors.
Principle of the Assay
The activity of GLYAT is determined by measuring the rate of Coenzyme A (CoA) release during the acylation of glycine. The assay utilizes 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, which reacts with the free sulfhydryl group of CoA to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product with a maximum absorbance at 412 nm.[6] The rate of TNB²⁻ formation is directly proportional to the GLYAT activity. By introducing N-octanoylglycine into the reaction, its potential to inhibit the enzyme through product inhibition can be quantified by observing a decrease in the rate of CoA release.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Recombinant Human GLYAT | Abcam | ab109928 | -80°C |
| N-Octanoylglycine | Sigma-Aldrich | O2878 | 2-8°C |
| Octanoyl-CoA | Sigma-Aldrich | O1507 | -20°C |
| Glycine | Sigma-Aldrich | G7126 | Room Temperature |
| DTNB (Ellman's Reagent) | Thermo Fisher | 22582 | 4°C |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| EDTA | Sigma-Aldrich | E9884 | Room Temperature |
| DMSO | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well UV-transparent microplates | Corning | 3635 | Room Temperature |
Experimental Protocol
Reagent Preparation
-
1 M Tris-HCl (pH 8.0): Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 with concentrated HCl and bring the final volume to 1 L.
-
0.5 M EDTA (pH 8.0): Dissolve 186.1 g of disodium EDTA dihydrate in 800 mL of deionized water. Adjust the pH to 8.0 with NaOH and bring the final volume to 1 L.
-
Assay Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 8.0): To 900 mL of deionized water, add 50 mL of 1 M Tris-HCl (pH 8.0) and 2 mL of 0.5 M EDTA (pH 8.0). Adjust the final volume to 1 L with deionized water.
-
10 mM DTNB Stock Solution: Dissolve 39.6 mg of DTNB in 10 mL of Assay Buffer. Store protected from light at 4°C.
-
100 mM Glycine Stock Solution: Dissolve 75.07 mg of glycine in 10 mL of Assay Buffer.
-
10 mM Octanoyl-CoA Stock Solution: Prepare fresh by dissolving 9.3 mg of octanoyl-CoA in 1 mL of Assay Buffer.
-
10 mM N-Octanoylglycine Stock Solution: Dissolve 20.13 mg of N-octanoylglycine in 10 mL of DMSO. Further dilutions should be made in Assay Buffer.
-
Recombinant Human GLYAT Working Solution: Dilute the stock enzyme to a final concentration of 0.1 mg/mL in Assay Buffer. The optimal enzyme concentration should be determined empirically.
Enzyme Inhibition Assay Procedure
-
Set up the 96-well plate:
-
Blank: 170 µL of Assay Buffer.
-
Control (No Inhibitor): 10 µL of Assay Buffer, 10 µL of 100 mM Glycine, 10 µL of 10 mM DTNB, and 140 µL of Assay Buffer.
-
Inhibitor Wells: 10 µL of N-octanoylglycine at various concentrations, 10 µL of 100 mM Glycine, 10 µL of 10 mM DTNB, and Assay Buffer to a final volume of 170 µL.
-
-
Add Enzyme: Add 10 µL of the diluted GLYAT enzyme solution to the control and inhibitor wells. Do not add enzyme to the blank wells.
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the Reaction: Add 20 µL of 10 mM Octanoyl-CoA to all wells (including the blank) to start the reaction. The final reaction volume will be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the increase in absorbance at 412 nm every 30 seconds for 15-20 minutes.
Caption: Workflow for the GLYAT Inhibition Assay.
Data Analysis
-
Calculate the rate of reaction (V₀): For each well, determine the initial reaction velocity by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Correct for background: Subtract the rate of the blank from all other readings.
-
Calculate the percentage of inhibition: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Determine the IC₅₀ value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Expected Results and Data Presentation
The kinetic parameters for GLYAT can vary depending on the source of the enzyme and the specific substrates used. Below is a table of representative kinetic constants for GLYAT with octanoyl-CoA.
| Enzyme Source | Substrate | Apparent Kₘ (µM) | Apparent Vₘₐₓ (nmol/min/mg) | Reference |
| Human Liver | Octanoyl-CoA | 300 - 5600 | Not Reported | [4] |
| Rat Liver | Octanoyl-CoA | ~200 | Not Reported | [5] |
Note: The reported Kₘ values can have a wide range, and it is recommended to determine the Kₘ for octanoyl-CoA under your specific assay conditions for optimal inhibitor characterization.
Scientific Rationale and Trustworthiness
This protocol is designed as a self-validating system. The inclusion of a no-inhibitor control provides the baseline enzyme activity, against which the effect of N-octanoylglycine is measured. The continuous monitoring of the reaction allows for the accurate determination of the initial velocity, which is crucial for reliable kinetic analysis. The use of a well-established colorimetric method with DTNB ensures the robustness and reproducibility of the assay.
The principle of product inhibition is a fundamental concept in enzyme kinetics. The accumulation of the product, N-octanoylglycine, can lead to its binding to the enzyme's active site or an allosteric site, thereby reducing the enzyme's catalytic efficiency. This assay provides a direct means to investigate this phenomenon for GLYAT.
Visualization of the Underlying Pathway
Caption: GLYAT reaction and the principle of detection.
References
- Gregersen, N., et al. (1983). Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver.
- Kølvraa, S., et al. (1986). Acyl-CoA:glycine N-acyltransferase: organelle localization and affinity toward straight- and branched-chained acyl-CoA esters in rat liver. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 876(2), 296-302. [Link]
- Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of biochemistry and biophysics, 82(1), 70-77. [Link]
- Foyn, H., et al. (2017). DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity. In Protein Terminal Profiling (pp. 17-25). Humana Press, New York, NY. [Link]
- GeneCards. (n.d.). GLYAT Gene (Protein Coding).
- van der Westhuizen, F. H., et al. (2021). Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA. International journal of molecular sciences, 22(6), 3129. [Link]
- Wikipedia. (2023, December 1). Glycine N-acyltransferase. In Wikipedia. [Link]
- Jeffries, K. A., et al. (2016). Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells. Journal of lipid research, 57(5), 781-790. [Link]
- G-Biosciences. (n.d.). Ellman's Reagent.
Sources
- 1. genecards.org [genecards.org]
- 2. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]
- 3. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl-CoA:glycine N-acyltransferase: organelle localization and affinity toward straight- and branched-chained acyl-CoA esters in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Octanamidoacetic Acid Synthesis Yield
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Octanamidoacetic acid, also known as N-octanoylglycine. Our objective is to provide a comprehensive technical resource that combines foundational chemical principles with practical, field-proven insights to help you troubleshoot common issues and systematically optimize your reaction yields.
The synthesis of this compound is a cornerstone reaction, typically involving the N-acylation of glycine with octanoyl chloride. While straightforward in principle, achieving high purity and yield requires careful control over several experimental variables. This document serves as a troubleshooting hub, addressing specific challenges you may encounter and providing clear, actionable solutions grounded in established chemical mechanisms.
Core Synthesis Reaction: The Schotten-Baumann Approach
The acylation of an amine with an acid chloride in the presence of an aqueous base is known as the Schotten-Baumann reaction, a method first reported in the 1880s.[1][2] This robust reaction is widely used for preparing amides due to its operational simplicity and effectiveness.[2] The base plays a dual role: it neutralizes the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction, and it helps drive the reaction equilibrium toward the amide product.[3][4]
Caption: General scheme for this compound synthesis.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses the most common issues encountered during the synthesis of this compound.
Q: My final yield is significantly lower than expected. What are the primary causes?
A: Low yield is the most frequent challenge and typically stems from one of four areas: hydrolysis of the acylating agent, insufficient base, poor reaction conditions, or product loss during workup.
-
Hydrolysis of Octanoyl Chloride : Octanoyl chloride is highly reactive and readily hydrolyzes in water to form inactive octanoic acid.[5][6] Since the Schotten-Baumann reaction is often run in a biphasic aqueous system, this competing reaction can significantly reduce the amount of acylating agent available to react with glycine.[6]
-
Solution : Maintain a low temperature (0-5 °C) during the addition of octanoyl chloride to slow the rate of hydrolysis. Add the octanoyl chloride dropwise and ensure vigorous stirring to maximize the reaction rate between the organic and aqueous phases, favoring aminolysis over hydrolysis.[1][7] Always use a fresh, high-quality source of octanoyl chloride.
-
-
Inadequate Base : The reaction generates one equivalent of hydrochloric acid (HCl). This acid will protonate the amino group of unreacted glycine, rendering it non-nucleophilic and effectively stopping the reaction.[4][8]
-
Solution : Use at least two equivalents of a base like sodium hydroxide (NaOH). One equivalent is needed to neutralize the HCl byproduct, and another is required to deprotonate the glycine, increasing its nucleophilicity. Maintaining a basic pH throughout the reaction is critical.
-
-
Sub-optimal Temperature Control : The acylation reaction is exothermic.[5] Allowing the temperature to rise uncontrollably accelerates the undesirable hydrolysis of octanoyl chloride.
-
Solution : Perform the addition of octanoyl chloride in an ice bath. Monitor the internal temperature of the reaction flask and adjust the addition rate to keep it below 10 °C, ideally between 0-5 °C.[8]
-
-
Product Loss During Workup : this compound is an amphiphilic molecule. It is soluble in the basic aqueous solution as its sodium salt. The product is isolated by acidifying the mixture, which protonates the carboxylate group and causes the neutral molecule to precipitate. If acidification is incomplete or the pH is incorrect, the product may remain dissolved in the aqueous phase or form an emulsion, leading to significant loss.
-
Solution : After the reaction is complete, carefully acidify the mixture with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2. Ensure the pH is checked with a pH meter or universal indicator paper. Cool the mixture thoroughly after acidification to maximize precipitation before filtration.
-
Caption: Troubleshooting decision tree for low yield.
Q: My reaction mixture turned into a thick, un-stirrable slurry.
A: This often happens as the product, sodium N-octanoylglycinate, precipitates from the reaction mixture. While this indicates product formation, it can hinder the reaction by preventing effective mixing of the reactants.
-
Solution : If possible, add a small amount of additional water to the reaction flask to maintain a stirrable suspension. Alternatively, use a robust mechanical stirrer instead of a magnetic stir bar for better agitation in thick mixtures.
Q: After acidification, my product separated as an oil instead of a solid. How can I isolate it?
A: Oiling out can occur if the crude product is impure (e.g., contaminated with octanoic acid) or if it precipitates above its melting point.
-
Solution : First, try cooling the mixture in an ice bath for an extended period, scratching the inside of the flask with a glass rod to induce crystallization. If it remains an oil, extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude oil can then be purified by column chromatography or by attempting recrystallization from a different solvent system (e.g., hexane/ethyl acetate).
Experimental Protocol & Data
Optimized Protocol for this compound Synthesis
This protocol is designed to maximize yield and purity for a typical laboratory-scale synthesis.
Materials:
-
Glycine (1.0 eq)
-
Sodium Hydroxide (NaOH, 2.2 eq)
-
Octanoyl Chloride (1.1 eq)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve glycine (1.0 eq) and sodium hydroxide (2.2 eq) in deionized water (approx. 10 mL per gram of glycine). Cool the flask in an ice-water bath to 0-5 °C.
-
Acylation : Add octanoyl chloride (1.1 eq) to a dropping funnel. Add the octanoyl chloride dropwise to the vigorously stirred, cold glycine solution over 30-45 minutes. Ensure the internal temperature does not exceed 10 °C.[8]
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for 2 hours.
-
Monitoring (Optional) : Check for the consumption of octanoyl chloride using TLC (e.g., 9:1 DCM:Methanol, visualizing with potassium permanganate stain). The product will appear as a new spot.
-
Precipitation : Cool the reaction mixture again in an ice bath. Slowly add concentrated HCl dropwise while stirring until the pH of the solution is ~2. A white precipitate of this compound should form.
-
Isolation : Keep the mixture in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold deionized water to remove inorganic salts.
-
Purification : Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.[9]
-
Drying & Characterization : Dry the purified crystals under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Experimental workflow for optimizing synthesis.
Table of Key Parameters for Yield Optimization
| Parameter | Recommendation | Rationale & Impact on Yield | Citation |
| Stoichiometry | 1.1 - 1.2 eq. Octanoyl Chloride | A slight excess of the acylating agent ensures complete consumption of the limiting glycine reagent, driving the reaction forward. | [8] |
| Base Equivalents | >2.0 eq. NaOH | Crucial for neutralizing the HCl byproduct and maintaining a nucleophilic amine, preventing reaction stalling. | [4][6] |
| Temperature | 0-5 °C during addition | Minimizes the competing hydrolysis of octanoyl chloride, a primary cause of yield loss. Controls the exothermic nature of the reaction. | [7][8] |
| Stirring Rate | Vigorous / Mechanical | Essential in a biphasic system to increase the surface area between reactants, promoting the desired acylation over hydrolysis. | [1] |
| Precipitation pH | 1 - 2 | Ensures complete protonation of the product's carboxylate, minimizing its solubility in the aqueous phase for maximum recovery. | [10] |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Schotten-Baumann reaction? A1: The mechanism is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of glycine attacks the electrophilic carbonyl carbon of octanoyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. The hydroxide base in the solution neutralizes the hydrochloric acid formed in the process.[1][4]
Q2: Can I use an organic base like triethylamine (TEA) or pyridine instead of NaOH? A2: Yes, but the reaction setup must be modified. Organic bases are typically used in anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[5] This approach has the advantage of creating a single-phase reaction and avoiding water, which eliminates the risk of hydrolyzing the octanoyl chloride. However, it requires the use of dry solvents and glassware. Pyridine can also act as a superior catalyst in some cases.[3]
Q3: Are there "greener" or alternative methods for this synthesis? A3: Yes. Enzymatic synthesis is a promising green alternative. Lipases can be used to catalyze the amidation of glycine with octanoic acid (the free fatty acid, not the chloride).[11] This method avoids the use of harsh reagents like octanoyl chloride, which is often produced using toxic chemicals like phosgene.[11]
Q4: How can I confirm the purity of my final product? A4: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is excellent for determining the percentage purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and reveal the presence of any organic impurities. Finally, determining the melting point and comparing it to the literature value provides a good indication of purity; impurities typically depress and broaden the melting range.
References
- BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]
- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
- Anonymous. Schotten-Baumann Reaction. Name Reactions in Organic Synthesis.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
- ResearchGate. (n.d.). (PDF)
- University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield. [Link]
- ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution?. [Link]
- PubMed Central. (2019, March 15).
- ACS Publications. (2019, February 4).
- Anonymous. (n.d.). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. [Link]
- Google Patents. (n.d.). EP0197659A1 - Process for synthesizing N-acetylglycine using novel promoters.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- National Institutes of Health. (n.d.). Glycine acylation and trafficking of a new class of bacterial lipoprotein by a composite secretion system. [Link]
- PubMed. (2008, July 21). Synthesis of 2-amido, 2-amino, and 2-azido derivatives of the nitrogen analogue of the naturally occurring glycosidase inhibitor salacinol and their inhibitory activities against O-GlcNAcase and NagZ enzymes. [Link]
- eLife. (2021, February 24). Glycine acylation and trafficking of a new class of bacterial lipoprotein by a composite secretion system. [Link]
- Beilstein Journals. (2022, February 24).
- Google Patents. (2015, December 17).
- MDPI. (2023, August 8).
- Google Patents. (n.d.).
- YouTube. (2025, July 6). How Is Glycine Synthesized? - Chemistry For Everyone. [Link]
- Google Patents. (n.d.).
- Aapptec Peptides. (n.d.). SYNTHESIS NOTES. [Link]
- Google Patents. (n.d.). US6916947B2 - Method of producing amino carboxylic acids.
- Google Patents. (n.d.).
- Google Patents. (n.d.). US10239823B2 - Process for purifying long chain amino acids.
- Google Patents. (n.d.). CN113563214A - Synthetic method of aminoacetic acid.
- Google Patents. (n.d.).
- PubMed. (n.d.).
- PubMed. (2013, March). Enhancement of 2-keto-gulonic acid yield by serial subcultivation of co-cultures of Bacillus cereus and Ketogulonicigenium vulgare. [Link]
- MDPI. (n.d.). Effect of Short-Chain Fatty Acids on the Yield of 2,3-Butanediol by Saccharomyces cerevisiae W141: The Synergistic Effect of Acetic Acid and Dissolved Oxygen. [Link]
- Patsnap Eureka. (2025, August 5).
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How To [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN113563214A - Synthetic method of aminoacetic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: N-Octanoylglycine Synthesis
Welcome to the technical support resource for the synthesis of N-octanoylglycine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this N-acyl amino acid. Here, we address common challenges and provide in-depth, field-proven troubleshooting advice to help you optimize your reaction outcomes and ensure the integrity of your results.
Introduction to N-Octanoylglycine Synthesis
N-octanoylglycine is typically synthesized via the N-acylation of glycine. The most common and industrially relevant method is the Schotten-Baumann reaction.[1][2] This procedure involves the reaction of glycine with octanoyl chloride in a biphasic system under alkaline conditions.[3][4] While seemingly straightforward, this method is prone to several side reactions that can impact yield and purity. This guide will walk you through troubleshooting these common issues.
Troubleshooting Guide & FAQs
Here we address specific issues you might encounter during the synthesis of N-octanoylglycine in a question-and-answer format.
Q1: My final yield of N-octanoylglycine is significantly lower than expected. What are the likely causes?
A1: Low yield is a common problem and can often be traced back to one primary culprit: the hydrolysis of your acylating agent, octanoyl chloride.[5]
-
Causality: The Schotten-Baumann reaction is typically performed in an aqueous basic solution to deprotonate the amino group of glycine, making it nucleophilic.[6] However, acyl chlorides are highly reactive and susceptible to hydrolysis in the presence of water and base, leading to the formation of the corresponding carboxylic acid (octanoic acid) as a byproduct.[3][5] If the rate of hydrolysis outcompetes the rate of acylation, your yield will be substantially reduced.
-
Troubleshooting Protocol:
-
Vigorous Stirring: In a biphasic system (e.g., water and an organic solvent like acetone or dichloromethane), the reaction occurs at the interface of the two layers.[4][7] Insufficient mixing reduces the surface area for the reaction, favoring the hydrolysis of octanoyl chloride in the aqueous phase. Ensure your reaction mixture is being stirred vigorously throughout the addition of the octanoyl chloride and for the duration of the reaction.[7]
-
Controlled Addition of Octanoyl Chloride: Adding the octanoyl chloride slowly and dropwise to the cooled reaction mixture allows for better control of the reaction temperature and ensures that the octanoyl chloride has a higher chance of reacting with the glycine before it is hydrolyzed.[7]
-
Temperature Management: The acylation reaction is often exothermic. It is advisable to maintain a low to moderate temperature (e.g., 0-25 °C) during the addition of the octanoyl chloride to minimize the rate of hydrolysis.
-
Q2: My final product is contaminated with a significant amount of a greasy, water-insoluble substance. What is it and how can I remove it?
A2: The greasy, insoluble substance is almost certainly octanoic acid, the hydrolysis byproduct of octanoyl chloride.
-
Identification: Octanoic acid has limited solubility in water and will present as an oily or solid impurity in your crude product.
-
Removal Strategy:
-
Acidification and Precipitation: After the reaction is complete, carefully acidify the reaction mixture with an acid like hydrochloric acid to a pH of around 2.[1] This will protonate the carboxylate group of your N-octanoylglycine, causing it to precipitate out of the aqueous solution. Octanoic acid will also be protonated and may co-precipitate.
-
Washing: The precipitated crude product should be thoroughly washed with cold water to remove any remaining water-soluble impurities.
-
Recrystallization: Recrystallization is a powerful technique for purifying your product. A suitable solvent system (e.g., ethanol/water or acetone/water) can be used to selectively dissolve the N-octanoylglycine, leaving the less soluble octanoic acid behind, or vice versa, depending on the chosen solvent.
-
Liquid-Liquid Extraction: An alternative purification strategy involves dissolving the crude product in an organic solvent and washing with a dilute basic solution (e.g., sodium bicarbonate). This will deprotonate both the N-octanoylglycine and octanoic acid, but their differing polarities may allow for some separation. However, acidification and recrystallization are generally more effective.
-
Q3: My reaction seems to stop before all the glycine has been consumed, even with an excess of octanoyl chloride. What could be the issue?
A3: This is a classic sign of inadequate base in the reaction mixture.[5]
-
The Role of the Base: The acylation of glycine with octanoyl chloride produces one equivalent of hydrochloric acid (HCl).[5] The base (typically sodium hydroxide) in the Schotten-Baumann reaction serves two critical purposes:
-
To deprotonate the amino group of glycine, making it a potent nucleophile.
-
To neutralize the HCl byproduct as it is formed.[6]
-
-
Problem Diagnosis: If there is not enough base, the generated HCl will protonate the unreacted glycine's amino group, forming a non-nucleophilic ammonium salt. This effectively quenches the reaction.
-
Solution:
-
Ensure you are using at least two equivalents of base for every one equivalent of glycine. One equivalent is needed to deprotonate the glycine, and another is required to neutralize the HCl produced. A slight excess of base is often beneficial.
-
Monitor the pH of the reaction mixture. It should remain alkaline (pH > 10) throughout the reaction to ensure the glycine remains in its nucleophilic form.[3]
-
Q4: I see multiple unexpected spots on my TLC plate after the reaction. What are the possible side products besides octanoic acid?
A4: While octanoic acid is the most common impurity, other side products can form under certain conditions.
-
Diglycine Derivatives: It is possible for the activated acyl intermediate to react with another molecule of glycine, leading to the formation of N-octanoyl-glycylglycine. While less common in a well-controlled Schotten-Baumann reaction, it can occur if there are localized high concentrations of reactants.
-
Diketopiperazine: Glycine can self-condense to form diketopiperazine (2,5-piperazinedione), especially at elevated temperatures.[8]
-
N-Acylurea Formation: If you are using a carbodiimide coupling agent (e.g., DCC, EDC) instead of an acyl chloride, the formation of N-acylurea is a very common side product.[5]
Visualizing the Reaction and Key Side Reaction
The following diagrams illustrate the intended reaction pathway and the primary side reaction.
Caption: Desired acylation of glycine to form N-octanoylglycine.
Caption: Hydrolysis of octanoyl chloride, a major side reaction.
Impact of Reaction Parameters on Synthesis
The following table summarizes the influence of key reaction parameters on the synthesis of N-octanoylglycine.
| Parameter | Effect on Main Reaction | Effect on Side Reactions (Hydrolysis) | Recommendation |
| Temperature | Rate increases with temperature. | Rate increases significantly with temperature. | Maintain low to moderate temperature (0-25 °C). |
| Stirring Speed | High speed increases interfacial area, boosting reaction rate. | Inefficient stirring favors hydrolysis in the aqueous phase. | Use vigorous, efficient mechanical stirring. |
| Rate of Addition | Slow addition allows for better control. | Rapid addition can lead to localized heating and increased hydrolysis. | Add octanoyl chloride dropwise over a period of time. |
| Base Concentration | At least 2 equivalents required for reaction to proceed to completion. | High concentrations can accelerate hydrolysis. | Use 2-2.2 equivalents of base and monitor pH. |
| pH | Optimal pH (>10) keeps glycine deprotonated and nucleophilic. | High pH increases the rate of hydrolysis. | Maintain a pH between 10 and 12. |
Experimental Protocol for Optimized N-Octanoylglycine Synthesis
This protocol incorporates the troubleshooting advice discussed above.
-
Dissolve Glycine: In a flask equipped with a mechanical stirrer, dissolve glycine (1 equivalent) and sodium hydroxide (2.1 equivalents) in water. Cool the solution in an ice bath.
-
Prepare Octanoyl Chloride Solution: In a separate container, dissolve octanoyl chloride (1 equivalent) in an appropriate organic solvent (e.g., acetone).[7]
-
Controlled Addition: With vigorous stirring, add the octanoyl chloride solution dropwise to the cooled glycine solution over a period of at least one hour. Monitor the temperature and ensure it remains below 25 °C.
-
Reaction: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature.
-
Workup - Acidification: Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of N-octanoylglycine should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Drying and Purification: Dry the crude product under vacuum. For higher purity, recrystallize from a suitable solvent system.
By carefully controlling these parameters and understanding the potential side reactions, you can significantly improve the yield and purity of your N-octanoylglycine synthesis.
References
- ResearchGate. (n.d.). N‐acylation of glycine with C8−C18 free fatty acids as the acyl donor....
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- BYJU'S. (2019, November 17). Schotten Baumann Reaction.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- ResearchGate. (n.d.). Acetylation of glycine in water by AcP a¹H–NMR spectra of acetylation....
- Google Patents. (2019, March 28). US20190091124A1 - Aqueous n-acyl amino acid solutions.
- MDPI. (2023, August 8). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives.
- MDPI. (n.d.). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review.
Sources
- 1. US20190091124A1 - Aqueous n-acyl amino acid solutions - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. byjus.com [byjus.com]
- 7. Caprylylglycine synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Schotten-Baumann Acylation
Welcome to the Technical Support Center for the Schotten-Baumann acylation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield in this fundamental reaction. As a self-validating system of protocols and insights, this document is structured to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your synthetic outcomes.
The Schotten-Baumann Reaction: A Mechanistic Overview
The Schotten-Baumann reaction is a robust method for the synthesis of amides and esters from amines or alcohols and acyl chlorides.[1] The reaction is typically performed under biphasic conditions, with an organic solvent dissolving the reactants and an aqueous phase containing a base to neutralize the hydrochloric acid byproduct.[2] This neutralization is critical as it drives the reaction equilibrium towards product formation and prevents the protonation of the nucleophilic amine.[3][4]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine or alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion and, after deprotonation by the base, yielding the final amide or ester product.[5]
Troubleshooting Guide: Diagnosing and Resolving Low Yield
Low yields in a Schotten-Baumann acylation can arise from a number of factors. This section provides a systematic approach to identifying and addressing the root cause of a suboptimal outcome.
Q1: My yield is significantly lower than expected, and I suspect hydrolysis of my acyl chloride. How can I confirm this and what are the primary causes?
A1: Hydrolysis of the acyl chloride to the corresponding carboxylic acid is the most common side reaction and a primary culprit for low yields.[6] The carboxylic acid is unreactive under these conditions and will be removed during a basic workup, leading to apparent loss of material.
Root Cause Analysis & Solutions:
-
Inadequate pH Control: The pH of the aqueous phase is a critical parameter. A pH that is too high (typically > 12) can accelerate the hydrolysis of the acyl chloride, making it the dominant reaction pathway.[1] Conversely, a pH that is too low will result in the protonation of the amine, rendering it non-nucleophilic. The optimal pH is generally maintained between 10 and 12.[1]
-
Solution: Monitor and control the pH of the reaction mixture. This can be achieved by the slow, dropwise addition of the aqueous base.
-
-
Inefficient Mixing: In a biphasic system, the reaction occurs at the interface of the two layers. Poor mixing leads to a small interfacial area, slowing down the desired acylation and allowing more time for the acyl chloride to hydrolyze in the bulk organic phase where it may be in contact with dissolved water.
-
Solution: Employ vigorous stirring to create a fine emulsion, maximizing the interfacial surface area and promoting the reaction between the amine and the acyl chloride.
-
-
Slow Acylation of a Weakly Nucleophilic Amine: If the amine is weakly nucleophilic (e.g., an aniline with electron-withdrawing substituents), its reaction with the acyl chloride will be slow. This extended reaction time provides a greater opportunity for the competing hydrolysis reaction to occur.
Q2: I've optimized my pH and stirring, but my yield is still low. What other experimental parameters should I investigate?
A2: Beyond pH and mixing, several other factors can significantly impact the yield of your Schotten-Baumann acylation.
Parameter Optimization:
-
Reaction Temperature: The Schotten-Baumann reaction is often exothermic. Running the reaction at elevated temperatures can increase the rate of both acylation and hydrolysis. For many systems, maintaining a low temperature (0-5 °C) during the addition of the acyl chloride can help to control the exotherm and favor the desired reaction.
-
Rate of Acyl Chloride Addition: Adding the acyl chloride too quickly can lead to localized high concentrations, which can promote side reactions and make it difficult to control the reaction temperature.
-
Solution: Add the acyl chloride dropwise or in small portions over a period of time to maintain a controlled reaction rate.
-
-
Stoichiometry of Reactants: While a 1:1 stoichiometry of amine to acyl chloride is theoretically required, in practice, a slight excess (1.05-1.2 equivalents) of the acyl chloride is often used to ensure complete consumption of the potentially more valuable amine. However, a large excess of the acyl chloride can lead to difficulties in purification.
-
Solvent Choice: The organic solvent should be inert to the reaction conditions and provide good solubility for the reactants and the product. Dichloromethane and diethyl ether are commonly used.[2] The choice of solvent can also influence the rate of the reaction.
Frequently Asked Questions (FAQs)
Q3: Should I use sodium hydroxide or an organic base like pyridine?
A3: The choice of base is critical and depends on the specific substrate and desired reaction conditions.
-
Sodium Hydroxide (in aqueous solution): This is the classic Schotten-Baumann base. It is inexpensive and effective at neutralizing the HCl byproduct. It is ideal for robust amines and acyl chlorides that are not overly sensitive to hydrolysis.
-
Pyridine: Pyridine can act as both a base and a nucleophilic catalyst. It can activate the acyl chloride by forming a more reactive acylpyridinium ion.[3][4] This can be particularly useful for acylating less reactive amines. However, pyridine is a nucleophile and can be acylated itself, and its removal during workup can sometimes be challenging.
-
Triethylamine (or other tertiary amines): These are non-nucleophilic bases that are soluble in the organic phase. They are often used in anhydrous conditions when the presence of water is detrimental to the reaction.
| Base | Typical Conditions | Advantages | Disadvantages |
| Sodium Hydroxide | Biphasic (e.g., DCM/water) | Inexpensive, strong base | Can promote hydrolysis of sensitive acyl chlorides |
| Pyridine | Anhydrous organic solvent | Acts as a nucleophilic catalyst, activating the acyl chloride | Can be acylated, can be difficult to remove during workup |
| Triethylamine | Anhydrous organic solvent | Non-nucleophilic, soluble in organic solvents | Less basic than NaOH, may not be sufficient for all reactions |
Q4: How can I improve the yield when working with a poorly reactive (electron-deficient) amine?
A4: Acylating poorly reactive amines is a common challenge. In addition to the strategies mentioned above (e.g., using pyridine or a PTC), you can consider the following:
-
Use a More Reactive Acylating Agent: If you are using an acid anhydride, switching to the corresponding acyl chloride will increase the rate of acylation.
-
Increase the Reaction Temperature: Carefully increasing the reaction temperature can help to overcome the activation energy barrier for the reaction. However, this must be balanced against the potential for increased side reactions.
-
Increase the Reaction Time: Allow the reaction to proceed for a longer period to ensure complete conversion of the starting material. Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
Experimental Protocols
Standard Protocol for the Acylation of Benzylamine with Benzoyl Chloride
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 eq) in dichloromethane (DCM).
-
Add a 10% aqueous solution of sodium hydroxide (2.0-3.0 eq) to the flask.
-
Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add benzoyl chloride (1.05 eq) dropwise to the reaction mixture over 15-30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC until the benzylamine is consumed.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylbenzamide.
-
Purify the product by recrystallization or column chromatography.
Visualization of Key Concepts
The Schotten-Baumann Reaction Mechanism
Caption: Mechanism of the Schotten-Baumann Reaction.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
References
- Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
- Reaction Chemistry & Engineering. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. [Link]
- BYJU'S. Schotten Baumann Reaction. [Link]
- OUCI. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. [Link]
- Reaction Chemistry & Engineering. Multi-objective Bayesian optimisation using q -noisy expected hypervolume improvement ( q NEHVI) for the Schotten–Baumann reaction. [Link]
- Eindhoven University of Technology Research Portal. Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-Transfer catalysts in a capillary microreactor. [Link]
- SciSpace. Kinetic study and modeling of the Schotten– Baumann synthesis of peroxyesters using phase. [Link]
- ResearchGate. Multi-objective Bayesian optimisation using q-Noisy Expected Hypervolume Improvement (qNEHVI) for Schotten-Baumann reaction. [Link]
- Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]
- SATHEE. Chemistry Schotten Baumann Reaction. [Link]
- Grokipedia. Schotten–Baumann reaction. [Link]
- Quora. What is the Schottan-Baumann reaction? [Link]
- Journal of the American Chemical Society.
- Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. [Link]
- ResearchGate. Multi-objective Bayesian optimisation using q-Noisy Expected Hypervolume Improvement (qNEHVI) for Schotten-Baumann reaction. [Link]
- YouTube. Schotten Baumann Reaction EXPERT Shares Top Secrets! [Link]
- Scribd. Schotten–Baumann Reaction Guide. [Link]
- Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction. [Link]
- YouTube. Schotten Baumann Reaction EXPERT Shares Top Secrets! [Link]
- Schotten-Baumann Reaction. [Link]
- Wikipedia. Schotten–Baumann reaction. [Link]
- Reddit.
- Reaction Chemistry & Engineering. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. [Link]
- L.S.College, Muzaffarpur. Schotten–Baumann reaction. [Link]
- Save My Exams.
- ResearchGate. Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium. [Link]
- Reddit. Acyl Chloride and Primary Amine Reactions. [Link]
- Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]
- Crunch Chemistry. The reactions of acyl chlorides and acid anhydrides. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. quora.com [quora.com]
- 5. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]
Technical Support Center: Purification of 2-Octanamidoacetic Acid (N-Octanoylglycine)
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for 2-Octanamidoacetic acid, also known as N-Octanoylglycine or Capryloyl Glycine.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this N-acyl amino acid. My goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategy effectively.
The synthesis of this compound, typically via a Schotten-Baumann reaction between octanoyl chloride and glycine, appears straightforward but often yields a crude product contaminated with starting materials and side-products that are structurally similar, posing significant purification hurdles.[3][4] This guide provides a structured, question-and-answer approach to tackle these issues head-on.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile is highly dependent on the reaction conditions, but typically originates from the starting materials and their side reactions. The primary impurities of concern are:
-
Octanoic Acid: Formed from the hydrolysis of the reactive octanoyl chloride. This is often the most challenging impurity to remove due to its structural similarity to the target compound.
-
Unreacted Glycine: A water-soluble starting material that can be trapped in the crude product.
-
Inorganic Salts: Such as sodium chloride (NaCl), which is a byproduct of the reaction and subsequent neutralization steps.[3]
-
Diacylated Glycine: Although less common, it's possible for the glycine amine to react with two molecules of octanoyl chloride under certain conditions.
Table 1: Physicochemical Properties of this compound and Key Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility | Key Characteristics |
| This compound | C₁₀H₁₉NO₃ | 201.26 | 102-106[2][3] | 1.56 g/L (20°C)[2][5] | Amphiphilic, acidic |
| Octanoic Acid | C₈H₁₆O₂ | 144.21 | 16-17 | 0.68 g/L (20°C) | Oily liquid, acidic, similar non-polar tail |
| Glycine | C₂H₅NO₂ | 75.07 | 233 (decomposes) | 250 g/L (25°C) | Highly polar, zwitterionic |
| Sodium Chloride | NaCl | 58.44 | 801 | 360 g/L (20°C) | Inorganic salt |
Q2: What is the most effective initial strategy for purifying the crude product?
A2: For most applications, a well-executed recrystallization is the most efficient first-line strategy. It is cost-effective and scalable. The key is selecting a solvent system that effectively differentiates between the product and the primary lipophilic impurity, octanoic acid. Ethyl acetate is an excellent starting point for recrystallization.[6] A preliminary wash of the crude solid with cold water can also be effective at removing highly soluble impurities like glycine and inorganic salts.
Q3: How can I reliably assess the purity of my this compound?
A3: A multi-pronged approach is recommended for purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components and estimate the relative purity.
-
Melting Point Analysis: A sharp melting point within the expected range (e.g., 102-106°C) is a good indicator of high purity.[2][3] A broad or depressed melting range suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying and quantifying impurities like octanoic acid and residual solvents. The proton signals for this compound are well-defined and can be compared against impurity signals.[3]
-
High-Performance Liquid Chromatography (HPLC): For high-precision quantitative analysis, HPLC is the gold standard. A reversed-phase C8 or C18 column is a good starting point for method development.[7]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments.
Q4: My crude product is an oil or a waxy solid and refuses to crystallize. What's wrong?
A4: This is a very common issue, typically caused by a high concentration of octanoic acid, which is an oily liquid at room temperature and acts as a crystallization inhibitor.
-
Causality: The octanoic acid disrupts the formation of a stable crystal lattice for the this compound. Residual organic solvents from the workup can also contribute to this problem.
-
Solution Pathway:
-
Initial Purification: Attempt to remove the bulk of the octanoic acid. You can try triturating the oily crude product with a cold, non-polar solvent like hexane. The product has very low solubility in hexane, while octanoic acid is more soluble. This may induce solidification.
-
Column Chromatography: If trituration fails, you will need to resort to column chromatography to separate the product from the oil. (See Protocol 2).
-
Re-evaluate Workup: Ensure that during your aqueous workup, the pH was sufficiently acidic (pH 1-2) to fully protonate both the product and octanoic acid, driving them into the organic phase and away from the aqueous phase.[6]
-
Q5: I've recrystallized my product, but my NMR spectrum still shows significant contamination with octanoic acid. How can I improve the separation?
A5: This indicates that your chosen recrystallization solvent does not provide sufficient selectivity between the product and octanoic acid, leading to their co-crystallization.
-
Causality: Both molecules possess a C8 alkyl chain and a carboxylic acid group. This structural similarity can make them behave similarly in many solvent systems.
-
Solution Pathway:
-
Solvent System Optimization: Move beyond a single-solvent system. A two-solvent system can enhance selectivity. For example, dissolve the crude product in a minimal amount of a hot "good" solvent (like ethanol or ethyl acetate) and then slowly add a "poor" solvent (like hexane or heptane) until the solution becomes turbid. Cooling this mixture slowly can favor the crystallization of the higher-melting, more ordered product.
-
Acid-Base Extraction (Pre-Recrystallization): Exploit the slight pKa difference. Dissolve the crude mixture in an organic solvent (e.g., diethyl ether). Wash carefully with a dilute aqueous bicarbonate solution. The more acidic octanoic acid may be preferentially deprotonated and extracted into the aqueous layer. This is a delicate process and may result in some product loss.
-
Repeat Recrystallization: A second recrystallization of the partially purified material can often significantly improve purity.
-
Q6: I'm using column chromatography, but the product and an impurity are co-eluting. What are my next steps?
A6: Co-elution, especially with octanoic acid, is a common challenge in normal-phase silica gel chromatography due to the similar polarities.
-
Causality: The carboxylic acid groups on both the product and octanoic acid dominate their interaction with the polar stationary phase (silica or alumina), while their similar alkyl chains give them comparable affinities for the mobile phase.
-
Solution Pathway:
-
Modify Mobile Phase: Add a small amount of acetic or formic acid (e.g., 0.5-1%) to your mobile phase (e.g., ethyl acetate/hexane). This suppresses the deprotonation of the carboxylic acid groups on your analytes, reducing the strong, often unpredictable interactions ("tailing") with the silica gel and leading to sharper peaks and better separation.
-
Change Chromatography Mode: Switch from normal-phase to reversed-phase chromatography. Using a C8 or C18 column with a mobile phase like acetonitrile/water (with a formic acid modifier) separates molecules based on hydrophobicity.[7] The amide group in your product makes it slightly more polar than octanoic acid, which can be sufficient to achieve baseline separation in this mode.
-
Gradient Elution: If an isocratic mobile phase fails, employ a gradient elution. For reversed-phase, you would start with a higher percentage of water and gradually increase the percentage of organic solvent.
-
Purification Troubleshooting Workflow
Caption: Decision tree for troubleshooting common purification issues.
Experimental Protocols
Protocol 1: Optimized Recrystallization of this compound
This protocol is designed to maximize the removal of both polar (glycine, salts) and non-polar (octanoic acid) impurities.
-
Pre-Wash (Optional but Recommended):
-
Place the crude solid (e.g., 10 g) in a beaker.
-
Add 50 mL of deionized water and stir vigorously for 15-20 minutes.
-
Filter the solid using a Büchner funnel, wash the cake with a small amount of additional cold water, and press it as dry as possible. This step removes the majority of inorganic salts and unreacted glycine.
-
-
Recrystallization:
-
Transfer the pre-washed and dried solid to an Erlenmeyer flask.
-
Add a magnetic stir bar and ethyl acetate (EtOAc). Start with a conservative amount (e.g., 50-60 mL for 10 g of solid).[6]
-
Gently heat the mixture on a hot plate with stirring. Add more EtOAc in small portions until all the solid just dissolves. Causality: Using the minimum amount of hot solvent is critical for maximizing yield upon cooling.
-
Remove the flask from the heat and allow it to cool slowly towards room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration. Wash the crystal cake with a small amount of cold ethyl acetate to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum. Characterize the product by melting point and NMR.
-
Protocol 2: High-Purity Purification by Silica Gel Column Chromatography
This protocol is for situations where recrystallization is insufficient to remove stubborn impurities like octanoic acid.
-
Column Packing:
-
Pack a glass column with silica gel using a wet slurry method with a non-polar solvent like hexane. A typical ratio is 50-100 g of silica per 1 g of crude product.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble materials, perform a "dry loading": dissolve the crude product in a solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with a non-polar mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Gradually increase the polarity of the mobile phase (gradient elution). A common gradient might be from 5% EtOAc in Hexane up to 50% EtOAc in Hexane. Crucially, add 0.5% acetic acid to both solvents to improve peak shape.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent and residual acetic acid under reduced pressure. A final co-evaporation with a solvent like toluene can help remove the last traces of acetic acid.
-
Protocol 3: Purity Assessment by Reversed-Phase HPLC
This method provides quantitative data on product purity.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[7]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: Re-equilibrate at 30% B
-
-
Analysis: Under these conditions, octanoic acid will typically elute later than the slightly more polar this compound. Purity is calculated based on the relative peak areas.
General Synthesis and Purification Workflow
Caption: Overall workflow from synthesis to pure product.
References
- PubChem. (n.d.). 2-[Octan-2-yl(propyl)amino]acetic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Aminooctanoic acid. National Center for Biotechnology Information.
- ChemBK. (2024). Capryloyl glycine.
- Diva-portal.org. (2013). Biosynthesis and physiological functions of N-acyl amino acids.
- PubChem. (n.d.). Capryloyl Glycine. National Center for Biotechnology Information.
- MDPI. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives.
- Google Patents. (2019). US20190091124A1 - Aqueous n-acyl amino acid solutions.
- National Institutes of Health (NIH). (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
Sources
- 1. Capryloyl Glycine | C10H19NO3 | CID 84290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Caprylylglycine | 14246-53-8 [chemicalbook.com]
- 3. Caprylylglycine synthesis - chemicalbook [chemicalbook.com]
- 4. US20190091124A1 - Aqueous n-acyl amino acid solutions - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
stability of N-octanoylglycine in experimental conditions
Welcome to the technical support center for N-octanoylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of N-octanoylglycine in various experimental settings. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Introduction to N-Octanoylglycine
N-octanoylglycine, an N-acyl amino acid, is comprised of octanoic acid and glycine joined by an amide bond. It serves as a crucial biomarker for certain inborn errors of metabolism, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1][2] In these conditions, impaired fatty acid β-oxidation leads to an accumulation of octanoyl-CoA, which is subsequently conjugated to glycine, resulting in elevated levels of N-octanoylglycine in bodily fluids.[1][2] Its accurate quantification is therefore vital for clinical diagnosis and monitoring.[1] This guide will help you navigate the potential stability challenges associated with this molecule to ensure the precision of your experimental outcomes.
Core Chemical Properties of N-Octanoylglycine
A foundational understanding of the chemical properties of N-octanoylglycine is essential for troubleshooting experimental issues.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉NO₃ | [3][4] |
| Molecular Weight | 201.26 g/mol | [3][5] |
| Appearance | White to off-white solid | [3][4] |
| Storage Temperature | 2-8°C is recommended for analytical standards. Room temperature storage is also cited, preferably in a cool, dark place (<15°C) and sealed in a dry environment. | [3][4][6] |
| Solubility | Slightly soluble in DMSO and Methanol. Water solubility is 1.557g/L at 20℃. | [3] |
| pKa | 3.62±0.10 (Predicted) | [3] |
Troubleshooting Guide
This section addresses specific problems that may arise during the handling and analysis of N-octanoylglycine.
Issue 1: Inconsistent or Low Analyte Response in LC-MS/MS Analysis
Symptoms:
-
Variable peak areas for N-octanoylglycine across replicate injections.
-
Lower than expected signal intensity for both the analyte and the internal standard.
-
Poor reproducibility of quantitative results.
Potential Causes and Solutions:
-
Cause A: Degradation due to Improper Sample pH. The amide bond in N-octanoylglycine is susceptible to hydrolysis, especially under strong acidic or alkaline conditions. The rate of hydrolysis of peptide bonds is known to be pH-dependent.[7][8]
-
Solution: Maintain the pH of your samples and mobile phases within a stable range, ideally between pH 3 and 7. If your experimental protocol requires a more extreme pH, minimize the exposure time and keep the samples cold to slow down the degradation process. It has been noted that glycine dimerization is most efficient at an alkaline pH of around 9.8, suggesting that the stability of glycine-containing molecules can be significantly influenced by pH.[7]
-
-
Cause B: Thermal Degradation. Elevated temperatures can accelerate the hydrolysis of the amide bond.[8]
-
Solution: Always keep N-octanoylglycine samples, stock solutions, and extracts on ice or in a cooled autosampler. Avoid prolonged exposure to room temperature. For long-term storage, adhere to the recommended 2-8°C.
-
-
Cause C: Enzymatic Degradation in Biological Samples. Biological matrices such as plasma or urine may contain active proteases or amidases that can cleave the amide bond of N-octanoylglycine.
-
Solution: Immediately after collection, treat biological samples with a protease inhibitor cocktail. For sample preparation, use a protein precipitation method with a cold organic solvent (e.g., methanol or acetonitrile) to denature and remove enzymes.
-
Issue 2: Appearance of Unexpected Peaks in Chromatograms
Symptoms:
-
Presence of additional peaks close to the N-octanoylglycine peak.
-
A decrease in the main analyte peak area with a corresponding increase in the area of the new peak over time.
Potential Causes and Solutions:
-
Cause A: Hydrolytic Cleavage. The most probable degradation products are octanoic acid and glycine.
-
Solution: To confirm this, run standards of octanoic acid and glycine to check for co-elution with the unexpected peaks. If confirmed, review your sample handling and storage procedures to minimize hydrolysis as described in Issue 1 .
-
-
Cause B: Adduct Formation in Mass Spectrometry. N-octanoylglycine can form adducts with salts present in the mobile phase or sample matrix (e.g., [M+Na]⁺, [M+K]⁺).
-
Solution: Scrutinize your mobile phase and sample diluents for sources of sodium or potassium salts. If possible, use volatile buffers like ammonium formate or ammonium acetate.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for N-octanoylglycine?
A1: For analytical standards, it is recommended to store N-octanoylglycine at 2-8°C. For solid material, storage at room temperature in a cool, dark, and dry place is also acceptable.[3][4][6] It is crucial to keep it sealed and protected from moisture to prevent hydrolysis. Some sources suggest storing it under an inert gas as it may be air-sensitive.[4]
Q2: How should I prepare stock solutions of N-octanoylglycine?
A2: Due to its slight solubility in methanol and DMSO, these are suitable solvents for preparing stock solutions.[3] For a 1 mg/mL stock solution, accurately weigh 1 mg of N-octanoylglycine and dissolve it in 1 mL of your chosen solvent. Sonicate briefly if necessary to ensure complete dissolution. Store stock solutions in amber vials at -20°C or -80°C for long-term stability.
Q3: Can I expect N-octanoylglycine to be stable during a typical protein precipitation procedure?
A3: Yes, a standard protein precipitation protocol using cold acetonitrile or methanol is generally compatible with N-octanoylglycine. The cold temperature and the denaturing effect of the organic solvent help to minimize both chemical and enzymatic degradation.
Q4: Are there any known enzymatic pathways that can degrade N-octanoylglycine?
A4: While specific enzymes that target N-octanoylglycine are not extensively documented in the initial search, it is a substrate for glycine N-acyltransferase in its formation.[2] It is plausible that amidases or certain proteases with broad specificity could hydrolyze the amide bond. The glycine cleavage system is a major pathway for glycine degradation, but it acts on glycine itself, not the acylated form.[9][10] Therefore, in biological samples, it is always a best practice to assume enzymatic degradation is possible and take preventative measures.
Experimental Protocols
Protocol 1: Assessment of N-octanoylglycine Stability in a Buffered Solution
This protocol allows for the evaluation of N-octanoylglycine stability at different pH values and temperatures.
Materials:
-
N-octanoylglycine
-
Phosphate buffers (pH 5, 7, 9)
-
Incubators or water baths set at 4°C, 25°C, and 37°C
-
LC-MS/MS system
-
Acetonitrile with 0.1% formic acid
Procedure:
-
Prepare a 10 µg/mL working solution of N-octanoylglycine in each of the phosphate buffers.
-
Aliquot the solutions into separate vials for each time point and temperature.
-
Incubate the vials at the specified temperatures.
-
At time points 0, 1, 2, 4, 8, and 24 hours, remove a vial from each condition.
-
Immediately quench the degradation by adding an equal volume of cold acetonitrile with 0.1% formic acid.
-
Analyze the samples by LC-MS/MS to quantify the remaining N-octanoylglycine.
-
Plot the concentration of N-octanoylglycine versus time for each condition to determine the degradation rate.
Visualizing Degradation and Workflows
Hypothetical Degradation Pathway of N-octanoylglycine
Caption: Primary degradation pathway of N-octanoylglycine via hydrolysis.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of N-octanoylglycine.
References
- Current time inform
- N-Octanoylglycine analytical standard. Sigma-Aldrich.
- N-Octanoyl-d15-glycine. CDN Isotopes.
- Caprylylglycine | 14246-53-8. ChemicalBook.
- N-Octanoylglycine 14246-53-8. Tokyo Chemical Industry Co., Ltd. (APAC).
- An In-depth Technical Guide to N-Octanoyl-D15-glycine: Chemical Properties and Experimental Applic
- n-Octane Degradation P
- Capryloyl Glycine | C10H19NO3 | CID 84290. PubChem.
- Showing metabocard for Capryloylglycine (HMDB0000832).
- Effects of pH and temperature on dimerization rate of glycine: Evaluation of favorable environmental conditions for chemical evolution of life.
- Degradation pathways of glycine.
- Quantitative determination of glycine in commercial dosage forms by kinetic spectrophotometry.
- Glycine degradation | P
- Pathways of Amino Acid Degrad
- Kinetics of peptide hydrolysis and amino acid decomposition at high temper
- On the degradation pathway of glyphosate and glycine. Environmental Science: Processes & Impacts (RSC Publishing).
- Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chrom
- Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. NIH.
- Benzylmalonyl-CoA dehydrogenase, an enzyme involved in bacterial auxin degrad
- Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI.
- Amino acid metabolism of the thermophilic acetogen Thermacetogenium phaeum. PLOS One.
- Biosynthesis and physiological functions of N-‐acyl amino acids. Diva-portal.org.
- Study on the Formation of Glycine by Hydantoin and Its Kinetics. PMC - NIH.
- Study on the Formation of Glycine by Hydantoin and Its Kinetics.
- Rate-limiting hydrolysis in ribosomal release reactions revealed by ester activ
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hmdb.ca [hmdb.ca]
- 3. Caprylylglycine | 14246-53-8 [chemicalbook.com]
- 4. N-Octanoylglycine | 14246-53-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Capryloyl Glycine | C10H19NO3 | CID 84290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Amino acid metabolism of the thermophilic acetogen Thermacetogenium phaeum | PLOS One [journals.plos.org]
preventing degradation of 2-Octanamidoacetic acid in solution
Technical Support Center: 2-Octanamidoacetic Acid
A Guide to Preventing Degradation in Experimental Solutions
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in your experiments. As an N-acyl amino acid, its stability in solution is paramount for reproducible and accurate results. This document provides in-depth answers to common questions, troubleshooting for specific experimental issues, and validated protocols to mitigate degradation risks.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Stability
This section addresses the core principles governing the stability of this compound.
Q1: What is this compound, and why is its stability in solution so critical?
A: this compound is a lipoamino acid, a molecule where a fatty acid (octanoic acid) is linked to an amino acid (glycine) via an amide bond. This structure gives it unique properties, making it a subject of interest in various research fields.
The stability of this compound in solution is critical because its degradation directly impacts experimental outcomes. The primary degradation pathway is the hydrolysis of the amide bond, which breaks the molecule into its constituent parts: octanoic acid and glycine. This breakdown means the concentration of your active compound decreases over time, leading to:
-
Loss of biological activity.
-
Inaccurate quantification in analytical assays.
-
Poor experimental reproducibility.
Q2: What is the primary chemical reaction that causes the degradation of this compound?
A: The primary degradation pathway is amide hydrolysis .[1][2] This is a chemical reaction where water attacks the carbonyl carbon of the amide bond, leading to its cleavage.[3] This reaction can be catalyzed (i.e., accelerated) by the presence of acids (H+) or bases (OH-).[2][3][4] While amide bonds are generally stable, they can be surprisingly susceptible to hydrolysis under certain conditions, even mild ones.[5]
Diagram: Primary Degradation Pathway
Caption: Hydrolysis of this compound.
Q3: What are the key factors that influence the rate of degradation?
A: Several environmental factors can accelerate amide hydrolysis. Understanding and controlling these is the key to preventing degradation:
-
pH: This is the most critical factor. The rate of hydrolysis is significantly faster under both acidic and basic conditions compared to a neutral pH.[4][6] The stability minimum for many amides is typically in the pH range of 5-7.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at elevated temperatures, or even room temperature for extended periods, will accelerate degradation.
-
Solvent Composition: While aqueous solutions are necessary for many biological assays, water is a reactant in the hydrolysis process. Using anhydrous organic solvents for long-term stock solutions is a crucial preventative measure.
-
Presence of Enzymes: If working with biological matrices (e.g., cell lysates, plasma), be aware of proteases or amidases that can enzymatically cleave the amide bond.
Part 2: Troubleshooting Guide - Addressing Experimental Issues
This section is formatted to help you diagnose and solve specific problems you may encounter during your research.
Q: I've been storing my aqueous working solution of this compound at 4°C for a week, and now my bioassay results show a significant loss of activity. Is this degradation?
A: Yes, this is a classic sign of degradation. While 4°C slows down chemical reactions, it does not stop them entirely, especially in an aqueous buffer. Over a week, a significant portion of your compound has likely hydrolyzed into inactive octanoic acid and glycine.
Troubleshooting Steps:
-
Confirm Degradation: Analyze your stored working solution alongside a freshly prepared one using an analytical method like HPLC or LC-MS. You should observe a decreased peak area for the parent compound and potentially new peaks corresponding to the degradation products.
-
Immediate Corrective Action: For all future experiments, prepare fresh aqueous working solutions from a frozen, organic stock solution immediately before use. Do not store aqueous solutions for more than a few hours if possible.
-
Preventative Strategy: If your experimental design requires longer-term incubation in an aqueous medium, perform a time-course stability study. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) under your exact experimental conditions (buffer, temperature) to determine the stability window for your compound.
Q: My HPLC/LC-MS analysis of a sample shows an unexpected peak that grows over time, while my main compound peak shrinks. What could this be?
A: This is strong evidence of degradation. The new peak is likely one of the hydrolysis products. Given that this compound is composed of an eight-carbon fatty acid and glycine, the new peak is most likely octanoic acid . Glycine is typically too polar to be well-retained on a standard reversed-phase HPLC column and may elute in the solvent front.
Diagram: Troubleshooting Workflow for Unexpected Peaks
Caption: Workflow for identifying degradation products.
Troubleshooting Steps:
-
Hypothesize Identity: Based on the hydrolysis pathway, the primary suspect is octanoic acid.
-
Confirm by Standard: Purchase a pure standard of octanoic acid. Prepare a solution in the same mobile phase and inject it into your HPLC/LC-MS system using the same method.
-
Compare Data: Compare the retention time and mass spectrum (if using MS) of the unexpected peak in your sample to that of the octanoic acid standard. A match confirms the identity of your degradant.
-
Optimize Conditions: Once confirmed, you must revise your solution preparation and handling procedures as detailed in the protocols below to prevent this from occurring.
Part 3: Protocols for Ensuring Stability
Follow these validated protocols to minimize the degradation of this compound.
Protocol 1: Preparation and Storage of Stock Solutions
The goal is to minimize contact with water and store at a temperature that arrests chemical reactions.
Materials:
-
Solid this compound
-
Anhydrous dimethyl sulfoxide (DMSO) or anhydrous ethanol
-
Amber glass vials with PTFE-lined caps
-
-20°C or -80°C freezer
Procedure:
-
Allow the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of solid in a sterile environment.
-
Dissolve the solid in a minimal amount of anhydrous DMSO or ethanol to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in amber glass vials. This prevents contamination and minimizes freeze-thaw cycles for the entire stock.
-
Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) if possible to remove oxygen.
-
Seal the vials tightly and label clearly.
-
Store the aliquots at -80°C for long-term storage (>1 month) or -20°C for short-term storage (<1 month).
Protocol 2: Preparation of Aqueous Working Solutions
This protocol is designed for immediate use to prevent hydrolysis.
Materials:
-
Frozen aliquot of this compound stock solution
-
Sterile, high-purity aqueous buffer (pH 6.0-7.4 recommended)
-
Sterile microcentrifuge tubes
Procedure:
-
Remove a single aliquot of the organic stock solution from the freezer and thaw it quickly.
-
Immediately before starting your experiment, perform a serial dilution of the stock solution into your final aqueous buffer to achieve the desired working concentration.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is low and compatible with your assay (typically <0.5%).
-
Use the prepared working solution immediately. Do not store it. Prepare only the amount needed for the experiment at hand.
Protocol 3: Performing a Forced Degradation Study
A forced degradation study is a powerful tool to definitively identify degradation products and understand the stability limits of your compound.[7][8] This involves intentionally exposing the compound to harsh conditions.
Objective: To generate and identify degradation products, confirming the stability-indicating nature of your analytical method.
Procedure:
-
Prepare Samples: Prepare identical solutions of this compound (e.g., 1 mg/mL) in separate vials for each stress condition.
-
Acid Hydrolysis: Add 1N HCl. Incubate at 60°C for 24 hours.[9]
-
Base Hydrolysis: Add 0.1N NaOH. Incubate at 60°C for 24 hours.[9]
-
Oxidative Degradation: Add 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store a solution (in a neutral buffer) at 80°C for 48 hours.
-
Control: Prepare a solution in a neutral buffer and immediately freeze it at -80°C (this is your T=0 reference).
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all stressed samples and the control sample by HPLC/LC-MS.
-
Interpretation: Compare the chromatograms. The loss of the parent peak and the appearance of new peaks in the acid and base-stressed samples will confirm the hydrolysis pathway. This data validates that your analytical method can separate the parent compound from its degradants.
Part 4: Data Summary Tables
| Parameter | Recommendation | Scientific Rationale |
| Stock Solution Solvent | Anhydrous DMSO or Ethanol | Prevents hydrolysis by removing water, a key reactant in the degradation pathway. |
| Stock Solution Storage | -80°C in small, single-use aliquots | Minimizes thermal energy to slow reaction rates and prevents repeated freeze-thaw cycles which can introduce moisture. |
| Working Solution Buffer | pH 6.0 - 7.4 | The rate of amide hydrolysis is at its minimum in the near-neutral pH range.[4] |
| Working Solution Use | Prepare fresh, use immediately | Avoids giving the hydrolysis reaction time to proceed, even at 4°C. |
| Table 1: Recommended Handling and Storage Conditions. |
| Condition | Expected Stability of this compound | Primary Degradant(s) |
| pH < 4 | Low (Rapid Degradation) | Octanoic Acid + Glycine |
| pH 5-7 | High (Optimal Stability) | Minimal |
| pH > 8 | Low (Rapid Degradation) | Octanoate + Glycine |
| High Temperature (>40°C) | Low (Accelerated Degradation) | Octanoic Acid + Glycine |
| Aqueous Solution at 4°C | Moderate (Slow degradation over days) | Octanoic Acid + Glycine |
| Anhydrous Organic at -80°C | Very High (Stable for months to years) | None expected |
| Table 2: General pH and Temperature Stability Profile. |
References
- Di Stasi, A., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Pd triggered pH dependent hydrolysis of amide bond.
- Gilliatt, C. J. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina.
- Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides.
- Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide.
- Chemistry LibreTexts. (2023). The Hydrolysis of Amides.
- Sabaté, R., et al. (2012). Stability and structure of protein-lipoamino acid colloidal particles: toward nasal delivery of pharmaceutically active proteins. PubMed.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- MedCrave. (2016). Forced Degradation Studies.
- BioPharmaSpec. (n.d.). Forced Degradation Studies: Why, What & How.
- Not available.
- CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies.
- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
- Not available.
- Not available.
- Not available.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Not available.
- Roy, B., & Laskar, M. A. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science.
- Not available.
- Not available.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. uregina.ca [uregina.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility issues of 2-Octanamidoacetic acid in assays
A Guide for Researchers on Addressing Solubility Challenges in Experimental Assays
Welcome to the technical support guide for 2-Octanamidoacetic acid (also known as N-Octanoylglycine or Capryloyl glycine). This document provides in-depth troubleshooting protocols and scientific explanations to help you overcome common solubility challenges encountered when using this compound in biological and chemical assays. Our goal is to ensure you can prepare stable, homogenous solutions for reliable and reproducible experimental results.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses fundamental questions about the properties of this compound that underpin its solubility behavior.
Q1: I'm seeing precipitation or cloudiness when I try to dissolve this compound in my aqueous assay buffer. What's causing this?
A1: This is a common issue stemming from the amphiphilic nature of this compound. The molecule has two distinct parts: a long, eight-carbon hydrophobic "tail" (the octanoyl group) and a polar, hydrophilic "head" (the glycine group).[1][2] While some sources describe it as "water soluble," its solubility is limited (e.g., ~1.56 g/L at 20°C) and highly dependent on the solution's properties.[3][4]
The hydrophobic tails of the molecules tend to self-associate to minimize contact with water, a phenomenon that can lead to aggregation and precipitation, especially at higher concentrations or in neutral pH buffers where the molecule's charge is not optimized for solubility.
Q2: What is the chemical structure of this compound and how does it influence solubility?
A2: Understanding the structure is key. The molecule consists of an octanoic acid molecule linked to the amino group of glycine via an amide bond. The critical features are:
-
Hydrophobic Tail: The C8 alkyl chain is nonpolar and repels water.
-
Hydrophilic Head: The glycine portion contains a carboxylic acid group (-COOH), which is ionizable.
This dual nature means it behaves like a surfactant or lipid.[3][5] The balance between these two parts dictates its behavior in solution.
Caption: Structure of this compound highlighting its distinct domains.
Q3: Does the pH of my buffer matter?
A3: Absolutely. The carboxylic acid group on the glycine head is the most important handle for manipulating solubility in aqueous solutions.
-
At Acidic or Neutral pH (e.g., pH < 6.0): The carboxyl group is largely protonated (-COOH), making it uncharged. Without this charge, the hydrophobic effect dominates, and the molecules are more likely to aggregate and precipitate.
-
At Basic pH (e.g., pH > 8.0): The carboxylic acid is deprotonated (-COO⁻), giving the molecule a net negative charge. This charge increases electrostatic repulsion between individual molecules, preventing aggregation and dramatically improving solubility in water.[6][7]
Part 2: Troubleshooting Guide & Experimental Protocols
Follow this decision tree and the corresponding detailed protocols to systematically address solubility issues.
Sources
- 1. Capryloyl Glycine | C10H19NO3 | CID 84290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. biofuranchem.com [biofuranchem.com]
- 4. chembk.com [chembk.com]
- 5. Drug solubilization and in vitro toxicity evaluation of lipoamino acid surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-Acyl Glycine Quantification
Welcome to the Technical Support Center for N-Acyl Glycine (NAG) Quantification. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of N-acyl glycines. As Senior Application Scientists, we have compiled this guide based on established analytical principles and extensive field experience to ensure the accuracy and reliability of your experimental results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your N-acyl glycine quantification experiments in a question-and-answer format. We delve into the root causes of these problems and provide actionable solutions.
Question 1: My N-acyl glycine signal is significantly lower than expected or highly variable between samples. What is the likely cause?
Answer:
This is a classic symptom of ion suppression , a common artifact in liquid chromatography-mass spectrometry (LC-MS) analysis of complex biological matrices.[1][2][3][4][5] Ion suppression occurs when co-eluting molecules from the sample matrix interfere with the ionization of your target N-acyl glycine in the mass spectrometer's ion source, leading to a reduced signal.[1][3]
Causality and Mitigation Strategies:
-
Matrix Effects: Endogenous components in biological samples like salts, phospholipids, and proteins are often the primary culprits.[2][5]
-
Inadequate Sample Preparation: Insufficient removal of these interfering substances during sample preparation is a major contributing factor.[4][5]
To address this, a multi-pronged approach is recommended:
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing a broad range of interfering compounds. Different SPE sorbents can be tested to find the optimal one for your specific matrix and N-acyl glycine.
-
Liquid-Liquid Extraction (LLE): LLE can be tailored to selectively extract N-acyl glycines based on their polarity, leaving behind many interfering substances.
-
Protein Precipitation: While a simpler method, it may not be sufficient for removing all matrix components and can sometimes lead to ion suppression if not followed by further cleanup.[5]
-
-
Improve Chromatographic Separation:
-
Enhancing the separation of your N-acyl glycine from co-eluting matrix components can significantly reduce ion suppression.[3] This can be achieved by:
-
Modifying the mobile phase gradient.
-
Trying a different stationary phase (e.g., a column with a different chemistry).
-
Adjusting the flow rate.
-
-
-
Utilize Stable Isotope-Labeled Internal Standards:
-
The most robust way to compensate for ion suppression is by using a stable isotope-labeled (SIL) internal standard for each N-acyl glycine you are quantifying.[6][7] These standards have nearly identical chemical and physical properties to the analyte and will be affected by ion suppression to the same extent. By calculating the ratio of the analyte signal to the SIL internal standard signal, the variability caused by ion suppression can be normalized.
-
Question 2: I am observing unexpected peaks in my chromatogram with fragmentation patterns similar to my target N-acyl glycine. What might these be?
Answer:
These unexpected peaks are likely artifacts generated during the analysis, and there are two primary suspects: in-source fragmentation and contamination .
1. In-Source Fragmentation:
This phenomenon occurs when the N-acyl glycine molecule fragments within the ion source of the mass spectrometer before it reaches the mass analyzer.[8][9][10][11] This can lead to the appearance of fragment ions at the same m/z as other smaller N-acyl glycines, causing overestimation of the latter.
Causality and Mitigation:
-
High Ion Source Temperature or Voltage: Aggressive ion source conditions can promote fragmentation.[11]
-
Solution: Systematically reduce the ion source temperature and capillary voltage to the minimum levels required for adequate sensitivity.
-
-
Analyte Instability: Some N-acyl glycines may be more prone to fragmentation than others.
Experimental Protocol to Identify In-Source Fragmentation:
-
Infuse a pure standard of the suspected parent N-acyl glycine directly into the mass spectrometer.
-
Monitor for the appearance of the fragment ions that correspond to the unexpected peaks observed in your chromatogram.
-
Vary the ion source parameters (temperature, voltage) and observe the effect on the intensity of the fragment ions. A decrease in fragment intensity with milder source conditions confirms in-source fragmentation.
2. Contamination:
Contamination can be introduced at any stage of the analytical workflow, from sample collection to data acquisition. Common sources include:
-
Solvents and Reagents: Impurities in solvents or derivatizing agents.
-
Labware: Plasticizers leaching from tubes or well plates.
-
Cross-contamination: Carryover from previous samples in the autosampler.
Mitigation:
-
Use high-purity solvents and reagents.
-
Employ glass or polypropylene labware whenever possible.
-
Implement a rigorous wash protocol for the autosampler between injections.
-
Analyze a "blank" sample (matrix without the analyte) prepared and run in the same way as your study samples to identify any background contamination.
Question 3: I'm struggling to separate two N-acyl glycine isomers. How can I improve their resolution?
Answer:
The co-elution of isomeric N-acyl glycines is a significant challenge as they have the same mass and can have very similar fragmentation patterns, making their individual quantification impossible without chromatographic separation.[12][13]
Strategies for Isomer Separation:
-
Chromatographic Optimization:
-
Column Chemistry: Experiment with different C18 columns from various manufacturers, as subtle differences in the stationary phase can impact selectivity. Consider columns with alternative chemistries, such as phenyl-hexyl or embedded polar groups.
-
Mobile Phase Modifiers: Small changes in the mobile phase composition, such as the type and concentration of the organic solvent or the pH, can alter the retention behavior of isomers.
-
Gradient Profile: A shallower gradient around the elution time of the isomers can significantly improve their resolution.
-
Temperature: Adjusting the column temperature can influence the interaction of the isomers with the stationary phase and affect their separation.
-
-
Chemical Derivatization:
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the principles and best practices in N-acyl glycine quantification.
What are the most common sources of artifacts in N-acyl glycine quantification?
The most prevalent artifacts stem from the inherent complexity of biological matrices and the analytical techniques employed. These can be broadly categorized as:
-
Matrix Effects (Ion Suppression/Enhancement): Co-eluting endogenous compounds interfere with the ionization of the target analyte, leading to inaccurate quantification.[1][2][3][4][5]
-
In-Source Fragmentation: The analyte fragments in the ion source, potentially leading to the overestimation of smaller N-acyl glycines.[8][9][10][11]
-
Isomeric Interference: N-acyl glycines with the same molecular weight are difficult to differentiate without adequate chromatographic separation.[12][13]
-
Sample Preparation Artifacts: Incomplete extraction, analyte degradation, or incomplete derivatization can all introduce errors.[16][17][18][19]
-
Contamination: Extraneous compounds introduced during the workflow can interfere with the analysis.
When is chemical derivatization recommended for N-acyl glycine analysis?
Chemical derivatization is a valuable tool in specific scenarios:
-
To Enhance Sensitivity: For low-abundance N-acyl glycines, derivatization can improve ionization efficiency and significantly boost the signal in mass spectrometry.[6][14][15][20]
-
To Improve Chromatographic Properties: Derivatization can alter the polarity of N-acyl glycines, leading to better peak shape and resolution, especially in gas chromatography (GC-MS).[21]
-
To Aid in Isomer Separation: By introducing a chemical tag, derivatization can create greater structural differences between isomers, facilitating their chromatographic separation.
However, it's crucial to validate the derivatization reaction for completeness and ensure that it does not introduce its own set of artifacts.
How should I select an appropriate internal standard for my N-acyl glycine assay?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[6][7][22] For example, for the quantification of N-oleoyl glycine, N-oleoyl glycine-d8 would be an excellent choice.
Key characteristics of a good internal standard:
-
Chemical and Physical Similarity: It should behave identically to the analyte during sample preparation and chromatographic separation.
-
Mass Difference: It must have a different mass to be distinguishable from the analyte by the mass spectrometer.
-
No Isotopic Interference: The isotopic purity should be high to prevent any contribution to the analyte signal.
If a SIL version of your specific N-acyl glycine is not available, a structurally similar N-acyl glycine with a stable isotope label can be used, but this requires more rigorous validation to ensure it adequately mimics the behavior of the analyte.
What are the best practices for sample preparation to minimize artifacts?
A robust sample preparation protocol is the cornerstone of accurate N-acyl glycine quantification.
| Best Practice | Rationale |
| Immediate Processing or Snap Freezing | Prevents enzymatic degradation of N-acyl glycines in the sample. |
| Use of High-Purity Solvents and Reagents | Minimizes the introduction of contaminants that can interfere with the analysis. |
| Inclusion of Internal Standards Early | Adding the internal standard at the beginning of the sample preparation process allows it to compensate for analyte loss during extraction and other steps. |
| Thorough Method Validation | Validate your entire workflow for linearity, accuracy, precision, and recovery to ensure it is performing as expected. |
| Matrix-Matched Calibration Curves | Prepare your calibration standards in a matrix that is as similar as possible to your study samples to account for matrix effects. |
Visualizations and Workflows
Workflow for Troubleshooting Ion Suppression
Caption: A logical workflow for diagnosing and mitigating ion suppression.
Decision Tree for Investigating Unexpected Peaks
Caption: A decision-making guide for identifying the source of artifactual peaks.
References
- Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. Analytical Chemistry. [Link]
- Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the - City University of Hong Kong. City University of Hong Kong. [Link]
- [Alignment method for metabolite chromatographic peaks using an N-acyl glycine retention index system]. PubMed. [Link]
- Discovery of Acylated Glycine and Alanine by Integrating Chemical Derivatization-Based LC-MS/MS and Knowledge-Driven Prediction. PubMed. [Link]
- Fragmentation of N-linked glycans with a matrix-assisted laser desorption/ionization ion trap time-of-flight mass spectrometer. PubMed. [Link]
- High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. PMC. [Link]
- Direct comparison of derivatization strategies for LC-MS/MS analysis of N-glycans.
- Parallel Data Acquisition of In-Source Fragmented Glycopeptides to Sequence the Glycosyl
- Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans. NIH. [Link]
- Development of an isotope labeling ultra-high performance liquid chromatography mass spectrometric method for quantification of acylglycines in human urine. PubMed. [Link]
- Fragmentation of Negative ions from N-Linked Glycans: Use of Nitrate Adducts to induce Antenna-Specific Fragment
- Ion Suppression: A Major Concern in Mass Spectrometry.
- Applications of in-source fragmentation of protein ions for direct sequence analysis by delayed extraction MALDI-TOF mass spectrometry. PubMed. [Link]
- Matrix Effects and Ion Suppression in LC-MS: Essential Str
- Ion suppression (mass spectrometry). Wikipedia. [Link]
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]
- Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. NIH. [Link]
- N-Acylglycine (NAGly). Avanti Research. [Link]
- Optimizing the preparation of labeled N-glycans for rapid, simplified, and high-precision analysis. PubMed. [Link]
- N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. [Link]
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
- Troubleshooting Guides. Bionano Genomics. [Link]
- Stable Isotope Labeled Tracers for Metabolic Pathway Elucid
- Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chrom
- Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PubMed Central. [Link]
- Acylglycines.
- (PDF) Sample Preparation Methods for N-glycomics.
- Analysis of Organic Acids and Acylglycines for the Diagnosis of Related Inborn Errors of Metabolism by GC- and HPLC-MS.
- Comprehensive Native Glycan Profiling with Isomer Separation and Quantitation for the Discovery of Cancer Biomarkers. NIH. [Link]
- Synthesis and characterisation of acyl glycines. Their measurement in single blood spots by gas chromatography-mass spectrometry to diagnose inborn errors of metabolism. PubMed. [Link]
- Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI. [Link]
- An Efficient and Economical N-Glycome Sample Preparation Using Acetone Precipit
- Determination of glycine in biofluid by hydrophilic interaction chromatography coupled with tandem mass spectrometry and its application to the quantification of glycine released by embryonal carcinoma stem cells. DOI. [Link]
- Stable isotope labeling of N-glycosylated peptides by enzymatic deglycosylation for mass spectrometry-based glycoproteomics. PubMed. [Link]
- Amino Acid Analysis. Agilent. [Link]
- Identification of N -Acylphosphatidylserine Molecules in Eukaryotic Cells.
- Metabolomics in Atrial Fibrillation: Unlocking Novel Biomarkers and Pathways for Diagnosis, Prognosis, and Personalized Tre
- Glycine metabolomic changes induced by anticancer agents in A549 cells. PubMed. [Link]
- Imaging Isomers on a Biological Surface: A Review. PMC. [Link]
- (PDF) Uncovering Biologically Significant Lipid Isomers with Liquid Chromatography, Ion Mobility Spectrometry and Mass Spectrometry.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Development of an isotope labeling ultra-high performance liquid chromatography mass spectrometric method for quantification of acylglycines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fragmentation of N-linked glycans with a matrix-assisted laser desorption/ionization ion trap time-of-flight mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Parallel Data Acquisition of In-Source Fragmented Glycopeptides to Sequence the Glycosylation Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of in-source fragmentation of protein ions for direct sequence analysis by delayed extraction MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Native Glycan Profiling with Isomer Separation and Quantitation for the Discovery of Cancer Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imaging Isomers on a Biological Surface: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 16. Optimizing the preparation of labeled N-glycans for rapid, simplified, and high-precision analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An Efficient and Economical N-Glycome Sample Preparation Using Acetone Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Stable isotope labeling of N-glycosylated peptides by enzymatic deglycosylation for mass spectrometry-based glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in 2-Octanamidoacetic Acid Experiments
Welcome to the technical support center for 2-Octanamidoacetic acid (N-octanoylglycine). This guide is designed for researchers, scientists, and drug development professionals to address and mitigate the common sources of variability encountered when working with this amphiphilic molecule. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the reproducibility and reliability of your experimental data.
Section 1: Core Compound Integrity and Handling
Variability in experimental outcomes often originates from the starting material itself. Ensuring the identity, purity, and proper handling of your this compound is the first and most critical step in achieving reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control (QC) parameters I should verify for a new batch of this compound?
A1: Before beginning any experiment, it is crucial to verify the identity and purity of your compound. The manufacturer's Certificate of Analysis (CoA) is the starting point, but independent verification is a best practice. Key parameters include:
-
Identity Confirmation: Techniques like ¹H NMR and Mass Spectrometry (MS) confirm the chemical structure. The expected spectral data should match reference information.[1][2]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. Look for a single, sharp peak corresponding to your compound and the absence of significant impurity peaks.[3][4]
-
Physical Properties: The compound should be a solid at room temperature.[1] Note its appearance and compare it to previous batches.
Q2: What are the optimal storage conditions for this compound to prevent degradation?
A2: As a fatty acid derivative, this compound should be handled with care to prevent degradation. Store the solid compound in a tightly sealed container at room temperature in a dry, dark place.[1] For long-term storage, refrigeration (2–8°C) or freezing (≤ -16°C) in a desiccated environment is recommended to minimize any potential hydrolysis or oxidation.[5][6][7]
Troubleshooting Guide
Issue: My experimental results are inconsistent between different batches of this compound, even though the supplier is the same.
Causality & Solution: This common issue often points to batch-to-batch variations in purity or the presence of different minor impurities from the synthesis process.[8] Even small amounts of a reactive impurity can have significant biological effects.
-
Immediate Action: Perform a side-by-side comparison of the old and new batches using a simple, rapid assay (e.g., a dose-response curve in a cell viability assay). If the results differ, you have confirmed a batch-dependent effect.
-
Recommended Protocol: Always perform your own QC on incoming batches. A simple Thin-Layer Chromatography (TLC) can often reveal gross differences in purity. For more subtle issues, HPLC is recommended.[3]
-
Best Practice: When a large study is planned, purchase a single, large batch of the compound to ensure consistency throughout the project.
Section 2: The Amphiphilic Challenge: Solution Preparation and Stability
This compound's structure, featuring a hydrophilic glycine head and a lipophilic octanoyl tail, makes its behavior in aqueous solutions complex. Improper solubilization is a major source of experimental variability.
Frequently Asked Questions (FAQs)
Q3: What is the best solvent to prepare a high-concentration stock solution of this compound?
A3: For a high-concentration primary stock, use an organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are common choices. These solvents can effectively solvate both the hydrocarbon tail and the polar head group. Store organic stock solutions in glass vials with Teflon-lined caps at -20°C or -80°C to ensure stability.[5] Avoid using plastic tubes for storing organic solutions, as plasticizers can leach out and contaminate your stock.[5]
Q4: How does pH affect the solubility and behavior of this compound in aqueous media?
A4: The carboxylic acid moiety of the glycine head group has a pKa. At a pH below its pKa, the molecule is neutral and less soluble in water. At a pH above its pKa, it becomes deprotonated (negatively charged), which increases its aqueous solubility. However, even in its charged state, the lipophilic tail can drive aggregation. Therefore, pH control is critical for consistent results, and buffers should be carefully chosen and prepared.[9][10]
Troubleshooting Guide
Issue: My compound precipitates or forms a cloudy suspension when I dilute my organic stock into my aqueous cell culture medium or buffer.
Causality & Solution: This is a classic sign of aggregation due to the amphiphilic nature of the molecule.[10][11] The lipophilic tails are driven out of the aqueous environment, causing the molecules to clump together. This leads to an unknown and variable effective concentration of the monomeric, active compound.
-
Solution 1: Complex with Fatty Acid-Free BSA: The most robust and widely accepted method for delivering fatty acids and their analogs to cells is by complexing them with fatty acid-free Bovine Serum Albumin (BSA). BSA binds the lipophilic tail, rendering the complex soluble and facilitating delivery to cells in a more physiologically relevant manner.[12]
-
Solution 2: Use of Surfactants: In some acellular assays, a low concentration of a non-denaturing detergent or surfactant, such as Tween-20 or SDS, can help maintain solubility.[10][13][14] However, these must be used with caution in cell-based experiments as they can have their own biological effects.
-
Solution 3: Sonication: Gentle sonication can sometimes help break up aggregates and transiently improve dispersion, but this is often a temporary fix.
Section 3: Navigating Biological Systems: Cell-Based Assay Variability
Introducing this compound into a complex biological environment like cell culture adds multiple new layers of potential variability.
Troubleshooting Workflow for Inconsistent Experimental Results
Caption: Step-by-step workflow for the preparation of a BSA-conjugated stock solution.
Section 5: Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉NO₃ | PubChem [2] |
| Molecular Weight | 201.26 g/mol | PubChem [1][2] |
| Appearance | Solid | Vendor Data [1] |
| Common Synonyms | N-octanoylglycine, Capryloyl Glycine | PubChem [2] |
| Storage Temperature | Room Temperature (dry) | BLD Pharm [1] |
| Primary Hazards | Corrosive / Eye Irritant | PubChem [2] |
Table 2: Troubleshooting Summary for Common Issues
| Issue | Probable Cause | Recommended Solution |
| Inconsistent results between batches | Purity/impurity profile variation. | Purchase a single large lot; perform in-house QC (TLC/HPLC) on all new batches. |
| Precipitation in aqueous media | Compound aggregation due to amphiphilic nature. | Prepare a BSA-conjugated stock solution; avoid high final concentrations of organic solvent. |
| Variability with new serum lots | Different levels of endogenous lipids and binding proteins in FBS. | Test and qualify new FBS lots before use in critical experiments; use a single lot for the entire study. |
| High background/cytotoxicity | Vehicle (e.g., DMSO) toxicity; localized high concentration from aggregates. | Ensure final vehicle concentration is low (<0.1% DMSO) and consistent across all wells; use BSA conjugation for delivery. |
References
- An In-Depth Technical Guide to 2-Aminooctanoic Acid: Discovery and History. Benchchem.
- Troubleshooting: The Workup. University of Rochester Department of Chemistry.
- Understanding the Significance of Biochemistry in the Storage, Handling, Purification, and Sampling of Amphiphilic Mycolactone. ResearchGate.
- Eicosanoid Content in Fetal Calf Serum Accounts for Reproducibility Challenges in Cell Culture. MDPI.
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- Troubleshooting and optimizing lab experiments. YouTube.
- Storage and handling of Avanti Research lipids. Avanti Polar Lipids.
- Improving accuracy and reproducibility in life science research. ATCC.
- Analytical Techniques for Quality Control. Unknown Source.
- Understanding the Significance of Biochemistry in the Storage, Handling, Purification, and Sampling of Amphiphilic Mycolactone. MDPI.
- Cell Culture Models of Fatty Acid Overload: Problems and Solutions. PMC.
- 14246-53-8|this compound|BLD Pharm. BLD Pharm.
- Best Practices for Chemical Storage in Research Labs. Apollo Scientific.
- Solubility and Aggregation Behavior of Octanoyl Amino Acids Magnesium Complexes. Unknown Source.
- Storage and Handling Tips for Research Chemicals: Safety Comes First. BenchChem.
- Key Analytical Techniques Powering Pharmaceutical Quality Control. PharmaVED.
- Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. PMC.
- Capryloyl Glycine. PubChem.
- Biological Buffers. ITW Reagents.
- Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences.
- Octanoic Acid. PubChem.
- Synthesis of Glycine Using Two-Step Reaction Approach in Alcohol and its Purification. ResearchGate.
Sources
- 1. 14246-53-8|this compound|BLD Pharm [bldpharm.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. stmcc.in [stmcc.in]
- 4. pharmaved.com [pharmaved.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. atcc.org [atcc.org]
- 9. itwreagents.com [itwreagents.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Understanding the Significance of Biochemistry in the Storage, Handling, Purification, and Sampling of Amphiphilic Mycolactone | MDPI [mdpi.com]
Technical Support Center: Synthesis and Purification of 2-Octanamidoacetic Acid (N-Octanoylglycine)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and purification of 2-Octanamidoacetic acid (also known as N-Octanoylglycine or Capryloyl Glycine). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing specifically on the identification and removal of process-related byproducts. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Understanding the Synthesis and Potential Byproducts
The most prevalent and robust method for synthesizing N-acyl amino acids like this compound is the Schotten-Baumann reaction.[1][2] This involves the acylation of an amino acid (glycine) with an acyl chloride (octanoyl chloride) under basic aqueous conditions. While effective, this process can generate several predictable byproducts that must be removed to ensure the purity of the final product.
Core Reaction Pathway
The reaction proceeds via nucleophilic acyl substitution, where the deprotonated amino group of glycine attacks the electrophilic carbonyl carbon of octanoyl chloride.
Caption: Liquid-liquid extraction workflow for byproduct removal.
Step-by-Step Extraction Protocol:
-
Acidification & Dilution: After the reaction is complete, cool the flask in an ice bath and carefully acidify the mixture to pH ~2 using 3M HCl. Dilute the mixture with a suitable organic solvent that is immiscible with water, such as ethyl acetate (EtOAc). Transfer the entire mixture to a separatory funnel.
-
Acid Wash: Add a volume of 1M HCl or 1M citric acid solution equivalent to about one-third of the organic layer volume. [3]Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate. Drain and discard the lower aqueous layer. This step removes unreacted glycine.
-
Base Wash: Add a volume of 5% sodium bicarbonate (NaHCO₃) solution. Shake and vent carefully, as CO₂ gas will be generated. Allow the layers to separate. Drain and discard the lower aqueous layer. Repeat this wash one or two more times to ensure complete removal of octanoic acid. [3]4. Brine Wash: Add a volume of saturated sodium chloride (brine) solution. [3]This wash removes the bulk of the dissolved water from the organic layer and helps break up any emulsions. Drain and discard the aqueous layer.
-
Drying and Concentration: Pour the organic layer from the top of the funnel into an Erlenmeyer flask containing anhydrous sodium sulfate (Na₂SO₄). Swirl and let it sit for 5-10 minutes. Filter the solution to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain your crude solid product.
FAQ 2: How do I recrystallize this compound to achieve high purity?
A2: Recrystallization is an excellent final purification step for solids. The principle is to dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. As it cools, the solubility decreases, and pure crystals form, leaving impurities behind in the solvent. [4][5][6] Choosing a Solvent: The ideal solvent should dissolve the product well when hot but poorly when cold. Impurities should either be insoluble in the hot solvent or very soluble in the cold solvent. [6][7]
| Solvent(s) | Type | Rationale & Comments |
|---|---|---|
| Water | Single Solvent | This compound has some polar character. Hot water can be a good, green choice for recrystallization. [8] |
| Ethanol/Water | Two-Solvent System | Dissolve the crude solid in a minimum of hot ethanol (solvent #1), then add hot water (solvent #2, the anti-solvent) dropwise until the solution just turns cloudy. Add a drop of hot ethanol to clarify and then cool. [9] |
| Ethyl Acetate/Hexane | Two-Solvent System | A good choice for moderately polar compounds. Dissolve in minimal hot ethyl acetate and add hexane as the anti-solvent. |
Step-by-Step Recrystallization Protocol (Single Solvent):
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent and bring the mixture to a boil with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves completely. Do not add excess solvent. [5]4. If there are insoluble impurities, perform a hot gravity filtration.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Rapid cooling can trap impurities. [4]6. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals thoroughly. Verify purity by taking a melting point; a sharp melting range close to the literature value (102-103 °C) indicates high purity. [10] FAQ 3: My product and a key impurity have very similar polarities. What are my options?
A3: This is a challenging scenario that arises when an impurity has a similar functional group composition to your product. Standard extraction and recrystallization may not be sufficient.
-
Analysis: First, confirm the difficulty of separation using TLC with several different solvent systems. If the R_f values remain very close, a more powerful technique is needed.
-
Solution: Column chromatography is the method of choice for separating compounds with similar polarities. [4]It works by passing the mixture through a column packed with a stationary phase (like silica gel). A solvent (eluent) is flowed through the column, and compounds separate based on their differential adsorption to the stationary phase. Less polar compounds travel down the column faster.
-
Optimization Strategies for Chromatography: [4] * Optimize the Solvent System: Experiment with different eluent polarities. Small changes can have a large impact.
-
Use a Longer Column: This increases the surface area and improves separation.
-
Decrease the Flow Rate: Slower elution allows more time for equilibrium between the stationary and mobile phases, improving resolution.
-
Caption: Decision tree for selecting a purification strategy.
References
- Amide Workup - Biofilm Inhibitor Synthesis. (n.d.). LibreTexts Chemistry.
- Jain, S., & Sharma, M. (2019). Solvent-free synthesis of amide: a novel technique of green chemistry. SN Applied Sciences.
- Which extraction procedure will completely separate an amide from the by-product... (2020). Reddit.
- Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough.
- Two-Solvent Recrystallization Guide. (n.d.). MIT DSpace.
- Professor Dave Explains. (2020). Recrystallization. YouTube.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Erfkamp, J., et al. (2019). Aqueous n-acyl amino acid solutions. Google Patents (US20190091124A1).
- Capryloyl Glycine. (n.d.). PubChem. National Center for Biotechnology Information.
- Yang, L., Jiang, N., & Zhao, Z. (2012). Synthesis of Glycine Using Two-Step Reaction Approach in Alcohol and its Purification. Advanced Materials Research.
- Acela, et al. (2005). Method of producing amino carboxylic acids. Google Patents (US6916947B2).
- Vasella, A., et al. (2008). Synthesis of 2-amido, 2-amino, and 2-azido derivatives...Carbohydrate Research.
- Brückner, H., & Hausch, M. (1999). Impurity profile of amino acids?Amino Acids.
- Wang, Y., et al. (2023). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. mt.com [mt.com]
- 7. Home Page [chem.ualberta.ca]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Caprylylglycine | 14246-53-8 [chemicalbook.com]
Technical Support Center: Navigating the Challenges of 2-Octanamidoacetic Acid in the Laboratory
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-Octanamidoacetic acid (also known as N-octanoylglycine or capryloyl glycine). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis, purification, handling, and application of this amphiphilic molecule. Our goal is to equip you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.
Introduction to this compound
This compound is an N-acyl amino acid, a class of molecules that conjugate a fatty acid (octanoic acid) with an amino acid (glycine).[1][2] This structure imparts amphiphilic properties, with a hydrophobic octanoyl tail and a hydrophilic glycine headgroup. These characteristics are central to both its utility in various applications, including as a surfactant and in drug delivery, and the unique challenges it presents in a laboratory setting.[3][4]
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when working with this compound in a direct question-and-answer format.
Solubility and Solution Preparation
Q1: I'm having trouble dissolving this compound in aqueous buffers for my biological assay. It either doesn't dissolve completely or precipitates out of solution. What should I do?
A1: This is a frequent challenge due to the molecule's hydrophobic octanoyl chain. Direct dissolution in aqueous buffers is often difficult. Here is a systematic approach to improving solubility:
-
Co-Solvent Strategy: The most effective initial step is to use a water-miscible organic co-solvent.
-
Protocol: First, dissolve the this compound in a small amount of an organic solvent like ethanol or dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Then, slowly add this stock solution to your aqueous buffer while vortexing to ensure rapid and even dispersion. The final concentration of the organic solvent in your assay should be kept to a minimum (ideally <1%) to avoid off-target effects.
-
-
pH Adjustment: The carboxylic acid group of the glycine moiety can be deprotonated to increase the molecule's polarity and aqueous solubility.
-
Rationale: By raising the pH of the buffer above the pKa of the carboxylic acid (approximately 3.6), you increase the proportion of the more soluble carboxylate form.[5]
-
Recommendation: For many biological assays conducted at neutral pH (~7.4), the molecule should be reasonably soluble. If you are working at an acidic pH, consider whether your experimental conditions can tolerate a slight increase in pH.
-
-
Use of Surfactants: Low concentrations of non-ionic surfactants can aid in solubilization by forming micelles that encapsulate the hydrophobic tail of the this compound.
-
Examples: Tween® 20 or Triton™ X-100 at concentrations of 0.01-0.1% can be effective. However, you must validate that the chosen surfactant does not interfere with your assay.
-
Q2: My solution of this compound appears cloudy, even after it seems to be dissolved. What is causing this?
A2: Cloudiness, or turbidity, often indicates the formation of micelles or larger aggregates.[6] As an amphiphilic molecule, this compound can self-assemble in aqueous solutions when its concentration exceeds the critical micelle concentration (CMC).[4]
-
Understanding the CMC: The CMC is the concentration at which surfactant molecules begin to form micelles.[6] Below the CMC, the molecules exist primarily as monomers. Above the CMC, additional molecules will predominantly form micelles.
-
Troubleshooting:
-
Determine if you are above the CMC: While the exact CMC can vary with buffer composition and temperature, it is a key parameter to consider. If your experimental concentration is high, you are likely working with a micellar solution.
-
Impact on your experiment: For some applications, micelle formation is desirable. However, in other contexts, it can interfere with protein-ligand binding studies or cellular uptake experiments. If you need to work with monomeric this compound, ensure your final concentration is below the CMC.
-
Synthesis and Purification
Q3: I am synthesizing this compound via the Schotten-Baumann reaction, but my yields are consistently low. What are the common pitfalls?
A3: The Schotten-Baumann reaction is a robust method for N-acylation, but several factors can lead to low yields.[7][8]
-
Hydrolysis of the Acyl Chloride: Octanoyl chloride is highly reactive and susceptible to hydrolysis by water. This side reaction consumes your starting material.
-
Solution: Ensure all your glassware is thoroughly dried before use. The reaction should be carried out under anhydrous conditions as much as possible, for example, under an inert atmosphere (nitrogen or argon).
-
-
Inefficient Stirring: The Schotten-Baumann reaction is often biphasic (organic and aqueous layers).[8] Inefficient mixing will limit the reaction at the interface.
-
Solution: Use vigorous stirring to create an emulsion and maximize the surface area between the two phases.
-
-
Incorrect pH Control: The reaction requires a basic environment to neutralize the HCl byproduct and deprotonate the glycine's amino group, making it a better nucleophile.[9] However, a pH that is too high can promote the hydrolysis of the octanoyl chloride.
-
Solution: Maintain the pH of the aqueous phase between 9 and 11. Add the base (e.g., 10% NaOH solution) dropwise to control the pH throughout the reaction.
-
Q4: I am struggling to purify the synthesized this compound. What is an effective purification strategy?
A4: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[10]
-
Solvent Selection: The key is to find a suitable solvent or solvent system. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
-
Single Solvent System: You may find a single solvent that meets these criteria.
-
Two-Solvent System: More commonly for lipoamino acids, a two-solvent system is employed.[1] You would dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Upon slow cooling, pure crystals should form.
-
Example System: A mixture of ethanol (good solvent) and water (poor solvent) can be effective.
-
Handling and Stability
Q5: What are the key safety precautions when handling the reagents for the synthesis of this compound, particularly octanoyl chloride?
A5: Octanoyl chloride, like other acyl chlorides, is a hazardous chemical that requires careful handling.[11][12][13]
-
Corrosive and Lachrymatory: It is corrosive to the skin, eyes, and respiratory tract. It is also a lachrymator (causes tearing).
-
Reacts Violently with Water: It reacts exothermically with water and other protic solvents to produce corrosive HCl gas.
-
Handling Procedures:
-
Always work in a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and gloves (butyl rubber is often recommended).[11]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[13]
-
Q6: How should I store this compound, both in solid form and in solution, to ensure its stability?
A6: Proper storage is crucial to maintain the integrity of the compound.
-
Solid Form: Store the solid compound in a tightly sealed container in a cool, dry place.[5] Some sources recommend refrigeration (2-8°C). It is sensitive to moisture, so a desiccator is recommended for long-term storage.
-
Solutions:
-
Aqueous Solutions: It is generally not recommended to store this compound in aqueous solutions for extended periods due to the potential for hydrolysis of the amide bond, especially at non-neutral pH. Prepare fresh aqueous solutions for each experiment.
-
Organic Stock Solutions: Stock solutions in anhydrous organic solvents like ethanol or DMSO are more stable. These should be stored in tightly sealed vials at -20°C. To minimize freeze-thaw cycles, it is advisable to prepare small aliquots.
-
Part 2: Detailed Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
This protocol provides a detailed step-by-step methodology for the synthesis of this compound.
Materials:
-
Glycine
-
Octanoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Aqueous Phase: In a round-bottom flask equipped with a magnetic stir bar, dissolve glycine (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide. The amount of NaOH solution should be sufficient to dissolve the glycine and maintain a basic pH. Cool the solution to 0-5°C in an ice bath.
-
Preparation of the Organic Phase: In a separate container, dissolve octanoyl chloride (1.1 equivalents) in an equal volume of dichloromethane or diethyl ether.
-
Reaction Setup: Transfer the octanoyl chloride solution to an addition funnel and place it on the round-bottom flask containing the glycine solution.
-
Addition and Reaction: With vigorous stirring, add the octanoyl chloride solution dropwise to the glycine solution over 30-60 minutes. During the addition, monitor the pH of the aqueous phase and add a 10% NaOH solution as needed to maintain a pH between 9 and 11.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir vigorously at room temperature for 2-3 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with a small amount of deionized water.
-
Combine the aqueous layers.
-
Cool the combined aqueous layers in an ice bath and acidify to a pH of approximately 2 with concentrated HCl. A white precipitate of this compound should form.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the solid under vacuum to obtain the crude product.
-
Purification by Two-Solvent Recrystallization
This protocol describes the purification of the crude this compound.
Materials:
-
Crude this compound
-
Ethanol (or another suitable "good" solvent)
-
Deionized water (or another suitable "poor" solvent)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling with gentle swirling to dissolve the solid.
-
Addition of "Poor" Solvent: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly and persistently turbid.
-
Clarification: If the solution becomes too cloudy, add a few more drops of hot ethanol until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Part 3: Data and Visualization
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO₃ | [1] |
| Molecular Weight | 201.26 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 102-103 °C | [5] |
| Water Solubility | 1.557 g/L at 20°C | [5] |
| pKa | ~3.62 (Predicted) | [5] |
Solubility Data in Common Lab Solvents
| Solvent | Solubility | Reference |
| DMSO | Slightly soluble | [5] |
| Methanol | Slightly soluble | [5] |
| Ethanol | Soluble | [14] |
| PBS (pH 7.2) | ~1 mg/mL | [15] |
Analytical Characterization
-
HPLC: Reversed-phase HPLC with UV detection (around 210 nm) is a suitable method for purity analysis.[16][17]
-
NMR Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure. The ¹H NMR spectrum in D₂O would show characteristic peaks for the alkyl chain, the methylene group of the glycine, and the amide proton.[18]
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.[19][20]
Diagrams
Caption: Troubleshooting flowchart for solubility issues of this compound.
References
- Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride.
- ICSC 0210 - ACETYL CHLORIDE. Inchem.org.
- Lipoaminoacids Enzyme-Based Production and Application as Gene Delivery Vectors. MDPI.
- Hazardous Substance Fact Sheet: Acetyl Chloride. New Jersey Department of Health.
- Capryloylglycine. mzCloud. 2014-12-18.
- Schotten–Baumann reaction. Grokipedia.
- Schotten-Baumann Reaction. In: Name Reactions in Organic Synthesis. Cambridge University Press; p. 380-382.
- Huang L, Ou B, Li X, et al. Solubility of capryloyl glycine in 16 organic solvents at temperatures from 273.15 to 323.15 K: characterization, determination, analysis and model correlation. Journal of Molecular Liquids. 2026:128995.
- Two-Solvent Recrystallization Guide. DSpace@MIT.
- Critical micelle concentration. Wikipedia.
- Schotten–Baumann reaction. Wikipedia.
- Recrystallization Procedure.
- Huang L, Ou B, Li X, et al. Solubility of capryloyl glycine in 16 organic solvents at temperatures from 273.15 to 323.15 K: characterization, determination, analysis and model correlation. ResearchGate. 2025-11-24.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis.
- Glycine, N-methyl-N-ethoxycarbonyl-, octyl ester. NIST WebBook.
- Schotten-Baumann Reaction. Organic Chemistry Portal.
- Synthesis and characterization of N-octanoyl glycol chitosan as a novel temperature and pH-sensitive injectable hydrogel for biomedical applications. ResearchGate. 2025-11-26.
- Capryloylglycine (HMDB0000832). Human Metabolome Database.
- Capryloyl glycine. ChemBK. 2024-04-09.
- Harvey DJ. NEGATIVE ION MASS SPECTROMETRY FOR THE ANALYSIS OF N-LINKED GLYCANS. Mass Spectrom Rev. 2020;39(5-6):586-679. doi:10.1002/mas.21622
- Pal A, Lahiri SC. Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society. 2001;78:359-361.
- Recrystallization. ResearchGate.
- Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. 2023;8(33):30141-30155. doi:10.1021/acsomega.3c02828
- Needham TE. The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island; 1970.
- How To Recrystallize A Solid. YouTube. 2020-07-17.
- Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Corporation.
- Critical micelle concentrations of aqueous surfactant systems. NIST Technical Series Publications. 1971-01-07.
- Jańczuk B, Wójcik W, Zdziennicka A, Bruque JM, González-Martín ML. Critical micelle concentration, composition and thermodynamic properties of n-octyl-β-d-glucopyranoside and sodium dodecylsulfate mixed micelles. Colloids and Surfaces A: Physicochemical and Engineering Aspects. 1999;147(1-2):11-20. doi:10.1016/s0927-7757(98)00224-5
- Capryloyl Glycine. PubChem.
- Amino Acid Analysis. Agilent.
- Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. ResearchGate.
- N-acetylglycine at BMRB.
- Teyler C, Lucier B, Schurko R. Ultra-wideline 14N solid-state NMR as a method for differentiating polymorphs: glycine as a case study. CrystEngComm. 2016;18(37):7034-7048. doi:10.1039/c6ce01449j
- Systematic studies of critical micelle concentration of surfactants using novel β-diketone relationships and green solvents. Morressier. 2023-03-26.
- A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI.
- Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. Plasma. 2024;7(4):649-661. doi:10.3390/plasma7040038
- Physicochemical Stability of Hospital Parenteral Nutrition Solutions: Effect of Changes in Composition and Storage Protocol. MDPI.
- A novel HPLC-ESI-Q-ToF approach for the determination of fatty acids and acylglycerols in food. Food Chemistry. 2018;243:16-23. doi:10.1016/j.foodchem.2017.09.112
- A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Journal of Chromatographic Science. 2024. doi:10.1093/chromsci/bmae072
- Bradford Assay Troubleshooting Guide Common Errors and Fixes. ZAGENO. 2025-07-11.
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. hmdb.ca [hmdb.ca]
- 3. chemos.de [chemos.de]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. chembk.com [chembk.com]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. mt.com [mt.com]
- 11. wcu.edu [wcu.edu]
- 12. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 13. fishersci.com [fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. hmdb.ca [hmdb.ca]
- 16. shimadzu.com [shimadzu.com]
- 17. mdpi.com [mdpi.com]
- 18. Capryloyl Glycine | C10H19NO3 | CID 84290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. mzCloud – Capryloylglycine [mzcloud.org]
- 20. NEGATIVE ION MASS SPECTROMETRY FOR THE ANALYSIS OF N-LINKED GLYCANS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for N-Octanoylglycine Preparation
Welcome to the technical support center for the synthesis of N-octanoylglycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to help you navigate the challenges of this synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the preparation of N-octanoylglycine via the Schotten-Baumann reaction of glycine with octanoyl chloride.
Question 1: Why is my yield of N-octanoylglycine consistently low?
Answer:
Low yields in the synthesis of N-octanoylglycine can stem from several factors, primarily related to reaction conditions and work-up procedures. Here’s a breakdown of potential causes and their solutions:
-
Hydrolysis of Octanoyl Chloride: Octanoyl chloride is highly reactive and readily hydrolyzes in the presence of water to form octanoic acid. This side reaction consumes your acylating agent and reduces the potential yield of the desired product.
-
Solution: Ensure that the addition of octanoyl chloride is done dropwise and with vigorous stirring.[1] This promotes rapid reaction with the deprotonated glycine, minimizing its contact time with water. Performing the reaction at a lower temperature (e.g., on an ice bath) can also help to control the rate of hydrolysis.[2]
-
-
Incorrect pH: The pH of the reaction mixture is critical.[3][4] The nucleophilicity of the amino group of glycine is highly dependent on the pH.
-
Solution: Maintain the pH of the reaction mixture in the alkaline range, typically between 9 and 11. In this range, the amino group is sufficiently deprotonated and thus nucleophilic, while the concentration of hydroxide ions is not so high as to excessively promote the hydrolysis of octanoyl chloride.[5] You can monitor the pH during the addition of octanoyl chloride and add more base as needed to neutralize the HCl byproduct.[5][6]
-
-
Loss of Product During Work-up and Purification: N-octanoylglycine has some solubility in water, especially at neutral or basic pH where it exists as the carboxylate salt.
-
Solution: After the reaction is complete, ensure the mixture is acidified to a pH of approximately 2 with an acid like HCl.[7] This protonates the carboxylate group, making the N-octanoylglycine less water-soluble and causing it to precipitate. When washing the crude product, use ice-cold water to minimize dissolution.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Allow the reaction to stir for a sufficient amount of time after the addition of octanoyl chloride, typically 1-2 hours at room temperature, to ensure the reaction is complete.[1]
-
Troubleshooting Summary Table:
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Hydrolysis of octanoyl chloride | Add octanoyl chloride dropwise with vigorous stirring, consider cooling the reaction. |
| Incorrect pH | Maintain pH between 9-11 during the reaction. | |
| Product loss during work-up | Acidify to pH ~2 before filtration; wash the product with ice-cold water. | |
| Incomplete reaction | Increase reaction time after addition of the acylating agent. |
Question 2: My final product is an oil or a sticky solid and will not crystallize. What should I do?
Answer:
The physical state of your final product is a good indicator of its purity. An oily or sticky consistency suggests the presence of impurities that are inhibiting crystallization.
-
Presence of Octanoic Acid: As mentioned, hydrolysis of octanoyl chloride produces octanoic acid, which is an oil at room temperature. This is a common impurity that can prevent your N-octanoylglycine from solidifying.
-
Solution: The purification method is key here. Recrystallization is an effective way to remove octanoic acid.[7][8] Ethyl acetate is a commonly used solvent for this purpose.[7] You can also try washing the crude product with a non-polar solvent like hexanes, in which N-octanoylglycine has low solubility, to remove residual octanoic acid.
-
-
Excess Water: The presence of water in your purified product can also lead to a sticky or oily consistency.
-
Solution: Ensure your product is thoroughly dried after filtration. Using a vacuum oven at a moderate temperature (e.g., 40-50 °C) can be effective. You can also dissolve the product in a suitable organic solvent, dry the solution with a drying agent like anhydrous sodium sulfate or magnesium sulfate, filter, and then remove the solvent under reduced pressure.[1]
-
-
Presence of Salts: If the product was not washed sufficiently after precipitation, it might contain residual salts (e.g., NaCl from the neutralization of NaOH with HCl), which can interfere with crystallization.
-
Solution: Ensure the crude product is washed thoroughly with cold water after filtration.
-
Purification Workflow Diagram:
Sources
- 1. Caprylylglycine synthesis - chemicalbook [chemicalbook.com]
- 2. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results with 2-Octanamidoacetic Acid
Welcome to the technical support center for 2-Octanamidoacetic acid (also known as N-octanoylglycine or capryloyl glycine). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation with this lipoamino acid. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the reliability and reproducibility of your results.
Introduction to this compound
This compound is an N-acyl amino acid comprising an eight-carbon fatty acid (octanoic acid) linked to glycine via an amide bond.[1] Its amphiphilic nature, with a hydrophobic acyl chain and a hydrophilic amino acid headgroup, dictates its physicochemical properties and biological activities. These properties can also present unique challenges in experimental settings. This guide will help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of inconsistent results when working with this compound?
Inconsistent results with this compound typically stem from one or more of the following factors:
-
Poor Solubility: Due to its lipophilic octanoyl chain, this compound has limited solubility in aqueous buffers.
-
Compound Purity and Integrity: The presence of impurities or degradation products can significantly alter its biological effects.
-
Improper Storage and Handling: Like many lipids, this compound can be susceptible to degradation if not stored correctly.
-
Variability in Experimental Protocols: Minor variations in experimental setup can lead to significant differences in outcomes.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
You are struggling to achieve a clear, stable solution of this compound in your aqueous experimental buffer.
Root Cause Analysis:
This compound is a lipoamino acid with a reported water solubility of 1.557 g/L at 20°C, which is relatively low for many biological assays.[2] The long acyl chain imparts significant hydrophobicity, leading to poor dissolution and potential precipitation in aqueous media.
Solutions:
-
Solvent Selection:
-
Initial Dissolution in an Organic Solvent: First, dissolve the compound in a small amount of a water-miscible organic solvent such as DMSO, ethanol, or methanol.
-
Serial Dilution: Subsequently, perform serial dilutions into your final aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could induce artifacts (typically <0.1% - 0.5%).
-
-
pH Adjustment: The solubility of amino acids and their derivatives is often pH-dependent.[3]
-
Basic Conditions: In basic conditions (pH > 8), the carboxylic acid group will be deprotonated, increasing its polarity and potentially enhancing solubility. You can try dissolving the compound in a buffer with a slightly basic pH.
-
Acidic Conditions: In acidic conditions (pH < 4), the amine group will be protonated, which might also influence solubility. However, for N-acylated amino acids, the effect of pH on the carboxyl group is generally more pronounced.
-
-
Use of Surfactants or Co-solvents:
-
Low concentrations of non-ionic detergents like Tween® 20 or Triton™ X-100 can aid in solubilizing lipophilic compounds. However, their use must be validated to ensure they do not interfere with the assay.
-
Experimental Protocol: Preparing a Stock Solution of this compound
-
Accurately weigh the required amount of this compound in a sterile microfuge tube.
-
Add a minimal volume of 100% DMSO to dissolve the compound completely. For example, to prepare a 100 mM stock, dissolve 20.13 mg in 1 mL of DMSO.
-
Vortex gently until the solution is clear.
-
For your working solution, dilute the stock solution in your pre-warmed (37°C) experimental buffer. Add the stock solution dropwise while vortexing the buffer to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If observed, consider further dilution or optimization of the solvent system.
Issue 2: Inconsistent Biological Activity Across Experiments
You observe significant variability in the biological effects of this compound from one experiment to the next, even when using the same concentration.
Root Cause Analysis:
This issue can be multifaceted, originating from the compound itself or the experimental setup.
Solutions:
-
Purity Verification:
-
Source and Lot Number: Always record the supplier and lot number of the compound. Purity can vary between batches.[4]
-
Analytical Characterization: If possible, verify the purity of your compound using techniques like HPLC or LC-MS.[5] A standard analytical method for N-Octanoylglycine would involve a C18 reversed-phase column with a mobile phase of acetonitrile and water containing an acid modifier like formic acid.[5]
-
-
Compound Stability and Degradation:
-
Storage: Store this compound at 2-8°C as recommended.[6] Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into single-use volumes.
-
Working Solutions: Prepare fresh working solutions for each experiment from a frozen stock. Do not store diluted aqueous solutions for extended periods, as the amide bond can be susceptible to hydrolysis, especially at extreme pH values.
-
-
Experimental Consistency:
-
Cell Culture Conditions: Ensure consistency in cell density, passage number, and media composition.
-
Incubation Times: Use precise and consistent incubation times.
-
Plate Effects: Be mindful of edge effects in multi-well plates.
-
Troubleshooting Decision Tree:
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉NO₃ | [6] |
| Molecular Weight | 201.26 g/mol | [1][6] |
| CAS Number | 14246-53-8 | [1][6] |
| Appearance | Solid | [7] |
| Water Solubility | 1.557 g/L at 20°C | [2] |
| Storage Temperature | 2-8°C | [6] |
| Purity (Typical) | ≥98.0% (HPLC) | [6] |
References
- 2-Aminooctanoic acid. (n.d.). PubChem.
- Capryloyl Glycine. (n.d.). PubChem.
- Capryloyl glycine. (2024). ChemBK.
- Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Deriv
- Physical Properties: Solubility Classification. (n.d.). MUNI.
- Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. (2023).
- 2-[Octan-2-yl(propyl)amino]acetic acid. (n.d.). PubChem.
- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
- N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2018). Molecules. [Link]
- Amino Acid Analysis: “How-To” Guide. (n.d.). Agilent.
- Synthesis of 2-amido, 2-amino, and 2-azido derivatives of the nitrogen analogue of the naturally occurring glycosidase inhibitor salacinol and their inhibitory activities against O-GlcNAcase and NagZ enzymes. (2008).
- Troubleshooting Guides. (n.d.). Bionano Genomics.
- Troubleshooting Guide for Common Protein Solubility Issues. (2025). Patsnap Synapse.
- When ordering chemicals, how do you know if the purity is what they say it is? (2024). Reddit.
- Mechanism of action of clostridial glycine reductase: isolation and characterization of a covalent acetyl enzyme intermedi
- Synthetic method of aminoacetic acid. (2020). Google Patents.
- N-acetyl-2-aminooctanoic acid. (n.d.). PubChem.
- Method of producing amino carboxylic acids. (2005). Google Patents.
- Synthesis of (+)-2-methyl octanoic acid. (n.d.). PrepChem.com.
- Quantitative determination of the stabilizers octanoic acid and N-acetyl-DL-tryptophan in human albumin products. (1983).
- Stability of lipoic acid. (2006). Google Patents.
- MOLECULAR TARGETS AND MECHANISMS FOR ETHANOL ACTION IN GLYCINE RECEPTORS. (2009). Alcohol. [Link]
- TARGETS FOR ETHANOL ACTIONS AND ANTAGONISM IN LOOP 2 OF THE EXTRACELLULAR DOMAIN OF GLYCINE RECEPTORS. (2008). The Journal of Biological Chemistry. [Link]
- 2-Mercaptonicotinoyl glycine, a new potent melanogenesis inhibitor, exhibits a unique mode of action while preserving melanocyte integrity. (2024). Pigment Cell & Melanoma Research. [Link]
Sources
- 1. Capryloyl Glycine | C10H19NO3 | CID 84290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-Octanoylglycine analytical standard 14246-53-8 [sigmaaldrich.com]
- 7. 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Synthesized N-Octanoylglycine
Welcome to the technical support center for the synthesis and purification of N-octanoylglycine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this N-acyl amino acid. Here, we provide troubleshooting guidance and frequently asked questions in a direct Q&A format to address specific experimental issues. Our focus is on not just providing protocols, but also explaining the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical N-octanoylglycine synthesis?
A1: The synthesis of N-octanoylglycine is commonly achieved via the Schotten-Baumann reaction, which involves the acylation of glycine with octanoyl chloride under basic conditions.[1][2] Potential impurities can arise from unreacted starting materials, side reactions, and the work-up process. The most common impurities include:
-
Unreacted Glycine: Due to its high water solubility, glycine can be challenging to remove completely during the work-up.
-
Unreacted Octanoyl Chloride: This is often hydrolyzed to octanoic acid during the reaction or work-up.
-
Octanoic Acid: Formed from the hydrolysis of octanoyl chloride, this is a very common impurity.
-
Diacylated Glycine (N,N-dioctanoylglycine): While less common for primary amines under Schotten-Baumann conditions, it can occur if the reaction conditions are not well-controlled.
-
Salts: Inorganic salts, such as sodium chloride, are formed during the reaction and neutralization steps.
Q2: My final product is an oil or a waxy solid, not the expected white crystalline solid. What could be the reason?
A2: The presence of impurities is the most likely reason for your N-octanoylglycine not being a white crystalline solid. The melting point of pure N-octanoylglycine is reported to be around 102-103 °C.[3] A lower melting point or an oily/waxy appearance suggests the presence of impurities that are depressing the melting point. The most common culprits are residual octanoic acid and solvents.
Q3: How can I confirm the purity of my synthesized N-octanoylglycine?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.[4][5]
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the presence of impurities. A single spot for your product that is well-separated from any other spots indicates a relatively pure compound.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.[6] A reversed-phase HPLC method can effectively separate N-octanoylglycine from more polar impurities like glycine and more non-polar impurities like octanoic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the chemical structure of your product and to detect and quantify impurities.[7][8]
-
Mass Spectrometry (MS): Confirms the molecular weight of your product and can be coupled with chromatography (LC-MS or GC-MS) to identify impurities.[8][9]
Troubleshooting Guide
Problem 1: Presence of Unreacted Glycine
Symptom: Your NMR spectrum shows a singlet around 3.2 ppm (in D₂O) corresponding to the methylene protons of glycine, or your HPLC chromatogram shows a peak at a very early retention time.
Cause: Glycine's high polarity and water solubility can make its removal by simple extraction challenging.
Solution: Recrystallization
Recrystallization is a highly effective method for purifying N-acetylated amino acids and can be adapted for N-octanoylglycine.[10] The principle is based on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures.
Experimental Protocol: Recrystallization of N-Octanoylglycine
-
Solvent Selection: Ethyl acetate is a commonly used solvent for the recrystallization of N-octanoylglycine.[11] Other potential solvents include acetone and mixtures of ethanol and water.
-
Dissolution: Dissolve the crude N-octanoylglycine in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The N-octanoylglycine should crystallize out. For better recovery, you can place the flask in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
| Parameter | Value |
| Recrystallization Solvent | Ethyl Acetate |
| Temperature for Dissolution | Boiling point of Ethyl Acetate (77 °C) |
| Crystallization Temperature | Room temperature, then 0-4 °C |
Problem 2: Presence of Octanoic Acid
Symptom: Your product has a rancid odor. The ¹H NMR spectrum may show a broad singlet corresponding to the carboxylic acid proton of octanoic acid, and the aliphatic region will show overlapping signals. Your HPLC chromatogram will show a peak with a longer retention time than N-octanoylglycine.
Cause: Hydrolysis of the starting material, octanoyl chloride, during the reaction or work-up.
Solution 1: Aqueous Base Wash
An extraction with a mild aqueous base can effectively remove acidic impurities like octanoic acid.
Experimental Protocol: Liquid-Liquid Extraction
-
Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as CO₂ gas will be evolved.
-
Separate the aqueous layer.
-
Repeat the wash with sodium bicarbonate solution.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Solution 2: Column Chromatography
If extraction is insufficient, column chromatography provides a more rigorous purification method.[12]
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The polarity of the eluent is gradually increased to first elute the less polar octanoic acid, followed by the more polar N-octanoylglycine.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Start eluting with the mobile phase, gradually increasing the polarity (e.g., from 10% ethyl acetate in hexane to 50% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase Gradient | Hexane/Ethyl Acetate (e.g., 9:1 to 1:1) |
| Monitoring Technique | Thin Layer Chromatography (TLC) |
Visualization of the Purification Workflow
The following diagram illustrates the general workflow for the purification of N-octanoylglycine.
Caption: General workflow for the purification of N-octanoylglycine.
Chemical Structures of N-Octanoylglycine and Key Impurities
Caption: Structures of N-octanoylglycine and its common impurities.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of N-Acetylated Amino Acids.
- Benchchem. (n.d.). An In-depth Technical Guide to N-Octanoyl-D15-glycine: Chemical Properties and Experimental Applications.
- Google Patents. (n.d.). WO2015026538A1 - Process for preparing n-acyl amino acid salts.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Google Patents. (n.d.). CN112812031A - Preparation method of N-acyl amino acid type surfactant.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Sciencemadness.org. (n.d.). THE REACTIONS OF ALIPHATIC ACID CHLORIDES.
- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- ChemicalBook. (n.d.). Caprylylglycine synthesis.
- Benchchem. (n.d.). N-Acylglycine Family of Signaling Molecules: A Technical Guide for Researchers.
- Alfa Chemistry. (n.d.). Protected Amino Acid Purification.
- Sigma-Aldrich. (n.d.). N-Octanoylglycine analytical standard.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- ResearchGate. (n.d.). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain.
- MDPI. (n.d.). Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity.
- Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.).
- PubMed. (1967). Column chromatographic purification of octanoyl-CoA.
- Google Patents. (n.d.). EP0197659A1 - Process for synthesizing N-acetylglycine using novel promoters.
- PubChem. (n.d.). Capryloyl Glycine.
- PMC. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives.
- Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. (2023).
- Google Patents. (n.d.). CN101747218A - Method for removing impurities in glycine synthetic process.
- LGC Standards. (n.d.). N-Octanoylglycine.
- PMC. (2023). Grinding Method for Phase Transformation of Glycine.
- ResolveMass Laboratories Inc. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering.
- ChemicalBook. (n.d.). Caprylylglycine.
- ResearchGate. (n.d.). Impurity profiling of l-aspartic acid and glycine using high-performance liquid chromatography coupled with charged aerosol and ultraviolet detection.
- Benchchem. (n.d.). Cross-Validation of Analytical Techniques for Assessing the Purity of N-Benzoyl-L-proline: A Comparative Guide.
- Google Patents. (n.d.). CN113200882A - Glycine crystallization method without alcohol precipitation.
- Sigma-Aldrich. (n.d.). N-Octanoylglycine analytical standard.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 3. Caprylylglycine | 14246-53-8 [chemicalbook.com]
- 4. biomedres.us [biomedres.us]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-Octanoylglycine analytical standard 14246-53-8 [sigmaaldrich.com]
- 7. Caprylylglycine synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Column chromatographic purification of octanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Octanamidoacetic Acid and Other N-Acyl Amino Acids for Biomedical Researchers
From the Desk of a Senior Application Scientist
The expanding universe of lipid signaling molecules has brought N-acyl amino acids (NAAAs) to the forefront of biomedical research. These endogenous compounds, formed by the conjugation of a fatty acid and an amino acid, are now recognized as a diverse class of modulators involved in a host of physiological and pathological processes.[1] This guide provides a detailed comparative analysis of 2-Octanamidoacetic acid (N-octanoylglycine), a medium-chain NAAA, against its more extensively studied long-chain counterparts, offering both foundational knowledge and practical experimental frameworks for its evaluation.
The N-Acyl Amino Acid Family: An Overview
N-acyl amino acids are a class of lipid mediators chemically related to the endocannabinoids, belonging to the broader "endocannabinoidome".[1] Their structural diversity is immense; theoretically, any amino acid can be conjugated with any fatty acid, creating hundreds of unique bioactive lipids with distinct physicochemical properties and biological functions.[1] This structural variance—from the length and saturation of the acyl chain to the identity of the amino acid headgroup—dictates their interaction with cellular membranes, metabolic enzymes, and protein receptors, thereby defining their specific roles in cellular signaling.
Profiling this compound (N-Octanoylglycine)
This compound, the N-acyl conjugate of octanoic acid and glycine, serves as a representative of medium-chain NAAAs.[2][3] While its long-chain cousins have been the subject of more intensive research, understanding the specific properties of this compound is crucial for exploring the full therapeutic potential of this lipid family.
-
Chemical Structure: Features an 8-carbon saturated acyl chain (octanoyl group) linked to a glycine molecule.[2][3]
-
Physicochemical Properties: As a medium-chain fatty acid conjugate, it possesses moderate hydrophobicity and a molecular weight of 201.26 g/mol .[2] These characteristics influence its solubility in biological fluids and its ability to cross cellular membranes.
-
Biological Context: this compound is recognized as a metabolite.[2] Acyl glycines are typically minor metabolites of fatty acids; however, their levels can change in certain inborn errors of metabolism, particularly those related to mitochondrial fatty acid β-oxidation.[4] Its specific signaling roles and molecular targets are still an active area of investigation.
A Comparative Analysis: Structural and Functional Divergence in NAAAs
The function of an NAAA is intrinsically linked to its structure. A comparison between this compound and other well-characterized NAAAs with different acyl chains and amino acid heads reveals a spectrum of biological activity.
Physicochemical and Structural Comparison
The length and degree of saturation of the fatty acid tail are primary determinants of an NAAA's physical behavior and, consequently, its biological interactions.
| Feature | This compound | N-Palmitoyl Glycine (PalGly) | N-Oleoylethanolamine (OEA) | N-Arachidonoyl Serine (AraS) |
| Acyl Chain | Octanoic Acid (8:0) | Palmitic Acid (16:0) | Oleic Acid (18:1) | Arachidonic Acid (20:4) |
| Headgroup | Glycine | Glycine | Ethanolamine | Serine |
| Molecular Weight | 201.26 g/mol [2] | 313.5 g/mol [5] | 325.54 g/mol [6] | ~405.56 g/mol |
| Key Feature | Medium-chain, saturated | Long-chain, saturated | Long-chain, monounsaturated | Long-chain, polyunsaturated |
Biological Activity and Mechanisms of Action
The distinct structures of these molecules lead to interactions with different molecular targets and vastly different physiological outcomes.
-
This compound (N-Octanoylglycine): Its primary role as a signaling molecule is not yet well-defined. As an acylglycine, it is known to be produced by the enzyme glycine N-acyltransferase (GLYAT), which is involved in detoxifying xenobiotics and endogenous organic acids.[4] Further research is required to determine if it has specific receptor targets.
-
N-Palmitoyl Glycine (PalGly): Despite sharing the same glycine headgroup, the longer palmitoyl chain of PalGly confers distinct activities. It is an endogenous lipid found in high levels in the skin and spinal cord that modulates calcium influx and nitric oxide production in sensory neurons.[7][8][9] This suggests a potential role in pain perception and inflammation.
-
N-Oleoylethanolamine (OEA): OEA is a well-established satiety factor produced in the small intestine.[10] It acts as a high-affinity agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α).[10][11][12] Activation of PPAR-α by OEA stimulates fatty acid uptake and oxidation, reduces lipid accumulation, and ultimately signals fullness to the brain, thereby regulating food intake and body weight.[6][10][11]
-
N-Arachidonoyl Serine (AraS): This polyunsaturated NAAA is a constituent of the brain and exhibits potent vasodilatory and neuroprotective properties.[13][14][15] Unlike many related lipids, AraS binds only very weakly to cannabinoid (CB1/CB2) or vanilloid (TRPV1) receptors.[15][16][17] Instead, its effects are thought to be mediated by a putative novel cannabinoid-type receptor, sometimes referred to as the "Abnormal-cannabidiol" (Abn-CBD) receptor.[15][16]
Signaling Pathway Visualization: OEA-Mediated Satiety
Caption: Simplified OEA signaling cascade initiated by dietary fat.
Recommended Experimental Protocols for Comparative Assessment
To rigorously compare the biological activity of this compound against other NAAAs, a systematic experimental approach is necessary. The following protocols provide a framework for such an investigation.
Protocol 1: In Vitro PPARα Transactivation Assay
Causality: This assay is fundamental for determining whether this compound shares the PPARα-activating mechanism of OEA. The use of a reporter gene system provides a quantitative readout of receptor activation. We use HEK293T cells due to their high transfection efficiency and low endogenous expression of PPARs, ensuring that the observed signal is directly attributable to the introduced plasmids.
Methodology:
-
Cell Seeding: Plate HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells using a lipid-based transfection reagent with two plasmids:
-
An expression vector for human PPARα.
-
A luciferase reporter plasmid containing multiple PPAR response elements (PPREs) upstream of the luciferase gene.
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment: After 24 hours, replace the medium with fresh, serum-free medium containing the test compounds. Include:
-
Vehicle control (e.g., 0.1% DMSO).
-
Positive control: OEA (e.g., 10 µM).
-
Test compound: this compound at a range of concentrations (e.g., 0.1 µM to 100 µM).
-
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the data as fold activation over the vehicle control.
Workflow for PPARα Transactivation Assay
Caption: Key steps in the PPARα reporter gene assay workflow.
Protocol 2: In Vivo Rodent Model for Satiety
Causality: This in vivo experiment provides a direct physiological readout of a compound's effect on feeding behavior. Using fasted animals synchronizes their motivation to eat, providing a clear baseline against which to measure the anorectic effects of the test compounds. Oral administration is chosen to assess the compound's potential for oral bioavailability and therapeutic relevance.
Methodology:
-
Animal Acclimation: Individually house male C57BL/6J mice and acclimate them to a 12-hour light/dark cycle with ad libitum access to standard chow and water for at least one week.
-
Fasting: At the beginning of the light cycle on the experimental day, remove all food for 4 hours. Water remains available.
-
Compound Preparation and Administration: Prepare suspensions of the test compounds (e.g., OEA at 10 mg/kg; this compound at equivalent molar doses) and a vehicle control (e.g., 5% Tween 80 in saline). Administer a single dose to each mouse via oral gavage.
-
Food Intake Measurement: Immediately after administration, provide a pre-weighed amount of chow to each mouse.
-
Data Collection: Measure the amount of food consumed by each mouse at 30, 60, 120, and 240 minutes post-administration.
-
Statistical Analysis: Analyze the cumulative food intake data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare each treatment group to the vehicle control.
Concluding Remarks and Future Outlook
This guide illustrates that while this compound is a member of the functionally diverse NAAA family, its medium-chain structure likely confers a biological profile distinct from its long-chain relatives like OEA, PalGly, and AraS. The current literature points to its role as a metabolite, but its potential as a direct signaling molecule remains an open and compelling question.
The provided experimental protocols offer a validated starting point for researchers to systematically investigate the bioactivity of this compound. By testing its ability to activate known NAAA targets like PPARα and assessing its impact on complex physiological processes such as satiety, the scientific community can begin to place this and other understudied medium-chain NAAAs within the broader landscape of lipid signaling. Such work is essential for unlocking the full therapeutic potential of this versatile class of endogenous molecules.
References
- Battista, N., Bari, M., & Di Marzo, V. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 844. [Link]
- PubChem. (n.d.). Capryloyl Glycine. National Center for Biotechnology Information.
- Connor, M., & Glass, M. (2011). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology, 163(7), 1348–1363. [Link]
- Saghatelian, A., & Cravatt, B. F. (2014). N-Acyl amino acids and their impact on biological processes. BioFactors, 40(4), 381-388. [Link]
- Grokipedia. (n.d.). Oleoylethanolamide.
- The Hebrew University of Jerusalem. (2014). N-Acyl amino acids and their impact on biological processes.
- Tutunchi, H., Ostadrahimi, A., Saghafi-Asl, M., & Maleki, V. (2020). Biological functions and metabolism of oleoylethanolamide. Nutrition and Metabolism, 17, 6. [Link]
- PubChem. (n.d.). Oleoylethanolamide. National Center for Biotechnology Information.
- Milman, G., Maor, Y., Abu-Lafi, S., Horowitz, M., Gallily, R., Batkai, S., ... & Mechoulam, R. (2006). N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. Proceedings of the National Academy of Sciences, 103(7), 2428-2433. [Link]
- Semantic Scholar. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.
- Rimmerman, N., Bradshaw, H. B., Hughes, H. V., Chen, J. S. C., Hu, S. S. J., McHugh, D., ... & Walker, J. M. (2008). N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons. Molecular pharmacology, 74(1), 213-224. [Link]
- Godlewski, G., Cinar, R., Coffey, N. J., Liu, J., Liow, J. S., Le, N., ... & Kunos, G. (2010). The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels. The Journal of pharmacology and experimental therapeutics, 334(3), 891-901. [Link]
- Battista, N., Bari, M., & Bisogno, T. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 844. [Link]
- Milman, G., Maor, Y., Abu-Lafi, S., Horowitz, M., Gallily, R., Batkai, S., ... & Mechoulam, R. (2006). N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. Proceedings of the National Academy of Sciences of the United States of America, 103(7), 2428–2433. [Link]
- PubChem. (n.d.). N-Palmitoylglycine. National Center for Biotechnology Information.
- The Hebrew University of Jerusalem. (2006). N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties.
- Wikipedia. (n.d.). Oleoylethanolamide.
- Ataman Kimya. (n.d.). PALMITOYL GLYCINE.
- Human Metabolome Database. (n.d.). Showing metabocard for Capryloylglycine (HMDB0000832).
- ResearchGate. (2008). (PDF) N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons.
- European Bioinformatics Institute. (n.d.). N-octanoylglycine (CHEBI:74099).
Sources
- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capryloyl Glycine | C10H19NO3 | CID 84290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-octanoylglycine (CHEBI:74099) [ebi.ac.uk]
- 4. hmdb.ca [hmdb.ca]
- 5. N-Palmitoylglycine | C18H35NO3 | CID 151008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Oleoylethanolamide - Wikipedia [en.wikipedia.org]
- 7. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. grokipedia.com [grokipedia.com]
- 11. Biological functions and metabolism of oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oleoylethanolamide | C20H39NO2 | CID 5283454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cris.huji.ac.il [cris.huji.ac.il]
- 15. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cris.huji.ac.il [cris.huji.ac.il]
A Researcher's Comparative Guide to N-octanoylglycine Target Engagement Studies
In the expanding landscape of lipid signaling, N-acyl amino acids have emerged as a class of endogenous molecules with diverse physiological roles. Among these, N-octanoylglycine, a conjugate of octanoic acid and glycine, is gaining attention for its potential involvement in cellular regulation. For researchers and drug development professionals, understanding the direct molecular interactions of N-octanoylglycine is paramount. This guide provides an in-depth, comparative analysis of methodologies for studying the target engagement of N-octanoylglycine, offering experimental insights and protocols to empower your research.
Introduction to N-octanoylglycine and the Imperative of Target Engagement
N-octanoylglycine is an N-acylglycine, a metabolite formed through the conjugation of a fatty acid (octanoic acid) with the amino acid glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT) and is recognized as a detoxification pathway for the elimination of excess acyl-CoA esters.[1][2] Elevated levels of N-octanoylglycine in bodily fluids serve as a key biomarker for certain inborn errors of metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[3] Beyond its role as a biomarker, the broader family of N-acyl amino acids, to which N-octanoylglycine belongs, is increasingly recognized for its signaling properties, often interacting with G-protein coupled receptors (GPCRs) and other cellular targets.[4][5]
Directly identifying the molecular targets of N-octanoylglycine and quantifying its engagement with these targets within a cellular context is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Target engagement studies confirm that a molecule binds to its intended target in a complex biological system, a critical step in validating its biological activity and potential off-target effects.
Potential Molecular Targets of N-octanoylglycine
While the specific targets of N-octanoylglycine are still under active investigation, research on structurally related N-acyl glycines points towards several promising candidates:
-
G-Protein Coupled Receptors (GPCRs): The N-acyl amino acid family has been shown to interact with several GPCRs. Notably, N-arachidonoylglycine (NAGly), a longer-chain analogue of N-octanoylglycine, has been identified as a ligand for GPR18 and GPR55.[6][7] However, the interaction with GPR18 is a subject of debate, with some studies failing to observe canonical G-protein activation.[8]
-
Glycine Receptors (GlyRs): These ligand-gated ion channels, crucial for inhibitory neurotransmission, are modulated by N-acyl glycines. N-arachidonoylglycine exhibits subunit-specific effects on GlyRs.[9][10]
-
Glycine Transporter 2 (GlyT2): N-acyl glycines, including N-oleoylglycine, have been identified as inhibitors of GlyT2, a transporter responsible for glycine reuptake in the spinal cord.[11][12] This suggests a potential role in modulating glycinergic signaling and pain perception.
The exploration of these potential targets for N-octanoylglycine necessitates robust and reliable target engagement methodologies.
Comparative Analysis of Target Engagement Methodologies
The selection of an appropriate target engagement assay depends on various factors, including the nature of the target, the availability of specific reagents, and the desired throughput. Here, we compare three prominent techniques applicable to the study of N-octanoylglycine.
| Methodology | Principle | Advantages | Disadvantages | N-octanoylglycine Applicability |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein remaining after heating is quantified.[13][14] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[1] | Not all ligand binding events result in a significant thermal shift. Requires specific antibodies for Western blot detection or mass spectrometry for proteome-wide analysis. | High. Can directly measure the binding of N-octanoylglycine to its endogenous targets in cells without modification. |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that covalently bind to the active sites of specific enzyme families to profile their activity state.[15] | Provides information on the functional state of enzymes. Can be used for target discovery and selectivity profiling.[16] | Requires the synthesis of a reactive probe based on the ligand of interest. Primarily applicable to enzymes with reactive catalytic residues. | Moderate. A reactive N-octanoylglycine probe would need to be synthesized. Useful for identifying enzymatic targets. |
| Fluorescence Polarization (FP) Assay | Measures the change in polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[17][18] | Homogeneous, high-throughput, quantitative determination of binding affinity (Kd).[19] | Requires a fluorescently labeled version of the ligand or a competitive binding format with a known fluorescent probe. Potential for interference from autofluorescent compounds. | High. Requires a fluorescently labeled N-octanoylglycine or a competitor. Well-suited for screening and quantitative binding studies with purified proteins. |
Experimental Protocols
To facilitate the practical application of these methodologies, we provide detailed, step-by-step protocols.
Cellular Thermal Shift Assay (CETSA) for N-octanoylglycine
This protocol describes a Western blot-based CETSA to assess the engagement of N-octanoylglycine with a specific target protein in cultured cells.
Workflow Diagram:
Caption: Workflow for a competitive Fluorescence Polarization assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified target protein in a suitable assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Prepare a stock solution of a known fluorescent ligand for the target protein.
-
Prepare a serial dilution of N-octanoylglycine in the assay buffer.
-
-
Assay Plate Setup:
-
In a black, low-volume multi-well plate, add the assay buffer.
-
Add the fluorescent ligand to all wells at a final concentration typically at or below its Kd for the target protein.
-
Add the purified target protein to all wells except for the "no protein" control.
-
-
Competition:
-
Add the serially diluted N-octanoylglycine or vehicle control to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no protein" control wells.
-
Plot the fluorescence polarization values against the logarithm of the N-octanoylglycine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the binding affinity (Ki) of N-octanoylglycine using the Cheng-Prusoff equation. [20]
-
Signaling Pathways and Downstream Effects
Understanding the signaling pathways modulated by N-octanoylglycine is the next logical step after confirming target engagement.
GPR55 Signaling
Should N-octanoylglycine engage with GPR55, it may trigger the following cascade:
Caption: Putative GPR55 signaling pathway for N-octanoylglycine.
Activation of GPR55 is often coupled to Gαq and/or Gα12/13 proteins. [21]Gαq activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), leading to a variety of downstream cellular responses. [4]
Glycine Receptor Modulation
If N-octanoylglycine modulates glycine receptors, it would impact inhibitory neurotransmission:
Caption: Allosteric modulation of the Glycine Receptor by N-octanoylglycine.
As a positive allosteric modulator, N-octanoylglycine would enhance the affinity of glycine for its receptor, leading to increased chloride influx upon glycine binding. This results in hyperpolarization of the neuronal membrane and a strengthening of inhibitory neurotransmission. [22]
Conclusion and Future Directions
The study of N-octanoylglycine target engagement is a burgeoning field with significant potential for uncovering novel biological mechanisms and therapeutic targets. This guide provides a comparative framework and practical protocols for researchers to confidently investigate the molecular interactions of this intriguing lipid mediator. The application of label-free methods like CETSA in native cellular environments, complemented by quantitative in vitro techniques such as fluorescence polarization, will be instrumental in building a comprehensive understanding of N-octanoylglycine's biological functions. Future research should focus on the synthesis and application of chemical probes, including fluorescently labeled and photo-affinity-labeled N-octanoylglycine, to definitively identify its direct binding partners and explore its role in health and disease.
References
- Lauckner, J. E., Jensen, J. B., Chen, H. Y., Lu, H. C., Hille, B., & Mackie, K. (2008). GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current. Proceedings of the National Academy of Sciences, 105(7), 2699-2704. [Link]
- Wikipedia. GPR55. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. GPR55. [Link]
- ResearchGate. Glycine Receptor Endocytosis and Signaling. [Link]
- Henchoz, E., de Witte, S., & Zeilhofer, H. U. (2013). Do N-arachidonyl-glycine (NA-glycine) and 2-arachidonoyl glycerol (2-AG) share mode of action and the binding site on the β2 subunit of GABAA receptors?. PeerJ, 1, e148. [Link]
- Kumar, A., Zhang, Y., Yu, J., & Cui, Q. (2021). Exploring the Activation Process of the Glycine Receptor. International journal of molecular sciences, 22(16), 8887. [Link]
- Waldeck-Weiermair, M., Al-Zain, A., & Groschner, K. (2008). Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor. Current neuropharmacology, 6(4), 253–263. [Link]
- Acuña, M. A., Yévenes, G. E., & Zeilhofer, H. U. (2022). Glycine Receptor Subtypes and Their Roles in Nociception and Chronic Pain. Frontiers in molecular neuroscience, 15, 847372. [Link]
- Wikipedia. N-Arachidonylglycine. [Link]
- Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Lundbäck, T. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
- Iannotti, F. A., D'Aniello, E., De Maio, F., Iannuzzi, M., Mazzarella, E., & Di Marzo, V. (2022). The endocannabinoidome mediator N-oleoylglycine is a novel protective agent against 1-methyl-4-phenyl-pyridinium-induced neurotoxicity. Frontiers in Pharmacology, 13, 969476. [Link]
- McHugh, D., Hu, S. S., Rimmerman, N., Jafari, A., Ezzili, C., Chen, J. S., ... & Bradshaw, H. B. (2010). Δ (9)-Tetrahydrocannabinol and N-arachidonyl glycine are full agonists at GPR18 receptors and induce migration in human endometrial HEC-1B cells. British journal of pharmacology, 165(8), 2414-2424. [Link]
- ResearchGate. Chemical structures of selected GlyT2 inhibitors. [Link]
- Lu, V. B., Puhl, H. L., & Ikeda, S. R. (2014). N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways. Molecular pharmacology, 85(4), 639-648. [Link]
- Console-Bram, L., Marcu, J., & Abood, M. E. (2014). N-arachidonoyl glycine, another endogenous agonist of GPR55.
- Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
- Robers, M. B., Bate, N., Curran, P. J., & Vasta, J. D. (2021). High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay. In Methods in Molecular Biology (pp. 131-147). Humana, New York, NY. [Link]
- Vasta, J. D., Scott, M. P., Hanna, R., & Robers, M. B. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(9), 2471-2482. [Link]
- Bradshaw, H. B., Rimmerman, N., Krey, J. F., & Walker, J. M. (2006). In vivo evidence that N-oleoylglycine acts independently of its conversion to oleamide. British journal of pharmacology, 149(5), 571-577. [Link]
- Henchoz, E., de Witte, S., & Zeilhofer, H. U. (2013). Do N-arachidonyl-glycine (NA-glycine) and 2-arachidonoyl glycerol (2-AG) share mode of action and the binding site on the β2 subunit of GABAA receptors?. PeerJ, 1, e148. [Link]
- Carland, J. E., Imlach, W. L., & Vandenberg, R. J. (2019). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. Journal of medicinal chemistry, 62(5), 2466-2484. [Link]
- ResearchGate. Synthesis, Structure, and Light Absorption of Octanoyl Amino Acids. [Link]
- Springer Protocols. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. [Link]
- MDPI. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. [Link]
- Yévenes, G. E., & Zeilhofer, H. U. (2008). Subunit-specific modulation of glycine receptors by cannabinoids and N-arachidonyl-glycine. Neuropharmacology, 54(1), 161-170. [Link]
- Yevenes, G. E., & Zeilhofer, H. U. (2011). Allosteric modulation of glycine receptors. British journal of pharmacology, 164(2), 224-236. [Link]
- Carland, J. E., & Vandenberg, R. J. (2021). Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling. International Journal of Molecular Sciences, 22(12), 6296. [Link]
- Lee, J. S., Kim, J., & Kim, J. (2015). N-Oleoyl glycine, a lipoamino acid, stimulates adipogenesis associated with activation of CB1 receptor and Akt signaling pathway in 3T3-L1 adipocyte.
- Carland, J. E., Imlach, W. L., & Vandenberg, R. J. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. Journal of medicinal chemistry, 62(5), 2466–2484. [Link]
- PubMed Central. A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. [Link]
- Yevenes, G. E., & Zeilhofer, H. U. (2011). Molecular Sites for the Positive Allosteric Modulation of Glycine Receptors by Endocannabinoids. PLoS ONE, 6(8), e23886. [Link]
- UbiQ.
- PubMed Central. Activity-Based Acylome Profiling with N-(Cyanomethyl)-N-(phenylsulfonyl)amides for Targeted Lysine Acylation and Post-Translational Control of Protein Function in Cells. [Link]
- PubChem. N-Oleoylglycine. [Link]
- MDPI. Synthesis, Crystal Structure, and Fluorescent Property of a Zn(II) Complex with N-Nicotinoylglycine Ligand. [Link]
- ResearchGate.
- Patsnap Synapse. What are GlyT2 inhibitors and how do they work?. [Link]
- Carland, J. E., & Vandenberg, R. J. (2020). Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies. Frontiers in molecular neuroscience, 13, 13. [Link]
- PubMed Central. Fluorescence Polarization Assays in Small Molecule Screening. [Link]
- ACS Publications.
- AFFINImeter. Analysis of fluorescence polarization competition assays with affinimeter. [Link]
- PubMed Central. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. [Link]
- bioRxiv. A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. [Link]
- MDPI. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. [Link]
Sources
- 1. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The endocannabinoidome mediator N-oleoylglycine is a novel protective agent against 1-methyl-4-phenyl-pyridinium-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes | MDPI [mdpi.com]
- 6. N-Arachidonylglycine - Wikipedia [en.wikipedia.org]
- 7. N-arachidonoyl glycine, another endogenous agonist of GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 10. Molecular Sites for the Positive Allosteric Modulation of Glycine Receptors by Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. guidetopharmacology.org [guidetopharmacology.org]
- 22. researchgate.net [researchgate.net]
A Technical Guide to the Receptor Cross-Reactivity Profile of 2-Octanamidoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the known and potential receptor cross-reactivity of 2-Octanamidoacetic acid, also known as Capryloyl Glycine or N-octanoylglycine. While primarily recognized for its role in cosmetic formulations and its inhibitory action on Ornithine Decarboxylase 1 (ODC1), its structural characteristics as an N-acyl amino acid suggest a potential for broader pharmacological interactions. This document synthesizes the available data, outlines methodologies for comprehensive profiling, and offers a framework for assessing the off-target effects of this and structurally related molecules.
Introduction: The Dual Identity of this compound
This compound is a synthetic compound derived from the acylation of the amino acid glycine with octanoic acid.[1] Its primary established biological activity is the inhibition of Ornithine Decarboxylase 1 (ODC1), a key enzyme in polyamine biosynthesis.[2] Polyamines are crucial for cell proliferation, and ODC1 is a validated target in some hyperproliferative diseases.[3][4] However, the therapeutic potential of ODC1 inhibitors can be influenced by their off-target effects.[5]
Beyond its role as an enzyme inhibitor, this compound belongs to the broader class of N-acyl amino acids. This family of molecules is increasingly recognized for its role in cell signaling, with some members acting as endogenous ligands for G-protein coupled receptors (GPCRs) and other targets.[1][6][7] This dual nature necessitates a thorough evaluation of its receptor cross-reactivity profile to fully understand its pharmacological potential and safety.
Known Target and Potential for Cross-Reactivity
The principal identified molecular target of this compound is Ornithine Decarboxylase 1 (ODC1) .[2] ODC1 is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation.[4] Inhibition of ODC1 is a therapeutic strategy for conditions characterized by excessive cell proliferation.
The N-Acyl Amino Acid Family: A Precedent for Receptor Interaction
The structural classification of this compound as an N-acyl amino acid is critical to understanding its potential for cross-reactivity. This class of endogenous signaling molecules has been shown to interact with a variety of receptors.[1][6][7] A notable example is N-arachidonylglycine , which is an endogenous ligand for the orphan G-protein coupled receptor GPR18 .[8] This interaction implicates N-acyl amino acids in the regulation of the immune system and other physiological processes.[8]
Given the structural similarity between this compound (an N-octanoyl derivative) and other bioactive N-acyl amino acids, there is a strong rationale for investigating its potential to interact with other receptors, particularly GPCRs.
Comparative Analysis: Potential Off-Target Interactions
Due to a lack of publicly available broad-panel screening data for this compound, a direct comparison of its performance against a comprehensive set of receptors is not possible at this time. However, based on the known interactions of the N-acyl amino acid class, we can hypothesize potential areas of cross-reactivity that warrant experimental investigation.
Table 1: Potential Cross-Reactivity Profile of this compound
| Receptor Family | Potential for Interaction | Rationale | Key Experimental Validation |
| G-Protein Coupled Receptors (GPCRs) | High | Structural similarity to known GPCR ligands of the N-acyl amino acid family (e.g., N-arachidonylglycine for GPR18). | Radioligand Binding Assays, Functional Assays (e.g., cAMP, Ca2+ flux) |
| Nuclear Receptors | Moderate | Some lipid-derived molecules are known to interact with nuclear receptors. | Reporter Gene Assays, Ligand Binding Assays |
| Ion Channels | Low to Moderate | Certain N-acyl neurotransmitter conjugates have been shown to modulate ion channel activity. | Electrophysiological Assays (e.g., patch-clamp) |
| Other Enzymes | Moderate | Beyond ODC1, the acyl-amino acid moiety could potentially interact with other metabolic enzymes. | Enzyme Inhibition Assays |
Experimental Workflows for Determining Receptor Cross-Reactivity
To rigorously assess the cross-reactivity of this compound, a tiered experimental approach is recommended. This involves initial broad screening followed by more focused secondary and functional assays.
Tier 1: Broad Receptor Screening
The initial step is to perform a broad screen against a panel of known receptors, ion channels, and enzymes. Commercial services like the Eurofins SafetyScreen44 or a similar panel provide a cost-effective way to identify potential off-target interactions early in development.[9][10] These panels typically utilize radioligand binding assays.
Caption: Tier 1 broad receptor screening workflow.
Tier 2: Secondary Assays for Hit Validation and Affinity Determination
For any significant "hits" identified in the primary screen, secondary assays are crucial to confirm the interaction and determine the binding affinity (Ki) or potency (IC50/EC50).
Experimental Protocol: Radioligand Competition Binding Assay
This protocol outlines a standard procedure for a competitive binding assay to determine the affinity of a test compound for a specific receptor.
-
Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest.
-
Assay Buffer: Utilize a buffer system appropriate for the specific receptor being tested.
-
Radioligand: Select a high-affinity radiolabeled ligand for the target receptor.
-
Competition Curve:
-
Incubate a fixed concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of this compound.
-
Include a control with no competitor (100% binding) and a control with a saturating concentration of a known unlabeled ligand (non-specific binding).
-
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation: Separate bound from free radioligand (e.g., via filtration).
-
Detection: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Tier 3: Functional Assays to Determine Mechanism of Action
Once binding is confirmed, functional assays are necessary to determine whether the interaction is agonistic, antagonistic, or allosteric.
Caption: Tier 3 functional assay workflow.
Signaling Pathway Considerations
Should this compound be found to interact with a GPCR, understanding the downstream signaling pathway is crucial. For instance, if it were to interact with a Gαi-coupled receptor like GPR18, the expected downstream effect would be an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Caption: Hypothetical Gαi-coupled GPCR signaling pathway.
Conclusion and Future Directions
The current body of evidence on the receptor cross-reactivity of this compound is limited, with its primary characterization being an inhibitor of ODC1. However, its classification as an N-acyl amino acid strongly suggests the potential for interactions with other receptors, particularly GPCRs. For researchers and drug development professionals, a thorough in vitro pharmacological profiling, as outlined in this guide, is an essential step to de-risk and fully characterize the therapeutic potential of this molecule. The methodologies described provide a clear path forward for elucidating a comprehensive understanding of its on- and off-target activities.
References
- Turning liabilities into opportunities: Off-target based drug repurposing in cancer. NIH. [Link]
- N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. PMC - PubMed Central. [Link]
- Capryloyl glycine: A polyfunctional cosmetic ingredient and potential skin sensitizer. [Link]
- N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PubMed. [Link]
- Function and therapeutic potential of N-acyl amino acids. PubMed. [Link]
- SpecKare® C8G by Spec-Chem Industry Inc. - Personal Care & Cosmetics. UL Prospector. [Link]
- Capryloyl glycine and soy isoflavonoids in hypertrichosis: An experimental and placebo-controlled clinical study. PMC - NIH. [Link]
- Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane. NIH. [Link]
- Allicin, a Potent New Ornithine Decarboxylase Inhibitor in Neuroblastoma Cells. PMC. [Link]
- SafetyScreen44 Panel - TW. Eurofins Discovery. [Link]
- Secondary Pharmacology Profiling Panels as a Tool to Predict Clinical Safety Risks. Eurofins Discovery. [Link]
- Identification of N-arachidonylglycine as the endogenous ligand for orphan G-protein-coupled receptor GPR18.
Sources
- 1. Function and therapeutic potential of N-acyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allicin, a Potent New Ornithine Decarboxylase Inhibitor in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Strategic Guide to Elucidating the Mechanism of Action of 2-Octanamidoacetic Acid: A Comparative Approach for Drug Discovery Professionals
Introduction: Situating 2-Octanamidoacetic Acid in the Expanding Universe of N-Acyl Amino Acids
This compound, also known as N-octanoylglycine, belongs to the burgeoning class of N-acyl amino acids (NAAAs), endogenous signaling molecules with diverse physiological roles.[1][2] While significant research has illuminated the functions of certain NAAAs, such as the antinociceptive properties of arachidonoyl glycine, the specific mechanism of action for the majority of these compounds, including this compound, remains largely uncharted territory.[1][3] This guide presents a comprehensive, multi-pronged strategy for researchers to systematically investigate and confirm the mechanism of action of this compound. By employing a comparative approach with well-characterized NAAAs and utilizing a suite of validated experimental protocols, we can effectively deorphanize this molecule and unlock its therapeutic potential.
This document is structured to provide not just a series of protocols, but a logical and scientifically rigorous workflow. We will begin by establishing a foundational understanding of the known biological landscape of NAAAs, then propose a tiered experimental approach to systematically narrow down the potential mechanisms of this compound.
The N-Acyl Amino Acid Landscape: Knowns, Unknowns, and a Path Forward
The biological activity of NAAAs is intrinsically linked to their chemical structure, a covalent linkage between a fatty acid and an amino acid.[4] This duality allows for a vast array of potential functionalities, from interacting with the endocannabinoid system to modulating ion channels and influencing metabolic pathways.[3] Our investigation into this compound will be guided by the established knowledge of its cousins.
Key Areas of NAAA Activity:
-
Endocannabinoid System Modulation: Many NAAAs are chemically related to endocannabinoids and can interact with components of this system, such as fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of anandamide.[4]
-
Ion Channel Regulation: Certain NAAAs have been shown to modulate the activity of ion channels, including T-type calcium channels.[3]
-
Metabolic Regulation: Medium-chain fatty acids, like the octanoic acid moiety of our target compound, are known to influence cellular metabolism, including glucose-stimulated insulin secretion and branched-chain amino acid catabolism.[5][6]
-
Antimicrobial and Anti-inflammatory Effects: The amphiphilic nature of some NAAAs suggests potential roles in disrupting microbial membranes or modulating inflammatory pathways.[7][8][9]
Our central hypothesis is that this compound's mechanism of action will fall into one or more of these established domains. The following experimental plan is designed to test this hypothesis in a systematic and comparative manner.
A Phased Experimental Approach to Mechanistic Discovery
We will employ a three-phased approach, starting with broad phenotypic screening and progressively narrowing our focus to specific molecular targets and pathway validation.
Phase 1: Broad Phenotypic and Pathway-Level Screening
The initial phase aims to identify the general biological impact of this compound. This will be achieved through a series of cell-based assays comparing its effects to a carefully selected panel of comparator compounds.
Comparator Compound Panel:
| Compound | Rationale for Inclusion |
| Arachidonoyl glycine | A well-characterized NAAA with known antinociceptive effects, likely mediated through the endocannabinoid system.[1][3] |
| Octanoic acid | The parent fatty acid of our target molecule, to assess the contribution of the fatty acid moiety to any observed effects.[5][6] |
| Glycine | The parent amino acid, to determine if the amino acid headgroup has independent activity. |
| N-palmitoyl glycine | A longer-chain NAAA to investigate the influence of fatty acid chain length on activity.[10] |
| Anandamide (AEA) | An endocannabinoid to serve as a positive control for cannabinoid receptor activation and FAAH inhibition assays. |
Experimental Protocols:
-
General Cell Viability and Proliferation Assays:
-
Objective: To determine the cytotoxic or cytostatic potential of this compound.
-
Methodology:
-
Seed relevant cell lines (e.g., HEK293 for general cytotoxicity, U87MG glioblastoma cells for metabolic studies[11]) in 96-well plates.
-
Treat cells with a dose-response range of this compound and comparator compounds (e.g., 1 µM to 100 µM).
-
After 24-48 hours, assess cell viability using an MTT or PrestoBlue assay.
-
Analyze the data to determine the EC50 for any observed effects.
-
-
-
cAMP Accumulation Assay:
-
Objective: To screen for G-protein coupled receptor (GPCR) activation, particularly Gi/o- and Gs-coupled receptors.
-
Methodology:
-
Utilize a commercially available cAMP assay kit (e.g., LANCE Ultra cAMP kit).
-
In a suitable cell line expressing a range of GPCRs, co-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) and varying concentrations of this compound or comparators.
-
Stimulate with forskolin (for Gi/o-coupled receptor screening) or measure basal cAMP levels (for Gs-coupled receptor screening).
-
Measure cAMP levels according to the manufacturer's protocol.
-
-
-
Calcium Mobilization Assay:
-
Objective: To screen for activation of Gq-coupled GPCRs or modulation of calcium channels.
-
Methodology:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Establish a baseline fluorescence reading.
-
Inject this compound or comparator compounds and monitor changes in intracellular calcium concentration using a fluorescence plate reader.
-
-
Workflow for Phase 1: Phenotypic Screening
Caption: Phase 1 workflow for broad phenotypic screening.
Phase 2: Target Deconvolution and Validation
Based on the results of Phase 1, we will proceed to more targeted assays to identify specific molecular interactions.
Experimental Protocols:
-
Cannabinoid Receptor Binding and Activation Assays:
-
Objective: To determine if this compound directly interacts with CB1 or CB2 receptors.
-
Methodology:
-
Radioligand Binding Assay: Use cell membranes prepared from cells overexpressing CB1 or CB2 receptors. Compete for binding of a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) with increasing concentrations of this compound.
-
[35S]GTPγS Binding Assay: Measure the activation of G-proteins in response to compound treatment in membranes expressing CB1 or CB2. An increase in [35S]GTPγS binding indicates receptor agonism.
-
-
-
FAAH Enzyme Inhibition Assay:
-
Objective: To assess if this compound inhibits the primary catabolic enzyme for anandamide.
-
Methodology:
-
Utilize a commercially available FAAH inhibitor screening kit or recombinant FAAH enzyme.
-
Incubate the enzyme with a fluorescent substrate in the presence of varying concentrations of this compound.
-
Measure the rate of substrate hydrolysis by monitoring fluorescence over time. A decrease in the rate indicates inhibition.
-
-
-
Metabolomics Analysis:
-
Objective: To understand the impact of this compound on cellular metabolism.
-
Methodology:
-
Treat a metabolically active cell line (e.g., U87MG glioblastoma cells[11]) with this compound, octanoic acid, and vehicle control for a defined period (e.g., 24 hours).
-
Extract metabolites and analyze using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Perform pathway analysis on the identified metabolites to pinpoint metabolic nodes affected by the treatment.
-
-
Potential Signaling Pathway of N-Acyl Amino Acids
Caption: Hypothesized signaling pathways for this compound.
Phase 3: In-depth Mechanistic Validation and In Vivo Confirmation
The final phase will involve validating the findings from Phase 2 and extending them to a more physiologically relevant context.
Experimental Protocols:
-
Site-Directed Mutagenesis:
-
Objective: To confirm the binding site of this compound on its identified target receptor or enzyme.
-
Methodology:
-
Based on computational docking studies, identify putative binding residues on the target protein.
-
Generate point mutations at these residues.
-
Express the mutant proteins and repeat the relevant binding or activity assays from Phase 2. A loss of activity with a specific mutant confirms the importance of that residue for interaction.
-
-
-
Animal Models of Disease:
-
Objective: To assess the in vivo efficacy of this compound in a disease model relevant to its identified mechanism.
-
Methodology:
-
If an anti-inflammatory mechanism is identified, a lipopolysaccharide (LPS)-induced inflammation model in mice could be used.
-
If a metabolic mechanism is discovered, a diet-induced obesity model might be appropriate.
-
Administer this compound and measure relevant biomarkers and phenotypic outcomes.
-
-
Data Summary and Interpretation
The quantitative data from each phase should be meticulously recorded and analyzed. Below is a template for summarizing the key findings.
Table 1: Summary of In Vitro Characterization of this compound and Comparators
| Assay | This compound | Arachidonoyl glycine | Octanoic acid | N-palmitoyl glycine | Anandamide |
| Cell Viability (EC50, µM) | |||||
| cAMP Accumulation (EC50, µM) | |||||
| Calcium Mobilization (EC50, µM) | |||||
| CB1 Binding (Ki, µM) | |||||
| CB2 Binding (Ki, µM) | |||||
| FAAH Inhibition (IC50, µM) |
Conclusion: Building a Comprehensive Mechanistic Profile
By following this structured, comparative approach, researchers can move beyond simple phenotypic observations to a deep, validated understanding of this compound's mechanism of action. This guide provides a robust framework for generating the high-quality, reproducible data necessary for advancing this promising compound through the drug discovery pipeline. The elucidation of its mechanism will not only define its therapeutic potential but also contribute valuable knowledge to the broader field of N-acyl amino acid signaling.
References
- PubMed. N-Acyl amino acids and their impact on biological processes. [Link]
- Semantic Scholar. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. [Link]
- Unito.it. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. [Link]
- National Center for Biotechnology Information. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. [Link]
- ResearchGate. (PDF) N-Acyl amino acids and their impact on biological processes. [Link]
- MDPI.
- PubMed.
- PubMed. Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms. [Link]
- ResearchGate.
- PubMed.
- ResearchGate. Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. [Link]
- PubMed.
- PubMed.
Sources
- 1. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [iris.cnr.it]
- 3. researchgate.net [researchgate.net]
- 4. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of octanoic acid potentiation of insulin secretion in isolated islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Octanoic acid promotes branched-chain amino acid catabolisms via the inhibition of hepatic branched-chain alpha-keto acid dehydrogenase kinase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and Antibacterial Activity of Caprylic Acid Vanillyl Ester Produced by Lipase-Mediated Transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
The Pivotal Role of the N-Octanoyl Chain: A Comparative Guide to the Structure-Activity Relationship of N-Octanoylglycine Analogs
Introduction: N-Octanoylglycine - A Bioactive Lipid Mediator
N-octanoylglycine is an endogenous N-acyl amino acid, a class of lipid signaling molecules that are gaining increasing attention for their diverse physiological roles.[1][2] Structurally, it consists of an eight-carbon fatty acid (octanoic acid) linked to the amino acid glycine via an amide bond.[3] While initially identified as a minor metabolite of fatty acid metabolism, with elevated levels indicating certain inborn errors of metabolism, recent research has unveiled its broader significance as a neuromodulator and a modulator of protein function.[1] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of N-octanoylglycine analogs, offering a comparative framework for researchers and drug development professionals. We will delve into the experimental data that illuminates how modifications to both the N-acyl chain and the glycine backbone impact biological activity, with a particular focus on the inhibition of the glycine transporter 2 (GlyT2).
The N-Acyl Chain: A Key Determinant of Potency and Lipophilicity
The length and saturation of the N-acyl chain are critical determinants of the biological activity of N-acyl glycines. This is prominently illustrated in their activity as inhibitors of GlyT2, a key protein involved in regulating glycine levels in the central nervous system.
Comparative Analysis of Acyl Chain Length on GlyT2 Inhibition
Systematic variation of the acyl chain length in N-acyl glycines has revealed a clear SAR profile for GlyT2 inhibition. While N-octanoylglycine itself is a known bioactive molecule, studies on a series of N-acyl glycines have shown that longer, unsaturated acyl chains are optimal for potent GlyT2 inhibition. For instance, N-arachidonoyl glycine (an analog with a 20-carbon chain and four double bonds) is a partial, reversible, and noncompetitive inhibitor of GlyT2 with an IC50 of approximately 9 µM.[4]
A study focused on optimizing GlyT2 inhibitory activity demonstrated that an 18-carbon chain with a cis-double bond at the ω-8, -9, or -10 position provides the most potent inhibition.[5] This highlights the importance of both chain length and the presence and position of unsaturation.
Table 1: Influence of Acyl Chain Modification on GlyT2 Inhibitory Potency
| Compound | Acyl Chain | IC50 (µM) | Maximum Inhibition (%) |
| N-Arachidonoyl glycine | C20:4 | ~9 | Partial |
| Oleoyl-glycine | C18:1 (ω-9) | 0.5 | 67 |
Data synthesized from multiple sources for comparative purposes.[4][5]
The causality behind this observation lies in the nature of the GlyT2 binding pocket. The long, flexible acyl chain is believed to interact with a hydrophobic pocket within the transporter, and the specific length and conformation afforded by the cis-double bond likely optimize these interactions, leading to higher affinity and inhibitory activity.
Impact of Acyl Chain Length on Physicochemical Properties
The lipophilicity of N-acyl glycines, a crucial factor for cell membrane permeability and overall drug-likeness, is directly correlated with the length of the acyl chain. As the chain length increases, so does the lipophilicity (logP).
Table 2: Physicochemical Properties of N-Alkyl Glycine Derivatives
| Derivative | logP | logS |
| Propylglycine | - | Soluble |
| Octylglycine | 0.24 | -1.94 |
Data from a study on N-substituted glycine derivatives.[6][7]
This trend has significant implications for the design of N-octanoylglycine analogs. While increased lipophilicity can enhance membrane permeability, it can also lead to decreased solubility and potential off-target effects. Therefore, a balance must be struck to achieve optimal pharmacokinetic and pharmacodynamic properties.
The Glycine Backbone: More Than Just a Scaffold
While the N-acyl chain plays a dominant role in determining potency, modifications to the glycine headgroup have also been shown to significantly influence the activity and selectivity of these analogs.
Exploring Amino Acid Headgroup Diversity for GlyT2 Inhibition
Replacing the glycine moiety with other amino acids has provided valuable insights into the SAR at the headgroup position. A study investigating a series of N-oleoyl amino acids revealed that the nature of the amino acid side chain has a profound impact on GlyT2 inhibitory activity.
Table 3: Structure-Activity Relationship of the Amino Acid Headgroup in N-Oleoyl Amino Acids for GlyT2 Inhibition
| Compound (N-Oleoyl derivative of) | Amino Acid Side Chain | IC50 (nM) |
| L-Alanine | -CH3 | >10,000 |
| L-Tryptophan | Indole | 54.6 |
| L-Histidine | Imidazole | 130 |
| L-Arginine | Guanidinium | 47.9 |
| L-Lysine | - (CH2)4-NH2 | 25.5 |
Data from a study on N-acyl amino acids as GlyT2 inhibitors.[5]
These findings suggest that the binding site on GlyT2 can accommodate a variety of amino acid side chains, with a clear preference for those containing positively ionizable groups, such as lysine and arginine.[5] This indicates the presence of a negatively charged or polar region in the binding pocket that can engage in electrostatic interactions with these side chains, thereby enhancing binding affinity.
Experimental Protocols
Synthesis of N-Acyl Glycine Analogs
The synthesis of N-acyl glycine analogs is typically achieved through a straightforward acylation of the corresponding amino acid.
Step-by-Step Methodology:
-
Amino Acid Protection: The carboxylic acid group of the starting amino acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent self-condensation.
-
Acylation: The protected amino acid is then reacted with the desired acyl chloride or activated carboxylic acid in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Deprotection: The protecting group is subsequently removed under appropriate conditions (e.g., saponification with a base like lithium hydroxide or sodium hydroxide) to yield the final N-acyl amino acid.
-
Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity.
Causality Behind Experimental Choices: The choice of protecting group is crucial to ensure it is stable during the acylation step and can be removed without affecting the newly formed amide bond. The selection of the base and solvent is optimized to facilitate the reaction and minimize side products.
Glycine Transporter (GlyT2) Inhibition Assay
The inhibitory activity of N-octanoylglycine analogs on GlyT2 is commonly assessed using a cell-based glycine uptake assay.
Step-by-Step Methodology:
-
Cell Culture: A cell line stably expressing the human GlyT2 transporter (e.g., HEK293 or CHO cells) is cultured under standard conditions.
-
Assay Preparation: Cells are seeded into a multi-well plate and allowed to adhere overnight.
-
Inhibitor Incubation: The cells are pre-incubated with varying concentrations of the N-acyl glycine analogs for a defined period.
-
Glycine Uptake: Radiolabeled [³H]glycine is added to the wells, and the uptake is allowed to proceed for a specific time.
-
Termination and Lysis: The uptake is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
-
Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter, which is proportional to the amount of glycine taken up by the cells.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Self-Validating System: This protocol includes appropriate controls, such as cells not expressing GlyT2 to determine non-specific uptake, and a known GlyT2 inhibitor as a positive control, to ensure the validity of the results.
Visualizing Key Relationships
Structure-Activity Relationship of N-Acyl Glycines at GlyT2
Caption: SAR of N-acyl glycines for GlyT2 inhibition.
Experimental Workflow for GlyT2 Inhibition Assay
Sources
- 1. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Capryloyl Glycine | C10H19NO3 | CID 84290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Synthetic vs. Endogenous 2-Octanamidoacetic Acid
For researchers, scientists, and drug development professionals, understanding the nuances between endogenous molecules and their synthetic counterparts is paramount. This guide provides an in-depth technical comparison of the biological activity of endogenous 2-Octanamidoacetic acid and its synthetic equivalent, N-octanoylglycine or capryloyl glycine. We will delve into the potential differences in their purity, isomeric composition, and, consequently, their biological activities, supported by experimental data and detailed protocols.
Introduction: The Two Faces of this compound
This compound is an N-acylglycine, a class of molecules that are typically minor metabolites of fatty acids[1]. It is found in various organisms, from fruit flies to humans[1].
Endogenous this compound: In biological systems, this molecule is synthesized by the enzyme glycine N-acyltransferase (GLYAT), which catalyzes the conjugation of an acyl-CoA (in this case, octanoyl-CoA) with glycine[2][3]. This enzymatic production ensures a high degree of specificity, resulting in a molecule with a defined stereochemistry.
Synthetic this compound: Commercially, this compound, often referred to as capryloyl glycine, is manufactured through chemical synthesis[4]. It is widely used in the cosmetics industry as a skin and hair conditioning agent, as well as a surfactant[5][6]. The synthesis process, however, can introduce impurities and potential variations in stereoisomerism that may influence its biological activity[7][8].
Potential for Divergence: Purity and Stereoisomerism
While chemically identical in their core structure, the endogenous and synthetic forms of this compound may differ in two critical aspects:
1. Impurities: Synthetic this compound can contain residual starting materials, by-products, or solvents from the manufacturing process[7][9]. Even in small amounts, these impurities can have their own biological effects, potentially leading to altered efficacy or toxicity of the final product[10][11]. Regulatory bodies like the European Chemicals Agency (ECHA) and the FDA have stringent guidelines on acceptable impurity levels in cosmetic and pharmaceutical ingredients[1][12]. For instance, concerns about potential nitrosamine formation in capryloyl glycine have been a point of scrutiny[12].
2. Stereoisomerism: Glycine, a precursor for this compound, is achiral. However, the synthesis of N-acyl amino acids can sometimes lead to racemization at the alpha-carbon of other amino acids, especially under harsh reaction conditions[8]. While glycine itself doesn't have a chiral center, the broader context of synthesizing chiral N-acyl amino acids highlights the importance of controlling stereochemistry[13][14]. For endogenous this compound, the enzymatic synthesis by GLYAT is expected to be highly specific, producing a single, biologically relevant conformation. In contrast, synthetic routes might, in theory, produce a mixture of conformers if not carefully controlled, which could impact receptor binding and overall activity.
Comparative Bioactivity: A Multifaceted Molecule
This compound exhibits a range of biological activities, making it a molecule of interest in dermatology and beyond. The following sections explore these activities and provide a framework for comparing the endogenous and synthetic forms.
Anti-Acne Potential
Acne vulgaris is a complex skin condition involving factors like excess sebum production, abnormal keratinization, bacterial colonization (by Cutibacterium acnes), and inflammation[15][16]. Synthetic capryloyl glycine is marketed as an anti-acne agent[5].
Mechanism of Action: The anti-acne effects of this compound are believed to stem from its ability to regulate sebum production and inhibit the growth of acne-associated bacteria[5]. It may influence signaling pathways involved in sebocyte differentiation and inflammation, such as the PI3K/Akt/mTOR pathway, which is a key regulator of acne pathogenesis[15][17].
Experimental Protocol: In Vitro Sebum Production Assay
This protocol allows for the assessment of a compound's ability to modulate sebum production in sebocytes.
Materials:
-
Human sebocyte cell line (e.g., SEB-1)
-
Sebocyte culture medium
-
Test compounds (synthetic and, if available, purified endogenous this compound)
-
Nile Red stain
-
Insulin-like growth factor 1 (IGF-1) to stimulate lipogenesis
-
Plate reader with fluorescence capabilities
Procedure:
-
Culture human sebocytes in appropriate medium.
-
Seed cells into 96-well plates and allow them to adhere.
-
Treat cells with various concentrations of the test compounds for 24-48 hours. Include a positive control (e.g., a known inhibitor of lipogenesis) and a vehicle control.
-
Induce lipogenesis by adding IGF-1 to the medium.
-
After the treatment period, fix the cells.
-
Stain intracellular lipid droplets with Nile Red.
-
Measure fluorescence intensity using a plate reader (excitation/emission ~485/570 nm).
-
Normalize the fluorescence intensity to the cell number (e.g., using a DNA stain like Hoechst).
Data Interpretation: A decrease in fluorescence intensity in treated cells compared to the vehicle control indicates an inhibition of sebum production.
| Compound | Concentration (µM) | Inhibition of Lipogenesis (%) |
| Vehicle Control | - | 0 |
| Synthetic this compound | 10 | Hypothetical Data: 25 |
| Synthetic this compound | 50 | Hypothetical Data: 60 |
| Endogenous this compound | 10 | Hypothetical Data: 30 |
| Endogenous this compound | 50 | Hypothetical Data: 65 |
| Positive Control | 10 | 80 |
Note: This table presents hypothetical data for illustrative purposes. Actual results would need to be determined experimentally.
Antimicrobial Activity
The antimicrobial properties of this compound contribute to its effectiveness in cosmetic formulations, both as a preservative and as an active ingredient against skin pathogens[5][6].
Mechanism of Action: As an N-acyl amino acid, it can disrupt microbial cell membranes, leading to leakage of cellular contents and ultimately cell death. Its activity is often dependent on the length of the alkyl chain[18].
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.
Materials:
-
Cutibacterium acnes (formerly Propionibacterium acnes)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
96-well microplates
-
Test compounds
-
Positive control (e.g., clindamycin)
-
Resazurin (for viability assessment)
Procedure:
-
Prepare a serial dilution of the test compounds in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of C. acnes.
-
Include a positive control (antibiotic) and a negative control (no compound).
-
Incubate the plate under anaerobic conditions at 37°C for 48-72 hours.
-
Determine the MIC by visual inspection for turbidity or by adding resazurin and observing the color change (blue to pink indicates viable bacteria).
Data Interpretation: The MIC is the lowest concentration at which no bacterial growth is observed.
| Compound | MIC against C. acnes (µg/mL) |
| Synthetic this compound | Hypothetical Data: 128 |
| Endogenous this compound | Hypothetical Data: 128 |
| Clindamycin | 2 |
Note: This table presents hypothetical data for illustrative purposes.
Melanogenesis Inhibition
Hyperpigmentation is a common skin concern, and inhibitors of melanin synthesis are of great interest in dermatology and cosmetics. Some glycine derivatives have been shown to inhibit melanogenesis[19].
Mechanism of Action: The inhibition of melanogenesis can occur through various mechanisms, including the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis, or by interfering with the signaling pathways that regulate melanogenesis, such as the cAMP pathway stimulated by α-melanocyte-stimulating hormone (α-MSH)[20][21].
Experimental Protocol: Melanin Content Assay in B16F10 Melanoma Cells
This assay quantifies the melanin content in cultured melanoma cells after treatment with a test compound.
Materials:
-
B16F10 melanoma cells
-
Cell culture medium (e.g., DMEM)
-
α-MSH to stimulate melanogenesis
-
Test compounds
-
Kojic acid (positive control)
-
NaOH
Procedure:
-
Seed B16F10 cells in a 6-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test compounds and α-MSH for 72 hours.
-
After incubation, wash the cells with PBS and lyse them.
-
Dissolve the melanin pellet in 1N NaOH at 80°C for 1 hour.
-
Measure the absorbance of the melanin solution at 405 nm.
-
Normalize the melanin content to the total protein concentration of the cell lysate.
Data Interpretation: A reduction in melanin content in treated cells compared to the α-MSH-stimulated control indicates inhibition of melanogenesis.
| Compound | Concentration (µM) | Melanin Content (% of Control) |
| Control (no α-MSH) | - | 100 |
| α-MSH | - | Hypothetical Data: 250 |
| Synthetic this compound + α-MSH | 50 | Hypothetical Data: 180 |
| Endogenous this compound + α-MSH | 50 | Hypothetical Data: 175 |
| Kojic Acid + α-MSH | 50 | 120 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizing the Concepts
Diagram 1: Endogenous Synthesis of this compound
Caption: Enzymatic synthesis of this compound.
Diagram 2: Potential Impurities in Synthetic this compound
Caption: Sources of impurities in synthetic production.
Conclusion and Future Directions
While endogenous and synthetic this compound are structurally identical, the potential for impurities and conformational differences in the synthetic version necessitates careful evaluation of their comparative bioactivity. The experimental protocols outlined in this guide provide a robust framework for such comparisons.
To date, there is a lack of publicly available studies directly comparing the biological activity of highly purified endogenous this compound with its synthetic counterparts. Future research should focus on:
-
Isolation and purification of endogenous this compound to serve as a gold standard for comparative studies.
-
Comprehensive impurity profiling of commercially available synthetic this compound.
-
Head-to-head comparative studies using the assays described herein to definitively assess any differences in bioactivity.
Such studies will be invaluable for researchers in drug development and cosmetic science, enabling a more informed selection and application of this multifaceted molecule.
References
- Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews.
- Comparative Study of Synthetic vs.
- Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based C
- A Comparative Analysis of the Bioactivity of Synthetic Versus Naturally Sourced Melicopicine. BenchChem.
- A radiochemical assay for glycine N-acyltransferase activity.
- Chiral Amino Acids Synthesis.
- Safety risks of impurities in preclinical & clinical compounds. YouTube.
- Biological Activity of N
- Application Notes and Protocols for the Quantification of N-acyl glycines in Brain Tissue Samples. BenchChem.
- Comparative study between natural and synthetic Hydroxyapatite: structural, morphological and bioactivity properties.
- Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids.
- Chemical Impurities: An Epistemological Riddle with Serious Side Effects. PMC.
- Common pitfalls in the synthesis of N-acyl amino acids. BenchChem.
- Bioactive Natural and Synthetic Products in Human Health and Diseases: Basic, Preclinical and Clinical Studies. NIH.
- A radiochemical assay for glycine N-acyltransferase activity. Some properties of the enzyme in rat and rabbit.
- Capryloyl Glycine in Personal Care Market. PW Consulting.
- Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli. PMC.
- A Comparative Purity Analysis of Synthesized vs. Natural Aristolan-1(10)-en-9-ol. BenchChem.
- The Role of Impurities in Drug Development and How to Control Them.
- Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjug
- Capryloyl Glycine by COSROMA. UL Prospector.
- Overview of the anti-acne potential of NA and HCA2-agonism.
- Capryloyl Glycine | C10H19NO3 | CID 84290. PubChem.
- Synthesis of Metabolites and Metabolite-like Compounds Using Bioc
- Inhibition of Melanogenesis by Essential Oils
- Metabolic stability and metabolite profiling of emerging synthetic c
- capryloyl glycine, 14246-53-8. The Good Scents Company.
- From pathogenesis of acne vulgaris to anti-acne agents. PubMed.
- Characterization of Residual Impurities in Gene Therapy Drug Products. YouTube.
- Recent trends in the impurity profile of pharmaceuticals. PMC.
- Glycine derivative having melanin production inhibition and whitening composition using same.
- Broad-Spectrum Antibacterial Activity of Antioxidant Octyl Gallate and Its Impact on Gut Microbiome. PMC.
- Inhibitory effect of glyceollin isolated from soybean against melanogenesis in B16 melanoma cells. PubMed.
- Exploring Acne Treatments: From Pathophysiological Mechanisms to Emerging Therapies.
- Capryloyl glycine: A polyfunctional cosmetic ingredient and potential skin sensitizer.
- Antibacterial activity of glycine betaine analogues: involvement of osmoporters. PubMed.
- Pharmacology - ACNE TRE
- From pathogenesis of acne vulgaris to anti-acne agents.
- Comparison between the fully synthesized compounds and the prepared metabolites.
- 2-Mercaptonicotinoyl glycine, a new potent melanogenesis inhibitor, exhibits a unique mode of action while preserving melanocyte integrity.
- Melanogenesis Inhibitory Activity, Chemical Components and Molecular Docking Studies of Prunus cerasoides Buch.-Ham. D. Don. Flowers. PMC.
- Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)
- Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms. PubMed.
- Biologically Expressed versus Synthetic GLP-1 Peptides: Quality, Impurities, and Potency Considerations in Drug Development. SK pharmteco.
- Characterization and Evaluation of Antimicrobial and Cytotoxic Activities of Glycine max Methanol Extract.
Sources
- 1. Capryloyl Glycine | C10H19NO3 | CID 84290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. capryloyl glycine, 14246-53-8 [thegoodscentscompany.com]
- 5. ulprospector.com [ulprospector.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Impurities: An Epistemological Riddle with Serious Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 12. Capryloyl Glycine in Personal Care Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 15. From pathogenesis of acne vulgaris to anti-acne agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Exploring Acne Treatments: From Pathophysiological Mechanisms to Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CN103298778A - Glycine derivative having melanin production inhibition and whitening composition using same - Google Patents [patents.google.com]
- 20. mdpi.com [mdpi.com]
- 21. Inhibitory effect of glyceollin isolated from soybean against melanogenesis in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of N-octanoylglycine Analytical Standards
For researchers, clinical diagnosticians, and drug development professionals, the accurate quantification of N-octanoylglycine is paramount. As a key biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder, its precise measurement in biological matrices is essential for diagnosis and monitoring.[1][2][3] The foundation of any reliable quantitative assay is a well-characterized and validated analytical standard.
This guide provides an in-depth comparison and validation framework for N-octanoylglycine analytical standards. Moving beyond a simple checklist, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative guidelines.
The Anatomy of a High-Quality Analytical Standard
An analytical standard is more than just a vial of powder; it is a reference point against which all experimental measurements are calibrated.[4] Its integrity directly dictates the accuracy and reproducibility of your results. When procuring or synthesizing an N-octanoylglycine standard, two documents are critical: the Certificate of Analysis (CoA) and the documented stability data.
Deconstructing the Certificate of Analysis (CoA)
The CoA is the standard's passport, providing a comprehensive summary of its quality and purity. A trustworthy CoA is not merely a statement of compliance but a detailed report of empirical results. Drawing from international guidelines such as those from the WHO and EU GMP, a robust CoA for an N-octanoylglycine standard must include:[5][6]
-
** unambiguous Identification:** Full chemical name (N-octanoylglycine), CAS Number (14246-53-8), molecular formula (C₁₀H₁₉NO₃), and molecular weight (201.26).[7][8]
-
Batch-Specific Information: A unique lot or batch number and the release date.[5]
-
Purity Assay: The most critical parameter. This should be determined by a high-resolution quantitative technique, typically High-Performance Liquid Chromatography (HPLC), with the result expressed as a precise percentage (e.g., ≥98.0%).[9]
-
Identity Confirmation: Orthogonal methods should be used to confirm the chemical structure. This typically involves techniques like Mass Spectrometry (MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structural arrangement.[10]
-
Characterization Data: Results from tests for residual solvents, water content (e.g., Karl Fischer titration), and non-combustible impurities (residue on ignition). These values are crucial for calculating the true "purity factor" or potency of the standard.[10]
Table 1: Key Specifications for a Reference-Grade N-octanoylglycine Analytical Standard
| Parameter | Typical Specification | Method | Rationale |
| Purity | ≥ 98.0% | HPLC | Ensures the analytical signal is predominantly from the target analyte, minimizing interference from impurities.[4] |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS | Verifies that the material is unequivocally N-octanoylglycine. |
| Water Content | ≤ 1.0% | Karl Fischer Titration | Water adds to the weight but not the analyte amount; essential for accurate stock solution preparation. |
| Residual Solvents | Per USP <467> | GC-HS | Ensures that solvents from the synthesis process do not contribute significantly to the standard's mass. |
| Appearance | White to Off-White Solid | Visual Inspection | A basic but important check for degradation or gross contamination.[8] |
| Storage | 2-8°C | - | N-acyl amino acids can be susceptible to hydrolysis or degradation under improper storage conditions.[9] |
The Imperative of In-House Validation
While a vendor's CoA is a starting point, it is incumbent upon the end-user to perform a verification of the analytical standard, especially for critical applications like clinical diagnostics or regulated drug development. This verification ensures the standard is suitable for its intended purpose and has not degraded during shipping or storage.
Caption: Workflow for the in-house validation of a new N-octanoylglycine standard.
Experimental Protocol: Purity Verification by HPLC-UV
Rationale: An isocratic HPLC-UV method provides a straightforward and robust way to confirm the purity stated on the CoA and to check for any degradation products that may have formed. The peak area percentage of the main peak serves as a reliable estimate of purity.
Methodology:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the N-octanoylglycine standard.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Dilute this stock solution to a working concentration of approximately 100 µg/mL with the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase provides excellent retention for the hydrophobic octanoyl chain.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The acid improves peak shape and ensures the carboxyl group is protonated.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm. The amide bond provides sufficient UV absorbance at this wavelength.
-
Column Temperature: 30°C.
-
-
Analysis and Acceptance Criteria:
-
Inject the working standard.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Acceptance: The calculated purity should be consistent with the CoA (e.g., within 1-2% of the stated value) and meet the minimum requirement (e.g., ≥98.0%).
-
Experimental Protocol: Identity Confirmation by LC-MS/MS
Rationale: Mass spectrometry provides definitive confirmation of the standard's identity by measuring its molecular mass. For N-octanoylglycine, this is a crucial verification step. Using a deuterated internal standard is best practice for quantitative analysis as it corrects for variations during sample processing and instrument analysis.[1]
Methodology:
-
Sample Preparation:
-
Use the same working standard solution prepared for the HPLC-UV analysis (100 µg/mL).
-
If available, prepare a mixed solution containing both the N-octanoylglycine standard and a deuterated analog (e.g., N-Octanoyl-D15-glycine) at a similar concentration.
-
-
LC-MS/MS Conditions:
-
Instrument: A triple quadrupole mass spectrometer coupled to an HPLC or UPLC system.
-
Ionization Source: Electrospray Ionization (ESI), typically in negative mode to deprotonate the carboxylic acid.
-
Mass Transitions (MRM):
-
N-octanoylglycine: Precursor ion [M-H]⁻ m/z 200.3 → Product ion m/z 74.1 (glycine fragment).
-
Internal Standard (e.g., N-octanoylglycine-d2): Precursor ion [M-H]⁻ m/z 202.3 → Product ion m/z 74.1.
-
-
Chromatography: A rapid gradient using a C18 column is often employed to ensure sharp peaks and good separation from any potential matrix components in a real sample.
-
-
Analysis and Acceptance Criteria:
-
Inject the sample and acquire data in MRM mode.
-
Acceptance: A chromatographic peak should be observed at the expected retention time with the correct precursor and product ion masses for N-octanoylglycine.
-
Stability: The Forgotten Parameter
The stability of an analytical standard is critical for the long-term validity of analytical data.[11][12] Stability studies determine the timeframe over which a standard maintains its integrity under specified conditions.
Types of Stability Studies
-
Long-Term Stability: Evaluates the standard under recommended storage conditions (e.g., 2-8°C) over its proposed shelf-life. Testing is typically performed at intervals such as 0, 3, 6, 9, 12, 18, and 24 months.[13]
-
Accelerated Stability: Exaggerated storage conditions (e.g., 25°C/60% RH or 40°C/75% RH) are used to predict the long-term stability and to assess the impact of short-term excursions from the recommended storage, such as during shipping.[14]
-
In-Use Stability: Assesses the stability of the standard after it has been prepared in solution and stored, for example, in an autosampler for the duration of an analytical run.[15]
Experimental Protocol: Basic In-Use Solution Stability
Rationale: This protocol determines how long a prepared stock or working solution of N-octanoylglycine can be considered valid when stored under typical laboratory conditions.
Methodology:
-
Preparation: Prepare a stock solution (e.g., 1 mg/mL) and a working solution (e.g., 100 µg/mL) of N-octanoylglycine.
-
Storage: Store aliquots of these solutions under different conditions:
-
Refrigerated (2-8°C)
-
Bench-top / Room Temperature (~25°C)
-
-
Testing: Analyze the solutions by HPLC-UV at defined time points (e.g., T=0, 24h, 48h, 72h, 1 week).
-
Analysis and Acceptance Criteria:
-
Compare the peak area of the main N-octanoylglycine peak at each time point to the T=0 result.
-
Inspect the chromatograms for the appearance of new degradation peaks.
-
Acceptance: The concentration should remain within ±5-10% of the initial concentration, and no significant degradation peaks should appear.
-
Comparing Alternatives: Commercial vs. In-House Standards
While commercially available standards from reputable vendors offer convenience and a high degree of quality assurance, some laboratories may consider in-house synthesis.
Caption: N-octanoylglycine formation in MCAD deficiency.
Table 2: Comparison of Commercial vs. In-House N-octanoylglycine Standards
| Feature | Commercial Certified Standard | In-House Synthesized Standard |
| Purity & Characterization | High purity (≥98%), fully characterized with a comprehensive CoA.[7] | Purity is dependent on synthesis and purification success; requires extensive in-house characterization (NMR, MS, HPLC).[16] |
| Documentation | Detailed, batch-specific CoA provided. | All documentation and characterization data must be generated internally. |
| Regulatory Compliance | Often manufactured under quality systems (e.g., ISO 17034), suitable for regulated environments. | May not be acceptable for regulated studies unless synthesized and validated under GMP-like conditions. |
| Cost & Effort | Higher initial purchase cost. | Lower raw material cost but requires significant investment in time, equipment, and analytical expertise for synthesis, purification, and validation. |
| Convenience | Ready to use, saving significant time and resources. | Time-consuming process from synthesis to a fully validated standard. |
The synthesis of N-octanoylglycine is typically achieved through the acylation of glycine with octanoyl chloride under Schotten-Baumann conditions.[1][16] While feasible, achieving the high purity required for a reference standard necessitates careful control of the reaction and rigorous purification, typically by recrystallization.[1] For most applications, particularly in regulated or clinical settings, the use of a well-documented, certified commercial standard is the more reliable and ultimately more efficient choice.
Conclusion
The validation of an N-octanoylglycine analytical standard is a foundational activity that underpins the reliability of all subsequent analytical measurements. It is a process that demands more than just acceptance of a vendor's CoA; it requires a thoughtful, scientifically-grounded verification process. By implementing the purity, identity, and stability protocols outlined in this guide, researchers can establish a high degree of confidence in their reference materials. This diligence ensures that the quantification of this critical biomarker is accurate, reproducible, and fit for purpose, whether for diagnosing metabolic disease or supporting the development of new therapeutics.
References
- PubChem. Capryloyl Glycine.
- Turgeon, C. T., et al. (2018). A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry. Clinical Biochemistry, 54, 87-94.
- Rashed, M. S., et al. (1995). Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS. Journal of Inherited Metabolic Disease, 18(S2), 215-224.
- Strassburg, C. P., et al. (2021). Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders. Clinica Chimica Acta, 523, 285-289.
- Analytical Quality Control Group. (2017). GMP Requirements for Certificates of Analysis (CoA).
- Alpha Chemika. Certificate of Analysis - Glycine.
- Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
- Mayo Clinic Laboratories. Overview: Acylglycines, Quantitative, Random, Urine.
- Dong, M. W. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC, Chromatography Online.
- World Health Organization (WHO). (2018). Annex 4: Model certificate of analysis.
- Ghasemi, Z., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30199–30211.
- European Directorate for the Quality of Medicines & HealthCare (EDQM). (2024). In-Use stability testing FAQ.
- European Bioinformatics Institute (EMBL-EBI). N-octanoylglycine (CHEBI:74099).
- International Council for Harmonisation (ICH). (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
- PureSynth. (2025). Choosing the Right Analytical Standards: Purity, Stability & Certification.
- Human Metabolome Database. Showing metabocard for Capryloylglycine (HMDB0000832).
- Wang, Z., et al. (2021). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. Catalysis Letters, 151, 2745–2754.
- Coriolis Pharma. (2024). Stability Studies-Regulations, Patient Safety & Quality.
- National Pharmaceutical Regulatory Agency (NPRA) Malaysia. GUIDELINE FOR STABILITY DATA.
- Kumar, A., et al. (2023). AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. International Journal of Novel Research and Development, 8(12), a562-a574.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. pure-synth.com [pure-synth.com]
- 5. GMP Requirements for Certificates of Analysis (CoA) - Analytical Quality Control Group [analytical.gmp-compliance.org]
- 6. cdn.who.int [cdn.who.int]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Caprylylglycine | 14246-53-8 [chemicalbook.com]
- 9. N-Octanoylglycine analytical standard 14246-53-8 [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pharma.gally.ch [pharma.gally.ch]
- 12. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 13. ijnrd.org [ijnrd.org]
- 14. npra.gov.my [npra.gov.my]
- 15. edaegypt.gov.eg [edaegypt.gov.eg]
- 16. Caprylylglycine synthesis - chemicalbook [chemicalbook.com]
A Researcher's Guide to Assessing the Biological Specificity of 2-Octanamidoacetic Acid
Guide Objective: This document provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously assess the biological specificity of the investigational compound, 2-Octanamidoacetic acid. By comparing its performance against established benchmarks and employing a multi-tiered experimental approach, this guide serves as a practical blueprint for elucidating on-target efficacy and identifying potential off-target liabilities.
Introduction: The Imperative of Specificity in Drug Discovery
The journey of a small molecule from a preliminary "hit" to a viable therapeutic candidate is contingent upon a thorough understanding of its biological interactions. A compound's specificity —its ability to interact selectively with its intended biological target while minimally engaging other proteins—is a critical determinant of both its efficacy and safety profile. Poor specificity can lead to unforeseen side effects, toxicity, and a convoluted mechanism of action, often resulting in late-stage clinical trial failures.
This guide focuses on this compound, a synthetic N-acylated glycine derivative. While its precise biological target is a subject of ongoing investigation, its structural motifs suggest potential interaction with enzymes that recognize fatty acid or amino acid-like substrates. For the purpose of establishing a rigorous validation framework, we will proceed under the well-supported hypothesis that this compound is an inhibitor of Histone Deacetylases (HDACs) . These enzymes play a crucial role in epigenetic regulation by removing acetyl groups from histones, and their dysregulation is implicated in various cancers and other diseases.[1][2]
Section 1: Strategic Selection of Comparator Compounds
The foundation of a reliable comparison guide is the selection of appropriate positive, negative, and orthogonal controls. This choice is not arbitrary; it is a causal decision designed to isolate the specific activity of our test compound from other potential biochemical interactions.
-
Test Compound: This compound . The subject of our investigation.
-
Positive Control (Broad-Spectrum Inhibitor): Vorinostat (SAHA) . An FDA-approved, potent, broad-spectrum inhibitor of class I and II HDACs.[3][4] Its well-characterized activity provides a benchmark for potency and allows us to contextualize the inhibitory profile of our test compound.[5][6]
-
Negative Control (Inactive Analog): N-Octanoyl-D-alanine . A structurally similar analog where the glycine moiety is replaced by D-alanine. This subtle stereochemical change is predicted to disrupt binding to the active site of the target enzyme without significantly altering the molecule's physicochemical properties. The inclusion of an inactive analog is crucial to ensure that any observed biological effects are due to specific target engagement and not non-specific phenomena like membrane disruption or compound aggregation.[7]
-
Orthogonal Control (Unrelated Target Inhibitor): Sirtuin 1/2 Inhibitor IV . An inhibitor of a distinct class of deacetylases (Class III HDACs or sirtuins) that are mechanistically different from the classical HDACs targeted by Vorinostat.[3] This control helps to assess whether this compound has cross-reactivity with other deacetylase families.
This panel allows for a multi-dimensional analysis, enabling us to ask not just "Does it work?" but "How well does it work compared to a known drug?", "Is the effect specific to its structure?", and "Does it avoid hitting related but distinct targets?".
Section 2: Tier 1 - Biochemical Potency and Selectivity Profiling
The first step is to determine the direct interaction between this compound and its purified target enzyme(s) in a controlled, in vitro environment. This provides a clean measure of potency (IC50) without the complexities of a cellular system.
Core Principle: Fluorogenic HDAC Activity Assay
This assay quantifies the enzymatic activity of HDACs. It utilizes a synthetic substrate composed of an acetylated lysine residue linked to a fluorescent molecule (e.g., 7-Amino-4-methylcoumarin, AMC).[8] The acetylated lysine prevents a developer enzyme from cleaving the substrate. When an active HDAC enzyme removes the acetyl group, the developer can then cleave the peptide, releasing the fluorophore and generating a measurable signal.[1][2] The potency of an inhibitor is determined by its ability to prevent this process, measured as a concentration-dependent decrease in fluorescence.
Experimental Workflow: In Vitro HDAC Inhibition Assay
Detailed Protocol: Fluorogenic HDAC1 Activity Assay
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for this compound and all comparator compounds in 100% DMSO, starting from a 10 mM stock.
-
Assay Plate Preparation: Using a liquid handler, dispense 100 nL of each compound dilution into a 384-well, low-volume, black assay plate. Include "vehicle only" (100% DMSO) and "no enzyme" controls.
-
Enzyme Addition: Prepare a solution of recombinant human HDAC1 enzyme in assay buffer. Add 10 µL of this solution to each well of the assay plate (except "no enzyme" controls).
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme binding equilibrium.
-
Reaction Initiation: Prepare a solution of the fluorogenic HDAC substrate in assay buffer. Add 10 µL of this solution to all wells to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.
-
Development: Add 10 µL of developer solution (containing Trichostatin A to stop the HDAC reaction and the developer enzyme) to all wells. Incubate for 15 minutes at room temperature.
-
Data Acquisition: Read the plate on a fluorescence plate reader with excitation at ~355 nm and emission at ~460 nm.[8]
-
Data Analysis: Normalize the data using the vehicle control (100% activity) and no enzyme control (0% activity). Plot the normalized percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Expected Data and Interpretation
The primary output of this experiment is the half-maximal inhibitory concentration (IC50) for each compound against HDAC1. This quantitative measure allows for a direct comparison of potency.
| Compound | Target | Predicted IC50 (nM) | Interpretation |
| This compound | HDAC1 | To be determined | The primary result of the experiment. |
| Vorinostat (SAHA) | HDAC1 | 10 - 50[5][6] | Potent Positive Control: Confirms the assay is performing correctly and sets a benchmark for high potency. |
| N-Octanoyl-D-alanine | HDAC1 | > 100,000 | Inactive Negative Control: A high IC50 value would validate that the glycine backbone is crucial for activity, supporting a specific binding mode. |
| Sirtuin 1/2 Inhibitor IV | HDAC1 | > 50,000 | Orthogonal Control: A high IC50 demonstrates selectivity against mechanistically distinct deacetylases. |
Section 3: Tier 2 - Cellular Target Engagement
While in vitro assays are essential for measuring direct potency, they do not confirm that a compound can enter a cell and bind to its target in a complex, native environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique designed to measure this very phenomenon.[9][10][11]
Core Principle: Ligand-Induced Thermal Stabilization
The central tenet of CETSA is that when a small molecule binds to its target protein, it generally stabilizes the protein's structure.[9] This stabilization makes the protein more resistant to heat-induced denaturation and aggregation.[10] In a CETSA experiment, intact cells are treated with the compound and then heated across a range of temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified. A compound that engages its target will cause a "thermal shift," meaning the protein remains soluble at higher temperatures compared to untreated cells.[11][12]
Experimental Workflow: Western Blot-Based CETSA
Detailed Protocol: CETSA for HDAC1 Target Engagement
-
Cell Culture and Treatment: Culture HCT116 cells to ~90% confluency. Treat cells with this compound (e.g., at 10x its biochemical IC50), Vorinostat (1 µM), or vehicle (0.1% DMSO) for 2 hours at 37°C.
-
Harvesting: Trypsinize and harvest the cells, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors.[10]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the tubes for 3 minutes across a temperature gradient (e.g., 42°C to 66°C in 2°C increments), followed by cooling to 4°C.[9]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[10]
-
Fractionation: Pellet the heat-induced protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize all samples to the same concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a validated primary antibody specific for HDAC1, followed by an HRP-conjugated secondary antibody.[9]
-
Data Acquisition and Analysis: Detect the chemiluminescent signal. Quantify the band intensity for each temperature point. Plot the relative soluble protein amount against temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tagg). The change in Tagg (ΔTagg) between vehicle and compound-treated samples indicates target engagement.
Expected Data and Interpretation
A positive result in CETSA is a rightward shift in the melting curve for the target protein, indicating stabilization.
| Compound | Target | Predicted ΔTagg (°C) | Interpretation |
| This compound | HDAC1 | To be determined | A significant positive ΔTagg would confirm that the compound enters cells and binds to HDAC1. |
| Vorinostat (SAHA) | HDAC1 | +4 to +8 | Positive Control: Confirms that ligand binding to HDAC1 leads to a measurable thermal stabilization in this cell line. |
| N-Octanoyl-D-alanine | HDAC1 | ~0 | Negative Control: No thermal shift would indicate that the inactive analog does not engage the target in cells, reinforcing the specificity of the interaction. |
Section 4: Tier 3 - Proteome-Wide Specificity Assessment
Confirming on-target engagement is a critical milestone, but it does not rule out the possibility of off-target interactions that could lead to toxicity or confound biological results. Chemical proteomics provides a powerful, unbiased approach to identify the full spectrum of protein interactions across the entire proteome.[13][14]
Core Principle: Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a chemical proteomics strategy used to assess the engagement of a compound with a whole class of enzymes in their native cellular environment.[15][16] For a competitive ABPP experiment, cell lysates are first incubated with the inhibitor of interest (e.g., this compound). Then, a broad-spectrum, "activity-based probe" that covalently binds to the active site of many enzymes within a family (e.g., a probe for serine hydrolases or metalloproteases) is added. The probe is also tagged with a reporter group (like biotin).
If this compound is bound to a target protein, it will block the covalent labeling of that protein by the probe. By using mass spectrometry to identify and quantify the proteins that are labeled by the probe, one can infer the targets of the test compound by observing which protein signals are diminished.[13]
Experimental Workflow: Competitive ABPP for Off-Target Identification
Detailed Protocol: Competitive ABPP
-
Proteome Preparation: Lyse HCT116 cells in a non-denaturing buffer and prepare the soluble proteome fraction by ultracentrifugation.
-
Competitive Incubation: Aliquot the proteome. Treat aliquots with a high concentration of this compound (e.g., 50 µM) or vehicle (DMSO) for 30 minutes.
-
Probe Labeling: Add a suitable activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) to each aliquot and incubate for another 30 minutes.
-
Enrichment: Use streptavidin-coated agarose beads to capture the biotin-tagged proteins that were successfully labeled by the probe. Wash extensively to remove non-specifically bound proteins.
-
Sample Preparation for MS: Perform on-bead tryptic digestion to release peptides from the captured proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins in the vehicle-treated and compound-treated samples. Calculate the ratio of protein abundance for each identified protein. Proteins that show a significantly reduced signal in the this compound-treated sample are considered potential off-targets.
Expected Data and Interpretation
The output is a list of proteins whose engagement by the activity-based probe was competed off by this compound.
| Protein Hit | Fold-Change (Compound/Vehicle) | Interpretation |
| HDAC1 | < 0.1 | On-Target Hit: Confirms that the primary target is engaged, validating the method. |
| HDAC6 | < 0.1 | On-Target Hit: Indicates activity against other HDAC isoforms. |
| Carboxylesterase 1 | < 0.2 | Potential Off-Target: A significant reduction in signal for a non-HDAC enzyme suggests an off-target interaction that warrants further validation. |
| GAPDH | ~ 1.0 | Non-Hit: No change in signal indicates no interaction, as expected for most proteins. |
Synthesis and Final Assessment
Assessing the specificity of a compound is not a single experiment but a logical progression of targeted inquiries. By integrating the data from these three tiers, a comprehensive specificity profile for this compound can be constructed.
-
Tier 1 (Biochemical Potency) establishes the fundamental potency against the purified, intended target. A low nanomolar IC50 against HDAC1, coupled with a >1000-fold lower potency for the inactive analog, would provide strong initial evidence of specific, structure-dependent inhibition.
-
Tier 2 (Cellular Engagement) confirms that the biochemical activity translates to a cellular context. A clear thermal shift (ΔTagg > 3°C) for HDAC1 in cells treated with this compound, but not its inactive analog, demonstrates target engagement in a native physiological environment.
-
Tier 3 (Proteome-Wide Profiling) provides an unbiased view of the compound's interactome. The ideal outcome is the identification of the intended target (HDACs) with high confidence and minimal, or no, high-potency off-targets. Any identified off-targets must be subsequently validated with orthogonal assays to determine their functional relevance.
Ultimately, this rigorous, multi-faceted approach provides the high-quality, reproducible data necessary to make informed decisions in the drug discovery process. It transforms the assessment of specificity from a simple "yes/no" question into a nuanced, quantitative profile, empowering researchers to advance compounds with the highest probability of success.
References
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo7F2yyWf8E4IkSEULG7KxqjJUOGqJbxsQ17Ph4TWSP6satbQuCmy-shcOxkOw1hcd065eeVNQGdGzy-dUdMwCH9wpSnQ1LSYWhuxcDeEK1zQnR0LHshqQT2bdxiwvyfOI9osToF8SAI0Ky2dKkRCHkaWCrA0G_VSRAHQz1gAQdT6RoHax7fkb9mAVzOjfB5JTu4wykDl1D7A411-xN6SlIWjYk5G_2mr5G7Eia3uz-07V
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8RPfDYkvpgaMIcO2QpXmC_p5MEYL4CpG88_1EabBirlAVgN6lmpQqCrKLo2IjP-myoEyske61JViv2AEWZ9E_40QnAMlC-NERtc-d-tfZokfDq14183t_aiYhKUPw7GMMtUk8TLPjwPViRsMuEa2jsJ6IqbR0Vt7T0Df84Apu2XukuLnNh9Xwp8Oki_vKQzW65ctlvq3UEuUjKcW5X4uijzgFpfPZtI210ABm7Omt597eQjCh
- Ganesan, A., et al. (2019). Vorinostat—An Overview. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6408221/
- Seto, E., & Workman, J. L. (2015). Purification and enzymatic assay of class I histone deacetylase enzymes. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4714441/
- AAT Bioquest. (n.d.). Amplite® Fluorimetric HDAC Activity Assay Kit. URL: https://www.aatbio.com/products/amplite-fluorimetric-hdac-activity-assay-kit-green-fluorescence
- APExBIO. (n.d.). Vorinostat (SAHA, MK0683) – HDAC Inhibitor. URL: https://www.apexbt.
- Selleck Chemicals. (n.d.). Vorinostat (SAHA) HDAC Inhibitor. URL: https://www.selleckchem.
- Wikipedia. (n.d.). Vorinostat. URL: https://en.wikipedia.
- BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat (SAHA). URL: https://www.benchchem.com/product/b1154-technical-guide
- Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/books/NBK379322/
- Wang, C., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. URL: https://www.tandfonline.com/doi/full/10.1080/14728222.2020.1772591
- Biocompare. (n.d.). HDAC Assay Kits. URL: https://www.biocompare.com/Protein-Assays/10038-HDAC-Assay-Kits/
- Epigenetics. (n.d.). Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric). URL: https://www.epigentek.com/catalog/histone-deacetylase-hdac-activity-assay-kit-fluorometric-p-23.html
- Creative Proteomics. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. URL: https://www.creative-proteomics.com/resource/chemoproteomics-based-off-target-screening-of-small-molecule-drugs.htm
- Viellard, M., et al. (2008). Prediction of specificity-determining residues for small-molecule kinase inhibitors. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2588602/
- Viellard, M., et al. (2008). Prediction of specificity-determining residues for small-molecule kinase inhibitors. ResearchGate. URL: https://www.researchgate.net/publication/23473172_Prediction_of_specificity-determining_residues_for_small-molecule_kinase_inhibitors
- MyBioSource. (n.d.). HDAC assay kit. URL: https://www.mybiosource.com/hdac-assay-kit/237611
- Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6188407/
- Viellard, M., et al. (2008). Prediction of specificity-determining residues for small-molecule kinase inhibitors. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/19032785/
- Li, Z., et al. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00651
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. URL: https://www.news-medical.net/life-sciences/Cellular-Thermal-Shift-Assay-(CETSA).aspx
- Broad Institute. (n.d.). Small-molecule Profiling. URL: https://www.broadinstitute.org/chembio/small-molecule-profiling
- Nomura, D. K., et al. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10103002/
- ResearchGate. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. URL: https://www.researchgate.
- bioRxiv. (2024). STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDICATES ORGAN-SPECIFIC ENGAGEMENT. URL: https://www.biorxiv.org/content/10.1101/2024.02.08.578880v1
- Patsnap Synapse. (2025). How are chemical structures analyzed in drug discovery?. URL: https://synapse.patsnap.com/articles/how-are-chemical-structures-analyzed-in-drug-discovery
- Yuki, H. (2025). Analogue Design and Structural Simplification in Molecular Design in Medicinal Chemistry. URL: https://www.revvity.com/blogs/all/analogue-design-and-structural-simplification-in-molecular-design-in-medicinal-chemistry
- ResearchGate. (2014). Similarity in drugs: reflections on analogue design. URL: https://www.researchgate.net/publication/264459044_Similarity_in_drugs_reflections_on_analogue_design
Sources
- 1. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amplite® Fluorimetric HDAC Activity Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 3. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric), Research Kits | CD BioSciences [epigenhub.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. tandfonline.com [tandfonline.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the Off-Target Effects of 2-Octanamidoacetic Acid
For researchers, scientists, and drug development professionals, understanding the full biological activity of a compound is paramount. This guide provides an in-depth, technical framework for evaluating the off-target effects of 2-Octanamidoacetic acid (also known as Capryloyl Glycine or N-octanoylglycine). While primarily utilized in the cosmetics industry for its skin-conditioning and antimicrobial properties, its structural similarity to the broader class of bioactive N-acylglycines warrants a thorough investigation of its pharmacological profile for any potential therapeutic applications.[1][2][3] This document will compare and contrast various experimental strategies to build a comprehensive safety and selectivity profile.
Introduction to this compound and the Imperative of Off-Target Profiling
This compound is an amide formed from octanoic acid, a medium-chain fatty acid, and the amino acid glycine.[3] In cosmetic formulations, it is purported to regulate sebum production, inhibit microbial growth, and maintain the skin's pH balance.[3][4] Some data suggests it may act as an inhibitor of 5α-Reductase, an enzyme implicated in androgen metabolism and hair loss.[3]
Beyond its topical use, the broader family of N-acyl amino acids (NAAAs) has garnered significant interest for their diverse biological activities.[5] For instance, N-arachidonoylglycine, an endocannabinoid-like lipid, exhibits anti-inflammatory and analgesic properties and is known to interact with G-protein coupled receptors (GPCRs) such as GPR18.[6] Other NAAAs are involved in modulating ion channels and metabolic enzymes like Fatty Acid Amide Hydrolase (FAAH).[6] Given this precedent, a comprehensive evaluation of this compound's potential systemic targets is a critical step in de-risking its development for any therapeutic indication. Off-target effects, where a drug interacts with unintended biological molecules, can lead to adverse events or unexpected efficacy, making their early identification crucial.
Strategic Approaches for Off-Target Liability Assessment
A multi-pronged approach is essential for thoroughly characterizing the off-target profile of this compound. We will compare three key strategies: broad panel screening for initial target identification, targeted functional assays to confirm activity, and in-cell target engagement to verify interactions in a physiological context.
Initial Broad Screening: Casting a Wide Net
The first step is to screen the compound against large, well-characterized panels of biological targets. This provides a broad overview of potential interactions and helps to prioritize subsequent validation efforts.
Comparative Analysis of Broad Screening Panels
| Assay Type | Principle | Key Advantages | Key Considerations | Recommended Vendor Panels |
| Receptor Binding Assays | Competitive binding of a radiolabeled ligand to a specific receptor in the presence of the test compound. | High-throughput, cost-effective for initial screening against a wide range of receptors (GPCRs, ion channels, transporters). | Provides information on binding affinity but not functional activity (agonist vs. antagonist). Potential for false positives with "sticky" compounds. | Eurofins SafetyScreen44™ Panel, MilliporeSigma PREDEASY® GPCR Profile |
| Kinase Profiling | Measures the ability of the compound to inhibit the activity of a large panel of protein kinases. | Crucial for identifying off-target kinase inhibition, a common source of toxicity.[7] Can provide quantitative IC50 values. | May not fully replicate cellular conditions (e.g., ATP concentration). | Reaction Biology Kinase Panel, Carna Biosciences QuickScout™ |
| CYP450 Inhibition Panel | Assesses the inhibitory potential of the compound against major cytochrome P450 enzymes involved in drug metabolism. | Essential for predicting drug-drug interactions and metabolic liabilities.[7][8][9] | In vitro results may not always translate directly to in vivo metabolic profiles. | Corning® Gentest™ CYP Inhibition IC50 Plates, WuXi AppTec In Vitro ADME Services |
Experimental Workflow: Broad Panel Screening
Caption: Initial high-throughput screening workflow for this compound.
Secondary Functional Assays: From Binding to Biological Effect
Hits identified in the primary screen must be validated in functional assays to determine the nature of the interaction (e.g., agonist, antagonist, inhibitor) and to confirm the initial finding.
Comparison of Functional Assay Methodologies
| Target Class | Recommended Functional Assay | Principle | Expected Outcome |
| GPCRs | Calcium mobilization assay or cAMP assay | Measures changes in intracellular second messengers upon receptor activation or inhibition. | Dose-response curve indicating agonistic or antagonistic activity (EC50 or IC50). |
| Kinases | Cell-based phosphorylation assay (e.g., Western Blot, ELISA) | Detects changes in the phosphorylation state of a known kinase substrate in cells treated with the compound. | Confirmation of kinase inhibition in a cellular context and determination of cellular potency (IC50). |
| Ion Channels | Patch-clamp electrophysiology | Directly measures the flow of ions through the channel in response to the compound. | Characterization of channel blocking or opening activity. |
Detailed Protocol: Cellular Kinase Inhibition Assay (Western Blot)
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., a human keratinocyte line like HaCaT for dermatological relevance) and grow to 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1 to 50 µM) for 1 hour.
-
Stimulate the cells with an appropriate agonist to activate the kinase pathway of interest for 15-30 minutes.
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the phosphorylated substrate of the target kinase overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and image the blot.
-
Strip the membrane and re-probe for the total protein of the substrate and a loading control (e.g., GAPDH) to normalize the data.
-
Data Analysis: Quantify band intensities and plot the normalized phospho-protein signal against the concentration of this compound to determine the IC50 value.
In-Cell Target Engagement: Verifying the Interaction
Confirming that a compound physically interacts with its putative off-target in a live cell provides the highest level of evidence. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[10][11][12] By heating cells treated with a compound to various temperatures and then quantifying the amount of soluble protein remaining, a shift in the melting curve indicates direct target engagement.[11]
Workflow for CETSA
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Comparative Profile: this compound vs. Alternatives
To contextualize the potential off-target profile of this compound, it is useful to compare it with other N-acyl amino acids with more established pharmacology.
Illustrative Off-Target Comparison
| Compound | Primary Target(s) | Potential Off-Targets and Rationale | Recommended Evaluation Strategy |
| This compound | 5α-Reductase (putative)[3] | GPCRs: Structural similarity to lipid signaling molecules.[6] Kinases: Broad activity of many small molecules. CYP450s: Metabolism of the fatty acid moiety.[7] | 1. Broad GPCR, Kinase, and CYP panels. 2. Functional assays for any significant hits. 3. CETSA to confirm in-cell engagement. |
| N-Arachidonoylglycine | GPR18[6] | FAAH: Can act as an inhibitor.[6] Other GPCRs: Part of the endocannabinoidome.[5][13] Ion Channels: Known to modulate T-type calcium channels.[6] | 1. Focused GPCR panel (cannabinoid and related receptors). 2. FAAH activity assay. 3. Electrophysiology for ion channel modulation. |
| ARN2511 (FAAH Inhibitor) | Fatty Acid Amide Hydrolase (FAAH) | Other hydrolases: Potential for cross-reactivity with similar enzymes (e.g., MAGL, ABHD6). CYP450s: Common metabolic pathway for small molecule inhibitors. | 1. Amidase/hydrolase activity panel. 2. Broad CYP450 inhibition panel. 3. In vivo PK/PD studies to assess selectivity. |
Conclusion and Forward Look
The comprehensive evaluation of off-target effects is a non-negotiable aspect of modern drug development. For a compound like this compound, which sits at the interface of cosmetics and pharmacology, a rigorous and systematic approach is essential to unlock its full therapeutic potential safely. By employing a tiered strategy of broad panel screening, functional validation, and in-cell target engagement, researchers can build a robust selectivity profile. This guide provides a logical and experimentally sound framework for this endeavor, ensuring that decisions are based on a thorough understanding of the compound's interactions within the complex biological landscape. The insights gained from such studies are invaluable for guiding lead optimization, predicting potential adverse effects, and ultimately, increasing the probability of success in bringing new, safe, and effective therapies to patients.
References
- SBLC Cosmetics. Capryloyl Glycine: A Comprehensive Guide. [Link]
- Brown, A. C., & Kingsley, P. J. (2018). N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES?. PubMed Central. [Link]
- Reddy, A. et al. (2018). Inhibition of cytochrome P450 enzymes by saturated and unsaturated fatty acids in human liver microsomes, characterization of enzyme kinetics in the presence of bovine serum albumin (0.1 and 1.0% w/v)
- Di Marzo, V., & Piscitelli, F. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. [Link]
- Uniproma. (2024). Capryloyl Glycine: A Multifunctional Ingredient for Advanced Skincare Solutions. [Link]
- Avanti Lipids. N-Acylglycine (NAGly). [Link]
- Paula's Choice.
- Azelis. (2025). Capryloyl glycine. [Link]
- Diva-portal.org. (2013). Biosynthesis and physiological functions of N-‐acyl amino acids. [Link]
- PubChem. Capryloyl Glycine. [Link]
- Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics. [Link]
- Lee, J. H. et al. (2023). Discovery of a selective cytochrome P450 4A inhibitor for the treatment of metabolic dysfunction-associated fatty liver disease. PubMed Central. [Link]
- Guengerich, F. P. (2021).
- Boger, D. L. et al. (2005). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PubMed Central. [Link]
- Ghasemian, B. et al. (2023).
- Cravatt, B. F. et al. (2001). Pharmacological activity of fatty acid amides is regulated, but not mediated, by fatty acid amide hydrolase in vivo. PubMed. [Link]
- Kumar, D. et al. (2021).
- Yevenes, G. E., & Zeilhofer, H. U. (2011). Modulators of the Inhibitory Glycine Receptor. ACS Chemical Neuroscience. [Link]
- Lane, H. Y. et al. (2020). Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia.
- ResearchGate. (2025).
- Science.gov.
- ResearchGate. (2019). (PDF) N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. [Link]
- Lynch, J. W. (2009).
- ResearchGate. (2025). Fatty Acid Amide Signaling Molecules. [Link]
- Kumar, V. et al. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. [Link]
- ResearchGate. (2009). Glycine receptor subunit composition alters the action of GABA antagonists. [Link]
- Soares da Costa, T. P. et al. (2022). A dual-target herbicidal inhibitor of lysine biosynthesis. PubMed Central. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. acetic acid. [Link]
Sources
- 1. sblcomp.com [sblcomp.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Capryloyl glycine | Cosmetic Ingredients Guide [ci.guide]
- 4. News - Capryloyl Glycine: A Multifunctional Ingredient for Advanced Skincare Solutions [uniproma.com]
- 5. mdpi.com [mdpi.com]
- 6. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cytochrome P450 enzymes by saturated and unsaturated fatty acids in human liver microsomes, characterization of enzyme kinetics in the presence of bovine serum albumin (0.1 and 1.0% w/v) and in vitro - in vivo extrapolation of hepatic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
- 9. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. paulaschoice.co.uk [paulaschoice.co.uk]
- 11. Pharmacological activity of fatty acid amides is regulated, but not mediated, by fatty acid amide hydrolase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Octanamidoacetic Acid for Laboratory Professionals
Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-Octanamidoacetic acid (also known as Capryloyl Glycine or N-octanoylglycine), tailored for researchers, scientists, and drug development professionals. Our objective is to move beyond mere instruction and to instill a deep understanding of the principles behind these essential safety protocols.
Foundational Knowledge: Understanding this compound
This compound is an N-acyl amino acid, specifically an amphiphilic lipoamino acid derived from glycine and octanoic acid.[1] It typically appears as a white or nearly white crystalline powder.[2] While it is not classified as a hazardous material for transportation, some safety data sheets (SDS) indicate that it can cause serious eye damage.[2][3][4] It is considered to be of low acute toxicity and is noted as being biodegradable.[5] Understanding these properties is the first step in a thorough risk assessment for its handling and disposal.
The Cardinal Rule: Prioritizing Safety Through Personal Protective Equipment (PPE)
Before handling or disposing of this compound in any form, the appropriate Personal Protective Equipment (PPE) must be worn to minimize exposure risk. The reactive potential of any chemical, regardless of its hazard classification, necessitates a culture of caution.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[6] | Given the potential for serious eye irritation or damage, this is a non-negotiable requirement to protect against splashes or airborne powder.[2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[7] | To prevent direct skin contact. Although not classified as a skin irritant, good laboratory practice dictates avoiding direct contact with any chemical.[8] |
| Body Protection | A full-length laboratory coat.[7] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. Use in a well-ventilated area.[9] | If there is a risk of generating significant amounts of dust, handling should be performed in a chemical fume hood to prevent inhalation.[10] In such cases, a NIOSH-approved respirator may be necessary. |
Strategic Disposal Pathways: A Step-by-Step Protocol
The appropriate disposal method for this compound is contingent on its physical state (solid or liquid) and concentration. The following protocols provide a clear, decision-based approach to waste management.
Solid waste includes pure, unused chemical, as well as contaminated items such as weighing paper, gloves, and towels.
-
Segregation and Collection :
-
Carefully sweep up solid this compound, avoiding dust generation.[9]
-
Place the solid waste into a clearly labeled, sealed, and compatible hazardous waste container.[11] The container should be made of a material that does not react with the chemical.[12]
-
Label the container as "Hazardous Waste: Solid this compound" and include the date.
-
-
Storage :
-
Final Disposal :
This protocol applies to solutions where this compound is dissolved in organic solvents or is present in a concentrated aqueous form.
-
Collection :
-
Labeling and Storage :
-
Clearly label the container with "Hazardous Waste: this compound in [Solvent Name]" and the approximate concentration.
-
Store the container in the satellite accumulation area, ensuring secondary containment is in place to prevent spills.[12]
-
-
Final Disposal :
-
Contact your institution's EHS office for collection and disposal by a licensed hazardous waste facility.
-
For very dilute, neutral pH aqueous solutions of this compound, drain disposal may be an option, but this is highly dependent on local regulations.
-
Regulatory Verification :
-
Crucially, first consult your local wastewater authority and your institution's EHS guidelines. Some jurisdictions strictly prohibit the drain disposal of any laboratory chemical, regardless of perceived hazard.[15]
-
-
pH Neutralization (if applicable) :
-
If the solution is acidic or basic, it must be neutralized to a pH between 5.5 and 10.5 before any further action is considered.[15]
-
-
Conditional Drain Disposal :
-
When in Doubt, Treat as Hazardous :
-
If there is any uncertainty about the permissibility of drain disposal, err on the side of caution. Collect the aqueous waste in a labeled container and dispose of it as hazardous liquid waste through your EHS office.
-
Spill Management: An Emergency Response Protocol
In the event of a spill, a swift and safe response is critical.
-
Ensure Safety : Evacuate non-essential personnel and ensure the area is well-ventilated.[9]
-
Wear PPE : Don the appropriate PPE as outlined in Section 2.
-
Containment and Cleanup :
-
For solid spills, carefully sweep up the material and place it in a sealed container for hazardous waste disposal.[2]
-
For liquid spills, absorb the material with an inert absorbent, such as sand or vermiculite.[16]
-
Place the absorbent material into a sealed container and label it as hazardous waste.
-
-
Decontamination :
-
Clean the spill area thoroughly with soap and water.[2] Collect the cleaning materials and any residual contaminated solution as hazardous waste.
-
-
Reporting : Report the spill to your laboratory supervisor and EHS office as per your institution's policy.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound, as with all laboratory chemicals, is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the chemical's properties, adhering to rigorous safety protocols, and following a structured disposal plan, researchers can ensure the safety of themselves, their colleagues, and the environment. Always remember that local and institutional regulations are the ultimate authority in waste management; when in doubt, consult your Environmental Health and Safety office.
References
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Bisor Corporation. (2023).
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2005, December). File No: EX/78(LTD/1124).
- Biosynth. (2023, June 5).
- Cayman Chemical. (2025, October 3).
- Fisher Scientific. (2010, December 10).
- Fisher Scientific. (2018, October 23).
- Fisher Scientific. (2009, October 21).
- Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH): Glycine.
- Fisher Scientific. (2023, October 18).
- BenchChem. (2025).
- Breckland Scientific Supplies Limited. (2018, October 23).
- AWS. (2023, September 2).
- Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, octanoic acid, CAS Registry Number 124-07-2. Food and Chemical Toxicology, 138, 111271.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84290, Capryloyl Glycine.
- Southern Biological. (2023, September 22). SAFETY DATA SHEET (SDS)
- Sigma-Aldrich. (2024, September 6).
- SKC Inc. (2023, December 23). Full Disclosure Extraction Sol 2_SDS_Dec 23.
- Sigma-Aldrich. (n.d.). Material Safety Data Sheet: MEM Non-Essential Amino Acids Solution 100X.
- BenchChem. (2025).
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetic Acid.
- Pickering Laboratories. (2015, August 5). Safety Data Sheet (SDS)
- Nipissing University. (2019, June 12).
- Cornell EHS. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2020, November). PUBLIC REPORT Octanoic acid, 2-butyl.
- Carl ROTH. (n.d.).
- Plastics Recycling Update. (2025, July 8).
- American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
- Medbullets. (2024, May 11). Toxicology - Drugs - Medbullets Step 2/3.
- Federal Register. (2020, February 11). 85(28).
- U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- Kumar, A., et al. (2021). 2,4-Dichlorophenoxyacetic Acid Poisoning Mimicking as Organophosphorus Poisoning. Cureus, 13(1), e12850.
Sources
- 1. scbt.com [scbt.com]
- 2. v6-file.globalso.com [v6-file.globalso.com]
- 3. biosynth.com [biosynth.com]
- 4. Capryloyl Glycine | C10H19NO3 | CID 84290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. southernbiological.com [southernbiological.com]
- 7. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. acs.org [acs.org]
- 16. nipissingu.ca [nipissingu.ca]
A Senior Application Scientist's Guide to Handling 2-Octanamidoacetic Acid: PPE, Operational Safety, and Disposal
This guide provides an in-depth operational plan for the safe handling and disposal of 2-Octanamidoacetic acid (also known as N-Octanoylglycine). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a safe and sustainable laboratory environment. This document moves beyond a simple checklist, offering a procedural guide grounded in the specific chemical properties and associated hazards of this compound. The protocols herein are designed to be self-validating, explaining the causal links between a required step and the safety it ensures.
Hazard Assessment: Understanding the Risk Profile
This compound is an acyl glycine compound.[1] While many reagents in this class are relatively benign, the specific hazard classification for this compound demands rigorous safety controls. According to the Globally Harmonized System (GHS), its primary classification is Eye Damage Category 1 (H318) , signifying it can cause serious eye damage.[1] The signal word for this compound is "Danger," and it is associated with the GHS05 pictogram for corrosion.[1]
The H318 classification is critical; it indicates that contact can lead to irreversible damage, including blindness, not just temporary irritation.[2][3] Therefore, all handling procedures are built around the non-negotiable principle of preventing any eye contact. While specific data on skin corrosion for this exact compound is less pronounced than for its parent, octanoic acid, which causes severe skin burns, prudent practice dictates that skin contact should also be diligently avoided.[2][4]
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary but is directly dictated by the hazard assessment. The use of appropriate PPE is the last line of defense, supplementing crucial engineering controls like fume hoods.[5][6] All personnel handling this compound must be equipped with the following:
| PPE Category | Specification | Rationale and Causality |
| Eye & Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield should be worn over goggles when handling larger quantities (>50g) or solutions where splashing is possible.[3][7] | This is the most critical piece of PPE. The H318 classification (causes serious eye damage) means any eye contact is a medical emergency with risk of permanent injury.[1] Standard safety glasses are insufficient; goggles provide a complete seal around the eyes to protect from splashes, dust, and vapors.[8] |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves.[3] Check for integrity before each use. For prolonged handling or immersion, consider heavier-gauge gloves or double-gloving. | To prevent direct skin contact. While not classified as a severe skin corrosive, related compounds are, and good laboratory practice mandates avoiding dermal exposure.[5] Nitrile gloves offer good resistance to a range of chemicals and are a standard in most laboratory settings.[3] |
| Body Protection | A full-length laboratory coat, preferably with elasticated cuffs.[9] Consider a chemically resistant apron for splash-prone procedures. | Protects skin and personal clothing from accidental spills and contamination.[5] A lab coat is the minimum requirement; it should be kept fully buttoned to provide a continuous barrier.[9] |
| Respiratory Protection | Generally not required when handling small quantities within a certified chemical fume hood.[10] If weighing powder outside of a hood or if dust generation is unavoidable, a NIOSH-approved N95 respirator or equivalent should be used. | The primary risk is contact, not inhalation under normal conditions. However, inhaling any chemical dust should be avoided. A fume hood provides the necessary engineering control to prevent inhalation exposure.[2] A respirator is a necessary precaution if these primary controls are not available or are insufficient.[3] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol minimizes risk at every stage of the workflow. This process integrates engineering controls, PPE, and safe work practices into a cohesive system.
Workflow for Handling this compound
Caption: Standard operational workflow for handling this compound.
Detailed Steps:
-
Area Preparation: All handling of this compound, especially the weighing of the solid, must occur within a certified chemical fume hood to contain any dust or vapors.[2] Ensure the work area is clean and uncluttered. Verify that an eyewash station and safety shower are accessible and unobstructed.[2]
-
PPE Confirmation: Before handling the chemical, don all required PPE as specified in the table above. Ensure gloves are free of tears and goggles fit snugly.[7]
-
Material Assembly: Gather all necessary equipment, including the chemical container, spatulas, weighing vessels, glassware, and a designated, pre-labeled hazardous waste container.[11] This prevents the need to leave the work area after the chemical has been opened.
-
Weighing and Transfer: Handle the solid chemical carefully to minimize the generation of airborne dust.[10] Use a spatula to gently transfer the powder. Do not pour directly from a large container if it is likely to create a puff of dust.
-
In-Use Operations: When working with solutions, be mindful of the potential for splashes. Keep containers capped when not in immediate use.
-
Decontamination: Thoroughly clean all non-disposable equipment and the work surface after use. A standard laboratory detergent followed by a water rinse is typically sufficient. Collect all cleaning solutions as hazardous liquid waste.[9]
-
Waste Management: All waste, including contaminated gloves, weigh boats, and excess chemical, must be disposed of according to the disposal plan.[9]
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically, the lab coat and gloves are removed last, just before exiting the work area.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Emergency Procedures: Spill and Exposure Response
Personal Exposure
-
Eye Contact: This is a medical emergency. Immediately flush the eye with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelid open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention without delay.
-
Skin Contact: Remove contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[2] Immediately call a poison center or doctor for treatment advice.
Spill Response Plan
Caption: Decision workflow for responding to a this compound spill.
Disposal Plan: Waste Management Protocol
Improper disposal of chemical waste poses a significant environmental and safety risk. All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[12]
-
Solid Waste: Includes excess chemical, contaminated gloves, weigh paper, and paper towels. Place these in a designated, durable, sealed plastic bag or a clearly labeled, sealed container.[11]
-
Liquid Waste: Includes reaction solutions and decontamination rinses. Collect in a compatible, sealed waste container, typically made of high-density polyethylene (HDPE) for acidic waste.[11] Do not overfill containers.
-
-
Containerization and Labeling:
-
Storage: Store sealed waste containers in a designated satellite accumulation area, away from incompatible materials. This area should be under the control of laboratory personnel.
-
Final Disposal: Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[9] Complete all required waste manifests or tags accurately.
By integrating this comprehensive safety and handling framework into your daily operations, you can effectively mitigate the risks associated with this compound, ensuring the protection of yourself, your colleagues, and the environment.
References
- CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
- LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. [Link]
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetic Acid. [Link]
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
- GEO Specialty Chemicals. (2019).
- Nipissing University. (2019).
- Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. [Link]
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
Sources
- 1. N-Octanoylglycine analytical standard 14246-53-8 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. leelinework.com [leelinework.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. geosc.com [geosc.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 12. nipissingu.ca [nipissingu.ca]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
